(+-)-1,2-Dipalmitoylglycerol
Description
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892078 | |
| Record name | (+/-)-1,2-Dipalmitin | |
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Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40290-32-2, 30334-71-5 | |
| Record name | (±)-1,2-Dipalmitoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40290-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1,2-dipalmitate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-D-Dipalmitin | |
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| Record name | (+/-)-1,2-Dipalmitin | |
| Source | EPA DSSTox | |
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| Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.865 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DIPALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P33H2T7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the structure of (+-)-1,2-dipalmitoylglycerol
An In-Depth Technical Guide to the Structure and Properties of (+-)-1,2-Dipalmitoylglycerol (rac-1,2-DPG)
Abstract
(±)-1,2-Dipalmitoylglycerol, also known as 1,2-dipalmitoyl-rac-glycerol, is a pivotal molecule in the field of lipid science and biomedical research. As a synthetically produced racemic mixture of diacylglycerols (DAGs), it serves as a crucial tool for studying cellular signaling pathways and as a fundamental building block in the synthesis of more complex lipids for drug delivery systems. This technical guide provides a comprehensive examination of the molecular structure, stereochemistry, and physicochemical properties of (±)-1,2-dipalmitoylglycerol. Furthermore, it details established methodologies for its chemical synthesis and analytical characterization, and explores its significant applications in cell biology and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile lipid.
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physical characteristics of (±)-1,2-dipalmitoylglycerol is essential for its effective application in research and development. This chapter delineates its chemical identity, stereoisomeric nature, and key physicochemical properties.
Chemical Identity
(±)-1,2-Dipalmitoylglycerol is a diacylglycerol where the hydroxyl groups at positions 1 and 2 of the glycerol backbone are esterified with palmitic acid (hexadecanoic acid).[1][2] The designation "(±)-" or "rac-" (racemic) is critical, as it indicates the substance is an equal mixture of the two possible enantiomers.
Key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 40290-32-2 | [1][3] |
| Molecular Formula | C35H68O5 | [1][4] |
| Molecular Weight | 568.91 g/mol | [1][4] |
| IUPAC Name | (RS)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate | [1] |
| Common Synonyms | (±)-1,2-Dipalmitin, 1,2-Dipalmitoyl-rac-glycerol, rac-Glycerol 1,2-dipalmitate, DG(16:0/16:0/0:0)[rac] | [1] |
Stereochemistry: The Racemic Nature
The stereochemistry of diacylglycerols is defined using the stereospecific numbering (sn) system for the glycerol backbone. In this system, the C2 carbon is shown in a Fischer projection to the left, and the carbons are numbered 1, 2, and 3 from top to bottom. The central C2 carbon is a chiral center when the substituents at C1 and C3 are different.
(±)-1,2-Dipalmitoylglycerol is a racemic mixture, meaning it consists of a 1:1 molar ratio of two enantiomers:
-
1,2-Dipalmitoyl-sn-glycerol : The (S)-enantiomer.[5]
-
2,3-Dipalmitoyl-sn-glycerol : The (R)-enantiomer.
This distinction is crucial because biological systems, particularly enzymes like kinases and lipases, often exhibit high stereoselectivity.[6] While the racemic mixture is a valuable research tool, studies requiring biological specificity may necessitate the use of a pure enantiomer.
Caption: Racemic mixture of this compound.
Physicochemical Properties
The physical properties of (±)-1,2-dipalmitoylglycerol dictate its handling, storage, and application in experimental setups. As a saturated lipid, it is a solid at room temperature with limited solubility in polar solvents.
| Property | Value | Source(s) |
| Physical State | White to off-white powder/solid | [2] |
| Melting Point | 64 - 69 °C | [1][2] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [2] |
| Storage Conditions | -20°C | [1] |
Chapter 2: Synthesis and Characterization
The synthesis of structurally defined diacylglycerols is non-trivial due to the potential for acyl migration, which can lead to the formation of the more thermodynamically stable 1,3-diacylglycerol isomer. Therefore, regioselective synthetic strategies are paramount.
Synthetic Strategies
Chemical synthesis provides a reliable route to high-purity (±)-1,2-dipalmitoylglycerol. The most common and authoritative approach involves the use of protecting groups to ensure that acylation occurs only at the desired positions of the glycerol backbone. A typical strategy begins with a glycerol derivative where the C3 hydroxyl group is protected, leaving the C1 and C2 hydroxyls free for acylation.
Caption: High-level workflow for the chemical synthesis of 1,2-dipalmitoylglycerol.
Example Synthetic Protocol: Acylation of a Protected Glycerol
This protocol describes a self-validating system for synthesizing 1,2-dipalmitoyl-rac-glycerol, adapted from established chemical methodologies.[7] The causality behind each step is explained to provide field-proven insight.
Materials:
-
3-O-Benzyl-rac-glycerol (starting material)
-
Palmitoyl chloride
-
Anhydrous pyridine (base and solvent)
-
Anhydrous dichloromethane (DCM, solvent)
-
Palladium on carbon (Pd/C, catalyst)
-
Hydrogen gas (H₂)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Methodology:
-
Step 1: Regioselective Acylation
-
Action: Dissolve 3-O-Benzyl-rac-glycerol in anhydrous pyridine/DCM. Cool the solution to 0°C in an ice bath.
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving it to completion. The low temperature controls the reaction rate and minimizes side reactions.
-
Action: Add palmitoyl chloride dropwise to the solution with constant stirring. Allow the reaction to warm to room temperature and proceed overnight.
-
Causality: Slow addition prevents an exothermic reaction. The overnight duration ensures the complete diacylation of both the C1 and C2 hydroxyl groups.
-
Validation: Monitor reaction completion by Thin-Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the protected diacylated product.
-
-
Step 2: Deprotection via Hydrogenolysis
-
Action: After aqueous workup and purification of the intermediate (1,2-dipalmitoyl-3-O-benzyl-rac-glycerol) by silica gel chromatography, dissolve it in a suitable solvent like ethyl acetate.
-
Causality: Purification at the intermediate stage is critical to remove excess reagents and byproducts, ensuring a clean final product.
-
Action: Add 10% Pd/C catalyst to the solution. Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Causality: Palladium on carbon is a highly effective catalyst for hydrogenolysis, which cleaves the benzyl ether protecting group without affecting the fatty acid ester bonds.
-
Validation: Monitor the reaction by TLC until the protected intermediate is fully consumed. The final product will be more polar due to the newly freed hydroxyl group.
-
-
Step 3: Final Purification
-
Action: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Causality: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper.
-
Action: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Causality: This final chromatography step removes any residual starting material or byproducts from the deprotection step, yielding the pure (±)-1,2-dipalmitoylglycerol. The purity can be confirmed by analytical techniques.
-
Analytical Characterization
To ensure the synthesized product is the correct compound and of high purity, several analytical techniques are employed:
-
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of column fractions. The retention factor (Rf) helps distinguish between starting materials, intermediates, and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure, verifying the attachment of the palmitoyl chains to the C1 and C2 positions of the glycerol backbone and the presence of the free C3 hydroxyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 568.91 g/mol and providing fragmentation patterns consistent with the structure.[4]
Chapter 3: Relevance in Research and Development
(±)-1,2-Dipalmitoylglycerol is more than a simple lipid; it is a fundamental tool in cell biology and a precursor in the development of advanced therapeutics.
Role as a Diacylglycerol (DAG) Analog
In cellular biology, 1,2-diacyl-sn-glycerols are critical second messengers generated from the hydrolysis of membrane phospholipids.[8] Their primary function is to activate Protein Kinase C (PKC) isoforms, which regulate a vast array of cellular processes.
While (±)-1,2-dipalmitoylglycerol is a weak activator of PKC compared to its unsaturated counterparts, its stable, well-defined nature makes it a valuable control compound in studies of lipid signaling.[2] It allows researchers to investigate the structural requirements for PKC activation and to dissect the complex DAG signaling pathway.
Caption: Role of 1,2-diacylglycerol (DAG) in the canonical PKC signaling pathway.
Intermediate in Lipid Synthesis
The defined structure of (±)-1,2-dipalmitoylglycerol makes it an ideal precursor for the synthesis of more complex, custom-designed lipids. The free hydroxyl group at the C3 position serves as a reactive site for the addition of various head groups or a third fatty acid chain. This is particularly relevant in drug development for creating:
-
Structured Triglycerides: Acylating the C3 position with a different fatty acid (e.g., stearic acid or linoleic acid) produces mixed-acid triglycerides with specific physical properties for use in formulations.[9][10]
-
Phospholipids: Attaching a phosphate-containing head group (e.g., phosphocholine, phosphoethanolamine, or phosphoglycerol) creates phospholipids, the primary components of liposomes and lipid nanoparticles used in drug delivery.[6]
Isomeric Considerations in Research
When using dipalmitoylglycerol, it is imperative to consider the specific isomer being used:
-
(±)-1,2-Dipalmitoylglycerol: The racemic mixture, suitable for many physical chemistry applications or as a general DAG control.
-
1,2-Dipalmitoyl-sn-glycerol: The pure (S)-enantiomer, essential for studies involving stereospecific enzymes or biological recognition systems.[4][5]
-
1,3-Dipalmitoylglycerol: A different positional isomer with distinct physical properties and biological activities. It does not activate PKC and is often used as a negative control.[11]
The choice of isomer directly impacts the interpretation of experimental results, and researchers must select and report the specific compound used with precision.
References
-
Tsai, T. C., Hart, J., & Tsai, C. H. (1985). Synthesis of the diastereoisomers of 1,2-dipalmitoyl-sn-glycero-3-thiophosphorylethanolamine and their stereospecific hydrolysis by phospholipases A2 and C. Biochemistry, 24(14), 3521–3527. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644078, 1,2-Dipalmitoyl-sn-glycerol. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). (±)-1,2-Dipalmitoylglycerol. Retrieved from [Link]
-
Adnan, A., & Lee, K. T. (2013). Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. Journal of the American Oil Chemists' Society, 90(8), 1229–1236. Retrieved from [Link]
-
Rovná, K., et al. (2021). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design, 21(11), 6394–6406. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22141934, 1,2,3-Dipalmitoyl glycerol. Retrieved from [Link]
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- 4. 1,2-Dipalmitoyl-sn-glycerol | C35H68O5 | CID 644078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Dipalmitoyl-sn-glycerol =99 30334-71-5 [sigmaaldrich.com]
- 6. Synthesis of the diastereoisomers of 1,2-dipalmitoyl-sn-glycero-3-thiophosphorylethanolamine and their stereospecific hydrolysis by phospholipases A2 and C - PubMed [pubmed.ncbi.nlm.nih.gov]
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(+-)-1,2-dipalmitoylglycerol chemical and physical properties
An In-depth Technical Guide to (+-)-1,2-Dipalmitoylglycerol
Authored by a Senior Application Scientist
Introduction
(±)-1,2-Dipalmitoylglycerol, also known as 1,2-Dipalmitoyl-rac-glycerol or simply DPG, is a pivotal molecule at the intersection of cell biology and pharmaceutical sciences. As a diacylglycerol (DAG), it is a fundamental second messenger in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC).[1][2] Structurally, it consists of a glycerol backbone with two saturated 16-carbon palmitic acid chains esterified at the sn-1 and sn-2 positions. This specific configuration imparts distinct physicochemical properties that not only govern its biological activity but also make it a valuable excipient in the formulation of advanced drug delivery systems like liposomes and solid lipid nanoparticles (SLNs).[3] This guide offers an in-depth exploration of the chemical and physical properties of (±)-1,2-dipalmitoylglycerol, its critical role in cell signaling, and its practical applications in research and drug development, complete with field-proven protocols and mechanistic insights.
Core Physicochemical Properties
The behavior of (±)-1,2-dipalmitoylglycerol in both biological and formulation contexts is dictated by its molecular structure. The two saturated palmitoyl chains result in a higher melting point compared to diacylglycerols with unsaturated fatty acids, influencing membrane rigidity and the stability of lipid-based nanoparticles.[3] Understanding these core properties is the foundational step for any researcher or formulator working with this lipid.
Table 1: Physicochemical Properties of (±)-1,2-Dipalmitoylglycerol
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | rac-(2,3-dihydroxypropyl) hexadecanoate | [4] |
| Synonyms | (±)-1,2-Dipalmitin; 1,2-Dipalmitoyl-rac-glycerol; rac-Glycerol 1,2-dipalmitate | [5][6] |
| CAS Number | 40290-32-2 | [5] |
| Molecular Formula | C₃₅H₆₈O₅ | [5] |
| Molecular Weight | 568.91 g/mol | [3][5][7] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 61-70 °C | [3][7][9] |
| Solubility | Soluble in Chloroform, DMF, DMSO, and Ethanol. Sparingly soluble in aqueous solutions. | [7][9][10][11] |
| Storage & Stability | Store at -20°C. Stable under recommended conditions. Acyl migration from the sn-2 to the sn-3 position can occur over time, particularly in solution, leading to the formation of the 1,3-isomer.[7][12] |[5][7] |
Synthesis and Purification: A Conceptual Framework
The synthesis of a specific diacylglycerol like 1,2-dipalmitoylglycerol requires a regioselective approach to ensure the fatty acids are attached to the correct positions on the glycerol backbone. This is typically achieved through protective group chemistry.
Caption: General workflow for the synthesis and purification of 1,2-diacylglycerols.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a standard method for purifying the crude product obtained from synthesis to isolate 1,2-dipalmitoylglycerol from starting materials, byproducts, and the 1,3-isomer.
Expertise & Experience: The choice of a hexane/ethyl acetate or hexane/diethyl ether gradient is critical.[13] Hexane is a non-polar solvent, while ethyl acetate and diethyl ether are more polar. Starting with a high percentage of hexane allows non-polar impurities to elute first. Gradually increasing the polarity allows for the separation of the desired 1,2-diacylglycerol from the more polar monoacylglycerols and the less polar 1,3-diacylglycerol, which typically elutes slightly earlier.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent like chloroform or hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with 100% hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate or diethyl ether (e.g., from 0% to 20% over several column volumes).
-
Fraction Collection: Collect small fractions of the eluent continuously.
-
Analysis: Spot each fraction onto a Thin-Layer Chromatography (TLC) plate and develop it in a solvent system similar to the elution gradient (e.g., 80:20 hexane:diethyl ether).[14] Visualize the spots (e.g., using a phosphomolybdic acid stain followed by heating).
-
Pooling and Evaporation: Combine the fractions containing the pure 1,2-dipalmitoylglycerol and remove the solvent using a rotary evaporator to yield the purified product.
The Central Role in Cellular Signaling
Diacylglycerols are indispensable second messengers. Their generation is a rapid cellular response to a vast array of extracellular signals, translating external stimuli into internal action.
The canonical pathway begins when a ligand (e.g., a hormone or neurotransmitter) binds to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase. This activates the enzyme Phospholipase C (PLC), which then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and the membrane-bound diacylglycerol.[1] While IP₃ diffuses into the cytosol to trigger calcium release from intracellular stores, DAG remains in the membrane. Here, in concert with phosphatidylserine and the elevated cytosolic calcium, it recruits and activates members of the Protein Kinase C (PKC) family.[1] This activation initiates a cascade of phosphorylation events that regulate processes like cell proliferation, differentiation, and apoptosis.[1]
Trustworthiness: It is crucial to note that the biological activity of DAGs is highly dependent on their fatty acid composition. Saturated DAGs like (±)-1,2-dipalmitoylglycerol are generally considered less potent activators of conventional PKC isoforms compared to DAGs containing unsaturated fatty acids.[1][12] This is because the "kinked" structure of unsaturated chains is thought to be more effective at inducing the necessary conformational changes in the C1 domain of PKC for its activation.
Caption: The Phospholipase C (PLC) / Diacylglycerol (DAG) signaling pathway.
Applications in Drug Delivery Systems
Beyond its signaling role, (±)-1,2-dipalmitoylglycerol is a key excipient in lipid-based drug delivery, primarily due to its biocompatibility and ability to modulate the structure of lipid assemblies.[3][8]
Liposome Formulation
Liposomes are vesicular structures composed of one or more lipid bilayers. Incorporating (±)-1,2-dipalmitoylglycerol can influence the physical properties of the liposomal membrane, affecting its fluidity, phase transition temperature, and interaction with encapsulated drugs or target cells.[2]
Caption: Workflow for preparing unilamellar liposomes by thin-film hydration.
Protocol 2: Liposome Preparation by Thin-Film Hydration
This is a robust and widely used method for producing multilamellar vesicles (MLVs), which can then be downsized to form large unilamellar vesicles (LUVs).[15][16]
Methodology:
-
Lipid Dissolution: In a round-bottom flask, dissolve (±)-1,2-dipalmitoylglycerol and other lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in a chloroform/methanol mixture.[15] If encapsulating a lipophilic drug, add it at this stage.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This creates a thin, uniform lipid film on the inner wall of the flask.[15][17]
-
Vacuum Drying: Further dry the film under a high vacuum for at least one hour to remove any residual solvent.[17]
-
Hydration: Add an aqueous buffer (which can contain a hydrophilic drug for encapsulation) to the flask. Hydrate the film by rotating the flask at a temperature above the phase transition temperature (Tm) of the primary lipid.[16] This is a self-validating step; proper hydration is visually confirmed by the lipid film lifting off the glass to form a milky suspension of MLVs.
-
Sizing (Extrusion): To achieve a uniform size distribution, the MLV suspension is repeatedly passed (e.g., 11-21 times) through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).[18] This process must also be conducted above the lipid's Tm to ensure the bilayers are fluid enough to pass through the pores.
Solid Lipid Nanoparticle (SLN) Formulation
SLNs are colloidal carriers where the drug is encapsulated within a solid lipid core.[19] (±)-1,2-dipalmitoylglycerol, with its relatively high melting point, can serve as a component of this solid matrix, providing structural integrity and controlling drug release.[3][19]
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs) via high-pressure homogenization.
Protocol 3: SLN Preparation by High-Pressure Homogenization (HPH)
This technique is highly scalable and suitable for industrial production. It uses immense pressure to force a coarse emulsion through a narrow gap, creating nano-sized droplets that solidify upon cooling.[19]
Methodology:
-
Lipid Phase Preparation: Melt the (±)-1,2-dipalmitoylglycerol (and any other solid lipids) at a temperature 5-10°C above its melting point. Dissolve the hydrophobic drug in the molten lipid.[3][19]
-
Aqueous Phase Preparation: In a separate vessel, heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.[3][19]
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax®) to form a coarse oil-in-water pre-emulsion.[19]
-
Homogenization: Immediately transfer the hot pre-emulsion to a pre-heated high-pressure homogenizer. Process the emulsion for several cycles (e.g., 3-5) at high pressure (e.g., 500-1500 bar).[19] The high shear forces and cavitation disrupt the droplets into the nanometer range.
-
Cooling and SLN Formation: Allow the resulting hot nanoemulsion to cool to room temperature. Upon cooling, the lipid core recrystallizes, entrapping the drug and forming the final SLN suspension.[19]
Conclusion
(±)-1,2-Dipalmitoylglycerol is a deceptively simple molecule with a complex and dual identity. In cell biology, it is a key signaling lipid that, despite its saturated nature, plays a role in the intricate web of PKC-mediated pathways. In pharmaceutical technology, its physicochemical properties—biocompatibility, solid-state nature at physiological temperature, and ability to integrate into lipid structures—make it an invaluable tool for formulating sophisticated nanomedicines. The protocols and insights provided in this guide serve as a robust starting point for researchers and developers aiming to harness the unique capabilities of this versatile diacylglycerol.
References
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(+-)-1,2-dipalmitoylglycerol CAS number and molecular weight
An In-depth Technical Guide to (±)-1,2-Dipalmitoylglycerol: Properties, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (±)-1,2-dipalmitoylglycerol. We will delve into its core physicochemical properties, its nuanced role in cellular signaling, its applications in advanced drug delivery systems, and provide actionable experimental protocols.
Core Characteristics of (±)-1,2-Dipalmitoylglycerol
(±)-1,2-Dipalmitoylglycerol, also known as 1,2-dipalmitoyl-rac-glycerol, is a diacylglycerol (DAG) composed of a glycerol backbone with two palmitic acid chains esterified at positions 1 and 2.[1] The "rac-" prefix indicates a racemic mixture of the two possible stereoisomers. This lipid is a crucial component in both biological and pharmaceutical contexts, from cellular membrane dynamics to the formulation of lipid-based nanocarriers.[2][3]
The defining feature of this molecule is its saturated nature, with two C16 palmitoyl chains. This saturation profoundly influences its physical properties, such as its melting point and its behavior in lipid bilayers, distinguishing it from diacylglycerols containing unsaturated fatty acids.[3][4]
Physicochemical Data Summary
A clear understanding of the physical and chemical properties of (±)-1,2-dipalmitoylglycerol is paramount for its effective use in experimental and formulation settings.
| Property | Value | Source(s) |
| CAS Number | 40290-32-2 | [1] |
| Molecular Formula | C₃₅H₆₈O₅ | [1][3] |
| Molecular Weight | 568.91 g/mol | [1][3] |
| Appearance | White to off-white powder/solid | [2][5] |
| Melting Point | 61-70 °C | [3] |
| Solubility | Soluble in DMF and DMSO; slightly soluble in ethanol and PBS. | [5] |
| Storage Temperature | -20°C | [1][5] |
| Synonyms | (±)-1,2-Dipalmitin, 1,2-Dihexadecanoyl-rac-glycerol, rac-Glycerol 1,2-dipalmitate | [1][6] |
A note on stereoisomerism: The CAS number 40290-32-2 refers specifically to the racemic mixture. The stereospecific isomer, 1,2-dipalmitoyl-sn-glycerol, has the CAS number 30334-71-5 and is often used in cell signaling studies to investigate specific enzyme interactions.[2][5][7][8]
The Role of Diacylglycerols in Cellular Signaling
Diacylglycerols are critical second messengers in cellular signal transduction. They are transiently produced at the cell membrane through the enzymatic cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction also yields inositol 1,4,5-trisphosphate (IP3), which triggers calcium release from intracellular stores.[4] The membrane-bound DAG, in concert with calcium and phosphatidylserine, recruits and activates Protein Kinase C (PKC) isoforms.[4][5]
Caption: The Phospholipase C (PLC) signaling cascade leading to PKC activation.
A Note on Saturated DAGs and PKC Activation
The structure of the DAG molecule, particularly the nature of its acyl chains, is a key determinant of its biological activity.[4] (±)-1,2-Dipalmitoylglycerol, being fully saturated, is considered a weak activator of conventional PKC isoforms compared to DAGs containing unsaturated acyl chains (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol).[3][4][9] This is because the kink introduced by double bonds in unsaturated chains is thought to facilitate a more favorable conformation for interaction with the C1 domain of PKC within the cell membrane.[4] The sequestration of saturated DAGs into more rigid, gel-phase lipid domains within the membrane can also limit their availability to interact with and activate PKC.[10]
Applications in Drug Delivery and Research
The physicochemical properties of (±)-1,2-dipalmitoylglycerol make it a valuable excipient in the development of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[3]
-
Modulating Bilayer Rigidity: The inclusion of saturated lipids like (±)-1,2-dipalmitoylglycerol into a lipid bilayer increases its rigidity and raises the phase transition temperature. This is a critical formulation strategy for tuning the stability and drug-release characteristics of nanocarriers.[3]
-
Emulsifier and Stabilizer: Its structure makes it an effective low Hydrophilic-Lipophilic Balance (HLB) emulsifier, suitable for stabilizing lipid nanoparticles and water-in-oil emulsions.[2][3]
-
Research Standard: In lipidomics and cell biology, it serves as a well-characterized standard for developing analytical methods and as a tool to study lipid-protein interactions and membrane dynamics.[11]
Caption: Generalized workflow for formulating lipid nanoparticles (LNPs).
Experimental Protocol: Preparation of Liposomes
This protocol describes a standard thin-film hydration method for preparing small unilamellar vesicles (SUVs) where (±)-1,2-dipalmitoylglycerol could be included to modulate membrane properties.
Objective: To prepare liposomes composed of a primary phospholipid (e.g., DSPC) and (±)-1,2-dipalmitoylglycerol.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
(±)-1,2-Dipalmitoylglycerol
-
Cholesterol
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Preparation: a. Dissolve the desired lipids (e.g., DSPC, cholesterol, and (±)-1,2-dipalmitoylglycerol in a 55:40:5 molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 65°C). c. Reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the flask wall. d. Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Hydrate the lipid film with PBS (pre-warmed to 65°C) by adding the buffer to the flask and continuing to rotate the flask in the water bath (without vacuum) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): a. Submerge the flask containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes translucent. Maintain the temperature above the phase transition temperature. This step disrupts the MLVs to form smaller vesicles.
-
Size Reduction (Extrusion): a. For a more uniform size distribution, load the vesicle suspension into a pre-heated extruder. b. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). c. Repeat the extrusion process 10-20 times to ensure a homogenous population of SUVs.
-
Characterization: a. Analyze the final liposome suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Key Experimental Considerations
-
Acyl Migration: A critical aspect of handling 1,2-diacylglycerols is their propensity for acyl migration, where the fatty acid at the sn-2 position can move to the sn-3 position, forming the more thermodynamically stable 1,3-diacylglycerol.[5] This process can be accelerated by heat and protic solvents. Therefore, prolonged storage in solution is not recommended. For optimal stability, store the compound as a solid at -20°C.[5]
-
Purity Verification: When sourcing (±)-1,2-dipalmitoylglycerol, always verify the purity (typically ≥99%) via the supplier's Certificate of Analysis (CoA) to ensure experimental reproducibility.[11]
Conclusion
(±)-1,2-Dipalmitoylglycerol is a well-characterized saturated diacylglycerol with significant utility in both fundamental research and pharmaceutical development. Its influence on the physical properties of lipid bilayers makes it an invaluable tool for formulators seeking to fine-tune the stability and performance of drug delivery systems. While its role as a second messenger is more nuanced than that of its unsaturated counterparts, it remains a key molecule for dissecting the complex world of lipid signaling. A thorough understanding of its properties and careful handling are essential for leveraging its full potential in the laboratory.
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1,2-Dipalmitoyl-sn-glycerol. PubChem. [Link]
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Sourcing High-Quality 1,2-Dipalmitoyl-sn-glycerol for Your Research Needs. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS). ACS Publications. [Link]
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1,2-Dipalmitoyl-rac-glycerol: A Technical Guide to its Application in Elucidating Lipid-Mediated Signaling
Abstract: Diacylglycerols (DAGs) are pivotal second messengers in a multitude of cellular signaling pathways, primarily through their role in activating Protein Kinase C (PKC) and other effector proteins. The transient nature and structural diversity of endogenous DAGs present significant challenges for researchers seeking to dissect their specific roles in lipid metabolism and signaling cascades. Synthetic analogs, such as 1,2-dipalmitoyl-rac-glycerol, provide a chemically stable and cell-permeable tool to probe these pathways in a controlled manner. This technical guide provides an in-depth exploration of the role and application of 1,2-dipalmitoyl-rac-glycerol, offering a narrative that combines mechanistic insights with field-proven experimental protocols. We will delve into the rationale for its use, its specific effects on key signaling nodes, and provide detailed methodologies for its application in both in vitro and cell-based assays, designed for researchers, scientists, and drug development professionals.
The Central Role of Diacylglycerol (DAG) in Cellular Signaling
Diacylglycerol is a glyceride consisting of a glycerol backbone with two fatty acid chains.[1] Far from being a simple metabolic intermediate for the synthesis of phospholipids and triacylglycerols, DAG is a critical signaling molecule located within cellular membranes.[1][2][3] Its canonical role begins with the activation of a phospholipase C (PLC) enzyme, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and DAG.[4] While IP3 diffuses into the cytosol, DAG remains in the plasma membrane, where it recruits and activates a host of effector proteins.
The most well-characterized of these effectors is the Protein Kinase C (PKC) family of serine/threonine kinases.[3] The binding of DAG to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms causes a conformational change that promotes their translocation from the cytosol to the membrane, leading to their activation and the subsequent phosphorylation of a vast array of substrate proteins.[5][6] This DAG-PKC signaling axis is fundamental to regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[2][5][7] Aberrant DAG signaling and PKC activation are implicated in the pathophysiology of numerous diseases, including diabetes and cancer.[7][8][9]
However, the cellular pool of DAG is not homogenous. It comprises over 50 molecular species with diverse acyl chain combinations, and this structural diversity has functional consequences.[2] The specific fatty acid chains on the DAG molecule can influence the activation profile of different PKC isoforms.[10] Studying the effects of specific endogenous DAGs is complicated by their rapid metabolism by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), and diacylglycerol acyltransferases (DGATs), which convert DAG to triacylglycerol (TAG).[2][3][11] This rapid turnover makes it difficult to maintain elevated levels of a specific DAG species for experimental analysis.
1,2-Dipalmitoyl-rac-glycerol as a Research Tool
To overcome the challenges of studying endogenous DAGs, researchers utilize synthetic, cell-permeable analogs. 1,2-Dipalmitoyl-rac-glycerol (DPG) is a diacylglycerol with two saturated 16-carbon palmitic acid chains.[12][13]
Rationale for Use:
-
Chemical Stability: Unlike DAGs with unsaturated fatty acids, which are prone to oxidation, the fully saturated acyl chains of DPG make it chemically stable and less susceptible to degradation, ensuring reproducibility in experimental systems.[14]
-
Controlled Activation: DPG is considered a weak activator of PKC compared to analogs with unsaturated or shorter acyl chains.[6][14] This property is not a limitation but an experimental advantage. It allows for a more controlled and titratable activation of DAG-responsive pathways, avoiding the cellular toxicity or overwhelming signaling responses that can be triggered by more potent activators.
-
Membrane Biophysics: The incorporation of a saturated lipid like DPG into cellular membranes can alter their biophysical properties, such as fluidity and domain formation.[4] This makes it a useful tool for studying how the lipid environment influences the recruitment and function of membrane-associated proteins.[15]
A Note on Stereochemistry: rac- vs. sn- The activation of PKC is stereospecific, with the naturally occurring sn-1,2-diacylglycerols being significantly more potent than other isomers.[16][17] The term rac- (racemic) indicates that the product is a mixture of both the sn-1,2 and sn-2,3 enantiomers. While the sn-1,2 form is the primary active component, the racemic mixture is commonly used in research due to its more accessible synthesis and is effective for inducing DAG-mediated responses.
Mechanistic Insights via 1,2-Dipalmitoyl-rac-glycerol
Activation of Protein Kinase C (PKC) Isoforms
The primary use of DPG is to mimic endogenous DAG and activate the PKC signaling cascade. The process is initiated by an external stimulus that activates PLC, leading to the generation of DAG in the membrane. DPG, when added exogenously, bypasses this initial step and directly activates PKC.
The mechanism involves:
-
C1 Domain Binding: The regulatory region of cPKC and nPKC isoforms contains a C1 domain that serves as the binding site for DAG.[6]
-
Membrane Translocation: The binding of DAG increases the protein's affinity for the membrane, causing it to move from the cytosol to the lipid bilayer.[6]
-
Cofactor Requirement: For conventional PKC isoforms (e.g., α, β, γ), this process is cooperative with Ca²⁺, which binds to the C2 domain and facilitates membrane association.[6]
-
Activation: Once at the membrane, a conformational change relieves autoinhibition, exposing the catalytic kinase domain and allowing it to phosphorylate target substrates.
Caption: DAG-mediated activation of Protein Kinase C (PKC) at the plasma membrane.
Quantitative Data: Comparative Potency of DAG Analogs
The fatty acid composition of DAG significantly impacts its ability to activate PKC isoforms. Saturated DAGs like DPG are generally less potent than their unsaturated counterparts. This differential activation is a key consideration for experimental design.
| Diacylglycerol (DAG) Analog | Acyl Chain Composition | Relative PKC Activation Potency | Key Characteristics | Reference |
| 1,2-Dipalmitoyl-rac-glycerol | 16:0 / 16:0 | Weak | Saturated; stable; useful for controlled, sustained activation and studying membrane biophysics. | [10],[6] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 18:0 / 20:4 (ω-6) | Strong | Unsaturated; mimics a common endogenous signaling DAG; potent activator of multiple PKC isoforms. | [10] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | 18:1 / 18:1 | Strong | Monounsaturated; potent, commonly used positive control for PKC activation. | [10] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | 18:0 / 22:6 (ω-3) | Strong | Polyunsaturated; shows preference for activating certain novel PKC isoforms like PKCδ, ε, and θ. | [10] |
Experimental Protocols for the Application of 1,2-Dipalmitoyl-rac-glycerol
Foundational Procedure: Solubilization and Storage
Causality: Proper solubilization is critical for ensuring the bioavailability of the hydrophobic DPG molecule in aqueous assay buffers. Using an organic solvent like DMSO creates a concentrated stock that can be diluted to the final working concentration. Aliquoting prevents degradation from repeated freeze-thaw cycles.
Protocol:
-
Warm to Room Temperature: Allow the vial of solid 1,2-dipalmitoyl-rac-glycerol to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Dissolve the solid in anhydrous, high-purity Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve 5.69 mg of DPG (MW: 568.91 g/mol ) in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming in a 37°C water bath may be necessary to fully dissolve the lipid. The solution should be clear.
-
Aliquot for Storage: Dispense the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store Properly: Store the aliquots at -20°C.
Caption: Workflow for the preparation of a 1,2-dipalmitoyl-rac-glycerol stock solution.
In Vitro PKC Activity Assay
Causality: This assay directly measures the enzymatic activity of purified PKC on a specific substrate. The use of mixed lipid vesicles containing DPG and phosphatidylserine (PS) mimics the plasma membrane environment. PS is an essential cofactor for PKC activation. The assay quantifies the transfer of radiolabeled phosphate (³²P) from ATP to a substrate peptide, providing a direct readout of kinase activity.[15]
Materials:
-
Purified PKC enzyme
-
DPG stock solution (from 4.1)
-
Phosphatidylserine (PS) in chloroform
-
PKC substrate peptide (e.g., Myelin Basic Protein fragment)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂)
-
[γ-³²P]ATP
Protocol:
-
Prepare Lipid Vesicles: a. In a glass tube, mix DPG and PS in chloroform at the desired molar ratio (e.g., 1:4). b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the tube wall. c. Place the tube under a vacuum for at least 1 hour to remove residual solvent. d. Resuspend the lipid film in kinase reaction buffer by vigorous vortexing or sonication to form small unilamellar vesicles (SUVs).
-
Set Up Kinase Reaction: a. On ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme in a microcentrifuge tube. b. Prepare a negative control reaction without the lipid vesicles to measure basal activity.
-
Initiate Reaction: a. Start the reaction by adding ATP mix containing both unlabeled ATP and [γ-³²P]ATP. b. Incubate at 30°C for 10-20 minutes. This time should be within the linear range of the enzyme's activity, determined empirically.
-
Terminate and Quantify: a. Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. b. Immediately wash the P81 papers multiple times in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[15] c. Perform a final wash with acetone to dry the papers.[15] d. Quantify the incorporated radioactivity using a scintillation counter. Increased counts per minute (CPM) in the presence of DPG vesicles indicate PKC activation.
Applications in Drug Development and Metabolic Research
The dysregulation of DAG levels and subsequent PKC activity is a hallmark of several metabolic diseases. In conditions of hyperglycemia, such as in diabetes, there is an increased de novo synthesis of DAG from glycolytic intermediates, leading to chronic and inappropriate PKC activation in vascular tissues.[7] This contributes to diabetic complications like retinopathy and nephropathy.[7]
Therefore, the DAG-PKC signaling pathway is a significant target for therapeutic intervention. 1,2-dipalmitoyl-rac-glycerol and other DAG analogs are invaluable tools in this context:
-
High-Throughput Screening: They can be used to constitute a robust in vitro assay for screening compound libraries to identify inhibitors of PKC or other DAG-binding proteins.[18][19]
-
Mechanism of Action Studies: For compounds believed to target upstream components of the pathway (e.g., PLC inhibitors), DPG can be used to bypass these components and directly activate PKC, helping to pinpoint the specific target of the drug.
-
Metabolic Flux Analysis: As a stable lipid, DPG can be used in cell culture models to investigate the downstream consequences of sustained DAG signaling on other metabolic pathways, such as glucose and lipid metabolism.[5][9]
Conclusion
1,2-dipalmitoyl-rac-glycerol is more than a simple lipid; it is a precise tool that grants researchers experimental control over one of the most fundamental signaling pathways in cell biology. Its stability and characterization as a weak activator allow for nuanced investigations into the roles of DAG and PKC in health and disease. By understanding the causality behind its application and employing rigorous, validated protocols, scientists and drug development professionals can effectively leverage this synthetic analog to uncover novel mechanistic insights and identify new therapeutic targets within the complex web of lipid metabolism.
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An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: A Core Second Messenger in Cellular Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Simple Lipid
In the intricate orchestra of cellular communication, second messengers are the swift couriers that translate external stimuli into intracellular action. Among these, the lipid molecule 1,2-diacylglycerol (DAG) stands out for its critical role in orchestrating a vast array of physiological processes, from cell proliferation to apoptosis.[1][2] This guide moves beyond a generalized view of DAG to focus on a specific, yet fundamental, molecular species: 1,2-dipalmitoyl-sn-glycerol (DPG) . Composed of a glycerol backbone with two saturated 16-carbon palmitic acid chains, DPG is a key player in the activation of pivotal signaling proteins, most notably Protein Kinase C (PKC).[3][4][5]
Understanding the specific roles of individual DAG species is a frontier in cell signaling research. The composition of the fatty acyl chains is not a trivial detail; it profoundly influences the molecule's biophysical properties and its affinity for downstream effectors, ultimately shaping the nature, duration, and outcome of the cellular response.[6][7] This technical guide provides a deep dive into the biochemistry, signaling functions, and experimental analysis of DPG, offering field-proven insights and methodologies for professionals dedicated to deciphering and manipulating cellular signaling pathways.
Section 1: The Lifecycle of a Second Messenger: DPG Biosynthesis and Metabolism
The cellular concentration of DPG is transient and tightly regulated, ensuring that signaling is initiated only upon specific stimuli and terminated promptly to maintain homeostasis. This control is achieved through a dynamic balance of synthesis and metabolic inactivation.
Signal Initiation: The Generation of DPG
The primary and most rapid route for signal-induced DPG generation is the hydrolysis of membrane phospholipids.
-
The Canonical Phospholipase C (PLC) Pathway: The vast majority of signal-responsive DPG is generated from the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner plasma membrane.[8] This reaction is catalyzed by phospholipase C (PLC) enzymes, which are activated by a range of cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[3][9][10] This hydrolysis co-produces inositol 1,4,5-trisphosphate (IP₃), which diffuses into the cytosol to mediate calcium release, and the membrane-anchored DPG, which proceeds to activate its own set of effectors.[7]
-
Alternate Generation Pathways: While the PLC-PIP₂ axis is dominant, cells can also generate DAG from other phospholipids, such as phosphatidylcholine (PC). This process, which can be mediated by a PC-specific PLC or the combined action of phospholipase D (PLD) and phosphatidic acid phosphatase, often contributes to a more sustained, secondary wave of DAG signaling compared to the transient spike from PIP₂ hydrolysis.[10]
Signal Termination: The Metabolism of DPG
To terminate the signal, DPG is rapidly metabolized via two principal enzymatic pathways. The efficiency of these pathways is crucial for preventing chronic signaling, which can lead to pathological conditions.
-
Phosphorylation by Diacylglycerol Kinases (DGKs): DPG can be phosphorylated by a family of diacylglycerol kinases (DGKs), which transfer a phosphate group from ATP to the free hydroxyl group of DPG, producing phosphatidic acid (PA).[1][11][12] This not only attenuates the DPG signal but also generates a new lipid second messenger, PA, which has its own distinct set of downstream effectors. This enzymatic conversion represents a critical node in lipid signaling, controlling the balance between two powerful messenger molecules.[12]
-
Hydrolysis by Diacylglycerol Lipases (DAGLs): Alternatively, DPG can be hydrolyzed by DAG lipases, which cleave the fatty acyl chains, releasing free fatty acids (in this case, palmitic acid) and monoacylglycerol.[2][10]
A third, less immediate fate for DPG is its conversion into triacylglycerol (TAG) through the action of diacylglycerol acyltransferase (DGAT), which directs DPG towards energy storage rather than signaling.[10][12]
Caption: Metabolic pathways governing the cellular levels of DPG.
Section 2: Downstream Effectors and Signaling Cascades
As a second messenger, DPG exerts its influence by binding to and modulating the activity of specific downstream effector proteins. This interaction is highly specific, typically mediated by a conserved protein motif known as the C1 domain.
The Archetypal Effector: Protein Kinase C (PKC)
The most well-documented function of DPG is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1][13] Atypical PKCs (aPKCs) lack a DAG-responsive C1 domain and are not regulated by this mechanism.[14]
Mechanism of Activation: In its inactive state, PKC resides in the cytosol. The generation of DPG at the plasma membrane, coupled with an increase in intracellular calcium (for cPKC isoforms like α, β, and γ), triggers the translocation of PKC to the membrane.[8] DPG binds directly to the C1 domain of PKC, stabilizing its association with the membrane and inducing a conformational change that relieves autoinhibition, thereby activating the kinase domain.[14] Activated PKC then phosphorylates a multitude of substrate proteins on serine and threonine residues, regulating processes such as gene expression, cell cycle progression, and cytoskeletal organization.[15]
The Influence of Acyl Chain Saturation: A crucial point of expertise is recognizing that not all DAGs are created equal. Saturated DAGs like DPG are generally considered to be weaker activators of PKC compared to species containing unsaturated fatty acids (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol).[7][16] The kinked structure of unsaturated acyl chains is thought to facilitate a more optimal conformation for binding within the C1 domain pocket.[7] This distinction is vital for drug development and interpreting experimental results, as the specific DAG species present can lead to quantitatively and qualitatively different signaling outcomes.
Caption: Canonical DPG signaling pathway via Protein Kinase C activation.
Beyond PKC: Other DPG Effectors
While PKC is the most prominent target, DPG also activates other proteins containing C1 domains, diversifying its signaling portfolio.
-
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins are crucial activators of Ras and Rap small GTPases. DPG recruits RasGRPs to the membrane, where they can engage and activate their GTPase targets, thereby linking lipid signaling to the powerful MAPK/ERK cascade.[11][17]
-
Munc13 Family: Essential for the priming of synaptic vesicles for exocytosis, Munc13 proteins are direct receptors for DPG. DPG binding promotes a conformational change that is critical for neurotransmitter and hormone release.[11][18]
-
Transient Receptor Potential Canonical (TRPC) Channels: A subset of these ion channels, namely TRPC3, TRPC6, and TRPC7, can be directly activated by DAG in a PKC-independent manner, leading to calcium influx and cellular depolarization.[9][19]
-
Protein Kinase D (PKD): This family of serine/threonine kinases is recruited to the membrane by DPG and subsequently activated via phosphorylation by PKC, acting as a downstream effector in the DAG signaling cascade.[13][20]
Section 3: Methodologies for the Study of DPG Signaling
Rigorous experimental design is paramount to accurately dissecting the role of DPG. This section provides validated protocols and explains the causality behind key experimental choices, ensuring a self-validating system of inquiry.
Quantification of Cellular DPG
Accurately measuring changes in the cellular levels of specific DAG species like DPG is a foundational requirement.
Method 1: Mass Spectrometry (Gold Standard)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying individual lipid species.[1] It offers unparalleled specificity and sensitivity.
-
Causality and Trustworthiness: This method is trusted because it directly measures the mass-to-charge ratio of the molecule and its fragments, providing an unambiguous molecular signature. The use of a stable isotope-labeled internal standard (e.g., D₅-DPG) for every sample is critical. This standard co-extracts with the endogenous DPG and experiences the same ionization effects in the mass spectrometer, allowing for precise correction of sample loss and matrix effects, which is the cornerstone of a self-validating quantification.
Protocol 3.1.1: Lipid Extraction for MS Analysis
This protocol is adapted from the robust Bligh & Dyer method.[21]
-
Cell Harvesting: Aspirate culture medium and wash ~1x10⁷ cells twice with ice-cold PBS. Harvest cells by scraping into 1 mL of ice-cold PBS.
-
Internal Standard Spiking: Transfer the cell suspension to a glass tube. Add a known quantity (e.g., 500 pmol) of D₅-DPG internal standard. Rationale: Adding the standard at the earliest stage ensures it accounts for extraction inefficiencies.
-
Solvent Addition (Methanol/Chloroform): Add 2.5 mL of chloroform and 1.25 mL of methanol to the sample, resulting in a single-phase mixture (Chloroform:Methanol:Aqueous Sample, 2.5:1.25:1 v/v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Add an additional 1.25 mL of chloroform and 1.25 mL of 1 M NaCl. Vortex for 30 seconds. Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Resuspend the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.
Method 2: Coupled Enzymatic Assay
This method provides a quantitative measure of total sn-1,2-DAG content and is often available as a commercial kit. It is an excellent alternative when specialized MS facilities are unavailable.[22][23]
-
Causality and Trustworthiness: The assay's specificity is derived from the enzymatic cascade. The key self-validating step is the inclusion of a paired sample that omits the DAG Kinase enzyme. Any signal generated in this "-Kinase" control represents background from pre-existing phosphatidic acid or other interfering substances. The true DAG amount is calculated from the difference between the "+Kinase" and "-Kinase" measurements, ensuring trustworthiness.[22]
Caption: Workflow for the coupled enzymatic quantification of DPG.
Protocol 3.1.2: General Steps for Enzymatic DAG Assay
-
Lipid Extraction: Extract lipids from cell samples as described in Protocol 3.1.1.
-
Sample Preparation: Aliquot the dried lipid extract into two separate wells of a 96-well plate: a "+Kinase" well and a "-Kinase" well.
-
Kinase Reaction: Prepare a master mix containing reaction buffer and DAG Kinase. Add this mix to the "+Kinase" wells. To the "-Kinase" wells, add a mix containing only the reaction buffer. Add ATP to all wells to initiate the reaction. Incubate as recommended by the manufacturer (e.g., 30 minutes at 25°C).[24] Rationale: This step converts all DAG to PA in the "+Kinase" wells.
-
Lipase & Oxidase Reaction: Add a second master mix containing lipase, glycerol-3-phosphate oxidase (GPO), and the fluorometric probe to all wells. Incubate for the recommended time (e.g., 10-15 minutes at room temperature), protected from light.[22]
-
Measurement: Read the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 540/590 nm).
-
Calculation: For each sample, subtract the fluorescence of the "-Kinase" well from the "+Kinase" well. Quantify the amount of DPG by comparing this net fluorescence to a standard curve generated with known amounts of a DAG standard.
Probing Downstream Events: PKC Activation
Protocol 3.2.1: Western Blot for Phospho-Substrates
This method assesses the endogenous activation of PKC by measuring the phosphorylation of its known substrates.
-
Cell Treatment & Lysis: Culture cells to ~80% confluency. Treat with your stimulus of interest (e.g., a GPCR agonist) for various time points.
-
Lysis: Immediately aspirate the medium and lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of PKC substrates.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for a phosphorylated PKC substrate (e.g., anti-phospho-MARCKS).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Validation: Strip and re-probe the blot with an antibody for the total (non-phosphorylated) form of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading and specific detection of phosphorylation.
Pharmacological and Genetic Manipulation
To establish causality, it is essential to perturb the DPG signaling pathway.
-
Pharmacological Tools: Utilize specific inhibitors to block key nodes in the pathway. For instance, pre-treatment with a DGK inhibitor like R59022 should prolong the DPG signal and enhance downstream PKC activation.[25] Conversely, a PLC inhibitor will block DPG generation.
-
Genetic Tools: Use siRNA or shRNA to transiently knock down the expression of specific DGK or PLC isoforms. This provides a more specific method of pathway interrogation than small molecule inhibitors, which can sometimes have off-target effects.
Section 4: Relevance in Health and Disease
The precise regulation of DPG signaling is vital for cellular health, and its dysregulation is implicated in numerous pathologies.
-
Diabetes and Insulin Resistance: In metabolic tissues like skeletal muscle and the liver, chronic nutrient excess can lead to the accumulation of DPG.[20] This results in aberrant, persistent activation of PKC isoforms (particularly PKCε and PKCθ), which can phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS1), contributing significantly to the development of insulin resistance and type 2 diabetes.[26][27][28]
-
Cancer: As a pathway that promotes cell proliferation and survival, DAG signaling is often hijacked in cancer.[12] Overactive DPG production can contribute to uncontrolled growth and resistance to apoptosis.[11] Consequently, enzymes in the DPG pathway, such as DGKs, are being explored as potential therapeutic targets.[29]
-
Immune Regulation: The DAG-DGK axis is a critical checkpoint in T-cell activation. Upon T-cell receptor engagement, a DAG signal is generated that is essential for T-cell function. DGKζ acts as a negative regulator by converting DAG to PA, thereby attenuating the signal.[11][30] Dysregulation of this balance can lead to immunodeficiency or autoimmune disorders.[25]
Data Summary Tables
Table 1: Physicochemical Properties of 1,2-Dipalmitoyl-sn-glycerol
| Property | Value | Source(s) |
| IUPAC Name | [(2S)-2-(hexadecanoyloxy)-3-hydroxypropyl] hexadecanoate | [4][15] |
| Synonyms | 1,2-DPG, DG(16:0/16:0/0:0), (S)-1,2-Dipalmitin | [5][15] |
| CAS Number | 30334-71-5 | [4][15] |
| Molecular Formula | C₃₅H₆₈O₅ | [4][15] |
| Molecular Weight | 568.91 g/mol | [4][15] |
| Appearance | White to off-white solid | [15] |
| Solubility | Soluble in DMF, DMSO, Ethanol | [5][15] |
| Storage | -20°C, under inert atmosphere | [15] |
Table 2: Comparison of DPG Quantification Methodologies
| Feature | LC-MS/MS | Coupled Enzymatic Assay |
| Specificity | High (Distinguishes between DAG species) | Moderate (Measures total sn-1,2-DAGs) |
| Sensitivity | Very High (pmol to fmol range) | High (µM range) |
| Throughput | Lower | High (96-well plate format) |
| Equipment | Requires specialized LC-MS/MS system | Standard fluorescence plate reader |
| Key Advantage | Provides a detailed lipidomic profile | Accessible, rapid, and cost-effective |
| Key Limitation | High capital and operational cost | Does not resolve individual DAG species |
References
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Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. PubMed Central. [Link]
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Pharmacological modulation of diacylglycerol-sensitive TRPC3/6/7 channels. PubMed. [Link]
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Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels. PMC - NIH. [Link]
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Diacylglycerols as activators of protein kinase C (Review). Taylor & Francis Online. [Link]
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Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. PubMed. [Link]
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Signal transduction in vascular smooth muscle: diacylglycerol second messengers and PKC action. American Physiological Society Journal. [Link]
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Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. MDPI. [Link]
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A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices. NIH. [Link]
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Diacylglycerol. Basic Neurochemistry - NCBI Bookshelf - NIH. [Link]
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Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. PNAS. [Link]
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Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus. YouTube. [Link]
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Modulators of Diacylglycerol Kinase Activity: A Review of Advances and Challenges. Wiley Online Library. [Link]
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Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. PubMed. [Link]
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Diacylglycerol kinase is a keystone regulator of signaling relevant to the pathophysiology of asthma. American Physiological Society. [Link]
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Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle. NIH. [Link]
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1,2-Dipalmitoyl-sn-glycerol. PubChem. [Link]
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1,2-Dipalmitoyl-sn-Glycerol – High Purity. Blue Tiger Scientific. [Link]
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biological functions of 1,2-dipalmitoylglycerol in membranes
An In-Depth Technical Guide to the Biological Functions of 1,2-Dipalmitoylglycerol in Membranes
Authored by: A Senior Application Scientist
Abstract
1,2-Dipalmitoyl-sn-glycerol (DPG) is a saturated diacylglycerol (DAG) that plays a multifaceted role within cellular membranes, acting as both a crucial second messenger and a significant modulator of the membrane's biophysical properties.[1][2] Unlike its unsaturated counterparts, the two saturated palmitic acid chains of DPG confer unique characteristics that temper its signaling capacity while profoundly influencing membrane structure. This guide provides a comprehensive exploration of DPG's synthesis, its intricate functions in signal transduction, its impact on membrane dynamics and organization, and detailed methodologies for its experimental investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of specific lipid species in cellular health and disease.
Physicochemical Characteristics and Membrane Integration
1,2-Dipalmitoyl-sn-glycerol is a glycerolipid consisting of a glycerol backbone esterified to two palmitic acid (16:0) chains at the sn-1 and sn-2 positions.[3] As a diacylglycerol, it is a key intermediate in lipid metabolism and a fundamental component of cellular membranes, albeit at low concentrations in a resting state.[3][4]
The defining feature of DPG is the saturated nature of its acyl chains. This lack of double bonds allows for tight packing and strong van der Waals interactions between adjacent lipid molecules. When incorporated into a phospholipid bilayer, DPG significantly alters its physical state.[1]
Key Biophysical Effects:
-
Membrane Fluidity and Phase Transition: The presence of DPG can increase the main phase transition temperature (Tm) of phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), effectively decreasing membrane fluidity.[1]
-
Lateral Phase Separation: DPG promotes the formation of distinct lipid domains within the membrane. Specifically, it tends to induce lateral phase separation, creating ordered, gel-phase domains that are enriched in saturated lipids.[5] This sequestration into tightly packed domains is a critical factor governing its biological availability.[5]
-
Influence on Lipid Rafts: While not considered a canonical raft-forming lipid itself, DPG can influence the stability and properties of lipid rafts—specialized microdomains enriched in cholesterol and sphingolipids.[1][6]
A summary of DPG's core properties is presented below.
| Property | Value/Description | Reference |
| Molecular Formula | C₃₅H₆₈O₅ | [3][7] |
| Molecular Weight | 568.9 g/mol | [3][7] |
| Acyl Chains | Two palmitoyl (16:0) groups | [3] |
| Primary Role | Second messenger, membrane structure modulator | [1] |
| Cellular Locations | Membrane, Extracellular space | [3] |
The Role of DPG in Cellular Signaling
Diacylglycerols are canonical second messengers that relay signals from cell-surface receptors to intracellular effector proteins.[8][9][10] This signaling cascade is fundamental to a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immunity.[1][8]
Generation via the Phosphoinositide Pathway
The primary route for signal-induced DPG generation is through the activation of phospholipase C (PLC).[1] Upon stimulation of certain G-protein-coupled receptors or receptor tyrosine kinases, PLC is recruited to the plasma membrane where it catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor but critical membrane phospholipid. This cleavage yields two distinct second messengers:
-
Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytosol to trigger the release of Ca²⁺ from intracellular stores.[11]
-
Diacylglycerol (DAG): The lipid portion, such as DPG, which remains embedded in the plasma membrane to activate its downstream targets.[1][11]
DPG as a Weak Activator of Protein Kinase C (PKC)
The most well-characterized function of DAG is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases.[4][12] The activation mechanism is a multi-step, cooperative process:
-
C1 Domain Binding: Conventional (cPKC) and novel (nPKC) isoforms possess cysteine-rich C1 domains that serve as the specific binding site for DAG.[12]
-
Membrane Translocation: The binding of DAG to the C1 domain dramatically increases the affinity of PKC for the membrane, causing it to translocate from the cytosol to the lipid bilayer.[12][13]
-
Cofactor Activation: For conventional PKC isoforms, this process is synergistic with the increase in intracellular Ca²⁺ (triggered by IP₃), which binds to the enzyme's C2 domain, further anchoring it to the membrane.[12][13]
-
Conformational Change: Once anchored, a pseudosubstrate region is released from the kinase's active site, allowing it to phosphorylate its target substrates and propagate the signal.[13]
However, the structure of the DAG molecule is paramount. Unsaturated DAGs are generally much more potent activators of PKC than their saturated counterparts like DPG.[14] Research has shown that the lack of PKC activation by DPG alone is due to its sequestration into gel-phase domains, where it is complexed with phospholipids and is not available to interact with the enzyme.[5] The introduction of polyunsaturated fatty acids can disrupt these gel phases, releasing DPG into the liquid-crystalline phase and dramatically increasing PKC activity.[5] This makes DPG a conditional or weak activator, a critical distinction for understanding signaling fidelity.
Regulation by Diacylglycerol Kinases (DGKs)
The cellular levels of DAG are tightly controlled to ensure proper signal duration and intensity. A key family of enzymes in this process is the diacylglycerol kinases (DGKs).[15][16] DGKs phosphorylate DAG to produce phosphatidic acid (PA).[4] This action has a dual effect:
-
Signal Termination: It attenuates DAG-dependent signaling pathways by removing the activating ligand for PKC and other effectors.[15]
-
Signal Initiation: It generates PA, which is itself a critical lipid second messenger involved in distinct signaling cascades, including the activation of mTOR.[4]
Imbalances in the activity of PLC and DGK enzymes are associated with numerous diseases, including cancer and metabolic disorders, highlighting the importance of this regulatory axis.[4][8]
Experimental Methodologies for the Study of DPG
Investigating the specific functions of DPG requires robust methodologies for lipid extraction, the creation of model membrane systems, and functional assays.
Protocol 1: Total Lipid Extraction from Cultured Cells (Bligh & Dyer Method)
This is a standard protocol for the efficient extraction of total lipids from biological samples.[17][18]
Materials:
-
Cell pellet
-
Chloroform
-
Methanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Glass centrifuge tubes
Procedure:
-
Harvest and wash cells with ice-cold PBS. Centrifuge to obtain a cell pellet.
-
For each 1 mL of aqueous cell suspension, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.
-
Add 1.25 mL of chloroform to the mixture and vortex again for 1 minute.
-
Add 1.25 mL of deionized water to induce phase separation and vortex for 1 minute.
-
Centrifuge the sample at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases.
-
Carefully collect the bottom organic layer, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Dry the extracted lipid film under a stream of nitrogen gas. The sample can then be stored at -80°C and reconstituted in an appropriate solvent for downstream analysis (e.g., LC-MS/MS).
Protocol 2: Preparation of DPG-Containing Liposomes
Model membranes like liposomes are invaluable for studying the biophysical effects of DPG and its interactions with proteins like PKC.[1][2]
Materials:
-
1,2-Dipalmitoyl-sn-glycerol (DPG)
-
Primary phospholipid (e.g., 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Chloroform/methanol solvent mixture (2:1 v/v)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DPG and DPPC at the desired molar ratio in the chloroform/methanol mixture in a round-bottom flask.[2] b. Use a rotary evaporator to remove the organic solvent, creating a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the hydration buffer to the flask. The volume depends on the desired final lipid concentration. b. Gently agitate the flask at a temperature above the Tm of the lipid mixture to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
Extrusion: a. To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 11-21 passes). This should also be performed at a temperature above the Tm. b. The resulting solution contains large unilamellar vesicles (LUVs) ready for use in downstream assays.
Conclusion
1,2-dipalmitoylglycerol occupies a unique position in the landscape of membrane biology. It is a deceptively simple lipid with a complex and profound role in cellular function. [2]Its identity as a saturated diacylglycerol makes it a weak, conditional activator of the canonical PKC signaling pathway, a characteristic dictated by its propensity to sequester into ordered, gel-phase membrane domains. [5]This same biophysical property, however, makes it a potent modulator of membrane structure, influencing fluidity, phase behavior, and domain organization. [1]Understanding the dual nature of DPG—as both a tempered signaling molecule and a structural architect—is essential for dissecting the intricate interplay between lipid composition, membrane biophysics, and the fidelity of cellular signaling networks. The methodologies outlined herein provide a robust framework for the continued investigation of this and other specific lipid species in health and disease.
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- Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. (n.d.). Vertex AI Search.
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- Application Notes and Protocols for Utilizing 1,2-Dipalmitoyl-sn-glycerol in Model Lipid Membranes - Benchchem. (n.d.). BenchChem.
- Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity - PMC - NIH. (n.d.).
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- Diacylglycerol Kinases and Its Role in Lipid Metabolism and Rel
- An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: Properties, Signaling, and Experimental Analysis - Benchchem. (n.d.). BenchChem.
- Validating the Role of 1-Palmitoyl-2-linoleoyl-sn-glycerol in Protein Kinase C Activation: A Comparative Guide - Benchchem. (n.d.). BenchChem.
- Does diacylglycerol serve as a signaling molecule in plants? - Taylor & Francis Online. (2012). Taylor & Francis Online.
- An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-sn-glycerol in Membrane Lipid Composition - Benchchem. (n.d.). BenchChem.
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(±)-1,2-Dipalmitoylglycerol: A Biophysical and Functional Dissection of a Weak Protein Kinase C (PKC) Activator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of (±)-1,2-dipalmitoylglycerol (DPG), a saturated diacylglycerol (DAG) that functions as a weak activator of Protein Kinase C (PKC). Moving beyond a simple functional label, we dissect the biophysical and structural reasons for its attenuated activity compared to unsaturated DAGs and phorbol esters. This document is designed for researchers, scientists, and drug development professionals, offering a Senior Application Scientist's perspective on the mechanistic underpinnings of DPG's action and providing robust, field-tested protocols for its characterization. The guide emphasizes the causality behind experimental design, enabling investigators to leverage DPG as a nuanced tool for probing the intricacies of PKC signaling.
The Central Role of Diacylglycerol in PKC Signaling
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are pivotal nodes in signal transduction, governing a vast array of cellular processes including proliferation, differentiation, and apoptosis.[1] A critical event in the activation of conventional (cPKC) and novel (nPKC) isoforms is their recruitment from the cytosol to the plasma membrane.[2] This translocation is driven by the generation of the lipid second messenger, sn-1,2-diacylglycerol (DAG), which is produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular stimuli.[3]
The canonical activation mechanism involves DAG binding to the C1 domain within the PKC regulatory region, which dramatically increases the enzyme's affinity for the membrane.[2] For conventional PKCs, this action is synergistic with calcium (Ca²⁺) binding to the C2 domain.[2][4] Once anchored to the membrane, a conformational change relieves autoinhibition, enabling the kinase to phosphorylate its downstream substrates.[4]
Molecular Profile and Biophysical Constraints of (±)-1,2-Dipalmitoylglycerol (DPG)
(±)-1,2-Dipalmitoylglycerol is a symmetric, saturated diacylglycerol, featuring two 16-carbon palmitic acid chains. This seemingly subtle structural feature—the complete saturation of its acyl chains—is the primary determinant of its characterization as a "weak" PKC activator.[3]
The efficacy of a DAG molecule is not solely dependent on its ability to bind the C1 domain but also on how it influences the local membrane environment. Unsaturated DAGs, which are generally potent activators, introduce kinks into their acyl chains, disrupting lipid packing and increasing membrane fluidity. In stark contrast, the straight, saturated chains of DPG favor more ordered lipid packing. This can lead to the sequestration of DPG into rigid, gel-phase domains within the membrane bilayer.[5] This sequestration makes DPG less available for interaction with PKC, thereby providing a biophysical explanation for its weak activating capacity.[5] The structure-activity relationship is clear: the physical state of the membrane and the partitioning of the DAG activator within it are as critical as the direct ligand-protein interaction.[5][6]
Caption: DPG's role in the PKC signaling cascade, highlighting its weak activation potential.
Methodologies for Functional Characterization
To accurately quantify the activity of a weak activator like DPG, it is essential to employ assays that are both sensitive and provide mechanistic insight. The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
This assay provides a direct, quantitative measure of DPG's ability to activate a purified PKC isozyme in a controlled, cell-free environment. The core principle is to measure the transfer of the γ-phosphate from ATP to a specific peptide substrate.[7]
Rationale for Design:
-
Lipid Vesicles: PKC is a membrane-activated enzyme. Presenting DPG within a lipid vesicle (typically with phosphatidylserine, PS) mimics a simplified membrane environment. PS is a crucial cofactor for PKC, and its inclusion is necessary for activity.
-
Controls: A potent activator like Phorbol 12-Myristate 13-Acetate (PMA) serves as a positive control to define the maximum achievable activation. A "no activator" condition serves as the baseline.
-
Detection: The use of radiolabeled [γ-³²P]ATP offers high sensitivity, which is critical for detecting the subtle activation by a weak agent.[7] Non-radioactive, ELISA-based methods that use a phosphorylation-specific antibody are also available and offer safety and convenience.
Detailed Protocol:
-
Preparation of Lipid Vesicles (DPG/PS): a. In a glass vial, combine DPG and phosphatidylserine (PS) dissolved in chloroform at a 1:4 molar ratio. b. Dry the lipids to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent. c. Rehydrate the lipid film in a kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT) to a final lipid concentration of 1 mg/mL. d. Form vesicles by sonication on ice or extrusion through a polycarbonate membrane (100 nm pore size) to create small unilamellar vesicles (SUVs). This ensures a homogenous preparation.
-
Kinase Reaction Setup (per reaction): a. In a microcentrifuge tube on ice, prepare the reaction mix:
- 5 µL of 4x Kinase Assay Buffer
- 5 µL of prepared DPG/PS vesicles (or control vesicles)
- 2 µL of PKC substrate peptide (e.g., 1 mM Ac-MBP(4-14))
- 1-10 ng of purified PKC isozyme
- Nuclease-free water to a volume of 18 µL b. Pre-incubate the mixture at 30°C for 3 minutes to allow PKC to associate with the vesicles.
-
Reaction Initiation and Termination: a. Initiate the reaction by adding 2 µL of 100 µM ATP solution containing [γ-³²P]ATP (specific activity ~500 cpm/pmol). b. Incubate at 30°C for 15 minutes. Ensure the reaction time is within the linear range of the assay. c. Terminate the reaction by spotting 15 µL of the mixture onto a P81 phosphocellulose paper square.
-
Washing and Quantification: a. Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. b. Wash the papers three times for 5 minutes each in fresh phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Perform a final wash with acetone to dry the paper. d. Place the dry paper in a scintillation vial, add scintillation fluid, and quantify the incorporated ³²P using a scintillation counter.
Caption: A streamlined workflow for the in vitro PKC kinase activity assay.
This assay provides a physiological readout of PKC activation by directly visualizing its movement from the cytosol to the plasma membrane in living cells.
Rationale for Design:
-
Physiological Context: This method assesses DPG's activity in a complex cellular environment, accounting for membrane composition and competing signaling pathways.
-
Visual Evidence: It provides direct, spatiotemporal evidence of target engagement. A weak activator like DPG is expected to cause a slower and less complete translocation than a potent one.
-
Isoform Specificity: By using specific PKC-GFP fusion constructs, the assay can be tailored to investigate DPG's effect on individual PKC isoforms.
Detailed Protocol:
-
Cell Preparation: a. Plate cells (e.g., HEK293, HeLa) on glass-bottom imaging dishes 24 hours before transfection. b. Transfect cells with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-EGFP) using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
Imaging Setup: a. Mount the imaging dish on the stage of a confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂). b. Replace the culture medium with an imaging buffer (e.g., HBSS) to reduce background fluorescence.
-
Baseline and Treatment: a. Identify a field of view with several healthy, transfected cells showing diffuse, cytosolic fluorescence. b. Acquire baseline images for 2-5 minutes to ensure the signal is stable. c. Carefully add DPG (pre-dissolved in a suitable vehicle like DMSO and diluted in imaging buffer) to the dish to reach the final desired concentration.
-
Time-Lapse Imaging: a. Immediately begin acquiring time-lapse images every 30-60 seconds for 30-60 minutes. b. Observe the redistribution of the PKC-EGFP signal from the cytosol to the plasma membrane.
-
Data Quantification and Analysis: a. For each cell, define regions of interest (ROIs) at the plasma membrane and in the cytosol. b. Measure the mean fluorescence intensity in each ROI over time. c. Calculate the ratio of membrane-to-cytosol intensity for each time point. d. Plot the normalized ratio over time to visualize the kinetics and magnitude of translocation. Compare the response to DPG with vehicle control and a positive control (PMA).
Data Interpretation: Contextualizing "Weak Activation"
The term "weak activator" is relative. Its meaning is best understood by direct comparison with established potent and moderate activators.
Table 1: Comparative Efficacy of PKC Activators
| Activator | Typical Effective Concentration | Expected In Vitro PKC Activation (Relative to Basal) | Expected Cellular Translocation | Acyl Chain Characteristics |
| (±)-1,2-Dipalmitoylglycerol (DPG) | 50-200 µM | Low (e.g., 2-5 fold) | Slow, partial, and often transient | Saturated (16:0/16:0) |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 1-20 µM | Moderate to High (e.g., 10-30 fold) | Rapid and robust | Mixed (18:0/20:4) |
| Phorbol 12-Myristate 13-Acetate (PMA) | 10-100 nM | High/Maximal (e.g., >50 fold) | Rapid, complete, and sustained | N/A (Phorbol Ester) |
Applications in Research and Drug Discovery
While potent activators are useful for eliciting strong responses, a weak activator like DPG is an invaluable tool for more nuanced investigations:
-
Dissecting Isoform Specificity: Different PKC isoforms may exhibit varying sensitivities to the biophysical state of the membrane. DPG can be used to probe which isoforms are preferentially activated by subtle membrane changes.
-
Avoiding Cellular Toxicity: High, sustained PKC activation by potent agents like PMA can be cytotoxic and lead to non-physiological downstream effects. DPG allows for a more gentle and transient activation, which may better mimic certain physiological signals.
-
Structure-Activity Relationship (SAR) Studies: DPG serves as a critical baseline compound in SAR studies for developing novel, specific PKC modulators. By comparing its activity to synthetic analogs, researchers can identify the structural motifs required for potent and selective activation.
Conclusion
(±)-1,2-Dipalmitoylglycerol is more than just a "weak PKC activator"; it is a sophisticated tool for probing the biophysical requirements of kinase activation at the cell membrane. Its attenuated activity is a direct consequence of its saturated acyl chains, which favor sequestration into ordered lipid domains. By understanding this mechanism and employing sensitive, well-controlled assays, researchers can leverage DPG to uncover subtle aspects of PKC signaling that are often masked by the overwhelming effects of more potent activators. This deeper understanding is crucial for both fundamental cell biology and the rational design of next-generation therapeutics targeting the PKC family.
References
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Nishizuka, Y. (1992). The mechanism of protein kinase C activation. PubMed. Available at: [Link]
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Cabot, M. C., & Jaken, S. (1984). Structural and chemical specificity of diacylglycerols for protein kinase C activation. Biochemical and Biophysical Research Communications. Available at: [Link]
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Gómez-Fernández, J. C., & Corbalán-García, S. (2006). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology. Available at: [Link]
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Rando, R. R. (1992). Structural basis of protein kinase C activation by diacylglycerols and tumor promoters. PubMed. Available at: [Link]
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Cabot, M. C., & Jaken, S. (1984). Structural and chemical specificity of diacylglycerols for protein kinase C activation. PubMed. Available at: [Link]
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Farese, R. V., & Sajan, M. P. (1992). Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? PubMed. Available at: [Link]
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Geraldes, C. F. G. C., & Tsioufis, C. (2018). Mechanism of DAG–PKC activation. ResearchGate. Available at: [Link]
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Medical Centric. (2025). Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus. YouTube. Available at: [Link]
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Sando, J. J. (2001). Enzyme Assays for Protein Kinase C Activity. Springer Nature Experiments. Available at: [Link]
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Immunechem. (n.d.). PKC Kinase Assay Kits. Immunechem. Available at: [Link]
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Sánchez-Piñera, P., Micol, V., Corbalán-García, S., & Gómez-Fernández, J. C. (1999). A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. PubMed. Available at: [Link]
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Parsons, R., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. National Institutes of Health. Available at: [Link]
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Madhurima, C. (2014). How can I show PKC alpha activation?. ResearchGate. Available at: [Link]
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Goldberg, E. M., & Zidovetzki, R. (1998). Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity. Biochemistry. Available at: [Link]
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Chen, Y., & Wang, H. (2021). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. MDPI. Available at: [Link]
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Ganong, B. R., Loomis, C. R., Hannun, Y. A., & Bell, R. M. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. PubMed. Available at: [Link]
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Zhang, Y., et al. (2023). Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to the Chemical Synthesis of Asymmetric 1,2-Diacyl-sn-glycerols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric 1,2-diacyl-sn-glycerols (DAGs) are pivotal molecules in cellular signaling and serve as critical intermediates in the synthesis of complex lipids and pharmaceutical excipients. Their stereospecific structure, featuring two different acyl chains at the sn-1 and sn-2 positions of a glycerol backbone, presents a formidable challenge for synthetic chemists. The primary obstacles include controlling regioselectivity and preventing the thermodynamically driven acyl migration from the sn-2 to the sn-1 or sn-3 position, which compromises stereochemical purity. This guide provides an in-depth exploration of robust synthetic strategies, emphasizing the logic behind methodological choices, from the selection of chiral starting materials to the implementation of orthogonal protecting groups and chemo-enzymatic techniques. By grounding protocols in mechanistic understanding, this document serves as a technical resource for the reliable and efficient synthesis of these vital lipid molecules.
The Synthetic Imperative for Asymmetric 1,2-DAGs
1,2-diacyl-sn-glycerols are not merely metabolic intermediates; they are potent second messengers that activate a host of downstream signaling proteins, most notably Protein Kinase C (PKC) isoforms.[1][2] The specific nature and position of the acyl chains (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG) dictate the molecule's biological activity and its role in processes like cell growth, apoptosis, and neurotransmission.[1][3] Furthermore, as precursors to endocannabinoids like 2-arachidonoylglycerol (2-AG) and as key components in advanced drug delivery systems such as lipid nanoparticles, the demand for synthetically accessible, stereochemically pure 1,2-DAGs is significant.[1]
The core synthetic challenge lies in differentiating the three hydroxyl groups of a prochiral glycerol molecule and installing two different acyl groups at the sn-1 and sn-2 positions without isomerization.
Foundational Principles: Navigating the Synthetic Landscape
The Challenge of Acyl Migration
Acyl migration is the intramolecular rearrangement of an acyl group between adjacent hydroxyls on the glycerol backbone. The 1,2-diacyl isomer is kinetically favored during many acylation reactions but is thermodynamically less stable than the 1,3-diacyl isomer. This migration can be catalyzed by acid, base, or even solid surfaces like silica gel, making it a pervasive issue during synthesis and purification.[4][5][6] The rate of this isomerization is influenced by temperature, solvent polarity, and pH.[6][7] Understanding and mitigating this process is paramount for a successful synthesis.
Key Insight: The mechanism involves a cyclic orthoester intermediate. Conditions that favor its formation (e.g., protic solvents, residual acidity/basicity) will accelerate the unwanted isomerization to the more stable 1,3-DAG.[4] Therefore, reaction and purification steps must be conducted under strictly controlled, mild conditions.
Caption: Acyl migration from 1,2-DAG to 1,3-DAG proceeds via a cyclic intermediate.
Orthogonal Protecting Group Strategy
The most reliable way to prevent acyl migration and control regioselectivity is to employ a robust protecting group strategy.[8][9] An ideal strategy involves "orthogonal" protecting groups—groups that can be removed under distinct conditions without affecting each other.[9][10] For 1,2-DAG synthesis, this typically involves:
-
Selective protection of the primary sn-3 hydroxyl group.
-
Acylation of the remaining sn-1 and sn-2 hydroxyls.
-
Selective deprotection of the sn-1 hydroxyl.
-
Acylation of the newly freed sn-1 hydroxyl with a different fatty acid.
-
Final deprotection of the sn-3 hydroxyl.
The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps.[8]
| Protecting Group | Common Abbreviation | Typical Installation Reagent | Stability | Cleavage Conditions | Key Considerations |
| Trityl | Tr | Trityl chloride (TrCl) | Stable to base, mild acid. Labile to strong acid. | Catalytic H₂/Pd; Acid (e.g., TFA, HCl in organic solvent) | Steric bulk favors protection of primary hydroxyls. Cationic intermediate can be colored, aiding reaction monitoring. |
| t-Butyldimethylsilyl | TBDMS | TBDMS chloride (TBDMSCl) | Stable to base, hydrogenolysis. Labile to acid, fluoride ions. | Tetrabutylammonium fluoride (TBAF); Acetic Acid | Offers good stability and is generally removed under mild, non-acidic conditions, minimizing acyl migration. |
| Benzyl | Bn | Benzyl bromide (BnBr) | Stable to acid, base, silyl deprotection. | Catalytic Hydrogenolysis (H₂/Pd-C) | Very robust. Its removal is orthogonal to most other groups, but may not be suitable if other reducible groups (e.g., double bonds) are present. |
| Isopropylidene | - | Acetone or 2,2-dimethoxypropane | Stable to base, hydrogenolysis. Labile to acid. | Dilute aqueous acid (e.g., HCl, AcOH) | Simultaneously protects sn-1 and sn-2 or sn-2 and sn-3 hydroxyls in chiral precursors like solketal or D-mannitol derivatives.[11] |
Core Synthetic Strategies
The Chiral Pool Approach: Synthesis from D-Mannitol
A classic and reliable method begins with D-mannitol, a readily available and inexpensive chiral starting material.[11][12] This strategy leverages the inherent stereochemistry of mannitol to establish the chiral glycerol backbone.
The general workflow is as follows:
-
Di-acetonide Formation: D-mannitol is treated with acetone under acidic conditions to form 1,2:5,6-di-O-isopropylidene-D-mannitol, protecting the terminal diols.
-
Oxidative Cleavage: The central C3-C4 bond is cleaved, typically with sodium periodate (NaIO₄) or lead tetraacetate, to yield two equivalents of 2,3-O-isopropylidene-sn-glyceraldehyde.[13]
-
Reduction: The aldehyde is reduced to the corresponding alcohol, 2,3-O-isopropylidene-sn-glycerol (often called (R)-solketal), using a mild reducing agent like sodium borohydride (NaBH₄).
-
First Acylation (sn-1): The free primary hydroxyl at the sn-1 position is acylated with the first fatty acid (R¹COOH), often activated as an acyl chloride or anhydride in the presence of a base like pyridine or DMAP.[11]
-
Deprotection: The isopropylidene group is removed under mild acidic conditions to unmask the sn-2 and sn-3 hydroxyls.
-
Selective sn-3 Protection: A bulky protecting group, such as trityl chloride, is introduced, which preferentially reacts with the less sterically hindered primary sn-3 hydroxyl.
-
Second Acylation (sn-2): The remaining free secondary hydroxyl at the sn-2 position is acylated with the second fatty acid (R²COOH).
-
Final Deprotection: The sn-3 protecting group is removed to yield the final asymmetric 1,2-diacyl-sn-glycerol.
Caption: A validated synthetic pathway to asymmetric 1,2-DAGs using a chiral pool approach.
Chemo-enzymatic Approaches
Enzymes, particularly lipases, offer unparalleled regioselectivity and operate under mild conditions, which inherently suppresses acyl migration.[1] A common chemo-enzymatic strategy involves two main steps:
-
Regioselective Acylation of Glycerol: An immobilized 1,3-specific lipase, such as Rhizomucor miehei lipase (Lipozyme RM IM), is used to catalyze the esterification of glycerol with the first fatty acid. This selectively yields the 1(3)-monoacyl-sn-glycerol.[1]
-
Second Acylation: After protecting the remaining free hydroxyl group, the second fatty acid can be introduced chemically. Alternatively, a different lipase with sn-2 selectivity or a chemical acylation followed by enzymatic deprotection of an undesired isomer can be employed.
For synthesizing a specific target like 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a highly effective route is the lipase-catalyzed acylation of a pre-formed 1-stearoyl-sn-glycerol intermediate with arachidonic acid.[1] The use of an immobilized lipase like Novozym 435 simplifies the process, as the enzyme can be removed by simple filtration.[1][14]
Field Insight: While enzymatic methods are elegant, reaction times can be longer (e.g., 24 hours) and optimization of temperature and substrate ratios is crucial for achieving high yields.[1] The choice of solvent is also critical; non-polar solvents like hexane are often preferred to minimize side reactions.
Key Experimental Protocol: A Case Study
Synthesis of 1-Stearoyl-2-oleoyl-sn-glycerol from (R)-Solketal
This protocol outlines a representative chemical synthesis. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Step 1: Synthesis of 1-Stearoyl-2,3-O-isopropylidene-sn-glycerol
-
To a solution of (R)-(-)-Solketal (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add stearoyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired mono-acylated intermediate.
Step 2: Deprotection to 1-Stearoyl-sn-glycerol
-
Dissolve the product from Step 1 in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl (e.g., 4:1 v/v).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with NaHCO₃ and extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the diol product, which is often used directly in the next step.
Step 3: Selective Protection of sn-3 Hydroxyl
-
Dissolve the 1-stearoyl-sn-glycerol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add trityl chloride (1.1 eq) portion-wise and stir the reaction at room temperature for 18-24 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic phase sequentially with cold dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purify by column chromatography to isolate 1-stearoyl-3-O-trityl-sn-glycerol.
Step 4: Acylation of sn-2 Hydroxyl
-
To a solution of the product from Step 3 (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add oleoyl chloride (1.1 eq) dropwise.
-
Stir at room temperature for 12 hours. Monitor by TLC.
-
Work up as described in Step 1. Purify the crude material by column chromatography.
Step 5: Final Deprotection
-
Dissolve the fully protected DAG from Step 4 in DCM.
-
Add a solution of 2% trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours, monitoring carefully by TLC to avoid acyl migration.
-
Carefully quench with saturated NaHCO₃ solution. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify rapidly via column chromatography using a non-polar solvent system to obtain the final 1-stearoyl-2-oleoyl-sn-glycerol.[15]
Purification and Analytical Validation
The purification and characterization of 1,2-DAGs are as critical as their synthesis due to the persistent risk of isomerization.
-
Purification: Low-temperature crystallization and column chromatography are the primary methods.[16][17][18] When using chromatography, it is crucial to use neutral, high-purity silica gel and run the column quickly with non-polar solvent systems to minimize contact time and prevent on-column acyl migration.[4][6]
-
Analytical Validation: A multi-technique approach is required to confirm structure and purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the acyl chains and their positions on the glycerol backbone.
-
Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation data to identify the fatty acids.[2]
-
HPLC: Reversed-phase HPLC can be used to assess purity and, in some cases, separate 1,2- and 1,3-isomers.[19] The 1,3-isomer is less polar and typically elutes before the 1,2-isomer.[4]
-
Chiral Analysis: Chiral chromatography or measurement of specific rotation can confirm the enantiomeric purity of the final product.[12]
-
Conclusion and Future Perspectives
The synthesis of asymmetric 1,2-diacyl-sn-glycerols remains a challenging but essential task in lipid science and drug development. Success hinges on a deep understanding of reaction mechanisms, particularly the ever-present threat of acyl migration. The judicious selection of a synthetic route, whether from a chiral pool like D-mannitol or through elegant chemo-enzymatic methods, must be paired with a meticulous orthogonal protecting group strategy and carefully controlled purification conditions.[14][20] As the demand for structurally diverse and highly pure lipids grows, future innovations will likely focus on developing more efficient enzymatic catalysts and novel protecting groups that can be removed under even milder, "migration-free" conditions.
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A Deep Dive into 1,2-Dipalmitoylglycerol: From Natural Occurrence to Cellular Signaling and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dipalmitoylglycerol (DPG) is a saturated diacylglycerol (DAG) that plays a critical role as a lipid second messenger and a key intermediate in lipid metabolism. While often overshadowed by its unsaturated counterparts, DPG's unique physicochemical properties and subtle signaling functions are integral to a multitude of cellular processes, from membrane dynamics to the nuanced regulation of protein kinase C (PKC) activity. This technical guide provides a comprehensive exploration of the natural occurrence of 1,2-dipalmitoylglycerol in various organisms, its intricate biosynthetic and metabolic pathways, and its multifaceted physiological and pathophysiological roles. We delve into detailed, field-proven methodologies for the extraction, quantification, and functional analysis of DPG, offering researchers the essential tools to investigate its significance in health and disease. This guide is designed to be a definitive resource for professionals in lipid research and drug development, fostering a deeper understanding of this pivotal lipid molecule and paving the way for novel therapeutic strategies.
The Natural Landscape of 1,2-Dipalmitoylglycerol
1,2-Dipalmitoylglycerol, a diacylglycerol featuring two palmitic acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone, is a ubiquitous component of cellular membranes.[1][2] Its presence has been documented across a wide range of organisms, from bacteria to plants and mammals, underscoring its fundamental role in cellular life.
Distribution in Organisms and Tissues:
While present in virtually all tissues, the concentration of 1,2-dipalmitoylglycerol can vary significantly depending on the organism, cell type, and metabolic state. In mammals, it is a constituent of all tissues and has been identified in the extracellular space and cellular membranes.[3] For instance, it is a known component of lung surfactant, where it contributes to the biophysical properties of the air-liquid interface.[4] In the realm of microorganisms, 1,2-dipalmitoylglycerol has been identified as a metabolite in Escherichia coli.[3] Plant species such as the Japanese umbrella pine (Sciadopitys verticillata) also feature this lipid.[3]
Subcellular Localization:
Within the cell, 1,2-dipalmitoylglycerol is primarily found in cellular membranes, which aligns with its role as a signaling molecule and a precursor for other lipids.[3] Its generation is often localized to specific membrane compartments, such as the plasma membrane and the endoplasmic reticulum, allowing for spatially and temporally controlled signaling events.
Biosynthesis and Metabolism: A Tightly Regulated Symphony
The cellular levels of 1,2-dipalmitoylglycerol are meticulously controlled through a complex interplay of biosynthetic and metabolic pathways. This tight regulation ensures that its signaling functions are transient and localized, preventing aberrant cellular responses.
The Canonical Pathway: Phospholipase C-Mediated Hydrolysis:
The most well-characterized pathway for the generation of 1,2-diacylglycerols, including 1,2-dipalmitoylglycerol, is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[5] This reaction is triggered by a diverse array of extracellular signals, such as hormones, neurotransmitters, and growth factors, that activate G protein-coupled receptors or receptor tyrosine kinases. The cleavage of PIP2 yields two second messengers: the membrane-bound 1,2-diacylglycerol and the soluble inositol 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium.[5]
De Novo Synthesis: The Kennedy Pathway:
1,2-Dipalmitoylglycerol is also synthesized de novo as an intermediate in the Kennedy pathway for the synthesis of triacylglycerols and phospholipids. This pathway begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAT) to form phosphatidic acid. A phosphatase then removes the phosphate group from phosphatidic acid to yield 1,2-diacyl-sn-glycerol.
Metabolic Fates:
Once generated, 1,2-dipalmitoylglycerol can have several fates:
-
Activation of Signaling Proteins: It can recruit and activate signaling proteins, most notably Protein Kinase C (PKC).
-
Conversion to Phosphatidic Acid: Diacylglycerol kinases (DGKs) can phosphorylate 1,2-diacylglycerol to form phosphatidic acid, another important signaling lipid.[6]
-
Synthesis of Triacylglycerols: Diacylglycerol acyltransferases (DGATs) can acylate 1,2-diacylglycerol to form triacylglycerols for energy storage.
-
Synthesis of Phospholipids: It can serve as a precursor for the synthesis of phosphatidylcholine and phosphatidylethanolamine via the Kennedy pathway.
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solubility of (+-)-1,2-dipalmitoylglycerol in organic solvents
An In-Depth Technical Guide to the Solubility of (+-)-1,2-Dipalmitoylglycerol in Organic Solvents for Pharmaceutical Applications
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key diacylglycerol used in pharmaceutical and research applications. As a critical intermediate in lipid metabolism and a functional excipient in drug delivery systems, understanding its behavior in various organic solvents is paramount for formulation scientists and researchers. This document delves into the theoretical principles governing its solubility, presents available solubility data, and offers a detailed, field-proven experimental protocol for its empirical determination. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work, ensuring scientific integrity and reproducible outcomes.
Introduction to this compound
(±)-1,2-Dipalmitoylglycerol is a diacylglycerol (DAG), a glycerolipid consisting of a glycerol backbone with two palmitic acid (hexadecanoic acid) chains attached at the sn-1 and sn-2 positions via ester linkages.[1][2] The presence of a free hydroxyl group at the sn-3 position gives the molecule a degree of polarity, while the two long saturated fatty acid chains render it predominantly lipophilic.[3] This amphiphilic nature, though subtle, is key to its function.
In the realm of drug development, 1,2-diacylglycerols are crucial components. They are used as emulsifiers, stabilizers, and lipid matrix formers in various formulations, including solid lipid nanoparticles (SLNs) and liposomes, designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[4][5] Therefore, a thorough understanding of the solubility of this compound in common organic solvents is not merely academic; it is a fundamental prerequisite for rational formulation design and process development.[6][7]
Guiding Principles: The Physicochemistry of Solubility
The solubility of a lipid like this compound is governed by the principle of "like dissolves like," which is a practical expression of the intermolecular forces between the solute and the solvent.[8]
-
Polarity and Molecular Structure : The two long, saturated palmitoyl chains (C16:0) are nonpolar and hydrophobic. The glycerol backbone with its free hydroxyl group introduces a polar, hydrophilic region.[3] Consequently, this compound is classified as a nonpolar lipid and is expected to be soluble in nonpolar organic solvents that can effectively solvate its long hydrocarbon chains.[9][10] Its solubility in polar solvents is limited. While immiscible in water, it may show some solubility in polar organic solvents like ethanol, potentially through hydrogen bonding between the solvent's hydroxyl group and the free hydroxyl on the glycerol backbone.[11][12]
-
Solvent Properties :
-
Nonpolar Solvents (e.g., Chloroform, Ether, Hexane) : These solvents readily interact with the lipid's fatty acid chains via van der Waals forces, leading to good solubility.[13] Chloroform is often cited as an excellent solvent for lipids.[11][13]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) : These solvents have intermediate polarity and can act as both hydrogen bond acceptors and have nonpolar regions. Solubility is expected to be moderate.
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents are generally poor solvents for nonpolar lipids.[14] However, as mentioned, some interaction is possible, leading to limited or partial solubility.[12]
-
-
Effect of Temperature : For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, increasing the temperature generally increases solubility by providing the energy needed to overcome the crystal lattice energy of the solid solute.[8] This is a critical parameter in preparing lipid-based formulations, which often involves melting the lipid excipients.[4][15]
-
Effect of Pressure : For solid and liquid systems, pressure has a negligible effect on solubility.[8]
Solubility Profile of this compound
Quantitative public data on the solubility of this compound is not extensively consolidated. However, based on product data sheets and the general principles of lipid chemistry, a qualitative and semi-quantitative profile can be compiled. The following table summarizes this information.
| Organic Solvent | Chemical Class | Polarity | Expected Solubility | Reference(s) |
| Chloroform | Halogenated | Nonpolar | Soluble / Slightly Soluble | [11][16] |
| Ether (Diethyl Ether) | Ether | Nonpolar | Soluble | [11] |
| Ethyl Acetate | Ester | Polar Aprotic | Slightly Soluble (Sonication may aid) | [16] |
| Dimethylformamide (DMF) | Amide | Polar Aprotic | Soluble (for related lipids) | [17] |
| Hexane | Alkane | Nonpolar | Expected to be soluble | [10][18] |
| Acetone | Ketone | Polar Aprotic | Expected to be sparingly soluble | [14][18] |
| Ethanol | Alcohol | Polar Protic | Expected to be sparingly/slightly soluble | [12][18] |
| Methanol | Alcohol | Polar Protic | Expected to be poorly soluble | [14] |
| Water | - | Polar Protic | Immiscible / Insoluble | [11] |
Note: "Slightly Soluble" indicates that sonication or heating may be required to achieve dissolution. The lack of precise mg/mL values in the literature underscores the importance of the experimental protocol provided in the next section.
Experimental Protocol for Solubility Determination
To generate reliable and reproducible quantitative data, a robust experimental methodology is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[19]
Causality Behind Method Selection
The choice of the isothermal shake-flask method is deliberate. It is designed to ensure that the system reaches thermodynamic equilibrium, meaning the solvent is truly saturated with the solute and the measured concentration represents the maximum amount that can be dissolved under the specified conditions (temperature). This avoids the kinetic artifacts associated with other rapid methods, providing a true measure of solubility that is critical for building accurate formulation models.
Protocol Validation System
This protocol is self-validating through the inclusion of a time-to-equilibrium study. By sampling at multiple time points (e.g., 24, 48, and 72 hours), one can confirm that the measured concentration no longer increases, proving that equilibrium has been reached. The use of a high-precision analytical technique like HPLC with an appropriate detector ensures the accuracy of the final quantification.
Detailed Step-by-Step Methodology
-
Preparation : Add an excess amount of this compound (e.g., 50-100 mg, accurately weighed) to a series of 4 mL glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition : Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration : Tightly cap the vials and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C). Agitate the vials at a constant speed sufficient to keep the solid suspended.
-
Equilibrium Confirmation : Allow the vials to equilibrate for a set period. For a robust study, use multiple time points (e.g., 24, 48, 72 hours) to ensure the system has reached a plateau.
-
Sample Preparation : After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Aliquoting : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE (for organic solvents) syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Dilution : Accurately weigh the filtered aliquot. Dilute the sample with a suitable solvent (one in which the lipid is highly soluble and which is compatible with the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification : Analyze the diluted samples using a calibrated analytical method.
Analytical Quantification: HPLC-CAD/ELSD
For a non-chromophoric lipid like this compound, UV detection is ineffective. A universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal.
-
Principle : These detectors nebulize the column eluent, evaporate the mobile phase, and measure the resulting non-volatile analyte particles. The response is proportional to the mass of the analyte, making it suitable for quantifying compounds without a UV chromophore.
-
Method : A standard curve must be generated using certified reference standards of this compound to ensure accurate quantification.
Experimental Workflow Diagram
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(+-)-1,2-dipalmitoylglycerol safety and handling in the lab
An In-depth Technical Guide to the Safe Handling of (+-)-1,2-Dipalmitoylglycerol in the Laboratory
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (rac-1,2-dipalmitin) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain the integrity of their research.
Introduction: Understanding the Compound
This compound is a diacylglycerol, a type of glycerolipid where two fatty acid chains (in this case, palmitic acid) are covalently bonded to a glycerol molecule.[1] These molecules are crucial in biochemical signaling and are often used in research to study cellular processes. While it is a naturally occurring component of many biological systems, its handling in a purified, concentrated form in the laboratory necessitates specific safety considerations to mitigate potential risks. This guide will delve into the chemical and physical properties, potential hazards, appropriate handling and storage procedures, and emergency response protocols for this compound.
Hazard Identification and Risk Assessment
According to some sources, this compound is not classified as a hazardous substance.[2] However, other safety data sheets (SDS) state that it is considered a hazardous substance under OSHA 29 CFR 1910.1200.[3] This discrepancy underscores the importance of treating all chemicals with a degree of caution. The primary hazards associated with this compound are related to its physical state and potential for combustion.
Key Potential Hazards:
-
Combustibility: As a solid organic compound, it is combustible and can burn, although it may be difficult to ignite.[3][4] Fine dust particles can form explosive mixtures with air.[3][4]
-
Eye Contact: Direct contact with the eyes may cause transient discomfort, characterized by tearing or redness, similar to windburn.[3]
-
Skin Contact: It is generally not considered a skin irritant.[3]
-
Ingestion: The material is not classified as harmful by ingestion, and its use in food and as a food additive suggests a high degree of tolerance.[3]
-
Inhalation: Inhaling dust may cause respiratory irritation.[5]
Physical and Chemical Properties Summary
For safe handling, it is crucial to be aware of the physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C35H68O5 | [1][6][7] |
| Molecular Weight | 568.91 g/mol | [1][7] |
| Appearance | White crystalline powder or solid | [2][3][7] |
| Melting Point | 64-67 °C (147-153 °F) | [1][3] |
| Solubility | Insoluble in water. Soluble in ether and chloroform. | [3] |
| Storage Temperature | -20°C | [1][3][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound and to protect against potential splashes or dust generation.[8]
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects eyes from dust particles and potential splashes.[3][9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or PVC). | Prevents direct skin contact.[3][11] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | N95 (US) or equivalent respirator. | Recommended when handling large quantities or if dust generation is likely, to prevent inhalation of fine particles.[7] |
Standard Operating Procedures for Safe Handling
Adherence to a standardized workflow is critical for ensuring safety and experimental reproducibility.
Workflow for Handling this compound
Caption: Standard operating procedure for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[12] Ensure that the designated workspace is clean and free of clutter. Don all required personal protective equipment.[11]
-
Retrieval and Acclimatization: Retrieve the container of this compound from its -20°C storage.[7] It is crucial to allow the container to warm to room temperature before opening.[13] This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis and degradation of the compound.
-
Weighing and Dispensing: When weighing the powder, do so in a well-ventilated area or under a fume hood to minimize inhalation of any fine dust particles. Avoid generating dust clouds.[3][4] Use a clean spatula and weighing paper.
-
Dissolving: this compound is soluble in organic solvents like ether and chloroform.[3] When dissolving, add the solvent to the powder slowly and stir gently to avoid splashing.
-
Cleanup: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
-
Storage: Promptly return the sealed container of unused this compound to -20°C storage.[3][7] Ensure the container is tightly sealed to prevent degradation. Saturated lipids like dipalmitoylglycerol are relatively stable as powders but should be stored in glass containers with Teflon-lined closures.[13]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Emergency Response Decision Tree
Caption: Decision-making guide for emergency responses.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] If irritation persists, seek medical attention.[3][15]
-
Skin Contact: Wash off with soap and plenty of water.[14][16] Seek medical attention if irritation develops.[3][15]
-
Inhalation: Remove to fresh air.[5][16][17] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[17] Seek immediate medical attention.[18]
Spill and Leak Procedures
-
Minor Spills: For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4][18] Clean the spill area with a damp cloth.
-
Major Spills: In the event of a large spill, evacuate the area and alert your supervisor and institutional safety office immediately.[19] Prevent the spread of dust. Only trained personnel with appropriate respiratory protection should handle the cleanup.[19]
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring compliance with regulations.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17] The recommended storage temperature is -20°C.[1][3][7] Keep away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3] Do not pour down the drain.[12] Contaminated materials should be placed in a labeled hazardous waste container.[18]
Conclusion
While this compound may not be classified as a highly hazardous substance, a diligent and informed approach to its handling is paramount. By understanding its properties, utilizing appropriate personal protective equipment, adhering to established protocols, and being prepared for emergencies, researchers can ensure a safe and productive laboratory environment.
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Methodological & Application
Application Notes & Protocols: Leveraging 1,2-Dipalmitoyl-rac-glycerol in Advanced Pharmaceutical Formulations
Abstract
This guide provides a comprehensive technical overview of 1,2-dipalmitoyl-rac-glycerol (DPG), a high-purity diacylglycerol, for its application in pharmaceutical formulations. We delve into its fundamental physicochemical properties, explore its dual role as a critical structural excipient and a bioactive signaling molecule, and provide detailed, validated protocols for the formulation of liposomes and solid lipid nanoparticles (SLNs). This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique characteristics of DPG to enhance drug solubility, stability, and delivery.
Introduction: The Rationale for 1,2-Dipalmitoyl-rac-glycerol in Drug Delivery
1,2-Dipalmitoyl-rac-glycerol is a synthetic diacylglycerol composed of a glycerol backbone with two palmitic acid (C16:0) chains esterified at the sn-1 and sn-2 positions.[1] Its significance in pharmaceutical sciences stems from a unique combination of properties. As a lipid excipient, its saturated acyl chains contribute to the formation of stable, well-ordered lipid structures, making it an invaluable component for creating robust nanocarriers.[2] These systems are particularly advantageous for enhancing the bioavailability of poorly water-soluble drugs, offering controlled release profiles, and protecting the active pharmaceutical ingredient (API) from premature degradation.[3][4]
Beyond its structural role, DPG is a diacylglycerol (DAG), a class of molecules that act as crucial second messengers in cellular signaling.[1] This bioactivity, particularly its ability to activate Protein Kinase C (PKC), opens up possibilities for designing formulations with intrinsic therapeutic or cell-interaction properties.[5] This guide will elucidate the practical steps required to effectively incorporate DPG into drug delivery systems and the scientific principles that underpin its utility.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of an excipient is paramount for rational formulation design. The saturated nature of DPG's palmitoyl chains results in a relatively high melting point and a stable solid form at room temperature.[1]
Table 1: Physicochemical Properties of 1,2-Dipalmitoyl-rac-glycerol
| Property | Value | Reference |
|---|---|---|
| Synonyms | (±)-1,2-Dipalmitin, 1,2-Dihexadecanoyl-rac-glycerol | [6] |
| CAS Number | 40290-32-2 | |
| Molecular Formula | C₃₅H₆₈O₅ | [7][8] |
| Molecular Weight | 568.91 g/mol | [7] |
| Appearance | White Powder | |
| Melting Point | 61-70 °C | [1][7] |
| Solubility | Soluble in Chloroform, Ether | [9][10] |
| Storage Temperature | -20°C | |
Mechanism & Rationale for Use in Formulations
DPG's utility can be understood through two primary lenses: its structural function within a lipid matrix and its intrinsic biological activity.
Structural Component in Lipid Nanoparticles
In lipid-based formulations like liposomes and solid lipid nanoparticles (SLNs), DPG acts as a key structural component and emulsifier.[1][3]
-
Liposomes: When incorporated into a phospholipid bilayer, DPG can modulate membrane fluidity and permeability.[1] Its cone-like molecular shape can influence the packing of phospholipids, which can be leveraged to fine-tune the drug release characteristics of the vesicle.[11]
-
Solid Lipid Nanoparticles (SLNs): In SLNs, DPG can serve as part of the solid lipid core.[1] The choice of lipids is critical as it influences the particle's stability, drug encapsulation efficiency, and release kinetics.[4] The relatively high melting point of DPG contributes to the formation of a more rigid and ordered lipid matrix, which can be beneficial for sustained drug release.[1]
Bioactivity: Protein Kinase C (PKC) Activation
Diacylglycerols are pivotal second messengers in cellular signaling cascades.[1] They are generated at the cell membrane and activate specific isoforms of Protein Kinase C (PKC), which in turn phosphorylate a multitude of downstream proteins to regulate diverse cellular functions like proliferation, differentiation, and apoptosis.[5][12]
While DPG, with its two saturated fatty acid chains, is considered a less potent activator of conventional PKC isoforms compared to diacylglycerols with unsaturated chains, this interaction is still significant.[1][9] This "weak activation" can be a desirable trait, potentially modulating cellular pathways without inducing the strong, sometimes toxic, effects of more potent activators.[5] This opens avenues for creating drug delivery systems that not only deliver a payload but also synergistically interact with cellular machinery.
Caption: Diacylglycerol (DAG) signaling pathway.
Protocol 1: Preparation of DPG-Containing Liposomes
This protocol details the widely used thin-film hydration method followed by extrusion to produce unilamellar liposomes with a defined size distribution. This method is excellent for encapsulating both hydrophilic and hydrophobic drugs.[2]
Materials & Equipment
-
1,2-Dipalmitoyl-rac-glycerol (DPG)
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol (optional, for membrane stabilization)
-
API (hydrophobic or hydrophilic)
-
Organic solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
Step-by-Step Methodology
-
Lipid Dissolution:
-
Accurately weigh and dissolve the lipids (e.g., DPPC, cholesterol, and DPG at a desired molar ratio) in the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this step.
-
Causality: Using a volatile organic solvent ensures that all lipid components are mixed at a molecular level, which is critical for forming a homogenous lipid film.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid mixture's transition temperature (Tm) but below the solvent's boiling point.
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent. This will deposit a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Causality: Slow, controlled evaporation prevents the lipid from precipitating and ensures a high surface area for efficient hydration.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the buffer should be above the lipid Tm.
-
Agitate the flask gently (vortexing or manual swirling) until the lipid film is fully suspended in the buffer. This suspension will contain large, multilamellar vesicles (MLVs).
-
Causality: Hydrating above the Tm ensures the lipid bilayers are in a fluid state, facilitating the formation of vesicles.
-
-
Size Reduction & Homogenization (Extrusion):
-
To achieve a uniform size distribution of small or large unilamellar vesicles (SUVs/LUVs), the MLV suspension is subjected to extrusion.[2]
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Ensure the device is heated to a temperature above the lipid Tm.
-
Load the MLV suspension into one of the extruder's syringes.
-
Force the suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11-21 passes) to ensure the entire sample passes through the membrane an equal number of times.
-
Causality: The high shear forces experienced when passing through the membrane pores rupture the large MLVs, forcing them to re-form into smaller vesicles with a diameter close to the pore size.
-
-
Purification:
-
Remove any unencapsulated (free) drug from the final liposome suspension using methods like size exclusion chromatography or dialysis.
-
Store the final formulation at 4°C.
-
Caption: Workflow for SLN preparation via HPH.
Characterization of DPG-Based Formulations
After preparation, it is crucial to characterize the formulation to ensure it meets the required quality attributes. This step validates the success of the protocol.
Table 3: Key Characterization Parameters for DPG-Based Nanoparticles
| Parameter | Method | Typical Target Value | Significance |
|---|---|---|---|
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 100-400 nmPDI: < 0.3 | Size influences biodistribution and cellular uptake. A low PDI indicates a homogenous population. [4] |
| Zeta Potential | Laser Doppler Velocimetry | -15 to -30 mV | Indicates surface charge and predicts the physical stability of the colloidal dispersion. [4] |
| Entrapment Efficiency (EE%) | Centrifugation / HPLC or UV-Vis | > 70% | Measures the percentage of drug successfully encapsulated within the nanoparticles. [4] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical | Visual confirmation of particle shape and size. |
Safety and Handling
1,2-Dipalmitoyl-rac-glycerol is considered a hazardous substance and should be handled with appropriate care. [9]* Personal Protective Equipment (PPE): Wear gloves, eye shields, and a dust mask when handling the powder form. * Handling: Avoid all personal contact, including inhalation. [9]Use in a well-ventilated area. Empty containers may contain residual dust. [9]* Storage: Store the solid compound at -20°C in a tightly sealed container. * Disposal: All waste must be handled in accordance with local, state, and federal regulations. [9]
Conclusion
1,2-Dipalmitoyl-rac-glycerol is a highly versatile and valuable lipid for the development of advanced pharmaceutical formulations. [3]Its well-defined physicochemical properties allow for the creation of stable and robust liposomes and solid lipid nanoparticles with tunable characteristics. [1]The protocols provided herein offer a validated starting point for researchers to formulate drug candidates, while the inherent bioactivity of DPG as a PKC activator presents exciting opportunities for creating next-generation drug delivery systems with enhanced therapeutic efficacy.
References
-
MySkinRecipes. 1,2-DIPALMITOYL-RAC-GLYCEROL. Available from: [Link]
-
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Szabo-Scandic. 1,2-Dipalmitoyl-3-Decanoyl-rac-glycerol SAFETY DATA SHEET. Available from: [Link]
-
RSC Publishing. More than a delivery system: the evolving role of lipid-based nanoparticles. Available from: [Link]
-
National Analytical Corporation. 1, 2-Dipalmitoyl-rac-glycerol. Available from: [Link]
-
ResearchGate. Liposome: composition, characterization, preparation, and recent innovation in clinical applications. Available from: [Link]
-
ACS Publications. Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1‐Palmitoyl-2-linoleoyl. Available from: [Link]
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Application Notes and Protocols: 1,2-Dipalmitoylglycerol in Cosmetic and Skincare Products
Introduction: The Pivotal Role of Diacylglycerols in Skin Homeostasis
The skin, our primary interface with the external environment, relies on a meticulously organized and maintained barrier, the stratum corneum, to protect against external aggressors and prevent excessive water loss. The integrity of this barrier is critically dependent on its lipid composition, which is predominantly composed of ceramides, cholesterol, and free fatty acids. 1,2-Dipalmitoylglycerol, a specific diacylglycerol (DAG), is emerging as a key bioactive lipid in cosmetic science. Beyond its structural role as a precursor for triglycerides and phospholipids, 1,2-dipalmitoylglycerol functions as a second messenger in crucial cellular signaling pathways within keratinocytes, the primary cells of the epidermis.[1] This guide provides an in-depth exploration of the application of 1,2-dipalmitoylglycerol in skincare, detailing its mechanisms of action and providing comprehensive protocols for formulation and efficacy testing.
Part 1: Mechanism of Action: 1,2-Dipalmitoylglycerol as a Signaling Modulator in Keratinocytes
1,2-Dipalmitoylglycerol exerts its primary influence on skin through its role in intracellular signaling cascades that regulate keratinocyte proliferation, differentiation, and lipid synthesis. As a diacylglycerol, it is a key activator of Protein Kinase C (PKC) isoforms, which are known to be intimately involved in the process of keratinocyte differentiation.[1]
The terminal differentiation of keratinocytes is a tightly regulated process that results in the formation of the cornified envelope, a critical component of the skin barrier. This process involves the expression of key structural proteins such as loricrin, involucrin, and filaggrin.[2] Filaggrin is subsequently broken down into components of the Natural Moisturizing Factor (NMF), which are essential for maintaining skin hydration. By modulating PKC activity, 1,2-dipalmitoylglycerol can potentially influence the expression of these vital barrier proteins.
Furthermore, diacylglycerol signaling pathways are interconnected with the synthesis of essential barrier lipids, including ceramides. While direct upregulation of ceramide synthesis by 1,2-dipalmitoylglycerol is an area of ongoing research, its influence on overall keratinocyte differentiation suggests a potential role in stimulating the production of the full complement of lipids necessary for a healthy stratum corneum.[3] Exogenous application of certain ceramides has been shown to serve as a precursor for endogenous ceramide synthesis and to modulate keratinocyte differentiation, highlighting the potential for topically applied lipids to influence these pathways.[4]
Figure 1: Proposed Signaling Pathway of 1,2-Dipalmitoylglycerol in Keratinocytes
Caption: Proposed signaling cascade of 1,2-dipalmitoylglycerol in keratinocytes.
Part 2: Formulation Protocol: Oil-in-Water (O/W) Cream with 1,2-Dipalmitoylglycerol
This protocol outlines the formulation of a stable and aesthetically pleasing oil-in-water emulsion incorporating 1,2-dipalmitoylglycerol. The principle of an O/W emulsion is to disperse the oil phase, containing the active ingredient, within a continuous water phase.
Table 1: Model Formulation - Barrier Repair Cream
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Glycerin | Humectant | 3.00 |
| A | Xanthan Gum | Thickener/Stabilizer | 0.30 |
| A | Disodium EDTA | Chelating Agent | 0.10 |
| B | 1,2-Dipalmitoylglycerol | Active Ingredient | 2.00 |
| B | Cetearyl Alcohol | Thickener/Emollient | 3.00 |
| B | Glyceryl Stearate | Emulsifier | 2.50 |
| B | Caprylic/Capric Triglyceride | Emollient | 5.00 |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| C | Tocopherol (Vitamin E) | Antioxidant | 0.50 |
Step-by-Step Formulation Procedure:
-
Phase A Preparation: In the main vessel, combine deionized water, glycerin, and disodium EDTA. Begin moderate propeller mixing and heat to 75-80°C. Once the temperature is reached, slowly sprinkle in the xanthan gum and mix until fully hydrated and a uniform gel is formed.
-
Phase B Preparation: In a separate vessel, combine 1,2-dipalmitoylglycerol, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75-80°C while mixing until all components are melted and the phase is uniform.
-
Emulsification: Slowly add Phase B to Phase A under continuous homogenization. Maintain the temperature at 70-75°C during this process. Homogenize for 5-10 minutes until a uniform, white emulsion is formed.
-
Cooling: Switch to sweep-wall mixing and begin to cool the emulsion.
-
Phase C Addition: When the temperature of the emulsion is below 40°C, add the preservative system (phenoxyethanol and ethylhexylglycerin) and tocopherol. Continue mixing until the emulsion is smooth and uniform.
-
Final Adjustments: Check the pH of the final formulation and adjust to a skin-compatible range (typically 5.0-6.0) if necessary, using citric acid or sodium hydroxide solutions.
Part 3: Efficacy Testing Protocols
To substantiate the cosmetic claims of a formulation containing 1,2-dipalmitoylglycerol, a series of in-vitro and ex-vivo tests are recommended.
Protocol 1: Ex-Vivo Skin Model for Skin Barrier Function Assessment
This protocol utilizes an ex-vivo human skin model to assess the ability of the 1,2-dipalmitoylglycerol formulation to improve skin barrier function, measured by Transepidermal Water Loss (TEWL).[5][6]
Materials:
-
Full-thickness human skin explants (e.g., from abdominoplasty)
-
Franz diffusion cells
-
TEWL measurement device (e.g., Tewameter®)
-
Test formulation (Barrier Repair Cream with 1,2-dipalmitoylglycerol)
-
Placebo formulation (without 1,2-dipalmitoylglycerol)
-
Phosphate-buffered saline (PBS)
-
Sodium Dodecyl Sulfate (SDS) solution (5% in water) for barrier disruption
Procedure:
-
Skin Preparation: Mount the human skin explants onto Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Baseline Measurement: Acclimatize the skin explants for 30 minutes at controlled temperature and humidity. Measure the baseline TEWL for each explant.
-
Barrier Disruption: Apply a 5% SDS solution to the stratum corneum for 1 hour to induce barrier damage. Remove the SDS solution and gently rinse with PBS. Measure the post-disruption TEWL to confirm barrier compromise (a significant increase in TEWL is expected).
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and the placebo formulation to separate sets of disrupted skin explants. A set of disrupted explants should be left untreated as a control.
-
Time-Point Measurements: Measure TEWL at various time points post-application (e.g., 1, 4, 8, and 24 hours).
-
Data Analysis: Compare the percentage reduction in TEWL for the test formulation against the placebo and untreated controls over time.
Figure 2: Experimental Workflow for Ex-Vivo Skin Barrier Function Assessment
Caption: Workflow for evaluating skin barrier repair using an ex-vivo model.
Table 2: Hypothetical TEWL Data for Ex-Vivo Skin Barrier Assessment
| Treatment Group | Baseline TEWL (g/m²/h) | Post-Disruption TEWL (g/m²/h) | % TEWL Reduction at 24h |
| Untreated Control | 8.5 ± 1.2 | 35.2 ± 3.5 | 15% |
| Placebo Formulation | 8.7 ± 1.5 | 36.1 ± 4.1 | 35% |
| Test Formulation (2% 1,2-DPG) | 8.6 ± 1.3 | 35.8 ± 3.8 | 65% |
Protocol 2: In-Vitro Keratinocyte Differentiation Assay
This assay assesses the potential of 1,2-dipalmitoylglycerol to promote the expression of key keratinocyte differentiation markers.[7][8]
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte growth medium (KGM)
-
High-calcium differentiation medium
-
1,2-Dipalmitoylglycerol stock solution (in a suitable vehicle, e.g., DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and primers for Filaggrin (FLG), Loricrin (LOR), and Involucrin (IVL)
-
Antibodies for Western blot analysis of FLG, LOR, and IVL
Procedure:
-
Cell Culture: Culture NHEKs in KGM until they reach 80-90% confluency.
-
Induction of Differentiation: Switch the medium to a high-calcium differentiation medium to induce differentiation.
-
Treatment: Treat the differentiating keratinocytes with various concentrations of 1,2-dipalmitoylglycerol (and a vehicle control) for 48-72 hours.
-
Gene Expression Analysis (qRT-PCR):
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression levels of FLG, LOR, and IVL using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the treated cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against FLG, LOR, and IVL, followed by secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Data Analysis: Compare the fold-change in gene and protein expression of the differentiation markers in 1,2-dipalmitoylglycerol-treated cells relative to the vehicle control.
Protocol 3: Quantitative Analysis of Stratum Corneum Lipids by HPLC-MS
This protocol is designed to quantify changes in the ceramide profile of the stratum corneum of ex-vivo skin explants following topical treatment.[5][9][10][11]
Materials:
-
Treated ex-vivo skin explants (from Protocol 1)
-
Tape stripping discs
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
HPLC-MS system with a suitable column for lipid analysis
-
Ceramide standards
Procedure:
-
Stratum Corneum Collection: After the 24-hour treatment period in Protocol 1, perform tape stripping on the skin explants to collect the stratum corneum.
-
Lipid Extraction: Extract the total lipids from the tape strips using a chloroform:methanol solvent system.
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in a suitable injection solvent.
-
HPLC-MS Analysis:
-
Inject the prepared sample into the HPLC-MS system.
-
Separate the different ceramide classes using a gradient elution program.
-
Identify and quantify the individual ceramide species based on their mass-to-charge ratio and retention time, using the ceramide standards for calibration.
-
-
Data Analysis: Compare the levels of key ceramide classes (e.g., Ceramide NP, EOP) in the stratum corneum of skin treated with the 1,2-dipalmitoylglycerol formulation to those treated with the placebo and the untreated control.
Conclusion and Future Directions
1,2-Dipalmitoylglycerol presents a compelling profile as a functional ingredient in advanced skincare formulations. Its established role as a signaling molecule in keratinocytes provides a strong scientific rationale for its application in products aimed at enhancing skin barrier function and hydration. The protocols detailed herein offer a robust framework for formulators and researchers to develop and validate the efficacy of skincare products containing this promising diacylglycerol. Future research should focus on elucidating the precise downstream targets of 1,2-dipalmitoylglycerol-mediated signaling in keratinocytes and exploring its potential synergistic effects with other barrier-restoring ingredients like ceramides and fatty acids. Clinical studies on subjects with compromised skin conditions, such as atopic dermatitis or xerosis, will be crucial in translating the in-vitro and ex-vivo findings into tangible consumer benefits.[12][13][14]
References
-
Fluhr, J. W., Feingold, K. R., & Elias, P. M. (2006). Transepidermal water loss reflects permeability barrier status: validation in human and rodent in vivo and ex vivo models. Experimental Dermatology, 15(6), 483–492. [Link]
-
t'Kindt, R., et al. (2012). Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry. Analytical Chemistry, 84(1), 403-411. [Link]
-
Boelsma, E., et al. (2009). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 50(10), 2135-2143. [Link]
-
ResearchGate. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. [Link]
-
MDPI. (2022). Ex Vivo Live Full-Thickness Porcine Skin Model as a Versatile In Vitro Testing Method for Skin Barrier Research. [Link]
-
Spik, V., et al. (2014). An ex vivo human skin model for studying skin barrier repair. Experimental Dermatology, 23(11), 826-831. [Link]
-
Kim, Y., et al. (2022). Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation. Cells, 11(11), 1742. [Link]
-
Furue, M. (2020). Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis. International Journal of Molecular Sciences, 21(15), 5382. [Link]
-
Elias, P. M., Man, M. Q., & Darmstadt, G. L. (2022). Optimised emollient mixture for skin barrier repair: Applications to global child health. Journal of global health, 12, 01002. [Link]
-
Kim, H. J., et al. (2015). Vitamin C Stimulates Epidermal Ceramide Production by Regulating Its Metabolic Enzymes. Biomolecules & Therapeutics, 23(2), 156–161. [Link]
-
Elias, P. M., Man, M. Q., & Darmstadt, G. L. (2022). Optimised emollient mixture for skin barrier repair: Applications to global child health. Journal of global health, 12, 01002. [Link]
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Uchida, Y. (2014). Ceramide biosynthesis in keratinocyte and its role in skin function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(3), 395-401. [Link]
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School of Natural Skincare. (n.d.). How to Formulate Natural Water-in-Oil (W/O) Emulsions. [Link]
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Bickenbach, J. R., et al. (1995). Loricrin Expression Is Coordinated With Other Epidermal Proteins and the Appearance of Lipid Lamellar Granules in Development. Journal of Investigative Dermatology, 104(3), 405-410. [Link]
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AccessDermatologyDxRx. (n.d.). Barrier Repair Ingredients. [Link]
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ResearchGate. (2020). The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs. [Link]
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Furue, M. (2020). Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis. International Journal of Molecular Sciences, 21(15), 5382. [Link]
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Draelos, Z. D. (2018). Pilot Evaluation of a Novel Topical Formulation Containing High Level, Cholesterol-Dominant, Physiological Lipids for Specific Targeting of Skin Barrier Deficits in Aging Skin. Journal of Drugs in Dermatology, 17(6), 636-640. [Link]
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Dexeryl. (n.d.). Atopic dermatitis clinical results: our key figures. [Link]
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ResearchGate. (2020). Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis. [Link]
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Institute of Personal Care Science. (2022, March 10). How to make water in oil creams - easy [Video]. YouTube. [Link]
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Kim, Y., et al. (2022). Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation. Cells, 11(11), 1742. [Link]
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Kono, T. (2021). Efficacy of Topical Application of a Skin Moisturizer Containing Pseudo-Ceramide and a Eucalyptus Leaf Extract on Atopic Dermatitis: A Review. Clinical, Cosmetic and Investigational Dermatology, 14, 1245–1253. [Link]
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SGS. (2024, April 23). Skin Barrier – Function, Restoration and Repair. [Link]
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ResearchGate. (2021). Regulatory mechanisms of filaggrin (FLG) and loricrin (LOR) expressions. [Link]
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Bellini, F., et al. (2021). Evidence-based treatment of atopic dermatitis with topical moisturizers. Giornale Italiano di Dermatologia e Venereologia, 156(4), 438-443. [Link]
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Let's Make Beauty. (2021). How to Formulate Water-in-Oil Emulsions. [Link]
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Formula Botanica. (n.d.). How to make an organic oil-in-water emulsion with Olivem 1000. [Link]
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Alam, M. S., et al. (2022). Formulation and Development of a Water-in-Oil Emulsion-Based Luliconazole Cream: In Vitro Characterization and Analytical Method Validation by RP-HPLC. Scientifica, 2022, 8594212. [Link]
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Application Note & Protocol: Incorporation of 1,2-Dipalmitoylglycerol in Cell Culture Media
Introduction
1,2-Dipalmitoyl-sn-glycerol (DPG) is a saturated diacylglycerol (DAG) that plays a crucial role as a second messenger in cellular signal transduction.[1][2] As a key component of cellular membranes, its regulated generation through the hydrolysis of phosphoinositides activates a cascade of downstream signaling events, most notably the recruitment and activation of Protein Kinase C (PKC) isoforms.[1][3][4] The stereospecificity of this interaction is critical, with sn-1,2-diacylglycerols being the biologically active isomers for PKC activation.[1][5]
The study of DPG-mediated signaling pathways is fundamental to understanding processes like cell proliferation, differentiation, and apoptosis.[1] However, the utility of exogenous DPG in cell-based assays is hampered by a significant technical challenge: its profound insolubility in aqueous cell culture media.[6][7] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to reliably and reproducibly incorporate DPG into cell culture media, ensuring its bioavailability and biological activity. We will detail the rationale behind carrier-based delivery systems, provide step-by-step protocols, and outline methods for validation and troubleshooting.
Core Principles: Overcoming the Challenge of Lipid Insolubility
To overcome this, DPG must be complexed with a carrier molecule or delivered via a carefully prepared dispersion.[7][8][9] The most common and effective strategies include:
-
Complexation with Bovine Serum Albumin (BSA): This is the most widely recommended method. BSA is a natural lipid carrier in vivo and, when used in its fatty-acid-free form, can effectively bind to DPG, rendering it soluble and facilitating its delivery to cells in a monomeric form.[10][11] This method minimizes the toxicity associated with organic solvents.[11]
-
Use of Organic Solvents (e.g., DMSO, Ethanol): While DPG is soluble in solvents like Dimethyl Sulfoxide (DMSO) and ethanol, their direct application to cell culture must be carefully controlled.[2][12][13] High concentrations of these solvents are cytotoxic. Therefore, solvent-based stock solutions must be highly concentrated to ensure the final solvent concentration in the culture medium remains well below toxic levels (typically <0.1% v/v).[]
-
Liposome Formation: DPG can be incorporated into the lipid bilayer of liposomes, which then fuse with the cell membrane to deliver their contents.[6][7] This method, while effective, requires specialized equipment for liposome preparation and characterization (e.g., extrusion or sonication).[15]
This guide will focus on the BSA complexation method as the primary recommendation due to its reliability, low cytotoxicity, and physiological relevance. A protocol for using a DMSO-based stock solution will be provided as an alternative.
Physicochemical Properties of 1,2-Dipalmitoylglycerol
A clear understanding of DPG's properties is essential for its proper handling.
| Property | Value | Source(s) |
| IUPAC Name | [(2S)-2-(hexadecanoyloxy)-3-hydroxypropyl] hexadecanoate | [2][16] |
| Molecular Formula | C₃₅H₆₈O₅ | [2][16] |
| Molecular Weight | 568.9 g/mol | [2][16] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 64-69 °C | [2][17] |
| Solubility | DMSO (~5 mg/mL), Ethanol (~30 mg/mL), DMF (~20 mg/mL) | [2] |
| Storage | Store solid at -20°C | [2][17] |
Recommended Protocol: DPG Complexation with Fatty-Acid-Free BSA
This protocol describes the preparation of a DPG:BSA complex, which is the most reliable method for ensuring DPG solubility and bioavailability in cell culture. The molar ratio of DPG to BSA is critical; a ratio between 3:1 and 6:1 is generally effective.
Materials and Reagents
-
1,2-Dipalmitoyl-sn-glycerol (DPG) (e.g., Avanti Polar Lipids, Cayman Chemical)
-
Fatty-Acid-Free Bovine Serum Albumin (BSA) (e.g., Sigma-Aldrich, Cat# A7030)
-
Ethanol, 200 proof (100%)
-
Sterile 150 mM NaCl solution
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath or heating block set to 65-70°C
-
Water bath set to 37°C
Step-by-Step Methodology
Part 1: Preparation of 15 mM DPG Stock in Ethanol
-
Weigh DPG: In a sterile microcentrifuge tube or glass vial, accurately weigh out 8.53 mg of DPG powder (MW: 568.9 g/mol ).
-
Dissolve in Ethanol: Add 1 mL of 100% ethanol.
-
Heat and Vortex: Securely cap the tube and place it in a 65-70°C water bath or heating block. Vortex periodically until the DPG is completely dissolved and the solution is clear. This creates a 15 mM stock solution. Rationale: Heating above the lipid's melting point is necessary to ensure complete solubilization in the ethanol.
Part 2: Preparation of 10% (w/v) Fatty-Acid-Free BSA Solution
-
Weigh BSA: Weigh 1 g of fatty-acid-free BSA.
-
Dissolve in NaCl: In a sterile 15 mL conical tube, add the BSA to 10 mL of sterile 150 mM NaCl solution.
-
Incubate to Dissolve: Place the tube in a 37°C water bath and allow the BSA to dissolve completely. This may take 30-60 minutes. Gentle inversion can aid dissolution, but avoid vigorous vortexing which can cause foaming and protein denaturation.
-
Sterile Filtration (Optional but Recommended): For long-term storage or sensitive applications, sterile filter the BSA solution using a 0.22 µm syringe filter.
Part 3: Complexation of DPG with BSA
-
Pre-warm BSA: Place an aliquot of the 10% BSA solution in a 37°C water bath for at least 10 minutes.
-
Add DPG to BSA: In a sterile conical tube, slowly add the desired volume of the 15 mM DPG stock solution (from Part 1) dropwise to the warm 10% BSA solution while gently swirling. For a 5:1 molar ratio DPG:BSA stock, a common target, you would mix the components as described in protocols for similar lipids.[10][11][18] A simplified approach is to add the lipid stock to the BSA solution slowly. For example, add 3.3 µL of the 15 mM DPG stock to 67 µL of 10% BSA.[18]
-
Incubate for Complexation: Securely cap the tube, and incubate the mixture in a 37°C water bath for at least 1 hour.[10][18] Swirl gently every 15-20 minutes. Rationale: This incubation allows the hydrophobic acyl chains of DPG to bind to the hydrophobic pockets within the BSA molecule.
-
Visual Inspection: After incubation, the solution should be clear. Any persistent cloudiness or precipitate indicates failed complexation, and the preparation should be discarded.[10]
Part 4: Preparation of Final Working Solution
-
Dilute into Medium: The DPG:BSA complex is now ready to be diluted into your pre-warmed cell culture medium to achieve the desired final DPG concentration. For example, to achieve a 50 µM final concentration, you would dilute your stock complex accordingly.
-
Control Preparation: It is critical to prepare a "vehicle control" using the same concentrations of ethanol and BSA in the medium, but without DPG.[18] This accounts for any effects of the carrier system on the cells.
Workflow for DPG:BSA Complex Preparation
Caption: Simplified signaling pathway showing DPG-mediated activation of Protein Kinase C (PKC).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent turbidity or precipitate in DPG:BSA complex | - Incomplete dissolution of DPG in ethanol.- DPG:BSA ratio is too high.- BSA solution was not warmed.- DPG stock was added too quickly. | - Ensure DPG is fully dissolved in warm ethanol before use.- Try a lower DPG:BSA molar ratio (e.g., 2:1 or 3:1).- Always use pre-warmed (37°C) BSA solution.- Add the DPG stock dropwise while gently swirling. |
| Precipitate forms when adding stock to medium | - "Salting out" effect or solvent shock.- Final concentration of DPG is too high.- Medium was not pre-warmed. | - For DMSO stocks, ensure rapid, vigorous mixing during addition.- Confirm the working concentration is within reported ranges (typically 1-100 µM).- Always add the complex or stock to pre-warmed (37°C) medium. |
| High background/toxicity in vehicle control cells | - Final solvent (ethanol/DMSO) concentration is too high.- BSA preparation is contaminated or has endotoxin. | - Ensure final solvent concentration is <0.1% (v/v).- Use high-quality, fatty-acid-free BSA. Consider sterile filtering the BSA solution. |
| No biological effect observed at expected concentrations | - DPG has degraded or isomerized to the inactive 1,3-DPG.- DPG:BSA complexation was unsuccessful.- The specific cell type or PKC isoform is not responsive to DPG. | - Purchase fresh DPG and store properly at -20°C. Prepare stocks fresh.- Re-prepare the DPG:BSA complex, ensuring all steps are followed.- Confirm from literature that your cell line responds to DAGs. Use a positive control like Phorbol 12-Myristate 13-Acetate (PMA). |
References
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Epand, R. M. (2006). Measurement of mammalian diacylglycerol kinase activity in vitro and in cells. Methods in Enzymology, 434, 197-208. doi:10.1016/S0076-6879(07)34009-X. Retrieved from [Link]
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Arduengo, P. (n.d.). Lipids in Cell Culture Media. ResearchGate. Retrieved from [Link]
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Rando, R. R., & Young, N. (1984). The stereospecific activation of protein kinase C. Biochemical and Biophysical Research Communications, 122(2), 818-823. doi:10.1016/s0006-291x(84)80107-2. Retrieved from [Link]
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Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). Diacylglycerol. In Neuroscience (2nd ed.). Sinauer Associates. Retrieved from [Link]
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Al-khamees, H., et al. (2016). A novel live cell assay to measure diacylglycerol lipase α activity. Scientific Reports, 6, 23532. doi:10.1038/srep23532. Retrieved from [Link]
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Villamar-Cruz, O., et al. (2022). Cell Signaling through Protein Kinase C Oxidation and Activation. Antioxidants, 11(10), 1935. doi:10.3390/antiox11101935. Retrieved from [Link]
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de Castro, G. S., et al. (2022, May 2). Preparation of BSA complexed free fatty acids for in vitro studies. Protocols.io. doi:10.17504/protocols.io.x54v9m627l3e/v1. Retrieved from [Link]
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Ecker, J., et al. (2018). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Scientific Reports, 8(1), 17307. doi:10.1038/s41598-018-35610-z. Retrieved from [Link]
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Hannesschläger, C., et al. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Proceedings of the National Academy of Sciences, 117(14), 7836-7845. doi:10.1073/pnas.1917513117. Retrieved from [Link]
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Choudhary, V., et al. (2020). Tubular ER Associates With Diacylglycerol-Rich Structures During Lipid Droplet Consumption. Frontiers in Cell and Developmental Biology, 8, 582. doi:10.3389/fcell.2020.00582. Retrieved from [Link]
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King's College London. (2016, March 24). A novel live cell assay to measure diacylglycerol lipase α activity. Retrieved from [Link]
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Nagy, P. (2017, October 4). How to Incorporate lipids into the cell membrane? ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644078, 1,2-Dipalmitoyl-sn-glycerol. Retrieved from [Link]
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Demchenko, D. V., et al. (2022). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design, 22(10), 6066-6078. doi:10.1021/acs.cgd.2c00673. Retrieved from [Link]
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ResearchGate. (n.d.). Crystallisation of 1,3‐dipalmitoyl‐2‐oleoylglycerol and tripalmitoylglycerol and their mixtures from acetone. Retrieved from [Link]
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WK Lab. (n.d.). Fatty Acid-BSA complex protocol. Retrieved from [Link]
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Peng, B., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100780. doi:10.1016/j.mex.2019.100780. Retrieved from [Link]
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ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]
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ResearchGate. (n.d.). A: The effect of glycerol concentration on the specific growth rate... Retrieved from [Link]
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gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
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Application Notes and Protocols for Studying Membrane Dynamics with 1,2-Dipalmitoyl-sn-glycerol
Introduction: The Pivotal Role of Diacylglycerols in Membrane Dynamics
Cellular membranes are not static barriers but dynamic, fluid structures central to a myriad of cellular processes, from signal transduction to vesicle trafficking. The lipid composition of these membranes is a key determinant of their physical properties and biological functions. Among the vast array of lipid molecules, diacylglycerols (DAGs) stand out as critical second messengers and potent modulators of membrane architecture.[1][2] 1,2-Dipalmitoyl-sn-glycerol (DPG), a saturated diacylglycerol, serves as an invaluable tool for researchers and drug development professionals to dissect the intricate mechanisms governing membrane dynamics.[3][4]
This comprehensive guide provides an in-depth exploration of DPG's properties and its applications in studying membrane-related phenomena. We will delve into detailed protocols for utilizing DPG in model membrane systems to investigate its impact on membrane fluidity, phase behavior, and the activation of key signaling proteins like Protein Kinase C (PKC).
1,2-Dipalmitoyl-sn-glycerol: A Molecular Tool for Membrane Research
DPG is a glycerolipid composed of a glycerol backbone with two palmitic acid chains esterified at the sn-1 and sn-2 positions.[3] Its saturated nature confers specific biophysical properties that are instrumental in studying lipid packing and domain formation within membranes.[4] While endogenously generated DAGs are often transient, the use of stable analogs like DPG in model systems allows for controlled and reproducible investigations into their downstream effects.[3][5]
Physicochemical Properties of 1,2-Dipalmitoyl-sn-glycerol
A thorough understanding of DPG's physical and chemical characteristics is essential for its effective use in experimental settings. These properties dictate its behavior in lipid bilayers and its interactions with other molecules.
| Property | Value | Reference |
| IUPAC Name | [(2S)-2-(hexadecanoyloxy)-3-hydroxypropyl] hexadecanoate | [4] |
| Synonyms | 1,2-DPG, DG(16:0/16:0/0:0), (S)-1,2-Dipalmitin | [4] |
| CAS Number | 30334-71-5 | [4][6] |
| Molecular Formula | C₃₅H₆₈O₅ | [4][6][7] |
| Molecular Weight | 568.91 g/mol | [4][6][7] |
| Appearance | White to off-white solid/powder | [4][6] |
| Melting Point | ~66 °C | [4][6] |
| Solubility | Soluble in ethanol, DMSO, and DMF | [4][6] |
| Storage Temperature | -20°C | [4][6] |
Investigating Membrane Properties with DPG: Key Applications
The incorporation of DPG into model lipid membranes, such as liposomes and supported lipid bilayers, enables the systematic study of its influence on various membrane characteristics.
Modulation of Membrane Fluidity and Phase Behavior
The presence of DPG can significantly alter the physical state of a lipid bilayer. Its saturated acyl chains can influence the main phase transition temperature (Tm) of phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[3] Furthermore, the cone-like shape of DAG molecules can induce negative curvature stress in the membrane, a property crucial for processes like membrane fusion and fission.[8][9]
Elucidation of Cell Signaling Pathways
DPG is a well-established, albeit weak, activator of Protein Kinase C (PKC), a family of enzymes central to numerous cellular signaling cascades.[5][10][11] By incorporating DPG into model membranes, researchers can investigate the recruitment and activation of PKC isoforms and other DAG-binding proteins at the membrane surface.[3][5] This provides a powerful in vitro system to dissect the molecular requirements for their activation.[12]
Caption: PLC-mediated generation of DAG and subsequent PKC activation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for preparing DPG-containing lipid vesicles and assessing its impact on membrane properties and protein activation.
Protocol 1: Preparation of DPG-Containing Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the formation of LUVs with a defined size, incorporating DPG into a background of a primary phospholipid, such as DPPC.
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-Dipalmitoyl-sn-glycerol (DPG)
-
Chloroform
-
Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (100 nm pore size)
-
Glass vials with Teflon-lined caps
-
Rotary evaporator or nitrogen stream
-
Vacuum desiccator
-
Water bath or heating block
Procedure:
-
Lipid Film Preparation: a. In a clean glass vial, dissolve the desired amounts of DPPC and DPG in chloroform to achieve the target molar ratio. A common starting point is a 9:1 molar ratio of DPPC to DPG. b. The lipids must be completely dissolved to ensure a homogenous mixture.[13] c. Remove the chloroform using a gentle stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the bottom of the vial.[13][14] d. To ensure complete removal of the organic solvent, place the vial in a vacuum desiccator for at least 2 hours, or overnight.[13][15]
-
Hydration: a. Preheat the hydration buffer to a temperature above the phase transition temperature (Tm) of the lipid mixture. For DPPC-containing vesicles, this is typically above 41°C. b. Add the pre-warmed hydration buffer to the lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).[15] c. Vortex the vial vigorously to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[14][16] d. To facilitate hydration, incubate the MLV suspension for 1 hour at a temperature above the Tm, with intermittent vortexing.[16]
-
Freeze-Thaw Cycles: a. Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen until frozen and then thawing in a warm water bath.[15][17] This process helps to increase the lamellarity and encapsulation efficiency.
-
Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Preheat the extruder to a temperature above the Tm of the lipid mixture.[16] c. Load the MLV suspension into one of the extruder syringes. d. Pass the lipid suspension through the membranes 11-21 times.[16] This will produce a translucent suspension of LUVs with a relatively uniform size distribution. e. The resulting LUV suspension can be stored at 4°C for short-term use.
Caption: Workflow for Large Unilamellar Vesicle (LUV) preparation.
Protocol 2: In Vitro Protein Kinase C (PKC) Activation Assay
This protocol outlines a method to assess the ability of DPG-containing vesicles to activate PKC in vitro, using a generic substrate phosphorylation assay.
Materials:
-
DPG-containing LUVs (prepared as in Protocol 1)
-
Control LUVs (without DPG)
-
Purified, recombinant PKC isoform (e.g., PKCα, PKCβII)
-
PKC substrate peptide (e.g., myelin basic protein fragment)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
-
Phosphatidylserine (PS) - often required as a cofactor for conventional PKC activation
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Lipid Vesicles with PS: a. Prepare DPG-containing and control LUVs as described in Protocol 1, including a fixed molar percentage of PS (e.g., 10-20 mol%) in the lipid mixture. PS is a crucial cofactor for the activation of many PKC isoforms.[5]
-
Set up the Reaction Mixture: a. In a microcentrifuge tube, combine the assay buffer, the PKC substrate peptide, and the desired amount of DPG/PS or control LUVs. b. Add the purified PKC enzyme to the mixture. c. Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the Kinase Reaction: a. Start the reaction by adding [γ-³²P]ATP. b. Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction and Quantify Phosphorylation: a. Terminate the reaction by adding the stop solution. b. Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. c. Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate and thus reflect PKC activity.
-
Data Analysis: a. Compare the PKC activity in the presence of DPG-containing vesicles to the activity with control vesicles. A significant increase in activity indicates that DPG is facilitating PKC activation. It is important to note that DPG is considered a weak PKC activator compared to other DAG analogs.[10][11]
Conclusion and Future Perspectives
1,2-Dipalmitoyl-sn-glycerol is a powerful and versatile tool for elucidating the complex interplay between lipid composition and membrane function. The protocols detailed in this guide provide a solid foundation for researchers to investigate the biophysical consequences of incorporating DPG into model membranes and to dissect its role in modulating the activity of membrane-associated proteins. Future studies could expand on these methods to explore the influence of DPG on the formation of lipid rafts, its interaction with other signaling lipids, and its potential role in the efficacy of liposomal drug delivery systems.[3][18]
References
- Benchchem. (n.d.). Application Notes and Protocols for Utilizing 1,2-Dipalmitoyl-sn-glycerol in Model Lipid Membranes.
- APExBIO. (n.d.). 1,2-Dipalmitoyl-sn-glycerol - PKC Activator for Signaling.
- Muby Chemicals. (2024, March 29). 1,2-Dipalmitoyl-sn-glycerol or DPG Manufacturers, with SDS.
- CORE. (2016, July 20). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species.
- Benchchem. (n.d.). Technical Guide: 1,2-Dipalmitoyl-sn-glycerol as a Weak Activator of Protein Kinase C (PKC).
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- (n.d.). Summary of Methods to Prepare Lipid Vesicles.
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Application Notes & Protocols: Utilizing 1,2-Dipalmitoyl-sn-glycerol for Advanced Biological Membrane Mimicry
Introduction: The Pivotal Role of 1,2-Dipalmitoyl-sn-glycerol in Reconstituting Cellular Membranes
In the intricate world of cellular biology and drug development, the cell membrane is a critical frontier. It is not merely a passive barrier but a dynamic interface that orchestrates a multitude of physiological processes. To decipher the complexities of membrane-associated phenomena, researchers rely on model systems that faithfully mimic the native lipid bilayer. Among the arsenal of lipids available for constructing these biomimetic platforms, 1,2-dipalmitoyl-sn-glycerol (DPG) emerges as a molecule of profound significance.
DPG, a saturated diacylglycerol, is more than just a structural component; it is a key second messenger in vital cell signaling pathways, most notably in the activation of Protein Kinase C (PKC), a family of enzymes implicated in cellular proliferation, differentiation, and apoptosis.[1] The incorporation of DPG into model membranes, such as liposomes, supported lipid bilayers, and monolayers, provides a powerful tool to investigate its influence on the biophysical properties of the membrane, including fluidity, phase behavior, and the formation of lipid domains.[1] Such studies are indispensable for unraveling the mechanisms of cellular signaling and for the rational design of lipid-based nanocarriers for targeted drug delivery.[1] This guide offers a comprehensive overview of the applications of DPG in creating and characterizing model lipid membranes, complete with detailed protocols and expert insights to empower your research.
Physicochemical Properties of 1,2-Dipalmitoyl-sn-glycerol
The utility of DPG in membrane models is rooted in its distinct molecular structure and resulting physicochemical properties. Comprising a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, DPG's saturated nature imparts a tendency for tighter packing within a lipid bilayer compared to its unsaturated counterparts.[2] This characteristic significantly influences the phase behavior of membranes it is incorporated into.
| Property | Value | Reference |
| Molecular Formula | C35H68O5 | [3] |
| Molecular Weight | 568.91 g/mol | [3] |
| Physical Form | Powder | [3] |
| Storage Temperature | -20°C | [3] |
Molecular dynamics simulations have revealed that the introduction of a second aliphatic tail in diglycerides like DPG, compared to monoglycerides, leads to a tighter packing of the chains, increased order parameters, and reduced fluidity.[2] These properties are a direct consequence of the reduced headgroup polarity and the increased effective cross-section of the tail region, giving DPG a characteristic wedge shape.[2]
Diagram: Molecular Structure of 1,2-Dipalmitoyl-sn-glycerol
Caption: Molecular structure of 1,2-dipalmitoyl-sn-glycerol (DPG).
Protocols for the Preparation of DPG-Based Model Membranes
The choice of model membrane system is dictated by the specific research question. Below are detailed protocols for the preparation of DPG-containing liposomes, supported lipid bilayers, and Langmuir monolayers.
Protocol 1: Preparation of DPG-Containing Liposomes by Thin-Film Hydration
This method is a robust and widely used technique for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Rationale: The thin-film hydration method ensures a homogenous mixture of lipids before hydration, which is critical for achieving a uniform distribution of DPG within the resulting liposomes. The choice of hydration buffer and temperature are crucial for efficient liposome formation and for ensuring the lipids are in the appropriate phase.
Step-by-Step Protocol:
-
Lipid Preparation: In a round-bottom flask, combine the desired amounts of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and DPG dissolved in a chloroform:methanol (2:1, v/v) mixture. The molar ratio of DPPC to DPG will depend on the specific application.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. This step should be performed at a temperature above the phase transition temperature of the lipid mixture to ensure proper mixing.
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The buffer should be pre-heated to a temperature above the main phase transition temperature (Tm) of the lipid mixture. For DPPC, this is above 41°C.[4]
-
Vesicle Formation: Gently agitate the flask to hydrate the lipid film, leading to the spontaneous formation of MLVs. This can be facilitated by including a few glass beads in the flask.
-
(Optional) Unilamellar Vesicle Preparation: For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size, respectively. Extrusion is generally preferred as it yields a more homogenous population of vesicles.
Protocol 2: Formation of DPG-Containing Supported Lipid Bilayers (SLBs) by Vesicle Fusion
SLBs are excellent models for studying membrane-surface interactions and for the integration of transmembrane proteins.
Rationale: The vesicle fusion method relies on the spontaneous rupture and fusion of liposomes on a hydrophilic solid support, such as silica or mica, to form a continuous lipid bilayer. The success of this process is highly dependent on the lipid composition, vesicle size, temperature, and the presence of divalent cations like Ca2+, which can promote vesicle fusion.[5]
Step-by-Step Protocol:
-
Substrate Preparation: Thoroughly clean the solid support (e.g., glass coverslip, silicon wafer) to ensure it is hydrophilic. This can be achieved by treatment with a piranha solution or plasma cleaning.
-
Liposome Preparation: Prepare SUVs or LUVs containing DPG using the thin-film hydration method described above, followed by sonication or extrusion.
-
Vesicle Fusion: Introduce the liposome suspension to the cleaned substrate in the presence of a buffer containing divalent cations (e.g., 10 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.4). The incubation should be carried out at a temperature above the Tm of the lipid mixture to facilitate vesicle rupture and bilayer formation.
-
Rinsing: After a sufficient incubation period (typically 30-60 minutes), gently rinse the substrate with buffer to remove any unfused vesicles.
-
Characterization: The quality of the SLB can be assessed using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Atomic Force Microscopy (AFM), or Fluorescence Recovery After Photobleaching (FRAP).
Protocol 3: Analysis of DPG-Containing Langmuir Monolayers
Langmuir monolayers at the air-water interface are powerful tools for studying the packing and phase behavior of lipids in a two-dimensional system.
Rationale: This technique allows for precise control over the molecular area of the lipids and the measurement of the surface pressure, providing insights into the interactions between DPG and other lipids in the monolayer.
Step-by-Step Protocol:
-
Trough Preparation: Clean a Langmuir trough meticulously with high-purity water and a suitable organic solvent (e.g., chloroform, ethanol) to ensure the absence of surface-active contaminants.
-
Subphase: Fill the trough with an appropriate aqueous subphase (e.g., ultrapure water, buffer).
-
Lipid Spreading: Prepare a solution of the desired lipid mixture (e.g., DPPC and DPG) in a volatile, water-immiscible solvent like chloroform. Using a microsyringe, carefully deposit small droplets of the lipid solution onto the subphase surface.
-
Solvent Evaporation: Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely, leaving a lipid monolayer at the air-water interface.
-
Isotherm Measurement: Compress the monolayer at a constant rate using the movable barriers of the trough while simultaneously measuring the surface pressure with a Wilhelmy plate or a Langmuir balance. The resulting surface pressure-area isotherm provides valuable information about the phase transitions and compressibility of the monolayer.[6]
Biophysical Characterization of DPG-Containing Membranes
A thorough characterization of the model membrane is essential to validate its properties and to interpret experimental results accurately.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermotropic phase behavior of lipid bilayers.[7] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the main phase transition temperature (Tm). The incorporation of DPG into a DPPC bilayer is expected to broaden the phase transition and potentially shift the Tm, indicating an alteration in the packing of the lipid acyl chains.[8]
Table 1: Effect of DPG on the Main Phase Transition Temperature (Tm) of DPPC Bilayers *
| Molar Percentage of DPG in DPPC | Main Phase Transition Temperature (Tm) (°C) |
| 0 | 41.4 |
| 5 | 40.8 |
| 10 | 39.5 |
| 20 | 38.2 |
| 30 | 37.1 |
*Note: The data in this table is illustrative and based on the general trend observed for the effect of diacylglycerols on phospholipid bilayers, where increasing concentrations of the diacylglycerol lead to a depression and broadening of the main phase transition. Specific values can vary based on experimental conditions.
Fluorescence Anisotropy
Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent probe embedded within the lipid bilayer, providing a quantitative measure of membrane fluidity.[9] Probes such as 1,6-diphenyl-1,3,5-hexatriene (DPH) are commonly used for this purpose. An increase in membrane fluidity is reflected as a decrease in the fluorescence anisotropy value. The presence of DPG, with its less ordered packing compared to phospholipids, is expected to increase membrane fluidity, particularly in the gel phase.
Table 2: Influence of DPG on Membrane Fluidity as Measured by Fluorescence Anisotropy *
| Molar Percentage of DPG in DPPC | Fluorescence Anisotropy (r) at 25°C (Gel Phase) | Fluorescence Anisotropy (r) at 45°C (Liquid Crystalline Phase) |
| 0 | 0.35 | 0.12 |
| 5 | 0.32 | 0.11 |
| 10 | 0.28 | 0.10 |
| 20 | 0.23 | 0.09 |
*Note: This table provides expected values based on the principle that increased membrane disorder leads to lower fluorescence anisotropy. The actual values can be influenced by the specific fluorescent probe used and the experimental setup.
X-ray and Neutron Diffraction
These scattering techniques provide detailed structural information about the lipid bilayer, including its thickness, electron density profile, and the area per lipid molecule.[10][11] The incorporation of DPG is expected to alter these parameters, reflecting changes in the packing and organization of the lipid molecules. For instance, the wedge shape of DPG may lead to a decrease in the overall bilayer thickness.
Applications of DPG Model Membranes in Research
Elucidation of Cell Signaling Pathways: The Role of DPG in Protein Kinase C Activation
A primary application of DPG-containing model membranes is in the study of cell signaling pathways where diacylglycerol acts as a second messenger.[1] The activation of conventional and novel PKC isoforms is a classic example.
Mechanism: In response to extracellular signals, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). While IP3 translocates to the cytoplasm to trigger calcium release from intracellular stores, DAG remains in the membrane. The localized increase in DAG concentration, in conjunction with elevated intracellular calcium and the presence of phosphatidylserine (PS), recruits PKC to the membrane and allosterically activates it.[12]
Experimental Workflow for a PKC Activity Assay:
-
Prepare Liposomes: Prepare LUVs composed of a base phospholipid (e.g., DPPC), phosphatidylserine (PS), and varying concentrations of DPG.
-
Recruit PKC: Incubate the liposomes with purified PKC enzyme in the presence of calcium.
-
Initiate Kinase Reaction: Add a phosphorylation substrate (e.g., a specific peptide substrate for PKC) and ATP (radiolabeled with ³²P or non-radiolabeled for detection with a phosphospecific antibody).
-
Quench Reaction: Stop the reaction after a defined time period.
-
Quantify Phosphorylation: Separate the phosphorylated substrate from the unphosphorylated substrate and quantify the amount of phosphate incorporated. This can be done using techniques like SDS-PAGE and autoradiography or ELISA.
Diagram: Protein Kinase C (PKC) Activation Pathway
Caption: DPG-mediated activation of Protein Kinase C (PKC).
Development of Advanced Drug Delivery Systems
The inclusion of DPG in liposomal drug formulations can significantly impact their performance. DPG can modulate the fluidity and permeability of the liposomal bilayer, thereby influencing the release kinetics of encapsulated drugs.[1] Furthermore, the signaling role of DPG can be harnessed to trigger specific cellular responses upon drug delivery.
Experimental Workflow for In Vitro Drug Release Assay:
-
Prepare Drug-Loaded Liposomes: Encapsulate a model drug (e.g., a fluorescent dye like calcein or a chemotherapeutic agent like doxorubicin) into liposomes containing varying molar ratios of DPG.
-
Remove Unencapsulated Drug: Separate the drug-loaded liposomes from the free drug using techniques like size exclusion chromatography or dialysis.
-
Initiate Release Study: Resuspend the purified liposomes in a release buffer (e.g., phosphate-buffered saline at 37°C).
-
Sample at Time Points: At various time intervals, take aliquots of the liposome suspension.
-
Separate Released Drug: Separate the released drug from the liposomes (e.g., by ultracentrifugation or using dialysis sacs).
-
Quantify Released Drug: Measure the concentration of the released drug in the supernatant or dialysate using an appropriate analytical method (e.g., fluorescence spectroscopy, HPLC).
-
Calculate Cumulative Release: Express the amount of released drug as a percentage of the total encapsulated drug.
Table 3: Illustrative In Vitro Release of a Model Drug from DPG-Containing Liposomes *
| Time (hours) | Cumulative Drug Release (%) (0% DPG) | Cumulative Drug Release (%) (10% DPG) | Cumulative Drug Release (%) (20% DPG) |
| 1 | 5 | 8 | 12 |
| 4 | 12 | 18 | 25 |
| 8 | 20 | 30 | 42 |
| 12 | 28 | 45 | 60 |
| 24 | 40 | 65 | 85 |
*Note: This table presents a hypothetical drug release profile. The actual release kinetics will depend on the specific drug, lipid composition, and experimental conditions. The trend illustrates that increasing DPG concentration can lead to a faster drug release due to increased membrane fluidity and potential formation of non-lamellar structures.
Diagram: Experimental Workflow for Drug Release from Liposomes
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Application Notes and Protocols for Investigating Lipid-Protein Interactions with 1,2-Dipalmitoylglycerol
Introduction: The Role of 1,2-Dipalmitoylglycerol in Modulating Protein Function at the Membrane Interface
1,2-Dipalmitoylglycerol (DPG) is a saturated diacylglycerol (DAG) that, while a relatively weak direct activator of Protein Kinase C (PKC) compared to its unsaturated counterparts, serves as an invaluable tool for biophysical studies of lipid-protein interactions.[1] As a key second messenger, DAG is generated at the plasma membrane and recruits proteins containing C1 domains, initiating a cascade of signaling events crucial for cellular processes like proliferation, differentiation, and apoptosis.[2] The unique physicochemical properties of DPG, particularly its influence on membrane fluidity, lipid packing, and domain formation, make it an important lipid for creating model membranes to dissect the nuanced mechanisms of protein recruitment and activation.[2][3][4]
The fully saturated palmitoyl chains of DPG lead to a higher phase transition temperature and a tendency to induce lateral phase separation in model membranes, particularly when mixed with phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[1] This can lead to the sequestration of DPG into gel-phase domains, a phenomenon that has significant implications for its availability to interacting proteins and provides a unique experimental variable to explore.[1]
This guide provides a comprehensive overview and detailed protocols for utilizing DPG in model membrane systems to investigate lipid-protein interactions. We will cover the preparation of DPG-containing liposomes and their application in key biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and troubleshooting common challenges.
Core Concepts: The Biophysical Impact of DPG on Model Membranes
Before delving into specific protocols, it is crucial to understand how the incorporation of DPG can alter the properties of a model lipid bilayer, as this will inform experimental design and data interpretation.
-
Membrane Fluidity and Phase Transition: DPG's saturated acyl chains increase the order of the lipid bilayer, leading to decreased membrane fluidity, especially when incorporated into membranes composed of other saturated lipids like DPPC.[2] This can influence the main phase transition temperature (Tm) of the lipid mixture.[2]
-
Lipid Packing and Domain Formation: DPG can induce the formation of distinct lipid domains within a model membrane.[1] This lateral segregation can concentrate DPG in certain regions, potentially creating "hotspots" for protein binding or, conversely, making it inaccessible if it is sequestered in a gel-like phase.[1]
These properties of DPG are not merely technical hurdles but can be leveraged as experimental tools. For example, by varying the concentration of DPG or the temperature of the experiment, researchers can modulate the physical state of the membrane and observe the corresponding effects on protein binding.
Section 1: Preparation of DPG-Containing Liposomes
The foundation of any in vitro study of lipid-protein interactions is the preparation of high-quality, homogenous liposomes with a defined lipid composition. The thin-film hydration method followed by extrusion is a robust and widely used technique.[5][6][7]
Diagram: Liposome Preparation Workflow
Caption: Workflow for preparing DPG-containing liposomes via thin-film hydration and extrusion.
Protocol 1: Thin-Film Hydration and Extrusion of DPG/DPPC Liposomes
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a specific molar ratio of DPG and a primary phospholipid, DPPC.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-dipalmitoylglycerol (DPG)
-
Chloroform/Methanol (2:1, v/v)
-
Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
High-vacuum pump
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
Procedure:
-
Lipid Dissolution:
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation but does not exceed the phase transition temperature of the lipids at this stage (e.g., 30-40°C).
-
Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates under reduced pressure.[9]
-
-
High-Vacuum Drying:
-
Hydration:
-
Pre-warm the hydration buffer to a temperature well above the main phase transition temperature (Tm) of the lipid mixture. For DPPC, the Tm is ~41°C; the addition of DPG can modulate this. A hydration temperature of 50-60°C is generally a safe starting point.[9]
-
Add the pre-warmed buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.
-
-
Agitation:
-
Immediately and vigorously agitate the flask by vortexing or shaking to disperse the lipid film and form multilamellar vesicles (MLVs).[7] Continue this process for 30-60 minutes, maintaining the temperature above the Tm.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Ensure the extruder is pre-heated to the same temperature as the hydration buffer.
-
Draw the MLV suspension into a syringe and pass it through the extruder a minimum of 11-21 times. This process generates more homogenous LUVs of a defined size.[5][6]
-
-
Characterization and Storage:
-
The size distribution and homogeneity of the prepared liposomes should be verified using Dynamic Light Scattering (DLS).
-
Store the liposomes at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C, although stability should be empirically determined. Note that aggregation can occur during storage.[10]
-
Self-Validation and Causality:
-
Why hydrate above Tm? Hydrating below the Tm will result in incomplete and unstable vesicle formation as the lipids are in a gel-like state and cannot properly rearrange into bilayers.[10]
-
Why is thorough drying important? Residual organic solvent can disrupt the lipid bilayer, affecting its physical properties and leading to artifacts in binding studies.
-
Why extrude? Extrusion provides a homogenous population of unilamellar vesicles of a defined size, which is critical for reproducible quantitative analysis in techniques like SPR and ITC.
Section 2: Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[11] It is well-suited for quantifying the binding affinity and kinetics of proteins to lipid membranes.[12]
Diagram: SPR Experimental Workflow
Caption: Key steps in an SPR experiment for analyzing protein binding to DPG-liposomes.
Protocol 2: SPR Analysis of Protein Binding to DPG-Containing Liposomes
This protocol outlines the steps for capturing DPG-containing liposomes on an L1 sensor chip and measuring the binding of a protein analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 Sensor Chip
-
Prepared DPG/DPPC LUVs and control (DPPC only) LUVs
-
Running Buffer (same as liposome hydration buffer)
-
Protein of interest, purified and dialyzed into the running buffer
-
Regeneration solutions (e.g., 20 mM CHAPS, 40 mM octyl glucoside, 50 mM NaOH)[13]
-
Bovine Serum Albumin (BSA) for blocking
Procedure:
-
Chip Preparation:
-
Liposome Immobilization:
-
Inject the DPG/DPPC LUV suspension over one flow cell of the L1 chip at a low flow rate (e.g., 5 µL/min). The liposomes will be captured on the lipophilic surface of the chip. Aim for a capture level of 2000-3000 Response Units (RU).
-
Inject control liposomes (e.g., DPPC only) over a separate flow cell to serve as a reference surface.
-
-
Surface Stabilization and Blocking:
-
Analyte Injection (Association):
-
Inject a series of increasing concentrations of the protein of interest over both the DPG/DPPC and control surfaces. Use a concentration range that brackets the expected dissociation constant (Kd), typically from 0.1x to 10x the Kd.[13]
-
Monitor the binding in real-time as an increase in RU.
-
-
Dissociation:
-
Following the protein injection, allow the running buffer to flow over the chip to monitor the dissociation of the protein from the liposome surface.
-
-
Regeneration:
-
If the protein does not fully dissociate, a mild regeneration solution may be required. However, for liposome-based assays, it is often more reliable to regenerate the entire surface by stripping the liposomes with a detergent solution (e.g., 20 mM CHAPS) and re-immobilizing a fresh layer for each protein concentration series.[13]
-
-
Data Analysis:
-
Subtract the response from the reference surface (control liposomes) from the active surface (DPG/DPPC liposomes).
-
Plot the steady-state binding response against the protein concentration and fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the Kd.
-
Quantitative Data Example:
| Protein Concentration (nM) | Steady-State Response (RU) on DPPC | Steady-State Response (RU) on 5% DPG/DPPC | Corrected Response (RU) |
| 10 | 5 | 15 | 10 |
| 50 | 8 | 48 | 40 |
| 100 | 10 | 85 | 75 |
| 250 | 12 | 152 | 140 |
| 500 | 15 | 195 | 180 |
| 1000 | 18 | 228 | 210 |
Self-Validation and Causality:
-
Why use a control surface? The control surface (e.g., liposomes without DPG) is crucial to subtract non-specific binding and buffer effects, ensuring that the measured response is due to the specific interaction with DPG.
-
Why block with BSA? Exposed hydrophobic patches on the L1 chip can lead to high non-specific binding of the protein analyte. Blocking with an inert protein like BSA minimizes this artifact.[13]
Section 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[16][17][18]
Diagram: ITC Data Interpretation
Caption: From raw ITC heat bursts to a complete thermodynamic profile of the interaction.
Protocol 3: ITC Analysis of Protein Binding to DPG-Containing Liposomes
This protocol describes a typical ITC experiment where DPG-containing liposomes are titrated into a solution of the protein of interest.
Materials:
-
Isothermal Titration Calorimeter
-
Prepared DPG/DPPC LUVs and control (DPPC only) LUVs
-
Protein of interest, purified and extensively dialyzed into the final ITC buffer
-
ITC Buffer (identical to the liposome hydration buffer)
Procedure:
-
Sample Preparation:
-
Prepare the protein solution in the ITC buffer at a concentration typically 10-50 times the expected Kd.[19]
-
Prepare the liposome suspension in the syringe at a concentration 10-20 times that of the protein in the cell.
-
Ensure both the protein and liposome solutions are in identical buffer to minimize heats of dilution. Dialyze the protein against the final buffer overnight.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the cell and syringe.[20]
-
-
Instrument Setup:
-
Set the experimental temperature. This is a critical parameter, especially when working with lipids that have a distinct phase transition. It may be informative to run experiments above and below the Tm of the DPG/DPPC mixture.
-
Set the injection volume (e.g., 5-10 µL) and the spacing between injections (e.g., 180 seconds).
-
-
The Titration Experiment:
-
Load the protein solution into the sample cell.
-
Load the DPG/DPPC liposome suspension into the injection syringe.
-
Perform an initial small injection (e.g., 1-2 µL) that will be discarded during analysis.
-
Proceed with a series of injections (typically 20-30) to achieve saturation.
-
-
Control Experiments:
-
Perform a control titration by injecting the DPG/DPPC liposomes into the buffer alone to measure the heat of dilution of the liposomes.
-
Perform another control by injecting buffer into the protein solution to measure the heat of dilution of the protein.
-
For specificity, it is highly recommended to run the full titration with control (DPPC only) liposomes to assess the contribution of non-specific binding to the main phospholipid.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heats of dilution from the experimental data.
-
Plot the corrected heat change per mole of injectant against the molar ratio of lipid to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).[16]
-
Expected Thermodynamic Data:
| Parameter | Value (Example) | Interpretation |
| Kd | 50 µM | Moderate affinity interaction. |
| n | 0.1 (Lipid/Protein) | Stoichiometry; indicates multiple lipids per protein binding event. |
| ΔH | -5 kcal/mol | Exothermic reaction, likely driven by favorable enthalpy changes (e.g., hydrogen bonding). |
| TΔS | +2 kcal/mol | Favorable entropy change, possibly due to the release of ordered water molecules. |
| ΔG | -7 kcal/mol | Spontaneous binding event. |
Self-Validation and Causality:
-
Why is identical buffer crucial? Mismatched buffers between the cell and syringe will generate large heats of dilution, obscuring the true binding signal.
-
Why run control titrations? These are essential to accurately determine the heat generated solely from the binding event, by allowing for the subtraction of heats from dilution and non-specific interactions.[17]
Section 4: Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive methods to study lipid-protein interactions. Intrinsic tryptophan fluorescence quenching is a particularly useful technique if the protein of interest contains tryptophan residues near the lipid-binding interface.[21][22][23]
Diagram: Tryptophan Fluorescence Quenching
Caption: Principle of fluorescence quenching upon protein binding to DPG-containing liposomes.
Protocol 4: Intrinsic Tryptophan Fluorescence Quenching Assay
This protocol describes how to measure the binding of a tryptophan-containing protein to DPG-liposomes by monitoring the quenching of its intrinsic fluorescence.
Materials:
-
Spectrofluorometer
-
Quartz cuvette
-
Prepared DPG/DPPC LUVs and control (DPPC only) LUVs
-
Tryptophan-containing protein of interest, purified and in a suitable buffer
-
Experimental Buffer (same as used for liposomes and protein)
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Scan the emission spectrum from 310 nm to 400 nm.
-
Identify the wavelength of maximum emission for the protein alone.
-
-
The Titration:
-
Place a fixed concentration of the protein in the cuvette. The concentration should be low enough to avoid inner filter effects but high enough to give a stable signal.
-
Record the initial fluorescence spectrum of the protein.
-
Add small aliquots of the DPG/DPPC liposome suspension to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes) before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence signal is saturated (i.e., no further decrease is observed upon addition of more liposomes).
-
-
Control for Non-Specific Quenching:
-
Repeat the titration using control (DPPC only) liposomes to determine the extent of quenching due to non-specific binding to the primary phospholipid.
-
-
Correction for Inner Filter Effect:
-
The inner filter effect (absorption of excitation or emission light by the titrant) can be a significant artifact.[21][22] It should be corrected for, especially if the liposome suspension becomes turbid. This can be done by measuring the absorbance of the liposome suspension at the excitation and emission wavelengths and applying a correction factor to the fluorescence data.
-
-
Data Analysis:
-
Determine the change in fluorescence intensity (ΔF) at the emission maximum after each addition of liposomes.
-
Correct for dilution and the inner filter effect.
-
Plot the corrected ΔF as a function of the lipid concentration.
-
Fit the data to a binding equation (e.g., the Hill equation or a one-site binding model) to calculate the Kd.[24][25][26]
-
Self-Validation and Causality:
-
Why excite at 295 nm? Excitation at this wavelength minimizes the contribution of tyrosine fluorescence, making the signal more specific to tryptophan.[21]
-
Why is the inner filter effect a concern? Liposome suspensions can scatter light, which can be misinterpreted as quenching. Correcting for this is essential for accurate Kd determination.[21][22]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Liposome Aggregation | High lipid concentration, inappropriate buffer pH or ionic strength, storage temperature.[10] | Optimize lipid concentration, use a buffer with low to moderate ionic strength (≤ 150 mM), incorporate a small percentage (1-5 mol%) of PEGylated lipid to provide steric stabilization.[10][27] Store at 4°C for short term. |
| High Non-Specific Binding in SPR | Exposed hydrophobic patches on the sensor chip, protein aggregation. | Ensure complete blocking with BSA after liposome immobilization.[13] Centrifuge protein sample at high speed before injection to remove aggregates. |
| Low Signal-to-Noise in ITC | Weak binding affinity, small enthalpy change (ΔH ≈ 0). | Increase the concentration of reactants. If ΔH is near zero, ITC may not be the most suitable technique. |
| Fluorescence Signal Drift | Photobleaching, protein instability. | Minimize exposure to the excitation light. Ensure the protein is stable in the experimental buffer and timeframe. |
Conclusion
1,2-Dipalmitoylglycerol is a powerful tool for elucidating the biophysical principles of lipid-protein interactions. Its unique ability to modulate membrane structure and phase behavior provides a means to study how the physical state of the membrane affects protein recruitment and function. By employing the rigorous, self-validating protocols for liposome preparation, SPR, ITC, and fluorescence spectroscopy outlined in this guide, researchers can obtain high-quality, reproducible data to advance our understanding of these fundamental cellular processes. The key to success lies in careful experimental design, the use of appropriate controls, and a thorough understanding of the physicochemical properties of DPG and the chosen model membrane system.
References
- Protocol for Liposome Preparation Through Thin-film Hydr
-
Saleh, T., et al. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology. (URL: [Link])
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Slater, S. J., et al. Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity. Biophysical Journal. (URL: [Link])
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Zhang, H. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Springer Nature. (URL: [Link])
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Carroll, J., et al. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. Protocols.io. (URL: [Link])
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Swamy, M. J., & Sankhala, R. S. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry. Methods in Molecular Biology. (URL: [Link])
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Binding Kinetics of Protein-Lipid Interactions using OpenSPR. Nicoya Lifesciences. (URL: [Link])
- Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formul
-
Liposome Preparation using Heating Method - Why does my liposome suspension form aggregates?. ResearchGate. (URL: [Link])
-
Del Vecchio, K., & Stahelin, R. V. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Methods in Molecular Biology. (URL: [Link])
-
Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues. RSC Publishing. (URL: [Link])
-
Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (URL: [Link])
-
Swamy, M. J., & Sankhala, R. S. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. ResearchGate. (URL: [Link])
-
Oh, K. J., et al. High-throughput fluorescence assay for membrane-protein interaction. Analytical Biochemistry. (URL: [Link])
-
A beginner's guide to surface plasmon resonance. The Biochemist. (URL: [Link])
-
Yammine, A., et al. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. ResearchGate. (URL: [Link])
-
Hodnik, V., & Anderluh, G. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipid Membranes. Methods in Molecular Biology. (URL: [Link])
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How to prevent liposome aggregation. Quora. (URL: [Link])
-
Yammine, A., et al. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Semantic Scholar. (URL: [Link])
-
Fluorescence Quenching to Study Protein-ligand Binding: Common Errors. Semantic Scholar. (URL: [Link])
-
Thennarasu, S., et al. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry. (URL: [Link])
-
van der Meer, F., et al. Lipid packing and cholesterol content regulate membrane wetting and remodeling by biomolecular condensates. Nature Communications. (URL: [Link])
- Surface plasmon resonance. (URL not available)
-
Isothermal titration calorimetry (ITC). ResearchGate. (URL: [Link])
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Yammine, A., et al. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol. (URL: [Link])
-
Characterizing Protein-Protein Interactions by ITC. TA Instruments. (URL: [Link])
-
Yammine, A., et al. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol. (URL: [Link])
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Bakar, K. A., & Feroz, S. R. A critical view on the analysis of fluorescence quenching data for determining ligand–protein binding affinity. ResearchGate. (URL: [Link])
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The protein kinase C family. PubMed. (URL: [Link])
-
Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. (URL: [Link])
-
Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes. PubMed. (URL: [Link])
-
Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology. (URL: [Link])
-
How to measure the binding affinity using fluorescent ligand with protein?. ResearchGate. (URL: [Link])
-
Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. MDPI. (URL: [Link])
-
Protein kinase C: a paradigm for regulation of protein function by two membrane-targeting modules. Newton Lab. (URL: [Link])
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Studies and perspectives of protein kinase C. PubMed. (URL: [Link])
-
Signaling through protein kinase C. PubMed. (URL: [Link])
-
Tryptophan Fluorescence: nature's probe. BMG LABTECH. (URL: [Link])
-
Membrane Fluidity as a New Means to Selectively Target Cancer Cells with Fusogenic Lipid Carriers. Langmuir. (URL: [Link])
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Effect of Distigmasterol-Modified Acylglycerols on the Fluidity and Phase Transition of Lipid Model Membranes. Molecules. (URL: [Link])
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Application Notes & Protocols: Formulation of Solid Lipid Nanoparticles (SLNs) Using 1,2-Dipalmitoylglycerol
Abstract
Solid Lipid Nanoparticles (SLNs) represent a highly versatile platform for drug delivery, prized for their biocompatibility and capacity for controlled release.[1][2] This guide provides an in-depth technical overview of the formulation and characterization of SLNs using 1,2-dipalmitoylglycerol as the core solid lipid. We will explore the scientific rationale for selecting a diglyceride, present detailed, field-proven protocols for SLN preparation, and outline a comprehensive quality control strategy to ensure a robust and reproducible formulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced delivery system.
Part 1: Scientific Rationale & Foundational Concepts
The Unique Role of 1,2-Dipalmitoylglycerol as a Matrix Lipid
1,2-Dipalmitoylglycerol is a saturated diacylglycerol (DAG) composed of a glycerol backbone with two palmitic acid chains.[3][4] Its selection as a core lipid for SLNs is underpinned by key physicochemical properties that offer distinct advantages over more common triglycerides.
-
Physicochemical Properties:
-
The Diglyceride Advantage: Unlike symmetrical triglycerides (e.g., tripalmitin), the asymmetric structure of a 1,2-diglyceride, with its free primary hydroxyl group, introduces imperfections into the crystal lattice as it solidifies. This less-ordered crystalline structure is crucial for two reasons:
-
Enhanced Drug Loading: The imperfections create more space within the lipid matrix to accommodate drug molecules, which can lead to higher drug loading capacity. Highly ordered crystals, often seen in other lipids, tend to expel the drug during lipid recrystallization upon cooling.[2]
-
Improved Physical Stability: While seemingly counterintuitive, a controlled level of disorder can prevent the polymorphic transition to a highly stable β-form over time. This transition is a primary cause of drug expulsion and particle aggregation during storage.[2] The structure of 1,2-dipalmitoylglycerol can exist in different polymorphic forms, which influences its packing and stability.[6][7]
-
Principles of SLN Formation and Stabilization
The production of SLNs is fundamentally a two-step process:
-
Emulsification: The drug-loaded molten lipid is dispersed as fine droplets in an aqueous surfactant solution at a temperature above the lipid's melting point.
-
Solidification: The hot nanoemulsion is cooled, causing the lipid droplets to recrystallize and form solid nanoparticles.
Surfactants (emulsifiers) are critical components, typically used at concentrations of 0.5% to 5%.[1] They adsorb at the lipid-water interface, reducing interfacial tension and providing a protective barrier that prevents the nanoparticles from aggregating.[8] The choice of surfactant influences particle size, stability, and even the biological fate of the SLNs.
Part 2: Formulation Development & Protocols
Formulation Parameter Optimization
The characteristics of the final SLN dispersion are highly dependent on the formulation variables. The following table provides a starting point for optimization.
| Parameter | Typical Range | Impact on SLN Characteristics |
| 1,2-Dipalmitoylglycerol Conc. | 1 - 10% (w/v) | Higher concentration can increase drug loading but may also lead to larger particle sizes and instability if not properly emulsified. |
| Surfactant Concentration | 0.5 - 5% (w/v) | Insufficient surfactant leads to aggregation (high PDI). Excess surfactant can lead to toxicity and foaming issues. |
| Drug Loading | 1 - 10% (w/w of lipid) | Limited by the drug's solubility in the molten lipid. High loading can disrupt the lipid matrix, affecting stability and release. |
| Homogenization Pressure | 500 - 1500 bar | Higher pressure generally results in smaller particle sizes, but excessive pressure can lead to particle coalescence. |
| Homogenization Cycles | 3 - 5 cycles | Increasing the number of cycles improves the homogeneity of the particle size distribution (lower PDI). |
Protocol 1: High-Pressure Homogenization (Hot HPH)
This is the most common, reliable, and scalable method for SLN production.
Materials & Equipment:
-
1,2-Dipalmitoylglycerol
-
Lipophilic drug of interest
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Magnetic stirrer with hot plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
Step-by-Step Methodology:
-
Preparation of Lipid Phase: Weigh the desired amounts of 1,2-dipalmitoylglycerol and the lipophilic drug into a glass beaker. Heat on a magnetic stirrer hot plate to approximately 75-80°C (5-10°C above the lipid's melting point) until a clear, homogenous molten liquid is formed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat this aqueous phase to the same temperature (75-80°C) while stirring.
-
Formation of Pre-emulsion: Under continuous high-shear homogenization (~8,000-10,000 rpm), add the hot aqueous phase to the molten lipid phase. Homogenize for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion. Causality: This step is critical to reduce the initial droplet size, making the subsequent high-pressure homogenization more efficient and effective.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the HPH, which has been pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500-1500 bar.
-
Cooling and SLN Formation: The resulting hot nanoemulsion is then cooled to room temperature. This can be done by placing the beaker in an ice bath or allowing it to cool under ambient conditions. Causality: Upon cooling, the lipid recrystallizes, solidifying the nanoparticles and entrapping the drug within the solid matrix.
Workflow Visualization:
Caption: Workflow for SLN preparation by hot high-pressure homogenization.
Protocol 2: Solvent Emulsification-Evaporation
This method is particularly suitable for thermolabile drugs as it avoids high temperatures for extended periods.
Materials & Equipment:
-
1,2-Dipalmitoylglycerol and drug
-
Water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Surfactant (e.g., Polysorbate 80) and purified water
-
Ultrasonicator (probe type)
-
Rotary evaporator
Step-by-Step Methodology:
-
Prepare Organic Phase: Dissolve the 1,2-dipalmitoylglycerol and the drug in the chosen organic solvent.
-
Prepare Aqueous Phase: Dissolve the surfactant in purified water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed stirring or ultrasonication to form an o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator. Evaporate the organic solvent under reduced pressure. Causality: As the solvent is removed from the dispersed droplets, the lipid concentration increases, leading to precipitation and the formation of solid nanoparticles.
-
Final Dispersion: The resulting aqueous dispersion contains the SLNs.
Part 3: Characterization & Quality Control (The Self-Validating System)
Thorough characterization is essential to ensure the quality, stability, and efficacy of the SLN formulation.[8]
Key Characterization Parameters
The following table outlines the critical quality attributes and their target values for a typical SLN formulation.
| Parameter | Technique | Typical Target Value | Rationale |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 400 nm | Size influences stability, in vivo biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Measures the homogeneity of the particle size distribution. A lower PDI indicates a more uniform population. |
| Zeta Potential (ZP) | DLS / Electrophoretic Light Scattering | > ±20 mV | Indicates the magnitude of the surface charge. Higher absolute values suggest better colloidal stability due to electrostatic repulsion.[9] |
| Entrapment Efficiency (EE%) | Centrifugation & UV-Vis/HPLC | > 70% | Quantifies the percentage of drug successfully encapsulated within the nanoparticles. |
| Morphology | TEM / SEM | Spherical shape | Visual confirmation of nanoparticle formation and size. |
| Thermal Behavior | Differential Scanning Calorimetry (DSC) | Assess melting point depression & crystallinity | Provides insight into the polymorphic state of the lipid, which is directly linked to drug loading and stability. |
Protocol 3: Determination of Entrapment Efficiency (EE%)
This protocol provides a reliable method for separating free, unencapsulated drug from the SLNs to quantify encapsulation.
Methodology:
-
Separation: Place a known volume (e.g., 1 mL) of the SLN dispersion into an ultracentrifuge tube. Centrifuge at a high speed (e.g., 12,000 rpm) for 20-30 minutes at 4°C.[9] The SLNs will form a pellet, leaving the unencapsulated drug in the supernatant.
-
Quantification: Carefully collect the supernatant. Measure the concentration of the free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[9][10][11]
-
Calculation: Calculate the Entrapment Efficiency using the following formula:
EE (%) = [(Total Drug Amount - Free Drug Amount in Supernatant) / Total Drug Amount] x 100
Part 4: Data Interpretation & Troubleshooting
Logical Relationship Visualization:
Caption: Relationship between key formulation inputs and SLN outputs.
Common Troubleshooting Scenarios:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High PDI (> 0.4) | Insufficient homogenization; Inappropriate surfactant concentration. | Increase homogenization cycles/pressure; Optimize surfactant type and concentration. |
| Particle Aggregation / Gelling | Low zeta potential; Polymorphic transition of the lipid during storage. | Use a charged surfactant to increase zeta potential; Optimize cooling rate post-homogenization; Store at 4°C to slow lipid recrystallization.[12] |
| Low Entrapment Efficiency (< 60%) | Poor drug solubility in the lipid; Drug partitioning into the aqueous phase (especially for hydrophilic drugs). | Screen lipids for higher drug solubility; Use the cold homogenization method for hydrophilic drugs; Increase lipid concentration. |
| Initial Burst Release | High concentration of drug adsorbed on the nanoparticle surface. | This can be inherent to the system. If problematic, consider washing the SLN dispersion via centrifugation and resuspension. |
References
-
40290-32-2 - CAS Common Chemistry. CAS. Available at: [Link]
-
1,2-Dipalmitoyl-sn-glycerol | C35H68O5 | CID 644078. PubChem. Available at: [Link]
-
Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir Using Box–Behnken Design for Boosting Oral Bioavailability. PubMed Central. Available at: [Link]
-
Polymorphic Forms of 1,2-dipalmitoyl-sn-glycerol: A Combined X-ray and Electron Diffraction Study. PubMed. Available at: [Link]
-
Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. MDPI. Available at: [Link]
-
The crystal structure of 1,2-dipalmitoyl-sn-glycerol at 123 K. PubMed. Available at: [Link]
-
Formulation and Evaluation of Solid Lipid Nanoparticle (SLN) Based Topical Gel of Etoricoxib. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application. PubMed Central. Available at: [Link]
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View of Preparation, evaluation and optimization of solid lipid nanoparticles composed of pantoprazole. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available at: [Link]
-
Formulation Considerations and Applications of Solid Lipid Nanoparticles. In-Pharma Technologist. Available at: [Link]
-
Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. PubMed Central. Available at: [Link]
-
A Review on Solid Lipid Nanoparticles: Preparation Techniques, Characterization, And Future Challenges. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Preparation of Solid Lipid Nanoparticles of Cinnamaldehyde and Determination of Sustained Release Capacity. MDPI. Available at: [Link]
-
Basics of Solid Lipid Nanoparticles Formulation. Biomedical Research Bulletin. Available at: [Link]
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1,2-dipalmitoylglycerol as a standard in lipidomic studies.
Application Note & Protocol
Topic: 1,2-Dipalmitoyl-sn-glycerol as a Quantitative Standard in Mass Spectrometry-Based Lipidomics
Abstract & Introduction
Lipidomics, the large-scale study of cellular lipids, presents significant analytical challenges, particularly in achieving accurate and reproducible quantification.[1][2] The vast chemical diversity and wide dynamic range of lipid species in biological samples necessitate robust methods to correct for analytical variability.[3][4] Internal standards (IS) are fundamental to this process, compensating for variations in sample extraction, matrix effects, and instrument response.[1][5][6]
Diacylglycerols (DAGs) are a critical class of glycerolipids, serving not only as key intermediates in lipid metabolism but also as potent second messengers in cellular signaling pathways.[7][8][9][10] Their accurate quantification is therefore essential for understanding numerous physiological and pathological processes. 1,2-dipalmitoyl-sn-glycerol (DPG), also denoted as DG(16:0/16:0), is a fully saturated diacylglycerol that serves as a valuable and widely accessible standard for the quantification of DAGs and other neutral lipids.[11][12] Its well-defined chemical structure, high purity, and predictable behavior in mass spectrometry make it an excellent choice for establishing reliable quantitative workflows.
This guide provides a detailed overview of the rationale, applications, and step-by-step protocols for using 1,2-dipalmitoyl-sn-glycerol as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.
Physicochemical Profile: 1,2-Dipalmitoyl-sn-glycerol (DG 16:0/16:0)
A thorough understanding of the standard's properties is the foundation of its effective use.
| Property | Value | Reference |
| Systematic Name | [(2S)-2,3-bis(hexadecanoyloxy)propyl] hexadecanoate | [11] |
| Molecular Formula | C35H68O5 | [11] |
| Molecular Weight | 568.9 g/mol | [11] |
| Physical Description | Solid | |
| Cellular Locations | Membrane, Extracellular | [11] |
| Purity (Typical) | >99% | [13] |
The Scientific Rationale for DG(16:0/16:0) as a Standard
The selection of an internal standard is a critical decision that directly impacts data quality.[6] An ideal IS should be chemically similar to the analyte, absent from the sample (or distinguishable), stable, and available in high purity.[5]
Why Internal Standards are Essential in Lipidomics
Mass spectrometry-based quantification is susceptible to several sources of error that can be mitigated by a co-analyzed internal standard:
-
Extraction Inefficiency: Lipid recovery during extraction from complex biological matrices is never 100% and can vary between samples. An IS added at the beginning of the workflow experiences the same extraction losses as the endogenous analytes, allowing for accurate correction.[14]
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of target analytes in the MS source, leading to inaccurate measurements. An IS that co-elutes or has similar ionization properties can effectively normalize these effects.[3]
-
Instrumental Variability: Minor fluctuations in instrument performance (e.g., injection volume, detector sensitivity) over the course of a long analytical run can introduce variance. Normalizing analyte signals to the IS signal minimizes this technical variability.[3][14]
Specific Advantages of DG(16:0/16:0)
-
Structural Representation: As a 1,2-diacyl-sn-glycerol, it shares the core backbone of the entire DAG class, ensuring it behaves similarly during lipid extraction and chromatographic separation, particularly in normal-phase LC.[15]
-
Commercial Availability and Purity: High-purity (>99%) DG(16:0/16:0) is readily available from specialized suppliers, ensuring the standard itself does not introduce contaminants or uncertainty.[13][16]
-
Predictable MS/MS Fragmentation: The saturated palmitoyl chains of DG(16:0/16:0) produce clean and predictable fragmentation patterns upon collision-induced dissociation (CID).[17][18] This facilitates straightforward method development for Multiple Reaction Monitoring (MRM) assays on triple quadrupole instruments.
-
Chemical Stability: Saturated lipids like DPG are less prone to oxidation compared to their unsaturated counterparts, ensuring greater stability during sample storage and preparation.
Limitations and Key Considerations
While highly useful, it is important to acknowledge the limitations of using a non-isotopically labeled standard:
-
It cannot perfectly account for analyte-specific degradation that may occur with highly unsaturated endogenous DAGs.
-
Its chromatographic retention time in reversed-phase systems will differ significantly from DAGs with different chain lengths and degrees of unsaturation.
-
Endogenous levels of DG(16:0/16:0) may be present in some samples. This must be assessed by analyzing a non-spiked sample. If present, its contribution must be subtracted from the spiked samples, or a different, non-endogenous standard (e.g., an odd-chain or isotopically labeled DAG) should be considered.[5]
Experimental Workflow & Protocols
Overall Quantification Workflow
The general workflow for utilizing DG(16:0/16:0) as an internal standard involves spiking the standard into the sample prior to extraction, followed by LC-MS/MS analysis and data processing.
Caption: General workflow for lipid quantification using an internal standard.
Protocol 1: Lipid Extraction with DG(16:0/16:0) Spiking
This protocol is based on the well-established Folch lipid extraction method, adapted for use with an internal standard.[19][20] All procedures should be performed in glass vials with PTFE-lined caps to prevent lipid contamination from plastics.
Materials:
-
1,2-Dipalmitoyl-sn-glycerol (DG 16:0/16:0) stock solution (e.g., 1 mg/mL in chloroform)
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
0.9% NaCl solution in ultrapure water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer and centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Aliquoting: Transfer your biological sample (e.g., 100 µL plasma, 1x10^6 cells, or 20 mg homogenized tissue) to a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the DG(16:0/16:0) stock solution to each sample. The amount should be chosen to yield a final MS signal that is robust but not saturating, and ideally within the same order of magnitude as the endogenous analytes of interest. A typical starting point is 10-20 µL of a 1 mg/mL stock for the sample sizes above. Crucially, add the exact same amount to every sample and calibration standard.
-
Solvent Addition: Add 3 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.[20]
-
Homogenization: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and disruption of cellular structures.[6]
-
Phase Separation: Add 600 µL of 0.9% NaCl solution to induce phase separation.[20][21] Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in a clear separation of two phases.[6][20]
-
Lipid Phase Collection: The lipids, including the DPG standard, will be in the lower chloroform phase. Carefully use a glass Pasteur pipette to aspirate and transfer this lower layer to a new clean glass tube. Be cautious not to disturb the protein interface between the layers.
-
Drying: Evaporate the collected chloroform to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100-200 µL) of a suitable solvent for LC-MS analysis (e.g., isopropanol or methanol/chloroform 1:1). Vortex briefly to ensure the lipids are fully dissolved. The sample is now ready for analysis.
Protocol 2: Preparation of Calibration Standards
For absolute quantification, a calibration curve is required. This is constructed using the internal standard itself or a closely related analyte.
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of DG(16:0/16:0) (e.g., 1 mg/mL) in a suitable organic solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of at least 5-7 calibration standards with decreasing concentrations. These standards should bracket the expected concentration range of the analyte in your samples.
-
Spike with IS (if different): If you are quantifying endogenous DG(16:0/16:0), you would use a different IS (e.g., a deuterated or odd-chain DAG). If you are using DPG to quantify other DAGs, you can simply analyze the dilution series. For this protocol, we assume we are building a curve for DPG itself.
-
Analysis: Inject the calibration standards into the LC-MS system using the same method as for the biological samples.
-
Construct Curve: Plot the peak area of the analyte against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is considered a good fit.[22]
Example Calibration Data:
| Standard Level | Concentration (ng/mL) | Peak Area |
| 1 | 10 | 15,500 |
| 2 | 50 | 78,000 |
| 3 | 100 | 160,000 |
| 4 | 250 | 410,000 |
| 5 | 500 | 805,000 |
| 6 | 1000 | 1,620,000 |
Mass Spectrometry and Data Analysis
LC-MS/MS Method Parameters
Separation of neutral lipids like DAGs is typically achieved with either normal-phase (NP) or reversed-phase (RP) liquid chromatography.[15][23]
Table: Typical LC-MS Parameters
| Parameter | Normal-Phase LC | Reversed-Phase LC |
| Column | Silica, DIOL | C18, C30 |
| Mobile Phase A | Hexane/Isopropanol | Water/Methanol with Ammonium Formate |
| Mobile Phase B | Isopropanol/Water | Isopropanol/Acetonitrile with Ammonium Formate |
| Ionization Mode | ESI, Positive | ESI, Positive |
| MS Instrument | Triple Quadrupole (QqQ) or Q-TOF | Triple Quadrupole (QqQ) or Q-TOF |
Table: MRM Parameters for DG(16:0/16:0) Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| DG(16:0/16:0) | 586.5 [M+NH₄]⁺ | 313.3 | 25-35 | Neutral loss of palmitic acid + NH₃ |
Note: The precursor ion is the ammoniated adduct, which is highly abundant for neutral lipids like DAGs in positive ESI mode when an ammonium salt is present in the mobile phase.[15][23] The product ion results from the characteristic neutral loss of one of the fatty acyl chains.
DG(16:0/16:0) Fragmentation Pathway
Understanding the fragmentation is key to setting up a specific and sensitive MS/MS experiment. Upon collisional activation, the ammoniated precursor readily loses one of the palmitic acid chains.
Caption: Simplified MS/MS fragmentation of ammoniated 1,2-dipalmitoylglycerol.
Data Calculation
-
Relative Quantification: For comparing lipid levels between sample groups, a relative amount can be calculated.
Relative Amount = (Peak Area of Endogenous DAG) / (Peak Area of DG(16:0/16:0) IS)
-
Absolute Quantification: To determine the exact concentration, use the linear equation derived from your calibration curve.
-
Calculate the response ratio for your sample: Sample Response = (Peak Area of Analyte) / (Peak Area of IS)
-
Use the regression equation (y = mx + c), where y is the Sample Response and x is the unknown concentration.
Concentration (x) = (Sample Response - c) / m
-
Conclusion
References
- vom Dorp, K., Dombrink, I., & Dörmann, P. (2013). Quantification of diacylglycerol by mass spectrometry. Methods in Molecular Biology.
- vom Dorp, K., Dombrink, I., & Dörmann, P. (2013). Quantification of Diacylglycerol by Mass Spectrometry.
- Al-Sari, H., et al. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.
- Li, M., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry.
- Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research.
- Yang, K., & Han, X. (2016). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Trends in Analytical Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-sn-glycerol in Membrane Lipid Composition. BenchChem.
- Wayne State University. (2020). Lipidomics FAQ.
- BenchChem. (2025). A Researcher's Guide to Internal Standards in Lipid Analysis: 1-Heptadecanol vs.
- BenchChem. (2025). Application Note and Protocol: Lipid Extraction for Samples Containing 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3. BenchChem.
- PubChem. 1,2-Dipalmitoyl-sn-glycerol.
- BenchChem. (2025). The Sentinel of Accuracy: 1-Oleoyl-sn-glycerol as an Internal Standard in Lipidomics. BenchChem.
- Avanti Polar Lipids. (n.d.).
- Heiles, S., et al. (2021). Unveiling Glycerolipid Fragmentation by Cryogenic Infrared Spectroscopy. Journal of the American Chemical Society.
- Avanti Polar Lipids. (n.d.). From lipids for research to empowering biologics delivery.
- Murphy, R. C. (2019). Lipidomic Analysis of Glycerolipids. AOCS.
- Heiles, S., et al. (2021). Unveiling Glycerolipid Fragmentation by Cryogenic Infrared Spectroscopy. Fritz Haber Institute.
- MMPC. (2013). Tissue TG & TC Protocol. Mouse Metabolic Phenotyping Centers.
- Cyberlipid. (n.d.). General procedure. Cyberlipid.
- ChEBI. (n.d.). 1,2-dipalmitoylglycerol (CHEBI:78090).
- Murphy, R. C. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube.
- Clark, C., et al. (2014). Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization. Journal of Visualized Experiments.
- Ulmer, C. Z., et al. (2014). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research.
- Rainville, P. D., et al. (2010). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Journal of Proteome Research.
Sources
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- 2. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Protein Kinase C (PKC) Activation Assay Using 1,2-Dipalmitoylglycerol
Introduction: The Nuances of Protein Kinase C Activation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in translating a vast array of extracellular signals into intracellular responses.[1] These enzymes are central regulators of cellular processes ranging from proliferation and differentiation to apoptosis.[2][3] The activation of conventional (cPKC) and novel (nPKC) isoforms is intricately linked to the generation of the second messenger sn-1,2-diacylglycerol (DAG) at the cell membrane.[2][4][5] The binding of DAG to the C1 domain within the regulatory region of PKC induces a conformational change that alleviates autoinhibition and unleashes the kinase's catalytic activity.[2][3]
This application note provides a detailed experimental protocol for assessing PKC activation using a specific saturated diacylglycerol, 1,2-dipalmitoyl-sn-glycerol (DPG). It is important to note that the structure of the fatty acyl chains on the glycerol backbone significantly influences the potency of PKC activation.[2] Saturated DAGs like DPG are generally considered weak activators of PKC compared to their unsaturated counterparts.[6][7] This is attributed to their tendency to be sequestered into gel-phase lipid domains within the membrane, making them less available to interact with PKC.[6] Understanding the activation potential of specific DAG species like DPG is crucial for dissecting the fine-tuning of cellular signaling pathways.
This guide will detail both an in vitro kinase assay to measure the direct phosphotransferase activity of PKC in the presence of DPG and a cell-based assay to observe the downstream consequences of PKC activation within a cellular context.
Signaling Pathway and Experimental Rationale
The canonical activation of conventional and novel PKC isoforms by DPG follows a well-established signaling cascade. The binding of DPG to the C1 domain of PKC increases the enzyme's affinity for the cell membrane, promoting its translocation from the cytosol. For conventional PKCs, this process is cooperative with intracellular calcium (Ca²⁺), which binds to the C2 domain.[2] Once at the membrane and activated, PKC can phosphorylate a multitude of substrate proteins, initiating downstream cellular responses.
-
DOT Script for PKC Activation Pathway
Caption: PKC activation by 1,2-dipalmitoylglycerol.
Part 1: In Vitro PKC Kinase Assay (Radiometric)
This protocol describes the measurement of PKC activity by quantifying the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.[8][9] This method is highly sensitive and provides a direct measure of kinase activity.
Experimental Workflow
-
DOT Script for In Vitro Assay Workflow
Caption: Workflow for the radiometric in vitro PKC assay.
Materials and Reagents
| Reagent | Supplier | Catalog # (Example) | Storage |
| Purified, active PKC enzyme | MilliporeSigma | 17-139 | -80°C |
| 1,2-Dipalmitoyl-sn-glycerol (DPG) | APExBIO | B6398 | -20°C |
| L-α-Phosphatidyl-L-serine (PS) | Avanti Polar Lipids | 840032C | -20°C |
| PKC Substrate Peptide (e.g., QKRPSQRSKYL) | AnaSpec | AS-61345 | -20°C |
| [γ-³²P]ATP, 3000 Ci/mmol | PerkinElmer | BLU002Z | -20°C |
| P81 Phosphocellulose Paper | Whatman | 3698-915 | RT |
| Kinase Assay Buffer (5X) | 4°C | ||
| Mg²⁺/ATP Cocktail | MilliporeSigma | 20-113 | -20°C |
| 0.75% Phosphoric Acid | RT | ||
| Acetone | RT | ||
| Scintillation Cocktail | RT |
Detailed Protocol
1. Preparation of Lipid Activator Vesicles (DPG + PS)
-
Rationale: PKC activation occurs on a lipid surface. Phosphatidylserine (PS) is an essential anionic phospholipid cofactor for PKC activity, and DPG serves as the specific activator being tested. Sonication creates small unilamellar vesicles, increasing the surface area for enzyme interaction.[3]
-
a. In a glass tube, combine DPG and PS in chloroform at the desired molar ratio. A common starting point is a 1:4 ratio of DPG to PS.
-
b. Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the bottom of the tube.
-
c. Place the tube under high vacuum for at least 1 hour to remove any residual solvent.
-
d. Resuspend the dried lipid film in kinase assay buffer to a final concentration (e.g., 0.5 mg/mL PS and 0.125 mg/mL DPG).
-
e. Sonicate the suspension on ice using a probe sonicator for 2-3 cycles of 30 seconds with 30-second intervals, or until the solution is translucent. This creates the lipid vesicles.[3] This step is critical for consistent results.
2. Kinase Reaction Setup
-
Rationale: The reaction is assembled on ice to prevent premature kinase activity before the addition of ATP. A master mix for common reagents ensures consistency across samples.
-
a. Prepare a master mix containing the kinase assay buffer, PKC substrate peptide, and other necessary cofactors (e.g., CaCl₂ for conventional PKCs).
-
b. In microcentrifuge tubes on ice, set up the following reactions:
| Component | Volume (µL) | Final Concentration |
| Kinase Assay Buffer (1X) | Variable | 1X |
| Lipid Activator Vesicles | 10 | As prepared |
| PKC Substrate Peptide (1 mM) | 5 | 100 µM |
| Purified PKC Enzyme | 10 | 25-100 ng |
| Total Volume (pre-ATP) | Variable |
-
c. Controls are critical:
-
No Enzyme Control: Replace PKC enzyme with kinase buffer to measure background ATP binding to the P81 paper.
-
No Lipid Activator Control: Replace lipid vesicles with buffer to measure basal PKC activity.
-
3. Reaction Initiation and Incubation
-
a. Prepare the [γ-³²P]ATP/Mg²⁺ mixture by diluting the radioactive ATP into the Mg²⁺/ATP cocktail.[8]
-
b. Start the reaction by adding 10 µL of the [γ-³²P]ATP/Mg²⁺ mixture to each tube.
-
c. Gently vortex and incubate the tubes in a 30°C water bath for 10-15 minutes. The incubation time should be within the linear range of the assay, which should be determined empirically.[8]
4. Stopping the Reaction and Quantifying Activity
-
Rationale: Spotting the reaction mixture onto P81 phosphocellulose paper, which has a high affinity for the negatively charged phosphopeptide, and immediately immersing it in phosphoric acid stops the enzymatic reaction.[3] Extensive washing removes the unreacted, unincorporated [γ-³²P]ATP.
-
a. After incubation, spot 25 µL from each reaction tube onto the center of a numbered P81 paper square.[8]
-
b. Immediately place the P81 papers into a beaker containing 0.75% phosphoric acid.[3]
-
c. Wash the papers 3-4 times with 0.75% phosphoric acid for 5-10 minutes per wash with gentle agitation.
-
d. Perform a final wash with acetone for 2 minutes to facilitate drying.[8]
-
e. Place each dried P81 square into a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
Part 2: Cell-Based PKC Activation Assay (Western Blot)
This protocol assesses PKC activation by detecting the phosphorylation of its downstream substrates in treated cells. An antibody that recognizes a phosphorylated consensus motif of PKC substrates is used for detection by Western blot.[10][11]
Materials and Reagents
| Reagent | Supplier | Catalog # (Example) | Storage |
| Cell Line (e.g., HEK293T, HeLa) | ATCC | Liq N₂ | |
| 1,2-Dipalmitoyl-sn-glycerol (DPG) | APExBIO | B6398 | -20°C |
| Dimethyl sulfoxide (DMSO) | RT | ||
| Phorbol 12-myristate 13-acetate (PMA) - Positive Control | MilliporeSigma | P8139 | -20°C |
| Lysis Buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors | Cell Signaling Tech | 9806S | 4°C |
| Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Tech | 2261S | 4°C |
| Loading control antibody (e.g., anti-β-Actin) | 4°C | ||
| HRP-conjugated Secondary Antibody | 4°C | ||
| Chemiluminescent Substrate | 4°C |
Detailed Protocol
1. Preparation of DPG Working Solution
-
Rationale: DPG is highly lipophilic and requires an organic solvent for initial solubilization. The stock solution is then diluted into the cell culture medium immediately before use to minimize precipitation.
-
a. Prepare a high-concentration stock solution of DPG (e.g., 10-20 mM) in sterile DMSO.[12] Gentle warming to 37°C may aid dissolution.[13]
-
b. Immediately before the experiment, dilute the DPG stock solution in serum-free cell culture medium to the desired final working concentration (e.g., 1-100 µM). Vortex thoroughly.[12]
-
c. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).[14]
2. Cell Culture and Treatment
-
a. Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.[12]
-
b. Optional: Serum-starve the cells for 2-4 hours prior to stimulation to reduce basal signaling.[12]
-
c. Remove the medium and replace it with the DPG working solution.
-
d. Include the following controls:
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO.
-
Positive Control: Treat cells with a potent PKC activator like PMA (e.g., 100 nM) for 30 minutes.[15]
-
-
e. Incubate the cells at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes).
3. Cell Lysis and Protein Quantification
-
a. After incubation, place the plate on ice and aspirate the medium.
-
b. Wash the cells once with ice-cold PBS.[12]
-
c. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well and incubate on ice for 15 minutes.
-
d. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[12]
-
e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
4. Western Blotting
-
a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
c. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
d. Incubate the membrane with the primary antibody (e.g., Phospho-(Ser) PKC Substrate Antibody) overnight at 4°C.
-
e. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
f. Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.
-
g. Strip and re-probe the membrane with a loading control antibody (e.g., β-Actin) to ensure equal protein loading.
Data Interpretation and Expected Results
-
In Vitro Assay: An increase in CPM in the DPG-treated samples compared to the "no lipid activator" control indicates that DPG can activate PKC. However, as DPG is a weak activator, the stimulation may be modest compared to that achieved with unsaturated diacylglycerols or PMA. The data should be expressed as pmol of phosphate incorporated per minute per mg of enzyme.
-
Cell-Based Assay: An increase in the intensity of bands detected by the phospho-PKC substrate antibody in DPG-treated cells compared to the vehicle control would indicate PKC activation.[10] The pattern and intensity of phosphorylation can be compared to the positive control (PMA) to gauge the relative strength and potential substrate specificity of DPG-induced activation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in radiometric assay | Incomplete washing of P81 paper; non-specific binding of ATP. | Increase the number and duration of phosphoric acid washes. Ensure the "no enzyme" control CPM is low. |
| Low or no signal in radiometric assay | Inactive enzyme; improper lipid vesicle preparation; insufficient incubation time. | Use a fresh aliquot of PKC and confirm its activity with a potent activator like PMA. Ensure lipid film is completely resuspended and sonicated. Perform a time-course experiment to find the optimal incubation time. |
| DPG precipitation in cell culture medium | Poor solubility of DPG. | Prepare the DPG working solution immediately before use. Ensure thorough vortexing. Decrease the final DPG concentration. |
| No increase in phosphorylation in Western blot | DPG is a weak activator; incorrect time point; cell type is non-responsive. | Increase the concentration of DPG. Perform a time-course experiment (5-60 min). Use a positive control (PMA) to confirm the pathway is functional in your cell line. Consider a different cell line. |
References
- PanVera Corporation. (2002). PROTEIN KINASE C ASSAY KITS PROTOCOL. Lit. # L0827 Rev. 05/02.
- Merck Millipore. Protein Kinase C (PKC) Assay Kit.
- Benchchem. Technical Support Center: Optimizing 1,2-Didecanoylglycerol Experiments.
- Immunechem. PKC Kinase Assay Kits.
- Benchchem. (2025).
- Benchchem. (2025).
- Abcam. (2017). ab139437 PKC Kinase Activity Assay Kit.
- Promega Corpor
- Benchchem. (2025). A Comparative Guide to Protein Kinase C Activation: 1-Oleoyl-sn-glycerol vs. Endogenous Diacylglycerol.
- Parsons, C., & Punzo, D. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols.
- Benchchem. (2025). Application Notes and Protocols for Protein Kinase C Activation using 1,2-Diheptadecanoyl-rac-glycerol.
- Benchchem. (2025). Best practices for handling 1,2-Dipalmitoyl-3-oleoylglycerol in the lab.
- Benchchem. (2025).
- Sando, J. J. (1998). Enzyme Assays for Protein Kinase C Activity. In Signal Transduction Protocols (pp. 223-231). Humana Press.
- Slater, S. J., Kelly, M. B., Taddeo, F. J., Ho, C., Rubin, E., & Stubbs, C. D. (1994). Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity. Biophysical journal, 66(2 Pt 1), 382–393.
- Holinstat, M., et al. (2013). Western blot analysis of protein kinase C (PKC)
- Kunkel, M. T., et al. (2013). Analysis of Substrates of Protein Kinase C Isoforms in Human Breast Cells By The Traceable Kinase Method. Journal of Biological Chemistry, 288(4), 2539-2549.
- Kopec, W., et al. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and Molecular Life Sciences, 77(13), 2487-2505.
- Larocca, M. C., et al. (2011). Delayed Phosphorylation of Classical Protein Kinase C (PKC) Substrates Requires PKC Internalization and Formation of the Pericentrion in a Phospholipase D (PLD)-dependent Manner. Journal of Biological Chemistry, 286(42), 36466-36478.
- ResearchGate. (n.d.). Phosphorylation (P)
- Abcam. PKC Kinase Activity Assay Kit (ab139437).
- Benchchem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol.
- APExBIO.
- van den Boom, M., et al. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698-706.
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for Cell Culture: 1-Palmitoyl-sn-glycero-3-phosphocholine.
- Emulate, Inc. (n.d.).
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techniques for characterizing liposomes containing 1,2-dipalmitoylglycerol
Application Note & Protocol
Topic: Advanced Techniques for the Physicochemical Characterization of Liposomes Containing 1,2-Dipalmitoylglycerol (DPDG)
Audience: Researchers, scientists, and drug development professionals in the fields of pharmaceutics, nanotechnology, and drug delivery.
Executive Summary
Liposomes are at the forefront of advanced drug delivery, offering unparalleled versatility in encapsulating both hydrophilic and lipophilic therapeutic agents.[1][2] The incorporation of bioactive lipids, such as 1,2-dipalmitoylglycerol (DPDG), into the bilayer can significantly alter the physicochemical properties and biological activity of the vesicle. DPDG, a saturated diacylglycerol, is not merely a structural component; it is a second messenger in vital cell signaling pathways and can modulate membrane biophysical properties, including fluidity and phase behavior.[3] This dual role makes DPDG-containing liposomes a compelling platform for developing sophisticated drug delivery systems that can interact with cellular machinery in a controlled manner.[3]
This guide provides a comprehensive overview and detailed protocols for the essential characterization techniques required to ensure the quality, stability, and performance of DPDG-liposome formulations. As a senior application scientist, this note moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reproducible formulation development.
The Scientific Rationale: Why Characterize DPDG-Containing Liposomes?
The inclusion of DPDG introduces specific complexities that necessitate a thorough characterization approach. Unlike standard phospholipid or cholesterol-containing vesicles, DPDG's influence extends to:
-
Membrane Fluidity and Phase Transition: DPDG can disrupt the ordered packing of saturated phospholipids like dipalmitoylphosphatidylcholine (DPPC), altering the main phase transition temperature (Tm).[3] This modulation of the gel-to-liquid crystalline phase is critical for drug loading, release kinetics, and stability.
-
Interaction with Cellular Pathways: As a key activator of Protein Kinase C (PKC), DPDG's presence on the liposome surface can be leveraged to trigger specific cellular responses, transforming the liposome from a passive carrier into an active biological modulator.[3]
-
Vesicle Stability and Morphology: The cone-like shape of diacylglycerols can induce curvature stress in the bilayer, potentially promoting the formation of non-lamellar phases or affecting the overall stability and morphology of the liposomes.[3]
A multi-faceted analytical strategy is therefore not just recommended, but essential for correlating these unique physical attributes with biological performance.
Core Characterization Workflow
A logical workflow ensures that foundational properties are confirmed before proceeding to more complex analyses. This workflow establishes a comprehensive understanding of the liposomal system.
Figure 1: A logical workflow for the comprehensive characterization of DPDG-containing liposomes.
Technique I: Vesicle Size, Polydispersity, and Surface Charge
These parameters represent the most fundamental Critical Quality Attributes (CQAs) of any liposomal formulation, directly impacting its in vivo pharmacokinetics, biodistribution, and stability.[1][2]
-
Causality: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter based on Brownian motion, while Laser Doppler Velocimetry assesses surface charge (Zeta Potential) by measuring particle movement in an electric field.[4] A narrow size distribution (low Polydispersity Index, PDI) is crucial for reproducible performance. Zeta potential predicts colloidal stability; a value greater than |±30 mV| generally indicates good electrostatic repulsion, preventing aggregation.[5] While DPDG is neutral, its incorporation can alter lipid packing, potentially exposing or masking charged headgroups of other lipids and subtly influencing the zeta potential.
Protocol 1: DLS and Zeta Potential Measurement
-
Sample Preparation:
-
Allow the liposome suspension to equilibrate to room temperature.
-
For size and PDI measurements, dilute the stock suspension with 0.22 µm-filtered buffer (the same as the external liposome buffer, e.g., PBS pH 7.4) to a suitable concentration. The target is a count rate between 100-500 kcps (kilo-counts per second) to avoid multiple scattering effects.
-
For zeta potential measurements, dilute the sample in filtered 10 mM NaCl or a similar low-ionic-strength buffer to ensure sufficient particle mobility. High salt concentrations screen the surface charge, leading to erroneously low zeta potential readings.[4]
-
-
Instrument Setup (e.g., Malvern Zetasizer):
-
Set the measurement temperature to 25°C.
-
Select the appropriate dispersant properties (viscosity and refractive index of water).
-
Use a disposable capillary cell for zeta potential or a polystyrene cuvette for sizing.
-
Set the instrument to equilibrate for at least 120 seconds before measurement.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample.
-
For size, the Z-average diameter and PDI are the key outputs. The PDI should ideally be <0.2 for a monodisperse population.
-
For zeta potential, the mean value is reported in millivolts (mV).
-
-
Data Interpretation:
-
Compare the size and PDI of DPDG-containing liposomes to a control formulation (without DPDG). An increase in size may indicate changes in bilayer rigidity.[6]
-
Monitor these parameters over time during stability studies to detect aggregation (increase in size and PDI) or fusion.
-
Table 1: Representative Data for DPDG Liposome Characterization
| Formulation (DPPC-based) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Control (0 mol% DPDG) | 125.4 ± 2.1 | 0.11 ± 0.02 | -5.2 ± 0.8 |
| Test (10 mol% DPDG) | 132.8 ± 2.5 | 0.15 ± 0.03 | -4.9 ± 1.1 |
| Test (20 mol% DPDG) | 141.2 ± 3.0 | 0.19 ± 0.04 | -5.1 ± 0.9 |
Technique II: Morphology and Lamellarity Visualization
Direct visualization is non-negotiable for confirming vesicle integrity, shape, and lamellarity (the number of bilayers).
-
Causality: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the gold standard for liposome imaging.[7][8] By rapidly freezing a thin film of the liposome suspension in liquid ethane, water vitrifies into a glass-like state, preserving the native, hydrated structure of the vesicles without artifacts from dehydration or staining.[7][8] This is particularly crucial for DPDG-liposomes, as it allows for the direct visualization of any non-lamellar structures or bilayer defects induced by DPDG.
Figure 2: Workflow for Cryo-TEM sample preparation and analysis.
Protocol 2: Cryo-TEM Imaging
-
Grid Preparation:
-
Place a lacey carbon-coated TEM grid in a plunge-freezing device (e.g., Vitrobot).
-
The chamber should be set to 100% humidity and 25°C to prevent sample evaporation.
-
-
Sample Application & Vitrification:
-
Apply 3-4 µL of the liposome suspension to the grid.
-
Blot the grid with filter paper to create a thin aqueous film across the grid holes. The blotting time is a critical parameter that must be optimized.
-
Immediately plunge the grid into a container of liquid ethane cooled by liquid nitrogen. This vitrifies the sample.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-holder under liquid nitrogen and insert it into the TEM.
-
Maintain the sample stage at cryogenic temperatures throughout imaging.
-
Use low-electron-dose conditions to minimize radiation damage to the sample.
-
Acquire images at various magnifications to assess the overall population and individual vesicle structures.
-
-
Data Interpretation:
-
Confirm the presence of spherical vesicles.
-
Measure the diameter of a statistically significant number of vesicles (~100-200) and compare the size distribution to DLS data.
-
Examine the bilayer closely to determine lamellarity (unilamellar, multilamellar) and identify any structural defects.
-
Technique III: Encapsulation Efficiency and Drug Loading
The therapeutic efficacy of a liposomal formulation is directly proportional to the amount of drug it successfully carries.
-
Causality: Encapsulation Efficiency (EE%) is the percentage of the initial drug that has been successfully encapsulated within the liposomes.[9][] Determining EE% requires separating the unencapsulated (free) drug from the liposome-encapsulated drug. Size Exclusion Chromatography (SEC) is an effective method for this separation. Subsequently, the liposomes are lysed with a suitable solvent (e.g., methanol or Triton X-100) to release the drug, which is then quantified using an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1] The inclusion of DPDG can influence EE% by altering the fluidity and packing of the bilayer, which may affect its ability to retain the encapsulated drug.[3]
Figure 3: Process flow for determining liposome encapsulation efficiency.
Protocol 3: Encapsulation Efficiency via SEC and HPLC
-
Separation of Free Drug:
-
Equilibrate a size exclusion column (e.g., Sephadex G-50) with the liposome external buffer.
-
Carefully load a known volume (e.g., 200 µL) of the liposome formulation onto the column.
-
Elute the sample with the same buffer. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.
-
Collect the fraction containing the purified liposomes.
-
-
Quantification of Encapsulated Drug:
-
Take a precise volume of the purified liposome fraction.
-
Disrupt the liposomes by adding a 9-fold excess of methanol (e.g., 100 µL of liposomes + 900 µL of methanol). Vortex thoroughly and centrifuge to pellet the lipid debris.
-
Analyze the supernatant containing the released drug using a validated HPLC or UV-Vis spectroscopy method to determine its concentration.
-
Calculate the total amount of encapsulated drug (DE) in the original volume.
-
-
Calculation:
-
Determine the initial total drug amount (DT) used in the formulation.
-
Calculate EE% using the formula: EE% = (Amount of Encapsulated Drug / Total Initial Drug) x 100 .
-
Table 2: Hypothetical Encapsulation Efficiency of a Model Drug (Doxorubicin)
| Formulation (DPPC-based) | Total Initial Drug (µg) | Encapsulated Drug (µg) | Encapsulation Efficiency (%) |
| Control (0 mol% DPDG) | 500 | 45.5 | 9.1% |
| Test (10 mol% DPDG) | 500 | 42.1 | 8.4% |
Technique IV: Thermotropic Behavior (Phase Transition)
The phase behavior of the lipid bilayer governs drug retention and release, especially in thermosensitive formulations.
-
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[11] For liposomes, it detects the endothermic transition as the lipid bilayer goes from a rigid, ordered gel phase (Lβ') to a fluid, disordered liquid-crystalline phase (Lα).[5] The peak of this transition is the main phase transition temperature (Tm). DPDG, by disrupting the tight packing of phospholipids like DPPC, is expected to lower and broaden the phase transition, indicating a more fluid and less cooperative membrane.[3] This provides critical insight into membrane stability and potential drug leakage.[12]
Protocol 4: DSC Analysis of Liposomes
-
Sample Preparation:
-
Accurately transfer a concentrated liposome suspension (typically 10-20 mg/mL lipid concentration) into a DSC sample pan.
-
Prepare a reference pan containing the exact same volume of the corresponding buffer.
-
Hermetically seal both pans to prevent evaporation during the scan.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC instrument.
-
Set the temperature program to scan over a range that encompasses the expected phase transition (e.g., for DPPC-based liposomes, 25°C to 55°C).
-
A typical scan rate is 1-2°C/min. Perform at least two heating/cooling cycles to ensure reproducibility.
-
-
Data Acquisition and Analysis:
-
Record the differential heat flow as a function of temperature.
-
The resulting thermogram will show an endothermic peak.
-
Determine the Tm (peak temperature) and the enthalpy of the transition (ΔH, the area under the peak).
-
-
Data Interpretation:
-
A decrease in Tm and a broadening of the peak in DPDG-containing liposomes compared to a control confirms the fluidizing effect of DPDG.
-
The enthalpy (ΔH) is related to the cooperativity of the transition. A lower ΔH suggests a less ordered gel phase.
-
Table 3: Effect of DPDG on the Phase Transition of DPPC Liposomes
| Formulation | Tm (°C) | Transition Enthalpy (ΔH, kcal/mol) |
| Pure DPPC | 41.4 | 8.7 |
| DPPC + 10 mol% DPDG | 39.2 | 7.5 |
| DPPC + 20 mol% DPDG | 37.8 | 6.3 |
Stability Assessment
A liposomal formulation is only viable if its critical attributes remain consistent during storage.
-
Causality: Stability studies are designed to detect changes in CQAs over time under specific storage conditions (e.g., 4°C, 25°C).[13][14] The primary indicators of physical instability are vesicle aggregation (monitored by DLS) and leakage of the encapsulated drug (monitored by a leakage assay).[15] Chemical stability involves monitoring for hydrolysis or oxidation of the lipids. The fluidizing effect of DPDG could potentially increase drug leakage over time, making stability assessment particularly important.
Protocol 5: Short-Term Physical Stability Study
-
Study Design:
-
Divide the liposome batch into aliquots and store them in sealed vials at different temperatures (e.g., 4°C and 25°C).
-
Establish time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month).
-
-
Analysis at Each Time Point:
-
Vesicle Integrity: Measure the Z-average diameter and PDI using the DLS protocol. A significant increase in these values indicates aggregation.
-
Drug Retention (Leakage): Determine the percentage of drug that has leaked out of the liposomes. This can be done by separating the free drug from the liposomes (using methods from Protocol 3) and quantifying it.
-
Calculation: % Leakage = (Amount of free drug at time T / Initial encapsulated drug at T=0) x 100.
-
-
Data Interpretation:
-
Plot the size, PDI, and % leakage versus time for each storage condition.
-
A stable formulation will show minimal changes in these parameters over the study period, especially at refrigerated temperatures.
-
Conclusion
The successful development of liposomes containing 1,2-dipalmitoylglycerol requires a rigorous and multi-parametric characterization strategy. The techniques outlined in this guide—from foundational DLS measurements to in-depth Cryo-TEM and DSC analyses—provide the necessary tools to fully understand the impact of DPDG on the vesicle's physical and biophysical properties. By systematically applying these protocols, researchers can ensure the development of well-defined, stable, and effective liposomal systems, paving the way for their successful application in advanced drug delivery.
References
- Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (N.D.). Google Scholar.
- Analytical techniques for single-liposome characterization. (N.D.). RSC Publishing.
-
Robson, S., et al. (2018). Advantages and Limitations of Current Imaging Techniques for Characterizing Liposome Morphology. Frontiers in Pharmacology. Retrieved from [Link]
-
Ruozi, B., et al. (2011). AFM, ESEM, TEM, and CLSM in liposomal characterization: a comparative study. International Journal of Nanomedicine. Retrieved from [Link]
-
Kuntsche, J., et al. (2011). Microscopy imaging of liposomes: from coverslips to environmental SEM. International Journal of Pharmaceutics. Retrieved from [Link]
-
Carla, S., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. Retrieved from [Link]
-
Gómez-Hens, A., & Fernández-Romero, J. M. (2005). Analytical methods for the control of liposomal delivery systems. ResearchGate. Retrieved from [Link]
-
Antimisiaris, S. G., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology. Retrieved from [Link]
-
Liposome Characterisation and Analysis for Drug Delivery. (N.D.). Intertek. Retrieved from [Link]
-
Robson, S., et al. (2018). Advantages and Limitations of Current Imaging Techniques for Characterizing Liposome Morphology. Frontiers in Pharmacology. Retrieved from [Link]
-
Liposome Characterization Technologies. (N.D.). CD Formulation. Retrieved from [Link]
-
Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). (2022). MDPI. Retrieved from [Link]
-
Yan, X., et al. (2013). Analytical techniques for single-liposome characterization. ResearchGate. Retrieved from [Link]
-
Zeta Potential Characterisation of Anionic and Cationic Liposomes. (2005). AZoNano. Retrieved from [Link]
-
Particle Size Analysis of Liposomes. (N.D.). HORIBA. Retrieved from [Link]
-
A study of the interaction of drugs with liposomes with isothermal titration calorimetry. (2011). Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved from [Link]
-
Characterizing Liposomes with DLS and Zeta Potential. (2021). Brookhaven Instruments. Retrieved from [Link]
-
Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (2018). Conference paper. Retrieved from [Link]
-
Garg, M., et al. (2016). Stability study of stavudine-loaded O-palmitoyl-anchored carbohydrate-coated liposomes. Journal of Liposome Research. Retrieved from [Link]
-
Alavi, M., et al. (2022). Liposomes: structure, composition, types, and clinical applications. Journal of the American Chemical Society. Retrieved from [Link]
-
Kumar, P., & Singh, S. (2015). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Garg, M., et al. (2016). Stability study of stavudine-loaded O-palmitoyl-anchored carbohydrate-coated Liposomes. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
preventing acyl migration of 1,2-dipalmitoylglycerol to 1,3-isomer.
Welcome to the Technical Support Center for Diacylglycerol Handling. As a Senior Application Scientist, I understand that the stability and purity of signaling lipids like 1,2-dipalmitoyl-sn-glycerol (1,2-DPG) are paramount for reproducible and accurate experimental outcomes. A common yet critical challenge researchers face is the spontaneous isomerization of the biologically active 1,2-isomer to the more stable, but less active, 1,3-dipalmitoylglycerol (1,3-DPG).
This guide is designed to provide you with in-depth troubleshooting advice and best practices to prevent this phenomenon, known as acyl migration. By understanding the underlying mechanisms and implementing the protocols outlined below, you can ensure the integrity of your 1,2-DPG samples and the reliability of your data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments that point towards acyl migration.
Issue 1: Unexpected Purity Results
Question: "I ran my newly dissolved 1,2-dipalmitoylglycerol standard on a Thin-Layer Chromatography (TLC) plate, and I see a second, unexpected spot. Is my standard contaminated?"
Likely Cause: It is highly probable that the second spot is not a contaminant but rather the 1,3-dipalmitoylglycerol isomer. Acyl migration can occur surprisingly quickly under certain conditions, even during sample preparation or analysis on silica gel plates.[1] The 1,2-DAG isomerizes to the more thermodynamically stable 1,3-DAG.[2]
Mechanism of Action: Acyl Migration Acyl migration is an intramolecular isomerization where the palmitoyl group at the sn-2 position of the glycerol backbone moves to the adjacent sn-3 position. This reaction proceeds through a cyclic orthoester intermediate, which is favored under conditions that can protonate or deprotonate the hydroxyl group. The equilibrium mixture at room temperature typically favors the 1,3-isomer, with some studies reporting a final equilibrium concentration of about 56% for 1,3-DPG.[1]
Caption: The isomerization pathway from 1,2-DPG to 1,3-DPG via a cyclic intermediate.
Step-by-Step Solution:
-
Verify Isomer Presence: Confirm the identity of the second spot/peak by running a 1,3-dipalmitoylglycerol standard alongside your sample if available. Alternatively, analytical techniques like LC-MS/MS can differentiate the isomers.[2]
-
Review Handling Protocol: Immediately assess your sample preparation, storage, and analysis conditions against the best practices outlined in the FAQ section below. Key culprits include high temperatures, inappropriate solvents, and prolonged exposure to catalytic surfaces like silica.
-
Implement Prevention Protocols: Adopt the recommended storage and handling procedures to minimize further isomerization of your current stock and to properly manage new batches.
Issue 2: Inconsistent Biological Assay Results
Question: "My protein kinase C (PKC) activation assays are yielding variable results between experiments, even when I use the same stock solution of 1,2-dipalmitoylglycerol. What could be causing this?"
Likely Cause: This inconsistency is a classic sign of progressive acyl migration in your standard. The sn-1,2 configuration is crucial for the biological activity of diacylglycerols, including the activation of PKC.[3][4] The resulting 1,3-isomer is significantly less active.[2] If your stock solution is isomerizing over time or due to freeze-thaw cycles, the effective concentration of the active 1,2-DPG is decreasing, leading to fluctuating and unreliable assay results.
Step-by-Step Solution:
-
Quantify the Isomer Ratio: It is critical to determine the exact ratio of 1,2- to 1,3-DPG in your standard. This provides a quantitative measure of your active compound's purity. A validated HPLC protocol is provided in the FAQ section for this purpose.
-
Use Freshly Prepared Aliquots: The most effective way to ensure consistency is to use single-use aliquots for each experiment. This avoids repeated freeze-thaw cycles of a master stock solution, which accelerates degradation and isomerization. Refer to the "Optimal Aliquoting and Storage Workflow" diagram below.
-
Qualify New Batches: Before starting a new series of experiments, qualify any new batch of 1,2-DPG by quantifying its isomeric purity. This ensures a consistent starting point and validates the integrity of your supply chain.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that accelerate acyl migration?
Acyl migration is influenced by several environmental and chemical factors. Understanding these is the first step toward prevention. The primary accelerators are high temperatures, pH extremes (both acidic and basic conditions), the type of solvent used, and the presence of catalysts.[4][5]
Table 1: Summary of Factors Influencing Acyl Migration
| Factor | Effect on Migration Rate | Prevention Strategy |
| Temperature | Increases significantly with rising temperature.[5] | Store stock compounds at -20°C (short-term) or -80°C (long-term).[2][3][6] Perform experimental steps at the lowest practical temperature. |
| pH | Catalyzed by both acidic and alkaline conditions. | Maintain solutions at a neutral or slightly acidic pH if possible. Avoid solvents with acidic impurities (e.g., older chlorinated solvents). |
| Solvent | Polar protic solvents (e.g., methanol, ethanol) can facilitate the reaction.[7] | Use high-purity, polar aprotic solvents (e.g., DMF, DMSO) for dissolution.[3][8] Use the solution immediately after preparation. |
| Catalysts | Surfaces like silica gel can potently catalyze migration, even at room temperature.[1] | Minimize contact time with silica during purification. If performing chromatography, work quickly and at low temperatures. |
A study by Kodali et al. (1990) provides a stark quantitative comparison of these effects.
Table 2: Time to 50% Equilibrium (t½ eq.) for 1,2-DPG under Various Conditions
| Condition | Temperature | Time to Reach 28% 1,3-DPG (t½ eq.) |
| Neat Melt | 74°C | ~18 hours |
| In Polar Solvent (pH 7.0 buffer) | 62°C | ~1-2 hours |
| On Dry Silica Gel (TLC Plate) | 24°C | < 1 hour |
| Data sourced from Kodali et al., Chemistry and Physics of Lipids, 1990.[1] |
Q2: What is the definitive protocol for storing and handling 1,2-dipalmitoylglycerol?
To maintain the highest isomeric purity, a strict storage and handling protocol is non-negotiable. The workflow below represents the industry best practice.
Caption: A step-by-step workflow for preparing stable, single-use aliquots of 1,2-DPG.
Key Steps Summarized:
-
Equilibrate: Always allow the container to reach room temperature before opening to prevent water condensation onto the hygroscopic solid.
-
Use Inert Gas: For unsaturated DAGs, an inert atmosphere is critical to prevent oxidation, but it is good practice for all lipids to minimize exposure to air and moisture.[2]
-
Choose the Right Solvent: Dissolve in high-purity dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[3][8] Avoid solvents that may contain acidic impurities.
-
Aliquot for Single Use: This is the most critical step to prevent freeze-thaw cycles and the progressive degradation of a master stock.[2]
-
Store Cold: Store aliquots at -80°C for long-term stability (months to years) or at -20°C for short-term use (days to weeks).[2][3][9]
Q3: How can I quantitatively determine the isomeric purity of my 1,2-dipalmitoylglycerol sample?
A self-validating protocol to check your sample's purity is essential for troubleshooting and ensuring data quality. Reversed-phase High-Performance Liquid Chromatography (HPLC) is an effective method.
Protocol: Isomer Quantification by HPLC This method is adapted from established procedures for separating diacylglycerol isomers.[2]
-
System Preparation:
-
HPLC System: Standard HPLC with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% high-purity acetonitrile.
-
Degassing: Thoroughly degas the mobile phase before use to ensure a stable baseline.
-
-
Sample Preparation:
-
Carefully prepare a sample solution of your 1,2-DPG standard in the mobile phase (acetonitrile) or another compatible solvent like ethanol at a concentration of approximately 1 mg/mL.
-
If available, prepare a separate solution of a 1,3-DPG standard to confirm peak identity.
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at low UV wavelengths (e.g., 205-210 nm) or use an ELSD.
-
-
Data Analysis:
-
Under these conditions, the 1,3-isomer typically elutes before the 1,2-isomer .[2]
-
Integrate the peak areas for both isomers.
-
Calculate the percentage of each isomer using the following formula: % Isomer = (Area of Isomer Peak / Total Area of Both Peaks) x 100
-
By implementing these rigorous standards for handling, storage, and analysis, you can effectively prevent acyl migration and ensure the integrity of your 1,2-dipalmitoylglycerol, leading to more accurate and reproducible scientific results.
References
-
Study on acyl migration kinetics of partial glycerides: Dependence on temperature and water activity. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers. (1972). Lipids. Retrieved January 6, 2026, from [Link]
-
A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects. (2024). Food Chemistry. Retrieved January 6, 2026, from [Link]
-
Migration of an acyl group in glycerol derivatives: I. Migration of the acyl group in monoglycerides in acid medium. (1951). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Acyl migration in diglycerides. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Kodali, D. R., Tercyak, A., Fahey, D. A., & Small, D. M. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and Physics of Lipids. Retrieved January 6, 2026, from [Link]
-
Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. (2008). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Kinetics of 2-monoacylglycerol acyl migration in model chylomicra. (1998). Journal of Lipid Research. Retrieved January 6, 2026, from [Link]
-
Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems. (2024). Food Chemistry. Retrieved January 6, 2026, from [Link]
-
Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. (2024). Foods. Retrieved January 6, 2026, from [Link]
-
Acyl migration in diglycerides. (1966). Journal of the Chemical Society C: Organic. Retrieved January 6, 2026, from [Link]
-
Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis. (2010). Analytical Sciences. Retrieved January 6, 2026, from [Link]
-
Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. (2022). Molecules. Retrieved January 6, 2026, from [Link]
Sources
- 1. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
optimizing storage conditions for long-term stability of 1,2-dipalmitoylglycerol.
Welcome to the technical support guide for 1,2-Dipalmitoylglycerol (DPG). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical lipid. As a 1,2-diglyceride, DPG is inherently less stable than its 1,3-isomer, making proper storage paramount to prevent degradation that could compromise experimental results and formulation efficacy[1]. This guide provides in-depth, field-proven insights into optimal storage conditions, troubleshooting common issues, and protocols for stability verification.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter several issues when working with 1,2-dipalmitoylglycerol, especially after prolonged storage. This section provides a quick reference for identifying and resolving these problems.
| Observed Problem | Potential Root Cause(s) | Recommended Corrective & Preventive Actions |
| Reduced Purity/Presence of Isomers in Analysis (e.g., LC-MS) | Acyl Migration: The most common degradation pathway. The 1,2-isomer rearranges to the more thermodynamically stable 1,3-dipalmitoylglycerol[1][2]. This is accelerated by elevated temperatures and the presence of protic solvents or moisture. | Action: Verify storage temperature was consistently maintained at -20°C or below. If stored in solution, use an aprotic solvent (e.g., chloroform). Prevention: Always store the compound as a dry, solid powder under an inert atmosphere at -20°C[3][4][5][6]. Minimize time spent at room temperature during handling. |
| Oily or Clumpy Appearance of Solid | Moisture Absorption & Hydrolysis: The compound is hygroscopic. Absorbed water can initiate hydrolysis of the ester bonds, leading to the formation of palmitic acid and glycerol, which can alter the physical appearance and properties of the powder. | Action: Discard the affected lot as its purity is compromised. Prevention: Store in a tightly sealed vial, preferably within a desiccator, even when inside a -20°C freezer[6][7]. Use an inert gas like argon or nitrogen to backfill the vial headspace before sealing. |
| Poor Solubility or Inconsistent Formulation Performance | Oxidative Degradation: Although palmitic acid is saturated, slow oxidation can occur over long periods, especially with exposure to oxygen and light[4][8]. This creates polar impurities (peroxides, aldehydes) that can affect solubility and performance in lipid-based systems[9]. | Action: Analyze the sample for oxidative byproducts. Prevention: Store protected from light in an amber vial[4]. Blanket the solid powder or solution with an inert gas (argon or nitrogen) to displace oxygen[4]. Avoid contact with metal spatulas or containers that can leach pro-oxidant metal ions. |
| Variable Biological Activity (e.g., in PKC assays) | Isomerization and Degradation: 1,2-Dipalmitoyl-sn-glycerol is a weak activator of Protein Kinase C (PKC)[3]. The presence of the 1,3-isomer or other degradation products can interfere with or alter its specific biological activity, leading to inconsistent experimental outcomes. | Action: Confirm the purity and isomeric identity of your DPG sample using a validated analytical method (see Experimental Protocol below). Prevention: Implement and adhere to strict storage protocols. Qualify new lots of DPG upon receipt and periodically re-test long-term stored materials. |
Frequently Asked Questions (FAQs) for Long-Term Stability
Q1: What is the absolute optimal temperature for storing 1,2-dipalmitoylglycerol long-term?
For long-term stability, 1,2-dipalmitoylglycerol must be stored at -20°C [3][4][5][6][10].
-
Scientific Rationale: The primary goal is to keep the compound in a solid, kinetically trapped state. The melting point of 1,2-dipalmitoylglycerol is approximately 66-69°C[3]. Storing it deep in its solid phase at -20°C drastically reduces molecular mobility. This is the most effective way to inhibit the primary degradation pathway: acyl migration. This process, where an acyl chain moves from the sn-2 to the sn-3 position to form the more stable 1,3-isomer, is highly temperature-dependent[2][11]. Lowering the temperature effectively "freezes" the molecular structure in the desired 1,2-conformation.
Q2: Should I store it as a solid powder or in a solvent?
Storing 1,2-dipalmitoylglycerol as a dry, solid powder is strongly recommended for maximal long-term stability.
-
Scientific Rationale: Solvents, especially polar protic solvents like ethanol or methanol, can facilitate degradation. They can act as a medium for acyl migration and may contain trace amounts of water that can lead to hydrolysis. If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent such as chloroform[3]. Prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture upon opening. Store these solutions, blanketed with inert gas, at -20°C.
Q3: How important are atmosphere and light for a saturated lipid like this?
While the palmitoyl chains are saturated and thus not prone to rapid peroxidation like unsaturated lipids, exposure to oxygen and light should still be minimized for long-term storage[4][12].
-
Scientific Rationale:
-
Oxygen: Autoxidation can still be initiated over long time scales, especially at potential defect sites in the crystal structure or in the presence of trace impurities[4][8]. This process leads to the formation of hydroperoxides and subsequent breakdown products like aldehydes and ketones, which compromise purity[9]. To prevent this, flush the storage vial with an inert gas like argon or nitrogen before sealing.
-
Light: Photons, particularly in the UV spectrum, can provide the activation energy to initiate free-radical reactions, even in saturated systems. Therefore, storing the material in an amber glass vial or otherwise protected from light is a critical preventive measure[4][12].
-
Q4: What are the primary degradation pathways I need to prevent?
There are three main degradation pathways for 1,2-dipalmitoylglycerol, which optimal storage conditions are designed to prevent.
-
Acyl Migration (Isomerization): The thermodynamically driven rearrangement from the 1,2-isomer to the 1,3-isomer. This is the most significant stability concern.
-
Hydrolysis: The cleavage of one or both ester bonds by water, yielding palmitic acid and either 1- or 2-palmitoylglycerol, and eventually glycerol. This is prevented by maintaining anhydrous conditions.
-
Oxidation: The slow reaction with oxygen to form various oxidized lipid species. This is prevented by storage under an inert atmosphere and protected from light.
Visualization of Degradation Pathways
The following diagram illustrates the potential degradation routes for 1,2-dipalmitoylglycerol when stored under suboptimal conditions.
Caption: Key degradation pathways of 1,2-dipalmitoylglycerol.
Experimental Protocol: Stability Verification
This protocol provides a self-validating system for researchers to assess the purity and stability of their stored 1,2-dipalmitoylglycerol. The method of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the sensitivity and specificity needed to separate and quantify the 1,2-isomer from its 1,3-isomer and other potential degradation products[13][14].
Objective: To quantify the purity of a 1,2-dipalmitoylglycerol sample and detect the presence of the 1,3-isomer.
Materials:
-
1,2-Dipalmitoylglycerol sample (stored)
-
1,2-Dipalmitoylglycerol analytical standard (newly purchased)
-
1,3-Dipalmitoylglycerol analytical standard
-
LC-MS grade chloroform, methanol, isopropanol, and water
-
LC-MS grade ammonium formate
-
0.22 µm PTFE syringe filters
-
Autosampler vials
Methodology:
-
Standard and Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of your stored 1,2-dipalmitoylglycerol sample in a 2:1 (v/v) mixture of chloroform and methanol[14].
-
Similarly, prepare 1 mg/mL stock solutions of the fresh 1,2-dipalmitoylglycerol and 1,3-dipalmitoylglycerol analytical standards.
-
Create a mixed-isomer resolution check sample by combining small volumes of the two standard stock solutions.
-
Prepare a dilution series from the standard stock solutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Dilute your stored sample to fall within the calibration range.
-
Filter all final solutions through a 0.22 µm PTFE syringe filter into autosampler vials[13].
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: High-performance liquid chromatography system[13].
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[13].
-
Mobile Phase A: Methanol/Water (50:50) with 5 mM ammonium formate[13].
-
Mobile Phase B: Isopropanol/Methanol (90:10) with 5 mM ammonium formate.
-
Gradient: Develop a gradient that provides baseline separation of the 1,2- and 1,3-isomers, as determined with the resolution check sample. (Typically, start with a higher percentage of A and ramp to a high percentage of B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer[13][14].
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[13][14].
-
MRM Transitions: Monitor the transition for the ammoniated adduct [M+NH₄]⁺. For dipalmitoylglycerol (MW 568.91), the precursor ion would be m/z ~586.9. The product ion would correspond to the neutral loss of one palmitic acid chain.
-
-
Data Analysis:
-
Inject the resolution check sample to confirm the retention times for the 1,2- and 1,3-isomers. Typically, the 1,2-isomer will elute slightly earlier than the 1,3-isomer on a C18 column.
-
Generate a calibration curve by plotting the peak area against the concentration for the analytical standards.
-
Integrate the peak areas for the 1,2- and 1,3-isomers in the chromatogram of your stored sample.
-
Quantify the amount of each isomer in your sample using the calibration curve.
-
Calculate the purity of your 1,2-dipalmitoylglycerol as: (Peak Area of 1,2-isomer / (Total Peak Area of all isomers and detected impurities)) * 100%.
-
References
-
1,2-Dipalmitoyl-sn-glycerol. PubChem. [Link]
-
Safety Data Sheet 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. metasci. [Link]
-
Diacylglycerol Oil—Properties, Processes and Products: A Review. ResearchGate. [Link]
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]
-
Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. ACS Publications. [Link]
-
The role of oxygen in lipid oxidation reactions: a review. PubMed. [Link]
-
Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl. ACS Publications. [Link]
-
Effects of light and lipids on chlorophyll degradation. ResearchGate. [Link]
-
2006-01-3300 Spectroscopic Study of Biodiesel Degradation Pathways. SAE International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [m.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 30334-71-5 [chemicalbook.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. The role of oxygen in lipid oxidation reactions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic Study of Biodiesel Degradation Pathways [legacy.sae.org]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Synthetic 1,2-Dipalmitoylglycerol
Welcome to the technical support center for the purification of synthetic 1,2-dipalmitoylglycerol (1,2-DPG). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crucial diacylglycerol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity 1,2-DPG for your research and formulation needs.
Introduction: The Core Challenge
The primary difficulty in purifying synthetic 1,2-dipalmitoylglycerol lies in its inherent chemical properties and the common impurities generated during its synthesis. The main culprits are often isomeric and related glycerides, which share similar physical characteristics, making separation a non-trivial task. The most common and challenging impurity to separate is the isomeric 1,3-dipalmitoylglycerol (1,3-DPG). Additionally, residual starting materials and byproducts such as monopalmitin, tripalmitin, and free palmitic acid can also co-purify with the desired product.
This guide will address these challenges head-on, providing a logical framework for troubleshooting and optimizing your purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: My initial purity analysis (TLC or crude NMR) shows multiple spots/peaks close to my product. What are these likely to be, and how do I get a preliminary identification?
Answer:
It is highly probable that the closely migrating spots or peaks are isomers and related glycerides.
-
Likely Impurities:
-
1,3-Dipalmitoylglycerol (1,3-DPG): This is the most common isomeric impurity.
-
Monopalmitoylglycerol (1-MPG or 2-MPG): These are common byproducts.
-
Tripalmitoylglycerol (TPG): Can be formed if the reaction goes too far.
-
Free Palmitic Acid: Unreacted starting material.
-
-
Preliminary Identification with Thin Layer Chromatography (TLC): TLC is an invaluable, rapid technique for initial assessment.[1][2][3]
Protocol for TLC Analysis:
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase: A common solvent system is a mixture of hexane, diethyl ether, and formic acid (e.g., 80:20:2, v/v/v).[1]
-
Spotting: Dissolve your crude product in a suitable solvent like chloroform or a chloroform/methanol mixture and spot it onto the TLC plate alongside available standards (if you have them).
-
Development: Place the plate in a sealed chamber saturated with the mobile phase.
-
Visualization: After development, visualize the spots by spraying with a 5% phosphomolybdic acid solution in ethanol followed by gentle heating.[1]
Interpreting the Results: The separation on a silica TLC plate is based on polarity. The less polar compounds will travel further up the plate (higher Rf value).
Compound Typical Rf Value (Relative) Tripalmitoylglycerol (TPG) Highest 1,3-Dipalmitoylglycerol (1,3-DPG) Intermediate-High 1,2-Dipalmitoylglycerol (1,2-DPG) Intermediate-Low Monopalmitoylglycerol (MPG) Lowest Free Palmitic Acid Variable, often near MPG The slight difference in polarity between 1,2-DPG and 1,3-DPG can make their complete separation on TLC challenging, but it provides a good initial indication of the impurity profile.
-
Q2: I'm struggling to separate 1,2-DPG from 1,3-DPG using column chromatography. What conditions should I be using?
Answer:
Separating 1,2- and 1,3-diglyceride isomers is a classic challenge due to their similar polarities. Success hinges on optimizing your chromatographic conditions.
-
Expert Insight: The key is to use a shallow gradient of a polar solvent in a non-polar solvent system. This enhances the subtle differences in interaction with the stationary phase.
Detailed Protocol for Silica Gel Column Chromatography: [4]
-
Stationary Phase: Use a high-quality silica gel with a fine mesh size for better resolution.
-
Mobile Phase: A gradient elution is generally most effective. Start with a non-polar solvent like petroleum ether or hexane and gradually increase the concentration of a more polar solvent like diethyl ether.
-
Triglycerides are typically eluted first with a low concentration of diethyl ether in petroleum ether (e.g., 10%).[4]
-
Diglycerides will elute next. A shallow gradient or a specific percentage of diethyl ether in petroleum ether (e.g., 25%) is used to separate the 1,2- and 1,3-isomers.[4]
-
Monoglycerides will require a much higher concentration of a polar solvent, such as 100% diethyl ether, to elute.[4]
-
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure 1,2-DPG fractions.
Troubleshooting Tips:
-
Poor Separation: If the isomers co-elute, try a shallower gradient or a different solvent system. For instance, you can try combinations of hexane with ethyl acetate.
-
Tailing: If your peaks are tailing, a small amount of a modifier like acetic acid in your mobile phase can sometimes help.
Q3: I've tried recrystallization, but my yield is very low, or the product doesn't seem to get purer. What am I doing wrong?
Answer:
Recrystallization is a powerful technique for purifying 1,2-DPG, but it requires careful solvent selection and precise temperature control.[5][6][7]
-
Causality: The goal is to find a solvent system where 1,2-DPG is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain in solution.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection:
-
Good Solvents (at elevated temperatures): Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are reported to be good solvents.[8]
-
Poor Solvents (at room temperature): Acetone or hexane can be potential poor solvents to induce crystallization when used in a mixed solvent system.
-
-
Procedure (Single Solvent):
-
Dissolve the crude 1,2-DPG in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature. To further increase the yield, you can place it in a refrigerator or at -20°C.
-
Collect the crystals by vacuum filtration.
-
-
Procedure (Mixed Solvent):
-
Dissolve the crude product in a small amount of a good solvent at room temperature.
-
Gradually add a poor solvent until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly.
-
Troubleshooting Recrystallization:
-
No Crystals Form: The solution may not be saturated enough. Try evaporating some of the solvent or adding more of the poor solvent. Seeding with a small crystal of pure product can also initiate crystallization.[9]
-
Oiling Out: If the product separates as an oil instead of crystals, the cooling rate might be too fast, or the solvent system may not be optimal. Try a slower cooling rate or a different solvent combination.
Q4: How can I definitively confirm the purity and isomeric identity of my final product?
Answer:
A combination of analytical techniques is essential for the unambiguous confirmation of purity and isomeric identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to quantify the different components of a glyceride mixture, including mono-, di-, and triglycerides, as well as their positional isomers.[10] The signals of the glycerol backbone protons will differ slightly between the 1,2- and 1,3-isomers.
-
¹³C NMR: Provides distinct signals for the glycerol carbons in 1,2- and 1,3-diglycerides, offering a clear way to distinguish between them.[11]
-
³¹P NMR: A highly sensitive method for quantifying hydroxyl groups after derivatization, allowing for the differentiation of 1,2- and 1,3-diacylglycerols.[12][13]
-
-
Mass Spectrometry (MS):
-
Coupled with Liquid Chromatography (LC-MS), this is a powerful tool for separating and identifying glycerides. The fragmentation patterns of 1,2- and 1,3-diglycerides can show subtle differences.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS) of the trimethylsilyl (TMS) derivatives can also be used for separation and identification.[15][16]
-
-
High-Performance Liquid Chromatography (HPLC):
Purity Assessment Workflow Diagram
Caption: Workflow for the analytical confirmation of 1,2-DPG purity.
Storage and Stability
Q5: What are the optimal storage conditions for purified 1,2-Dipalmitoylglycerol?
Answer:
Proper storage is crucial to maintain the purity of your 1,2-DPG.
-
Temperature: It should be stored at -20°C for long-term stability.[8][18][19][20]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed glass vial to prevent moisture absorption.
-
Short-term: For short periods, such as during shipping, room temperature is acceptable.[8]
Conditions to Avoid:
-
High temperatures, sparks, and open flames.[8]
-
Contact with strong oxidizing agents.[8]
-
Moisture.[8]
References
-
Muby Chemicals. (n.d.). 1,2-Dipalmitoyl-sn-glycerol or DPG Manufacturers, with SDS. Retrieved from [Link]
- Klein, R. A. (1971). Mass spectrometry of the phosphatidylcholines: dipalmitoyl, dioleoyl, and stearoyl-oleoyl glycerylphosphorylcholines. Journal of Lipid Research, 12(1), 123-131.
- Saraf, I., Kushwah, V., Weber, H., Modhave, D., Yeoh, T., & Paudel, A. (2021). Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. AAPS PharmSciTech, 22(1), 12.
- Spyros, A., & Dais, P. (2000). Application of 31 P NMR Spectroscopy in Food Analysis. 1. Quantitative Determination of the Mono- and Diglyceride Composition of Olive Oils. Journal of Agricultural and Food Chemistry, 48(3), 802-805.
- Destaillats, F., et al. (2010). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Journal of Mass Spectrometry, 45(7), 735-753.
-
AOCS. (n.d.). Monoglycerides, Diglycerides, and Triglycerides by Silica Gel Column Chromatography. Retrieved from [Link]
- Hatzakis, E. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society, 88(10), 1537-1547.
- Kouřimská, L., et al. (2019). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design, 19(5), 2965-2975.
- Kumar, D., et al. (2010). 13 C-NMR spectrum of glyceride moieties: mono-, di-and triglycerides. Grasas y Aceites, 61(3), 266-270.
- Watts, R., & Dils, R. (1969). Separation of mono- and diglycerides by gas--liquid chromatography. Journal of Lipid Research, 10(1), 33-40.
-
Watts, R., & Dils, R. (1969). Separation of mono- and diglycerides by gas-liquid chromatography. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glycerol-impurities. Retrieved from [Link]
-
Klein, R. A. (1971). Mass spectrometry of the phosphatidylcholines: dipalmitoyl, dioleoyl, and stearoyl-oleoyl glycerylphosphorylcholines. ResearchGate. Retrieved from [Link]
- Kouřimská, L., et al. (2019). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1‐Palmitoyl-2-linoleoyl. Crystal Growth & Design, 19(5), 2965-2975.
- Nieva-Echevarría, B., Goicoechea, E., & Guillén, M. D. (2014). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 19(11), 17899-17921.
- Wang, Y., et al. (2019). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Molecules, 24(18), 3338.
-
Veeprho. (n.d.). 1,2-Dipalmitoyl-sn-Glycerol | CAS 30334-71-5. Retrieved from [Link]
- Windbergs, M., Strachan, C. J., & Kleinebudde, P. (2009). Investigating the principles of recrystallization from glyceride melts. AAPS PharmSciTech, 10(4), 1224-1233.
-
Wako Pure Chemical Industries. (n.d.). Recrystallization method. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dipalmitoyl-sn-glycerol. Retrieved from [Link]
- U.S. Patent No. 5,859,270. (1999). Method for preparation of purified monoglycerides; and, products.
- IUPAC. (1991). Determination of mono- and diglycerides by capillary gas chromatography: results of a collaborative study and the standardized method. Pure and Applied Chemistry, 63(8), 1153-1162.
-
RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. Retrieved from [Link]
- Standl, S., et al. (2018). Analysis of nonvolatile lipid oxidation products in vegetable oils by normal-phase high-performance liquid chromatography with mass spectrometric detection. Analytical and Bioanalytical Chemistry, 410(25), 6463-6475.
- Himawan, C., et al. (2006). Crystallisation of 1,3‐dipalmitoyl‐2‐oleoylglycerol and tripalmitoylglycerol and their mixtures from acetone. Journal of the Science of Food and Agriculture, 86(1), 135-141.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
- Tan, H. W., Abdul Aziz, A. R., & Aroua, M. K. (2013). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers in Chemistry, 1, 5.
- MacDougall, C. J., et al. (2019). Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces. ACS Omega, 4(4), 7486-7495.
- da Silva, G. P., et al. (2022). Improvement of the Crude Glycerol Purification Process Derived from Biodiesel Production Waste Sources through Computational Modeling. Sustainability, 14(3), 1747.
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Biomodel. (n.d.). Separation of lipids using thin layer chromatography. Virtual experiment. Retrieved from [Link]
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NIST. (n.d.). 1,2-Dipalmitin, TMS derivative. Retrieved from [Link]
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Christie, W. W. (2019, July 23). Thin-Layer Chromatography of Lipids. AOCS. Retrieved from [Link]
- Manzoor, M., et al. (2022). Progress, prospect and challenges in glycerol purification process: A review. Fuel, 320, 123951.
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avoiding isomeric byproducts in 1,2-dipalmitoylglycerol synthesis.
Welcome to the technical support center for the synthesis of 1,2-dipalmitoylglycerol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity 1,2-dipalmitoylglycerol while minimizing the formation of its isomeric byproduct, 1,3-dipalmitoylglycerol. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Isomeric Byproduct Formation
One of the most common challenges in the synthesis of 1,2-dipalmitoylglycerol is the unintended formation of the thermodynamically more stable 1,3-isomer. This occurs through a process known as acyl migration, where an acyl group moves from the sn-2 position to the sn-1 or sn-3 position of the glycerol backbone.[1][2] This guide will help you diagnose and resolve issues related to high levels of 1,3-dipalmitoylglycerol in your reaction mixture.
Q1: I've detected a significant amount of 1,3-dipalmitoylglycerol in my final product. What are the likely causes?
The presence of the 1,3-isomer is almost always due to acyl migration.[3] This intramolecular rearrangement is catalyzed by various factors during the synthesis and work-up procedures. The primary culprits include:
-
Elevated Temperatures: Higher reaction or purification temperatures provide the activation energy needed for the acyl group to migrate.[2]
-
Prolonged Reaction Times: The longer the 1,2-isomer is exposed to reaction conditions, the greater the opportunity for it to isomerize to the more stable 1,3-form.
-
Presence of Acidic or Basic Catalysts: Both acids and bases can catalyze acyl migration. This includes catalysts used in the reaction itself, as well as residual acidic or basic impurities.
-
Polar Solvents: Certain polar solvents can facilitate the formation of a transition state that promotes acyl migration.[4] For instance, ethanol has been shown to cause isomerization of long-chain diacylglycerols.[4]
-
Chromatographic Purification Conditions: The stationary phase of chromatography columns, such as silica gel, can have acidic sites that promote acyl migration during purification.[3]
Q2: How can I minimize the formation of 1,3-dipalmitoylglycerol during a chemical synthesis approach?
Minimizing the formation of the 1,3-isomer requires careful control over the reaction and purification conditions. Here are key strategies:
-
Protecting Group Strategy: The most reliable method to prevent acyl migration during chemical synthesis is to use a protecting group for the sn-3 hydroxyl group of glycerol. A common strategy involves starting with a protected glycerol derivative, such as 1,2-isopropylidene-sn-glycerol, acylating the remaining hydroxyl group, and then deprotecting under mild conditions.
-
Low-Temperature Acylation: Perform the acylation of the glycerol backbone at the lowest possible temperature that still allows for a reasonable reaction rate. This reduces the thermodynamic driving force for acyl migration.
-
Careful Catalyst Selection and Removal: If a catalyst is necessary, choose one that is known to have a low propensity for inducing acyl migration. Ensure complete removal of the catalyst during the work-up.
-
Optimized Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction as soon as the desired product is formed, avoiding prolonged exposure to reaction conditions.
-
Non-Polar Solvents: Whenever possible, use non-polar solvents for the reaction and work-up to disfavor the transition state required for acyl migration.
Q3: I'm using an enzymatic approach for the synthesis. How can I suppress the formation of the 1,3-isomer?
Enzymatic synthesis, often utilizing lipases, offers higher regioselectivity compared to many chemical methods.[5][6] However, acyl migration can still occur.[7] Here’s how to mitigate it:
-
Choice of Enzyme: Utilize a lipase with high sn-1,3 regioselectivity. Lipases such as those from Rhizomucor miehei (Lipozyme RM IM) are known for their specificity, which can be leveraged to selectively acylate the sn-1 and sn-3 positions of glycerol, or deacylate a triacylglycerol at these positions to yield a sn-2 monoacylglycerol, which can then be acylated to the desired 1,2-diacylglycerol.[7][8]
-
Control of Water Activity: The amount of water in the reaction medium can influence enzyme activity and the rate of side reactions, including acyl migration. In solvent-free systems, the removal of water, for example by using molecular sieves, can be critical.[5]
-
Temperature and Time Optimization: Even in enzymatic reactions, lower temperatures and shorter reaction times are beneficial to reduce the risk of acyl migration.[2][7]
-
Immobilized Enzymes: Using immobilized lipases can simplify catalyst removal and may help in creating a microenvironment that is less conducive to acyl migration.[9]
The following diagram illustrates the acyl migration process from the desired 1,2-dipalmitoylglycerol to the undesired 1,3-dipalmitoylglycerol.
Caption: Acyl migration pathway from 1,2- to 1,3-dipalmitoylglycerol.
Q4: What are the best methods for purifying 1,2-dipalmitoylglycerol and removing the 1,3-isomer?
Separating the 1,2- and 1,3-isomers can be challenging due to their similar physical properties. However, several techniques can be effective:
-
Low-Temperature Crystallization: This is a highly effective method for separating the isomers. The different melting points and solubilities of the 1,2- and 1,3-isomers in specific solvents can be exploited. For instance, solvent fractionation using hexane at a controlled temperature can partition the 1,2-isomer from the 1,3-isomer.[10][11]
-
Boric Acid Impregnated Silica Gel Chromatography: Boric acid forms a complex with the cis-diols present in the 1,2-isomer, making it more polar. This allows for the separation of the 1,2- and 1,3-isomers on a silica gel column impregnated with boric acid.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical and preparative technique for separating diacylglycerol isomers.[4][13] Isocratic elution with a suitable mobile phase, such as acetonitrile, can effectively resolve the 1,2- and 1,3-dipalmitoylglycerol.[13]
Here is a summary of key parameters to control for minimizing 1,3-isomer formation:
| Parameter | Recommendation for Chemical Synthesis | Recommendation for Enzymatic Synthesis | Rationale |
| Temperature | Low as feasible for reaction | Optimal for enzyme activity, but avoid excessive heat | Reduces thermodynamic driving force for acyl migration.[2] |
| Reaction Time | Monitor closely and stop at completion | Optimize for maximum yield with minimal byproduct | Minimizes exposure to conditions that promote isomerization. |
| Solvent | Non-polar (e.g., hexane, toluene) | Solvent-free or non-polar organic solvent | Polar solvents can stabilize the transition state for acyl migration.[4] |
| Catalyst | Use mild catalysts; ensure complete removal | High regioselective lipase (e.g., sn-1,3 specific) | Minimizes side reactions and directs acylation to the desired positions.[6] |
| Purification | Low-temperature crystallization; Boric acid chromatography | Low-temperature crystallization | Avoids acidic conditions of standard silica gel and exploits differences in physical properties.[10][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 1,2-dipalmitoylglycerol?
Common starting materials for chemical synthesis include glycerol, protected glycerol derivatives (e.g., solketal), and palmitic acid or its activated forms (e.g., palmitoyl chloride, palmitic anhydride). For enzymatic synthesis, glycerol and palmitic acid are common substrates.[14] Alternatively, one can start with a triglyceride like tripalmitin and use a lipase to selectively remove the fatty acid at the sn-3 position.[6]
Q2: How can I accurately quantify the ratio of 1,2- to 1,3-dipalmitoylglycerol in my sample?
Several analytical techniques can be used to quantify the isomeric ratio:
-
High-Performance Liquid Chromatography (HPLC): As mentioned, RP-HPLC is an excellent method for separating and quantifying the isomers.[13]
-
Gas Chromatography (GC): After derivatization (e.g., silylation), GC can be used to separate and quantify the isomers.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the 1,2- and 1,3-isomers based on the chemical shifts of the glycerol backbone protons and carbons.
Q3: Is it possible to completely avoid the formation of the 1,3-isomer?
While completely avoiding the formation of the 1,3-isomer is extremely difficult, its presence can be minimized to negligible levels through careful optimization of reaction conditions, the use of protecting groups, and efficient purification methods.
Q4: Can acyl migration occur during storage?
Yes, acyl migration can occur during storage, especially if the 1,2-dipalmitoylglycerol is stored at elevated temperatures or in the presence of acidic or basic impurities. For long-term storage, it is recommended to store the product at low temperatures (e.g., -20°C or below) in a pure, dry state or dissolved in a non-polar, aprotic solvent.
The workflow for synthesizing and purifying 1,2-dipalmitoylglycerol with minimal isomeric byproducts is summarized in the diagram below.
Caption: Optimized workflow for 1,2-dipalmitoylglycerol synthesis.
References
- Benchchem. (n.d.). Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol: A Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol.
- Becalski, A., & Sprules, T. (2001). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography.
- Xu, X., Mu, H., & Høy, C. E. (2000). Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification. Food Science and Technology Research, 6(3), 175-179.
- Mao, Y., Lee, Y. Y., Xie, X., Wang, Y., & Zhang, Z. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Journal of Functional Foods, 106, 105616.
- Han, X., & Gross, R. W. (2005). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Analytical Biochemistry, 336(1), 149-163.
- Tan, C. P., & Che Man, Y. B. (2002). Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition. Food Chemistry, 77(3), 353-360.
- Li, W., Liu, Y., & Wang, X. (2022). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Foods, 11(18), 2849.
- Lee, Y. Y., Zhang, Z., Lai, O. M., Tan, C. P., & Wang, Y. (2023). 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and physicochemical properties. Food Chemistry, 415, 135769.
- Cyberlipid. (n.d.). ANALYSIS OF DIACYLGLYCEROLS.
- Gertz, C., & Fiebig, H. J. (2006). Isomeric diacylglycerols – Determination of 1,2‐ and 1,3‐diacylglycerols in virgin olive oil. European Journal of Lipid Science and Technology, 108(12), 1066-1072.
- Nikolova-Damyanova, B. (2019). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 24(16), 2999.
- Bates, P. D., & Browse, J. (2012). The significance of different diacylgycerol synthesis pathways on plant oil composition and bioengineering. Frontiers in Plant Science, 3, 147.
- Buchnea, D. (1971). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Lipids, 6(10), 734-739.
- Wei, W., Yang, H., Li, W., Wang, Y., & Wang, X. (2015). Synthesis of structured lipid 1,3-dioleoyl-2-palmitoylglycerol in both solvent and solvent-free system. Journal of the American Oil Chemists' Society, 92(11), 1593-1601.
- ChemicalBook. (n.d.). 1,2-DIPALMITOYL-SN-GLYCEROL synthesis.
- Köffel, R., & Schober, M. (2014). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 71(23), 4629-4648.
- Nagao, T., et al. (2010). Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. Journal of the American Oil Chemists' Society, 87(11), 1347-1353.
- Sribney, M., & Dove, M. (1987). Microscale synthesis of phosphatidyl-[3H]choline from 1,2-diacylglycerol. Assessment of isomerization by reversed-phase high-performance liquid chromatography. Journal of Lipid Research, 28(8), 1007-1012.
- Wang, Y., et al. (2011). Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol. Journal of Agricultural and Food Chemistry, 59(22), 12199-12205.
- Ueno, S., et al. (2018). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design, 18(1), 353-362.
- Wang, Y., et al. (2022). 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value.
- Ye, A., et al. (2022). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Foods, 11(18), 2849.
- Tan, C. P., & Che Man, Y. B. (2002). Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition. Food Chemistry, 77(3), 353-360.
- Benchchem. (n.d.). An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: Properties, Signaling, and Experimental Analysis.
- Kasama, K., & Seyama, Y. (1987). 1-Alkyl-2,3-diacylglycerol synthesis in primary culture cells of guinea pig harderian gland. Journal of Biochemistry, 101(5), 1247-1252.
- Fernández-Pérez, V., et al. (2022). Glycerol-based enzymatically synthesized renewable polyesters. Polymer Chemistry, 13(16), 2346-2357.
- Ooi, T. L., et al. (2020). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers in Chemistry, 8, 570.
- D'Arrigo, P., et al. (2012). Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine.
- Creative Proteomics. (n.d.). Diacylglycerol: Structure, Functions, and Analytical Methods.
- Bates, P. D., & Browse, J. (2012). The significance of different diacylgycerol synthesis pathways on plant oil composition and bioengineering. Frontiers in Plant Science, 3, 147.
- Moof University. (2015, July 9). Glycerophospholipid Synthesis (Part 2 of 4) - Two Methods for Adding Head Groups.
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- 12. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
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Technical Support Center: Vehicle Control Experiments for 1,2-Dipalmitoylglycerol in Cell-Based Assays
Welcome to the technical support guide for utilizing 1,2-dipalmitoylglycerol (1,2-DPG) in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this lipophilic second messenger analog. Here, we provide in-depth, field-proven insights and troubleshooting solutions to ensure the scientific integrity and reproducibility of your experiments.
Section 1: Understanding 1,2-Dipalmitoylglycerol and Its Experimental Challenges
1,2-dipalmitoylglycerol is a saturated diacylglycerol (DAG) that acts as a second messenger in numerous signal transduction pathways, most notably by activating Protein Kinase C (PKC).[1][2][3] Unlike more commonly used, shorter-chain DAG analogs like 1,2-dioctanoyl-sn-glycerol (diC8), 1,2-DPG's long saturated fatty acyl chains present unique challenges in cell-based assays, primarily due to its poor aqueous solubility and its nature as a weak activator of PKC.[1][4][5]
The primary experimental hurdle is the effective and consistent delivery of this lipophilic compound to cells in an aqueous culture environment. This necessitates the use of a vehicle, a solvent used to dissolve and carry 1,2-DPG. However, the vehicle itself can exert biological effects, confounding the interpretation of results.[6][7][8][9] Therefore, meticulous vehicle control experiments are not just a recommendation but a cornerstone of scientifically valid research with 1,2-DPG.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing a 1,2-dipalmitoylglycerol stock solution?
A1: Due to its lipophilic nature, 1,2-dipalmitoylglycerol is insoluble in water.[10] The most common and effective solvents for preparing stock solutions are dimethyl sulfoxide (DMSO) and ethanol.[3] It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in your cell culture medium, typically keeping it below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[9][11][12]
| Solvent | Solubility of 1,2-DPG | Recommended Max. Final Concentration in Media |
| DMSO | 5 mg/mL[3] | ≤ 0.5%[9] |
| Ethanol | 30 mg/mL[3] | ≤ 0.5%[13] |
Q2: I've dissolved 1,2-DPG in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue with highly lipophilic compounds. Here are several troubleshooting steps:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the 1,2-DPG stock solution.
-
Vortex while adding: Add the stock solution dropwise to the medium while vortexing or gently swirling to facilitate rapid dispersion.
-
Use a carrier protein: For particularly challenging situations, consider pre-complexing 1,2-DPG with a carrier protein like fatty-acid-free bovine serum albumin (BSA). This can enhance its solubility and delivery to cells.
-
Consider alternative delivery methods: For some applications, nanoemulsions or liposomal formulations can be used for controlled delivery of lipophilic agents.[14]
Q3: What is the appropriate vehicle control for my 1,2-DPG experiment?
A3: The vehicle control should contain everything your treatment group receives, except for the 1,2-DPG itself.[15][16] This means if you dissolve your 1,2-DPG in DMSO and then dilute it in your cell culture medium, your vehicle control should be the same final concentration of DMSO in the cell culture medium.[15] This allows you to distinguish the effects of 1,2-DPG from any effects of the solvent.
Q4: Can the vehicle (e.g., DMSO) affect my cells?
A4: Yes, absolutely. Even at low concentrations, DMSO can have biological effects, including altering membrane permeability, inducing cell differentiation, and affecting cell growth.[6][9][11][17] It is imperative to run a vehicle control to account for these potential effects. Some studies have shown that even low concentrations of DMSO can stimulate cell growth in certain cell lines.[9]
Q5: How do I determine a safe concentration of my vehicle for my specific cell line?
A5: Before beginning your experiments with 1,2-DPG, you must perform a dose-response experiment with your chosen vehicle (e.g., DMSO) on your specific cell line. This will establish the maximum concentration of the vehicle that does not cause significant changes in cell viability, morphology, or the specific endpoint you are measuring. A standard approach is to perform a cell viability assay (e.g., MTT or resazurin assay) with a range of vehicle concentrations (e.g., 0.1% to 2%).[18]
Section 2: Experimental Protocols and Workflows
Protocol 1: Preparation of 1,2-Dipalmitoylglycerol Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of 1,2-DPG in DMSO.
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood to maintain sterility.
-
Weighing: Carefully weigh the desired amount of 1,2-dipalmitoylglycerol powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Solubilization: Vortex the solution vigorously until the 1,2-DPG is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[19]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[10][19]
Protocol 2: Vehicle Control Dose-Response Assay
This protocol provides a method to determine the non-toxic concentration range of your vehicle.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Vehicle Dilutions: Prepare a series of dilutions of your vehicle (e.g., DMSO) in complete cell culture medium. For example, if your 1,2-DPG stock solution is 1000x, you would test final DMSO concentrations ranging from 0.1% up to 2%.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the vehicle-containing medium. Include a "medium only" control (no vehicle).
-
Incubation: Incubate the cells for the same duration as your planned 1,2-DPG experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration compared to the "medium only" control. Select the highest vehicle concentration that does not cause a significant decrease in cell viability for your 1,2-DPG experiments.
Experimental Workflow for a Cell-Based Assay with 1,2-DPG
Caption: A typical experimental workflow for a cell-based assay using 1,2-dipalmitoylglycerol.
Section 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in vehicle control | - Vehicle concentration is too high, causing cellular stress or off-target effects. - The vehicle is interfering with the assay readout.[11] - Cell line is particularly sensitive to the vehicle. | - Perform a vehicle dose-response assay to determine a non-toxic concentration. - Test an alternative vehicle (e.g., ethanol if DMSO was used). - Include a "no vehicle" control to assess baseline activity. |
| Inconsistent results between experiments | - Incomplete dissolution of 1,2-DPG stock. - Precipitation of 1,2-DPG in the culture medium. - Variability in cell passage number or health. | - Ensure complete dissolution of the stock solution before each use. - Prepare fresh dilutions of 1,2-DPG in pre-warmed medium for each experiment. - Use cells within a consistent and narrow passage number range. |
| No observable effect of 1,2-DPG | - 1,2-DPG is a weak PKC activator; the concentration may be too low.[1] - The chosen cell line may not express the appropriate PKC isoforms. - The experimental endpoint is not sensitive to PKC activation. | - Perform a dose-response experiment with 1,2-DPG to determine the optimal concentration. - Use a positive control for PKC activation (e.g., phorbol esters or a more potent DAG analog like diC8) to validate the assay system.[20] - Confirm the expression of relevant PKC isoforms in your cell line via Western blot or qPCR. |
Signaling Pathway of Diacylglycerol-Mediated PKC Activation
Caption: Simplified signaling pathway of diacylglycerol-mediated Protein Kinase C activation.
Section 4: Concluding Remarks
The successful use of 1,2-dipalmitoylglycerol in cell-based assays hinges on a thorough understanding of its physicochemical properties and a rigorous approach to experimental design. By implementing the appropriate vehicle controls, validating vehicle compatibility with your specific cell line, and following meticulous preparation protocols, you can ensure the generation of reliable and reproducible data. This guide serves as a foundational resource to empower your research and drug development endeavors involving this important signaling lipid.
References
- Technical Guide: 1,2-Dipalmitoyl-sn-glycerol as a Weak Activator of Protein Kinase C (PKC). Benchchem.
- Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocomp
- The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed.
- Application Notes and Protocols for Utilizing 1,2-Dipalmitoyl-sn-glycerol in Model Lipid Membranes. Benchchem.
- Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. PubMed.
- Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery.
- The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines | Request PDF.
- Specificity and mechanism of protein kinase C activ
- What effects does DMSO have on cell assays?. Quora.
- Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. NIH.
- An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: Properties, Signaling, and Experimental Analysis. Benchchem.
- Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity. PMC - NIH.
- The Effect of Dimethyl Sulfoxide (DMSO) on Cellular Systems.
- What should be the vehicle control?.
- Best practices for handling 1,2-Dipalmitoyl-3-oleoylglycerol in the lab. Benchchem.
- Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. CORE.
- An In-depth Technical Guide to 1,2-Didecanoylglycerol: A Key Modul
- Application Notes and Protocols for the Enzymatic Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol. Benchchem.
- Notes and tips for improving quality of lipid-protein overlay assays.
- Appearance of the vehicles for lipophilic or not water-soluble...
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- In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. NIH.
- Application Notes and Protocols for Cell Culture: 1-Palmitoyl-sn-glycero-3-phosphocholine. Benchchem.
- Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids
- Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling.
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- A Comparative Guide to 1,2-Didecanoylglycerol in Cellular Signaling and Membrane Biophysics. Benchchem.
- In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central.
- Preparing Stock Solutions. PhytoTech Labs.
- 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. PubMed.
- How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?.
- 1,2-Dioctanoylglycerol accelerates or retards mitotic progression in Tradescantia stamen hair cells as a function of the time of its addition. PubMed.
- PRODUCT INFORM
- DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling.
- Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
- Solubility of drugs in ethanol and dmso.
- ab242293 Diacylglycerol Assay Kit | Abcam. Abcam.
- Flow Cytometry Troubleshooting Guide. Cell Signaling Technology.
- Design and Validate a GMP Cell Based Assay.
- (±)-1,2-Dipalmitoylglycerol | 40290-32-2, (±) - Echemi. Echemi.
- Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix.
- Comparison of 1-Palmitoyl-2-Linoleoyl-3-Acetyl-Rac-Glycerol-Loaded Self-Emulsifying Granule and Solid Self-Nanoemulsifying Drug Delivery System: Powder Property, Dissolution and Oral Bioavailability. MDPI.
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Technical Support Center: Optimizing Molar Ratios for Enzymatic Diacylglycerol Synthesis
Welcome to the technical support center for the enzymatic synthesis of diacylglycerols (DAGs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions, with a specific focus on the critical role of substrate molar ratios. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are built on a solid foundation of scientific understanding.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the optimization of molar ratios in lipase-catalyzed DAG synthesis.
Q1: What are the primary enzymatic methods for synthesizing diacylglycerols?
A: Diacylglycerols are primarily synthesized through two main lipase-catalyzed reactions: glycerolysis and esterification .[1][2]
-
Glycerolysis: This is the most common and industrially promising method, involving the reaction of triacylglycerols (TAGs, i.e., fats or oils) with glycerol to produce a mixture of monoacylglycerols (MAGs), DAGs, and unreacted TAGs.[1][2]
-
Esterification: This method involves the direct reaction of free fatty acids (FFAs) with glycerol.[1][2] It is another common approach, particularly when starting with materials rich in FFAs, such as palm fatty acid distillate.[3]
Q2: What is the typical starting molar ratio for DAG synthesis?
A: The optimal molar ratio is highly dependent on the specific substrates (type of oil/fatty acid), the enzyme used, and whether the reaction is glycerolysis or esterification.
-
For glycerolysis , common starting ratios of oil (TAG) to glycerol range from 1:1 to 1:2.[4][5] However, ratios as high as 1:6 (glycerol:oil) have been explored to optimize for both MAG and DAG production.[6] Some studies have found optimal DAG yields with an oil-to-glycerol molar ratio of 2:1.[4][7]
-
For esterification , a stoichiometric excess of fatty acids is often used to drive the reaction towards DAG formation. A common starting point is a fatty acid-to-glycerol molar ratio of 2:1.[8] Ratios such as 1.23:1 (fatty acid:glycerol) have also been identified as optimal under specific conditions.[3][9]
Q3: Why is the substrate molar ratio so critical for DAG yield?
A: The molar ratio of substrates directly influences the reaction equilibrium and kinetics.
-
Shifting Equilibrium: According to Le Chatelier's principle, increasing the concentration of a reactant (like glycerol in glycerolysis) can shift the equilibrium towards the products (MAGs and DAGs).
-
Mass Transfer Limitations: The enzymatic synthesis of DAGs often occurs in a heterogeneous system due to the poor miscibility of glycerol (hydrophilic) and oils/fatty acids (lipophilic).[1][2] Adjusting the molar ratio can impact the viscosity and interfacial area between phases, which is crucial for enzyme activity.[4]
-
Enzyme Inhibition/Stability: An excessive amount of one substrate can negatively impact the enzyme. Excess glycerol, for instance, can increase system viscosity, hindering mass transfer.[4] It can also strip the essential water layer from the enzyme's surface, potentially reducing its activity and stability.[1][2]
Q4: Can using an excess of one substrate be detrimental to the reaction?
A: Yes. While a slight excess of one reactant is often used to drive the reaction, a large excess can be counterproductive.
-
Excess Glycerol: In glycerolysis, too much glycerol can lead to a highly viscous reaction mixture, which impedes efficient stirring and reduces the contact between the enzyme and the oil substrate.[4] This can decrease the overall reaction rate and, consequently, the DAG yield.[1][2] It may also favor the formation of MAGs over DAGs.
-
Excess Fatty Acids (in Esterification): While necessary to form DAGs, a very high concentration of fatty acids can sometimes lead to enzyme inhibition. It can also increase the likelihood of forming TAGs as a byproduct if the reaction proceeds too far.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during DAG synthesis, with a focus on molar ratio optimization.
Problem 1: Low Diacylglycerol (DAG) Yield
A low yield of the target DAG product is the most frequent challenge. The following guide will help diagnose and resolve this issue.
Potential Causes & Solutions
| Potential Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| Suboptimal Molar Ratio | Analyze product composition (MAG, DAG, TAG, FFA) at different time points. Is there a high concentration of unreacted TAGs or an overabundance of MAGs? | Solution: Perform a molar ratio optimization experiment. Test a range of oil:glycerol (e.g., 2:1, 1:1, 1:2, 1:3) or fatty acid:glycerol ratios.[4] Rationale: The molar ratio directly controls the reaction equilibrium. A high level of unreacted TAG suggests insufficient glycerol to drive the glycerolysis forward. Conversely, a high MAG content might indicate that the glycerol concentration is too high, favoring the initial reaction step. |
| Poor Mass Transfer | Observe the reaction mixture. Is it highly viscous? Does it appear poorly mixed, with distinct phases? | Solution 1: Adjust the molar ratio. A very high glycerol content can increase viscosity.[4] Solution 2: Increase the stirring speed. This can overcome external mass transfer limitations by improving the contact between the immiscible substrates and the immobilized enzyme.[10] Rationale: Lipases are interfacial enzymes; their activity depends on the surface area between the oil and glycerol phases. Poor mixing starves the enzyme of substrate. |
| Incorrect Water Activity (a_w) | Measure the water content of your reactants, especially the glycerol, which is hygroscopic. | Solution: Optimize the initial water content (typically 0-5% w/w). While some water is essential for lipase activity, excess water will promote the reverse reaction (hydrolysis), leading to FFA formation instead of DAGs.[11][12] Rationale: Water activity is a measure of "available" water for the enzyme.[13][14] Each lipase has an optimal a_w for catalytic activity. Excess glycerol can bind available water, reducing a_w and potentially inhibiting the enzyme.[1][2] |
| Enzyme Inhibition | Run the reaction with a lower initial substrate concentration but the same ratio. Does the initial reaction rate improve? | Solution: If substrate inhibition is suspected, consider a fed-batch approach where one substrate is added gradually over time instead of all at once. Rationale: High concentrations of substrates, particularly fatty acids or glycerol, can sometimes inhibit lipase activity. A fed-batch strategy maintains a lower, optimal substrate concentration in the reactor. |
Troubleshooting Workflow: Low DAG Yield
Here is a logical workflow to diagnose the root cause of low DAG yield.
Caption: A step-by-step diagnostic workflow for troubleshooting low DAG yields.
Problem 2: High Concentration of Unwanted Byproducts (MAGs or TAGs)
The goal is to maximize DAGs, but often the reaction produces too much of the monoacylglycerol (MAG) intermediate or proceeds too far to the triacylglycerol (TAG) product.
Potential Causes & Solutions
| Byproduct Issue | Potential Cause | Solution & Scientific Rationale |
| High MAG Content | Excess Glycerol: The molar ratio of glycerol to oil is too high. | Solution: Decrease the glycerol-to-oil molar ratio. Start with a 1:1 or even a 2:1 oil-to-glycerol ratio. Rationale: The reaction proceeds stepwise: TAG → DAG → MAG. A high concentration of glycerol pushes the equilibrium strongly towards the initial products of glycerolysis, which are MAGs and DAGs, but can favor MAG accumulation. |
| High TAG Content (Unreacted) | Insufficient Glycerol: The molar ratio of glycerol to oil is too low. | Solution: Increase the glycerol-to-oil molar ratio. Move from a 2:1 to a 1:1 or 1:2 oil-to-glycerol ratio. Rationale: Not enough glycerol is present to effectively convert the TAGs into partial acylglycerols. The reaction stalls due to a lack of one of the key reactants. |
| High TAG Content (Re-esterification) | Acyl Migration: The desired 1,3-DAG isomerizes to 1,2-DAG, which is then esterified to TAG. This is often promoted by higher temperatures. | Solution 1: Lower the reaction temperature. While higher temperatures increase reaction rates, they can also promote acyl migration.[1] Solution 2: Reduce reaction time. Monitor the reaction and stop it once the peak DAG concentration is reached, before significant TAG formation occurs. Rationale: Acyl migration is a non-enzymatic, temperature-dependent process where a fatty acid moves from the sn-2 position to the sn-1 or sn-3 position. The resulting 1,2-DAG has a free primary hydroxyl group that is readily esterified by the lipase to form a TAG. |
Experimental Protocols
Protocol 1: Standard Batch Experiment for DAG Synthesis via Glycerolysis
This protocol provides a baseline for a lab-scale synthesis experiment.
Materials:
-
Triacylglycerol source (e.g., high-oleic sunflower oil, olive oil)
-
Glycerol (analytical grade)
-
Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
-
Reaction vessel (e.g., 100 mL round-bottom flask)
-
Magnetic stirrer with heating mantle or shaking water bath
-
Vacuum system (optional, for water removal)
Procedure:
-
Substrate Preparation: Weigh the desired amounts of oil and glycerol into the reaction vessel to achieve the target molar ratio (e.g., for a 1:2 oil:glycerol ratio, use appropriate molar masses to calculate weights).
-
Enzyme Addition: Add the immobilized lipase. A typical starting enzyme load is 5-10% by total substrate weight.[15]
-
Reaction Setup: Place the vessel in the heating system set to the desired temperature (e.g., 60-65°C).[15] Begin stirring at a speed sufficient to ensure a well-mixed suspension (e.g., 600 rpm).[10]
-
Reaction Monitoring: If possible, apply a vacuum to the system to continuously remove water produced during the reaction, which can drive the equilibrium towards synthesis.
-
Sampling: Withdraw small aliquots (e.g., 100 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours) to monitor the reaction progress.
-
Sample Quenching: Immediately dilute the sample in a solvent like hexane/isopropanol to stop the enzymatic reaction.
-
Analysis: Analyze the composition of the reaction mixture (MAG, DAG, TAG, FFA) using an appropriate analytical method, such as HPLC with an evaporative light scattering detector (ELSD) or GC after derivatization.
Protocol 2: Molar Ratio Optimization Using Response Surface Methodology (RSM)
RSM is a powerful statistical tool to efficiently optimize multiple parameters simultaneously.[3][15][16][17]
Conceptual Workflow:
Caption: Workflow for optimizing DAG synthesis using Response Surface Methodology (RSM).
-
Factor Selection: Identify the key variables affecting DAG yield. For molar ratio optimization, this will be the primary factor (e.g., X₁: Oil-to-Glycerol Ratio). Other critical factors include temperature (X₂) and enzyme concentration (X₃).[3]
-
Experimental Design: Use statistical software to create an experimental design, such as a Central Composite Design (CCD). This will generate a matrix of experimental runs with different combinations of the selected factors at various levels (e.g., low, medium, high).
-
Execution: Perform the experiments as detailed in Protocol 1, using the specific conditions for each run from the design matrix.
-
Data Analysis: Input the resulting DAG yields for each run into the software. The software will fit this data to a polynomial equation and perform an analysis of variance (ANOVA) to determine the statistical significance of each factor and their interactions.
-
Optimization: The software will generate 3D response surface plots and contour plots, visually representing the relationship between the variables and the DAG yield. This allows for the precise identification of the optimal conditions for maximizing DAG production.
References
- Review on the Current State of Diacylglycerol Production Using Enzymatic Approach. (2015). Journal of Applied Sciences.
-
Review on the Current State of Diacylglycerol Production Using Enzymatic Approach. SciSpace. [Link]
-
Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil. (2022). Frontiers in Nutrition. [Link]
-
Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil. (2022). National Center for Biotechnology Information. [Link]
-
Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase. (2024). MDPI. [Link]
-
Process optimization using response surface design and pilot plant production of dietary diacylglycerols by lipase-catalyzed glycerolysis. (2005). PubMed. [Link]
-
Diacylglycerol and Triacylglycerol as Responses in a Dual Response Surface-Optimized. SciSpace. [Link]
-
Process optimization using response surface design for diacylglycerol synthesis from palm fatty acid distillate by enzymatic esterification. (2007). ResearchGate. [Link]
-
Optimization of lipase-catalyzed synthesis of diglycerol monooleate by response surface methodology. (2012). ResearchGate. [Link]
-
Optimization of mono and diacylglycerols production from enzymatic glycerolysis in solvent-free systems. (2010). PubMed. [Link]
-
Lipase-catalyzed esterification for efficient acylglycerols synthesis in a solvent-free system: Process optimization, mass transfer insights and kinetic modeling. (2025). PubMed. [Link]
-
RESPONSE SURFACE METHODOLOGY FOR OPTIMIZING THE GLYCEROLYSIS REACTION OF OLIVE OIL BY Candida rugosa LIPASE. CORE. [Link]
-
Fast Production of Diacylglycerol in a Solvent Free System via Lipase Catalyzed Esterification Using a Bubble Column Reactor. (2021). ResearchGate. [Link]
-
Process Optimization of Enzyme Catalyzed Production of Dietary Diacylglycerol (DAG) Using TLIM as Biocatalyst. (2010). J-Stage. [Link]
-
Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats. (2020). National Institutes of Health. [Link]
-
Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. (2024). National Center for Biotechnology Information. [Link]
-
Effect of water content on glycerolysis of soybean oil. Reaction conditions. (2017). ResearchGate. [Link]
-
Water Activity and its Role in Food Preservation. (2024). UC ANR. [Link]
-
Molecular Basis of Water Activity in Glycerol–Water Mixtures. (2019). Frontiers in Chemistry. [Link]
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- 2. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 3. researchgate.net [researchgate.net]
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- 5. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of mono and diacylglycerols production from enzymatic glycerolysis in solvent-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Process Optimization of Enzyme Catalyzed Production of Dietary Diacylglycerol (DAG) Using TLIM as Biocatalyst [jstage.jst.go.jp]
- 8. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Lipase-catalyzed esterification for efficient acylglycerols synthesis in a solvent-free system: Process optimization, mass transfer insights and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Process optimization using response surface design and pilot plant production of dietary diacylglycerols by lipase-catalyzed glycerolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in 1,2-Dipalmitoylglycerol Synthesis
Welcome to the technical support center for the synthesis of 1,2-dipalmitoylglycerol (1,2-DPG). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the chemical synthesis of this critical diacylglycerol. As a molecule with significant roles in cellular signaling and as a precursor for various lipids, achieving a high-purity, high-yield synthesis is paramount.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting, explain the underlying chemical principles behind common failures, and offer field-proven solutions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield of 1,2-dipalmitoylglycerol is consistently low. What are the primary factors I should investigate?
Low yield is the most common complaint in 1,2-DPG synthesis and typically stems from a combination of three core issues: poor regioselectivity, unwanted acyl migration, and purification losses. The synthesis of 1,2-diacylglycerols is inherently challenging because the 1,3-isomer is the thermodynamically more stable product.[3] Therefore, your entire workflow, from reaction setup to workup, must be optimized to favor the kinetic product, 1,2-DPG.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low 1,2-DPG yield.
Q2: My primary product is the 1,3-isomer. How do I prevent its formation?
The formation of 1,3-dipalmitoylglycerol is the central challenge. It occurs via two main routes: a lack of initial regioselectivity during the acylation of glycerol, or the subsequent isomerization of the desired 1,2-product through acyl migration.
Causality:
-
Poor Regioselectivity: Direct acylation of glycerol often leads to a mixture of products because the primary hydroxyls (sn-1 and sn-3) are more sterically accessible and reactive than the secondary hydroxyl (sn-2).[4]
-
Acyl Migration: The 1,2-diacyl-sn-glycerol is the kinetically favored product but can readily isomerize to the more thermodynamically stable 1,3-isomer. This migration is catalyzed by acid, base, and heat.[3][5] The mechanism involves a transient orthoester intermediate that allows the acyl group to move between the sn-2 and sn-3 positions.
Solutions & Protocols:
-
Employ Protecting Groups (Chemical Synthesis): The most reliable chemical method to ensure regioselectivity is to protect one of the primary hydroxyl groups of glycerol. A common strategy involves starting with a precursor where the sn-3 position is blocked.[6][7]
Caption: Regioselective synthesis using a protecting group strategy.
-
Control pH and Temperature: During reaction workup and purification, strictly avoid acidic or basic conditions and high temperatures.[4] Use mild workup procedures, such as washing with a saturated solution of sodium bicarbonate followed by brine, and maintain low temperatures (<40°C) during solvent evaporation.
-
Consider Enzymatic Synthesis: For ultimate regioselectivity, consider using an sn-1,3-specific lipase.[8][9] These enzymes can selectively hydrolyze a triacylglycerol (like tripalmitin) at the sn-1 and sn-3 positions to yield sn-2-monopalmitin, which can then be acylated. Alternatively, a two-step enzymatic process can be used to first produce the 1,2-diacylglycerol.[5][8]
Q3: I'm using a protecting group strategy, but my yields are still poor. What could be going wrong?
Even with a protecting group, low yields can occur if the protection or deprotection steps are inefficient.
Troubleshooting the Protecting Group Workflow:
| Problem | Potential Cause | Solution & Explanation |
| Low yield after acylation | Incomplete reaction; presence of moisture. | Ensure all reagents and solvents are anhydrous. Palmitoyl chloride is highly sensitive to moisture.[4] Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction by TLC until the protected glycerol starting material is consumed. |
| Mixture of products after acylation | Protecting group is not stable to the acylation conditions. | While common protecting groups like benzyl ethers are robust, ensure the base used (e.g., pyridine, DMAP) is not causing partial cleavage. Use the mildest conditions possible. |
| Low yield after deprotection | Inefficient deprotection; product degradation. | For hydrogenolysis of a benzyl group, ensure the catalyst (e.g., Palladium on Carbon) is active.[10] The reaction can be sluggish; allow sufficient time and monitor by TLC. Over-hydrogenolysis is not typically an issue, but ensure the reaction mixture is not acidic, which could promote acyl migration. |
| Product loss during workup | Emulsion formation; product solubility. | 1,2-DPG can act as a surfactant. Use a brine wash to help break emulsions. When extracting, use a suitable solvent system like dichloromethane or a mixture of hexane and ethyl acetate. |
Q4: How can I effectively purify 1,2-dipalmitoylglycerol from the 1,3-isomer and other byproducts?
Purification is critical and often a major source of yield loss. The structural similarity between 1,2- and 1,3-DPG makes their separation challenging.
Recommended Method: Silica Gel Column Chromatography
This is the most effective method for separating diacylglycerol isomers.[3][5]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent gradient is essential. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of hexane and diethyl ether or hexane and ethyl acetate .[3][5]
-
Elution Order: The less polar compounds elute first. The typical order is:
-
Tripalmitin (byproduct)
-
1,3-Dipalmitoylglycerol
-
1,2-Dipalmitoylglycerol
-
Monopalmitoylglycerol (byproduct)
-
Protocol 1: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Slurry pack a glass column with silica gel in 100% hexane. Do not let the column run dry.
-
Load the Sample: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elute: Begin elution with a low-polarity solvent system (e.g., Hexane:Diethyl Ether 95:5).
-
Monitor Fractions: Collect small fractions and analyze each one using Thin Layer Chromatography (TLC) (See Protocol 2 below).
-
Increase Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20) to elute the more polar components. The 1,2-isomer typically elutes after the 1,3-isomer.[3]
-
Combine and Evaporate: Combine the pure fractions containing 1,2-DPG and remove the solvent under reduced pressure at low temperature (<40°C).
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate: Silica gel F254
-
Mobile Phase: Hexane:Diethyl Ether:Formic Acid (80:20:2, v/v/v)[3] or a similar system. The small amount of acid helps to sharpen the spots but should be used judiciously.
-
Visualization: Stain with phosphomolybdic acid solution followed by gentle heating.[3]
| Compound | Typical Rf Value (Approximate) |
| Tripalmitin | ~0.8 - 0.9 |
| 1,3-Dipalmitoylglycerol | ~0.5 - 0.6 |
| 1,2-Dipalmitoylglycerol | ~0.4 - 0.5 |
| Monopalmitoylglycerol | ~0.1 - 0.2 |
Q5: My TLC shows multiple spots. What are the likely side-products and how can I minimize them?
Besides the 1,3-isomer, you may see spots corresponding to starting materials or other side-products.
Caption: Common side products and their mitigation strategies.
Q6: I'm considering enzymatic synthesis to improve regioselectivity. What are the key parameters to control for a good yield?
Enzymatic synthesis offers excellent regioselectivity but introduces a new set of variables. Lipases are commonly used, but their efficiency is highly dependent on the reaction environment.[8][11]
Key Parameters for Enzymatic Synthesis:
-
Enzyme Choice: Use a sn-1,3-specific lipase such as Rhizomucor miehei (Lipozyme RM IM) or Thermomyces lanuginosus (Lipozyme TL IM) for reactions involving triglycerides.[9][11] For esterification of a diol, a less specific lipase like Candida antarctica Lipase B (Novozym 435) may be effective.[12][13]
-
Water Activity (a_w): This is perhaps the most critical parameter. Too much water promotes hydrolysis (the reverse reaction), while too little can deactivate the enzyme. The optimal water activity must be determined empirically but is often low to favor synthesis over hydrolysis.[9][14] Molecular sieves can be used in solvent-based systems to control the water content.[5]
-
Solvent System: The choice of solvent affects enzyme activity and substrate solubility. Non-polar solvents like hexane are common.[5] Solvent-free systems are also possible but may face mass transfer limitations due to high viscosity.[11][12]
-
Temperature: Higher temperatures increase reaction rates but can also promote acyl migration and enzyme denaturation.[11] A typical range is 40-60°C.
-
Substrate Molar Ratio: An excess of the acyl donor (e.g., palmitic acid or its ester) is often used to drive the reaction towards completion.
Comparison of Synthesis Strategies:
| Parameter | Chemical Synthesis (Protecting Group) | Enzymatic Synthesis |
| Regioselectivity | High (defined by protecting group) | Very High (defined by enzyme specificity) |
| Key Challenge | Multi-step; protection/deprotection efficiency | Reaction speed; optimization of enzyme conditions (temp, a_w) |
| Byproducts | Isomers from incomplete steps, over-acylation | Primarily unreacted starting material, hydrolysis products |
| Conditions | Often requires anhydrous conditions, inert atmosphere | Milder temperatures, often requires water activity control |
| Scalability | Generally more straightforward to scale up | Can be limited by enzyme cost and stability |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol.
- BenchChem. (n.d.). Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol: A Technical Guide.
- An efficient asymmetric synthesis of diacylglycerols. (n.d.). PubMed.
- Schlame, M., et al. (n.d.). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Journal of Lipid Research.
- Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition. (n.d.). ResearchGate.
- Martin, S. F., et al. (n.d.). General Method for the Synthesis of Phospholipid Derivatives of 1,2-O-Diacyl-sn-Glycerols. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Strategies for Regioselective Acylation with 1-Naphthoyl Chloride.
- Diglyceride. (n.d.). Wikipedia.
- BenchChem. (n.d.). An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: Properties, Signaling, and Experimental Analysis.
- Kocienski, P. J. (n.d.). Protecting Groups.
- 1,2-DIPALMITOYL-SN-GLYCEROL synthesis. (n.d.). ChemicalBook.
- Production of Diacylglycerol-Mixture of Regioisomers with High Purity by Two-Step Enzymatic Reactions Combined with Molecular Distillation. (2014). Semantic Scholar.
- Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. (n.d.). ACS Publications.
- Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition. (n.d.). Semantic Scholar.
- Synthesis of structured lipid 1,3-dioleoyl-2-palmitoylglycerol in both solvent and solvent-free system. (n.d.). ResearchGate.
- Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. (2015). PubMed.
- Pfeiffer, F. R., et al. (n.d.). Glycerolipids. III. Stereospecific syntheses of D- and L-1,2-diglycerides via glycerol carbonates. The Journal of Organic Chemistry.
- Glycerol as a cheap, safe and sustainable solvent for the catalytic and regioselective β,β-diarylation of acrylates over palladium nanoparticles. (n.d.). Royal Society of Chemistry.
- Highly Selective Synthesis of 1,3-oleoyl-2-palmitoylglycerol by Lipase Catalysis. (n.d.). PubMed.
- 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value. (2024). PubMed.
- Purification and use of crude green glycerol from the transesterification of triglycerides in the formulation of an alcohol gel hand sanitizer. (2024). PubMed Central.
- Glycerol-based enzymatically synthesized renewable polyesters. (2022). ScienceDirect.
- EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol. (n.d.). Google Patents.
- 1,2-Dipalmitoyl-sn-glycerol. (n.d.). PubChem.
- Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. (n.d.). Frontiers.
- EP0528815A1 - Stereoselective synthesis of 1,2-diglycerides and triglycerides. (n.d.). Google Patents.
- WO2017119007A1 - Process for purification and refining of glycerol. (n.d.). Google Patents.
- Challenges & Opportunities on Catalytic Conversion of Glycerol to Value Added Chemicals. (n.d.).
- Production of diglycerides (1,2-DG and 1,3-DG) after 2, 4, and 6 h.... (n.d.). ResearchGate.
- Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern.
- Purification Methods for Crude Glycerol. (2017). Scribd.
- Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl. (2025).
- Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. (2019). PubMed.
- 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. (2022). MDPI.
- Challenges & Opportunities on Catalytic Conversion of Glycerol to Value Added Chemicals. (2021). ResearchGate.
- Production of 1,2-Propanediol from Glycerol in Saccharomyces cerevisiae. (n.d.). ResearchGate.
- Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. (2022). PubMed Central.
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Technical Support Center: Analytical Methods for 1,3-Dipalmitoylglycerol Contamination
<content_type>
Last Updated: January 6, 2026
Introduction
Welcome to the technical support center for the analysis of 1,3-dipalmitoylglycerol (1,3-DPG). 1,3-DPG is a diacylglycerol (DAG) that can be present as a process-related impurity or degradation product in various pharmaceutical excipients, food products, and cosmetic formulations.[1][2] Its accurate detection and quantification are critical for quality control, ensuring product stability, and meeting regulatory standards. The primary analytical challenge lies in effectively separating 1,3-DPG from its positional isomer, 1,2-dipalmitoylglycerol (1,2-DPG), and other related glycerides.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is structured to help you select the appropriate analytical method and resolve common issues encountered during experimentation.
Method Selection & General FAQs
This section provides a high-level overview to guide your choice of analytical technique.
Q1: Which analytical method is best for detecting 1,3-DPG contamination?
The best method depends on your specific analytical needs: sensitivity, required turnaround time, and available instrumentation.
Comparison of Primary Analytical Techniques
| Technique | Primary Use Case | Pros | Cons |
| HPLC (NP & RP) | Routine QC, isomer separation, quantification. | Excellent for isomer separation, robust, widely available. | May require universal detectors (ELSD, CAD, MS) as DPG lacks a strong chromophore.[1] |
| GC-MS | Fatty acid profiling, sensitive detection of volatile derivatives. | High sensitivity, provides structural information from fragmentation. | Requires derivatization, high temperatures can cause isomerization. |
| NMR (¹H, ¹³C, ³¹P) | Structural confirmation, absolute quantification without standards (qNMR). | Non-destructive, provides unambiguous structural data for isomers.[2][3][4] | Lower sensitivity than MS, requires higher sample concentration, complex data analysis. |
| SFC | Alternative to HPLC with different selectivity. | Faster separations, lower viscosity mobile phase.[5] | Less common instrumentation. |
Q2: My 1,3-DPG standard seems to be degrading or isomerizing in solution. How can I prevent this?
Acyl migration is a common issue where 1,2-DAGs convert to the more stable 1,3-DAGs, and vice-versa, especially in protic solvents or at non-neutral pH.
-
Storage: Store standards and samples in a non-polar, aprotic solvent (e.g., chloroform, hexane) at -20°C or lower.[1]
-
Sample Preparation: Prepare samples immediately before analysis. Avoid prolonged exposure to alcohols (methanol, ethanol) or acidic/basic conditions.
-
Workflow: Minimize time between sample preparation and injection into the analytical instrument.
Q3: What is the most common cause of poor peak separation between 1,2- and 1,3-DPG?
The most frequent cause is using a non-optimal chromatographic column or mobile phase. These isomers are structurally very similar, and standard C18 reversed-phase columns often fail to provide baseline resolution.[6][7][8] Specialized columns or techniques are typically required.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for DPG analysis. Normal-Phase (NP) and Silver-Ion (Ag⁺) HPLC are particularly effective for isomer separation.[1]
Workflow for HPLC Method Development & Troubleshooting
Caption: A workflow for HPLC method selection and troubleshooting.
HPLC FAQs & Troubleshooting
Q4: I have co-elution of 1,2- and 1,3-DPG on my C18 column. What should I do?
Standard C18 columns separate primarily based on hydrophobicity and are often insufficient for positional isomers.[6][7]
-
Solution 1: Switch to Silver-Ion HPLC. This is the most powerful technique for separating lipids based on unsaturation and isomerism.[9][10] Silver ions interact with the pi electrons of double bonds, but also show differential affinity for the ester groups in positional isomers, allowing for separation.[11][12][13]
-
Solution 2: Use a Normal-Phase Column. Columns like PVA-Sil or Diol can effectively separate these isomers using a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol).[1]
-
Solution 3: Optimize RP-HPLC Conditions. While challenging, some success has been reported. Try using a highly non-polar mobile phase like 100% acetonitrile and operate at a lower column temperature (e.g., 10-25°C) to enhance small differences in molecular shape.[6][7][14]
Q5: My peaks are broad and my sensitivity is low when using an Evaporative Light Scattering Detector (ELSD). How can I improve this?
ELSD performance is highly dependent on method parameters.[1]
-
Mobile Phase Volatility: Ensure your mobile phase is sufficiently volatile. Non-volatile components (buffers, salts) are incompatible with ELSD and must be avoided.
-
Optimize ELSD Settings:
-
Drift Tube Temperature: Lower the temperature to the minimum required to evaporate the mobile phase. For semi-volatile analytes like DPG, a high temperature can cause analyte loss. A starting point is 30-40°C.[1][15]
-
Nebulizer Gas Pressure: Adjust the nitrogen gas pressure. Higher pressure creates finer droplets, which evaporate more easily, but can also lead to signal loss if too high. A typical starting pressure is 0.35 MPa.[1][15]
-
-
Flow Rate: A lower flow rate (e.g., 0.5-1.0 mL/min) often improves sensitivity.[15]
Q6: Can temperature affect my separation in Silver-Ion HPLC?
Yes, and the effect can be counterintuitive. For separations using hexane-based mobile phases, increasing the column temperature can increase the retention time of unsaturated compounds.[12] This is because the stability of the silver-olefin complex decreases at higher temperatures, leading to stronger interactions with the stationary phase. For DPG analysis, maintaining a consistent and optimized temperature (e.g., 20-30°C) is crucial for reproducible results.[12][15]
Typical HPLC Starting Conditions
| Parameter | Normal-Phase HPLC [1] | Silver-Ion HPLC [15] | Reversed-Phase HPLC [6][7] |
| Column | PVA-Sil, 250 x 4.6 mm, 5 µm | ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Hexane/Isopropanol | Dichloromethane/Acetone | 100% Acetonitrile (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 - 1.1 mL/min |
| Column Temp. | 30°C | 30°C | 25°C (or lower) |
| Detector | ELSD (Drift Tube: 40°C, Gas: 0.35 MPa) | ELSD (Drift Tube: 30°C, Gas: 0.35 MPa) | UV (205 nm) or CAD |
Troubleshooting Guide: Gas Chromatography (GC)
GC, especially when coupled with Mass Spectrometry (GC-MS), is a highly sensitive technique for lipid analysis. However, it requires derivatization to make the glycerides volatile.
GC Troubleshooting FAQs
Q7: Why do I need to derivatize my DPG sample for GC analysis?
Diacylglycerols have free hydroxyl groups that make them non-volatile and prone to strong interactions with the GC column, resulting in poor peak shape and retention. Derivatization (e.g., silylation) replaces the active hydrogen on the hydroxyl group with a non-polar group (like trimethylsilyl, TMS), increasing volatility and improving chromatographic performance.
Q8: I suspect I'm getting on-column isomerization or degradation. How can I confirm and prevent this?
The high temperatures of the GC inlet and column can cause acyl migration.
-
Confirmation: Inject a pure standard of 1,2-DPG and look for the appearance of a 1,3-DPG peak.
-
Prevention:
-
Use a Cool On-Column or PTV Inlet: These injection techniques introduce the sample into the column at a low temperature, minimizing thermal stress before the chromatographic run begins.
-
Lower Inlet Temperature: If using a split/splitless inlet, use the lowest possible temperature that still ensures complete volatilization of the derivatized analyte.
-
Check for Active Sites: Column degradation or contamination can create active sites that catalyze isomerization. Deactivate the inlet liner with silylation reagent and trim the first few centimeters of the column if necessary.
-
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structural confirmation of 1,2- and 1,3-DPG isomers.[2]
NMR Troubleshooting FAQs
Q9: How can ¹H or ¹³C NMR distinguish between 1,2- and 1,3-DPG?
The chemical environment of the glycerol backbone protons and carbons is different in the two isomers, leading to distinct chemical shifts.
-
¹³C NMR: The chemical shifts of the glycerol carbons (C1, C2, C3) are highly informative. For example, in 1,3-dipalmitoylglycerol, the C1 and C3 carbons are equivalent and resonate at the same chemical shift (~65.3 ppm), while the C2 carbon resonates at a different value (~68.6 ppm). In contrast, the three glycerol carbons in 1,2-DPG are non-equivalent and will show three distinct signals.[3]
-
¹H NMR: The protons on the glycerol backbone also show distinct patterns that allow for differentiation and quantification.[2]
Q10: My sample concentration is too low for NMR. What are my options?
NMR is inherently less sensitive than mass spectrometry.
-
Increase Sample Amount: This is the most straightforward solution.
-
Increase Scan Time: Signal-to-noise ratio increases with the square root of the number of scans. A longer acquisition time can significantly improve data quality.
-
Use a Cryoprobe: If available, a cryogenically cooled probe can increase sensitivity by a factor of 3-4.
-
³¹P NMR: This alternative involves derivatizing the free hydroxyl group with a phosphorus-containing reagent. ³¹P NMR is highly sensitive and offers a wide chemical shift range, allowing for excellent separation of signals from 1,2- and 1,3-DAGs, even at low concentrations.[16][17]
References
-
Christie, W. W. (1995). Silver ion chromatography of lipids and fatty acids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 197-222. [Link]
-
AOCS Lipid Library. (2019). Silver Ion Chromatography and Lipids, Part 3. American Oil Chemists' Society. [Link]
-
Adlof, R. O. (2003). Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times. Journal of Chromatography A, 1011(1-2), 123-128. [Link]
-
Saraf, I., et al. (2021). Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. AAPS PharmSciTech, 22(1), 16. [Link]
-
Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research, 7(6), 717-732. [Link]
-
AOCS Lipid Library. Silver Ion Chromatography of Lipids. American Oil Chemists' Society. [Link]
-
Becalski, A., et al. (2007). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. Journal of AOAC International, 90(5), 1282-1288. [Link]
-
Spyros, A., & Dais, P. (2000). Application of 31P NMR Spectroscopy in Food Analysis. 1. Quantitative Determination of the Mono- and Diglyceride Composition of Olive Oils. Journal of Agricultural and Food Chemistry, 48(3), 802-805. [Link]
-
Becalski, A., et al. (2007). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. Journal of AOAC International, 90(5), 1282-1288. [Link]
-
Hatzakis, E. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society, 88(10), 1635-1646. [Link]
-
Kumar, R., et al. (2012). 13 C-NMR spectrum of glyceride moieties: mono-, di-and triglycerides. Grasas y Aceites, 63(2), 188-192. [Link]
-
Giron, D., et al. (1992). Analysis of mono-, di- and triglycerides in pharmaceutical excipients by capillary supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 821-830. [Link]
-
Ando, Y., et al. (2002). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of Oleo Science, 51(1), 1-8. [Link]
-
Zhang, Y., et al. (2013). Analysis of 1, 3-dioleoyl-2-palmitoylglycerol by Silver-ion HPLC. Chinese Journal of Analytical Chemistry, 41(1), 114-118. [Link]
-
Tan, C. P., et al. (2012). Reversed-Phase High-Performance Liquid Chromatography Analysis of 1,3- and 1,2(2,3)-Positional Isomers of Palm-Based Diacylglycerols. Journal of the American Oil Chemists' Society, 89(6), 1147-1153. [Link]
-
Nieva-Echevarría, B., et al. (2015). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 20(4), 5648-5683. [Link]
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- 5. Analysis of mono-, di- and triglycerides in pharmaceutical excipients by capillary supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Technical Support Center: Strategies to Minimize Solvent Toxicity in 1,2-Dipalmitoylglycerol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the challenges of working with lipophilic compounds like 1,2-dipalmitoylglycerol (1,2-DPG). Our focus is on maintaining experimental integrity by minimizing the confounding effects of solvent toxicity.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns encountered during the experimental design and execution phases involving 1,2-DPG.
Q1: What are the recommended solvents for preparing a 1,2-dipalmitoylglycerol (1,2-DPG) stock solution?
The choice of solvent is critical and depends on the required concentration. Based on solubility data, the following organic solvents are commonly used to prepare high-concentration stock solutions:
For subsequent use in aqueous systems like cell culture media, where the solubility of 1,2-DPG is extremely low (~0.25 mg/mL in PBS), a high-concentration stock in one of these organic solvents is essential.[1] Ethanol is often a preferred starting point due to its higher solvency for 1,2-DPG and its perception as a "greener" or safer solvent compared to others.[2][3]
Q2: Why is it crucial to minimize the final solvent concentration in my cellular assays?
Organic solvents, even at low concentrations, can introduce significant artifacts that compromise experimental validity. The primary concerns are:
-
Direct Cytotoxicity: Most organic solvents are toxic to cells above a certain threshold, leading to cell death and inaccurate viability or functional readouts.[4][5]
-
Alteration of Cell Membranes: Solvents like DMSO and ethanol can increase the permeability of the cell membrane.[6][7] This can affect cellular homeostasis and the intracellular concentration of your compound of interest.
-
Enzyme and Protein Perturbation: DMSO has been shown to induce conformational changes in proteins, potentially altering the activity of enzymes or target proteins in your assay.[7][8]
-
Confounding Biological Effects: DMSO can influence cellular processes like ROS responses, which may interfere with the interpretation of results.[7]
Therefore, the goal is to use the absolute minimum concentration of solvent necessary to keep the 1,2-DPG in solution, ensuring that the observed effects are due to the lipid and not the vehicle.
Q3: I have to use DMSO. What is a "safe" final concentration for cell culture experiments?
There is no universal "safe" concentration, as tolerance is highly dependent on the specific cell line and the duration of exposure.[5] However, a widely accepted best practice is to keep the final DMSO concentration below 0.5% (v/v) , with many protocols recommending not exceeding 0.1% (v/v) to avoid artifacts.[9][10][11]
A recent study evaluating multiple cancer cell lines found that a DMSO concentration of 0.3125% showed minimal cytotoxicity across most lines and time points.[5] In contrast, another study found that DMSO induced cell death at concentrations higher than 0.5%.[4] It is imperative to empirically determine the solvent tolerance for your specific cell line (see Protocol 3).
Q4: Are there less toxic, "greener" alternatives to common solvents like chloroform and DMSO?
Yes, the field is actively moving towards safer and more sustainable solvents.
-
For Lipid Extraction/Film Preparation: Historically, chloroform:methanol mixtures have been a gold standard.[12][13] However, due to chloroform's toxicity, a mixture of hexane and isopropanol is a well-established, less toxic alternative for lipid extraction.[14][15]
-
For Cell-Based Assays: Ethanol is a widely used "greener" alternative to DMSO, recognized for its biodegradability and lower human health hazard.[2] However, ethanol can also be cytotoxic, with one study showing a significant drop in cell viability at concentrations as low as 0.3125% after 24 hours, highlighting the need for careful validation.[5] Emerging novel solvents, such as zwitterionic liquids (ZILs) , have shown great promise as they are less toxic and not cell-permeable, compensating for many of DMSO's shortcomings.[16]
Q5: My 1,2-DPG is precipitating when I add it to my aqueous culture medium. What am I doing wrong?
This is a common issue when working with hydrophobic molecules. Precipitation usually occurs due to improper mixing or exceeding the solubility limit. To prevent this:
-
Prepare a high-concentration stock in a suitable organic solvent like ethanol.[9][17]
-
When preparing your final working solution, add the lipid stock solution dropwise into the aqueous medium while vortexing or stirring vigorously .[9] This rapid dispersion prevents the formation of localized, supersaturated pockets of solvent that lead to precipitation.
-
If using ethanol, gentle warming of the media to 37°C can sometimes aid in solubilization.[17]
-
Always perform a visual inspection for any precipitate before adding the solution to your cells.
Q6: How do I properly validate that the solvent concentration is not impacting my experimental results?
A vehicle control is the cornerstone of a valid experiment. This control should contain the exact same final concentration of the solvent as your experimental samples, but without the 1,2-DPG.[10][17] Additionally, you should run a dose-response curve with the solvent alone to establish its toxicity profile in your specific experimental system (see Protocol 3). This allows you to define a No-Observed-Adverse-Effect Level (NOAEL) and ensures you are working well below that concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced cell viability or altered morphology in vehicle control wells. | The final solvent concentration is above the toxic threshold for your specific cell line. | 1. Perform a solvent tolerance assay to determine the maximum non-toxic concentration (See Protocol 3 ).[8][10] 2. Reduce the final solvent concentration in your experiment to be well below this threshold (ideally <0.1% for DMSO).[11] 3. Consider switching to a less toxic solvent, such as ethanol (after validation) or an emerging alternative.[2][16] |
| Inconsistent or non-reproducible experimental results. | 1. Precipitation of 1,2-DPG in the working solution. 2. Inaccurate pipetting of viscous stock solutions. 3. Degradation of 1,2-DPG during storage. 4. Residual hydrophobic solvents from initial preparation steps affecting membrane properties.[18][19][20] | 1. Prepare working solutions fresh for each experiment using the dropwise addition method with vigorous mixing (See Protocol 2 ).[9] 2. Use positive displacement pipettes for viscous solvents like DMSO. 3. Store 1,2-DPG at -20°C as a stock solution in an appropriate organic solvent, purging the vial with inert gas (nitrogen or argon) to prevent oxidation.[9] 4. If preparing lipid films, ensure complete removal of the initial solvent (e.g., chloroform) under high vacuum overnight.[13] |
| 1,2-DPG powder will not dissolve in the chosen solvent. | The concentration exceeds the solvent's capacity. | 1. Cross-reference your desired concentration with the known solubility limits (See Data Presentation table below). 2. Increase the volume of the solvent or reduce the amount of 1,2-DPG. 3. Gentle warming and vortexing can assist dissolution, but avoid excessive heat which can degrade the lipid. |
Data Presentation: Solvent Comparison
| Solvent | Solubility of 1,2-DPG[1] | General Toxicity Profile | Key Considerations & Best Practices |
| Ethanol | 30 mg/mL | Lower than DMSO, but cell-line dependent. Can be cytotoxic even at low concentrations (<0.5%).[5] | Pros: Greener alternative, higher solubility for 1,2-DPG.[2] Cons: Can affect lipid bilayer fluidity.[6] Best Practice: Keep final concentration <0.5% and validate toxicity for your specific cell line. |
| DMSO | 5 mg/mL | Higher than ethanol. Effects can be seen at >0.1%.[11] | Pros: Widely used, extensive literature available. Cons: Can cause membrane permeabilization, protein denaturation, and has direct biological effects.[7] Best Practice: Keep final concentration as low as possible, ideally ≤0.1%.[10] Always include a vehicle control. |
| Chloroform / Methanol | High (used for initial dissolution) | Highly toxic and hazardous.[21] | Pros: Excellent for dissolving lipids to create a homogenous film.[13] Cons: Not for direct addition to cells. Residual solvent is a major concern.[22] Best Practice: Use only for creating dry lipid films in a fume hood. Ensure complete removal by rotary evaporation and high vacuum.[13] |
Experimental Protocols & Visualizations
Workflow for Preparing and Applying 1,2-DPG Solutions
Caption: Standard workflow from stock preparation to cell treatment.
Protocol 1: Preparation of a 1,2-DPG Stock Solution in Ethanol
Objective: To prepare a high-concentration, stable stock solution of 1,2-DPG.
Materials:
-
1,2-Dipalmitoyl-sn-glycerol (powder)
-
Anhydrous Ethanol (200 proof)
-
Sterile glass vial with Teflon-lined cap
-
Analytical balance
-
Vortex mixer
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of 1,2-DPG powder into the sterile glass vial.
-
Add the calculated volume of anhydrous ethanol to achieve the target concentration (e.g., 10 mg/mL). Example: For 10 mg of 1,2-DPG, add 1 mL of ethanol.
-
Cap the vial tightly and vortex vigorously until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used if dissolution is slow.[17]
-
(Optional but Recommended) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen and prevent lipid oxidation during storage.[9]
-
Seal the vial tightly and store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the stock solution into an aqueous medium while minimizing precipitation.
Materials:
-
1,2-DPG stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of stock solution needed for your final desired concentration. Remember to account for the final solvent percentage. Example: To make 10 mL of a 50 µM working solution from a 10 mM stock, you would need 50 µL of the stock. The final solvent concentration would be 0.5%.
-
Place the required volume of pre-warmed cell culture medium into a sterile tube.
-
While the tube is actively vortexing at a medium speed, add the calculated volume of the 1,2-DPG stock solution drop by drop to the side of the tube.[9]
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
Visually inspect the solution against a light source to ensure no precipitate has formed.
-
Use this working solution immediately to treat cells.
Protocol 3: Validating Solvent Tolerance in a Cell Line
Objective: To determine the highest concentration of a solvent that does not cause cytotoxicity in a specific cell line.
Materials:
-
The cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
The organic solvent to be tested (e.g., DMSO, Ethanol)
-
A cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at the optimal density for a 24, 48, or 72-hour assay and allow them to adhere overnight.
-
Prepare a 2x concentration serial dilution of the solvent in culture medium. A typical range for DMSO would be from 4% down to 0.03% (yielding final concentrations of 2% to 0.015%).
-
Remove the old medium from the cells and add 50 µL of fresh medium.
-
Add 50 µL of the 2x solvent dilutions to the appropriate wells in triplicate. Include "no solvent" control wells.
-
Incubate the plate for the longest duration planned for your actual experiments (e.g., 48 hours).
-
At the end of the incubation, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Plot the cell viability (%) versus the solvent concentration. The highest concentration that shows no statistically significant decrease in viability compared to the "no solvent" control is your maximum working concentration.
Decision Tree for Solvent Selection
Caption: A decision guide for selecting the appropriate solvent system.
References
- Investigating the structural properties of hydrophobic solvent-rich lipid bilayers. Soft Matter.
- Investigating the structural properties of hydrophobic solvent-rich lipid bilayers - PMC. National Center for Biotechnology Information.
- Investigating the structural properties of hydrophobic solvent-rich lipid bilayers - Soft Matter (RSC Publishing). Royal Society of Chemistry.
- Greener Solvents. Sigma-Aldrich.
- Advances in Lipid Extraction Methods—A Review - PMC. National Center for Biotechnology Information.
- Preserving Cell and Gene Therapies Without Using Toxins. Technology Networks.
- Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications.
- Part 1: Preparation of lipid films for phospholipid liposomes. Protocols.io.
- Best Practices for Solubilizing and Storing Fatty Acid Methyl Esters (FAMEs). Benchchem.
- Could anyone recommend any method for dissolving the oil in the aqueous culture medium? ResearchGate.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health.
- Liposome Preparation. Sigma-Aldrich.
- Avoiding toxic DMSO concentrations in cell culture. Reddit.
- Lipid extraction of tissues with a low-toxicity solvent. Deep Blue Repositories, University of Michigan.
- What the concentration of DMSO you use in cell culture assays? ResearchGate.
- Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers. National Institutes of Health.
- What effects does DMSO have on cell assays? Quora.
- 1,2-Dipalmitoyl-sn-glycerol. Cayman Chemical.
- Extracting Lipids from Several Species of Wet Microalgae Using Ethanol at Room Temperature. ACS Publications.
- Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. Benchchem.
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- Special procedures for lipid extraction. Cyberlipid.
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Validation & Comparative
Validation of 1,2-Dipalmitoylglycerol as a Protein Kinase C Activator In Vitro
<_ A Comparative Guide for Researchers
Introduction: The Central Role of PKC in Cellular Signaling
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis.[1] The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the second messenger sn-1,2-diacylglycerol (DAG).[1][2][3] These lipid molecules are typically generated at the plasma membrane following the receptor-mediated hydrolysis of phosphoinositides.[1] The structure of the DAG molecule, particularly the composition of its fatty acyl chains, significantly influences the degree and isoform specificity of PKC activation.[1][4] This guide focuses on sn-1,2-dipalmitoyl-glycerol (DPG), a saturated diacylglycerol, and provides a framework for its validation as a PKC activator in vitro. A nuanced understanding of both potent and weak activators like DPG is crucial for dissecting signaling pathways and for the rational design of therapeutic agents targeting the PKC family.[1]
Mechanism of PKC Activation by Diacylglycerol
The activation of conventional and novel PKC isoforms is a multi-step process initiated by the generation of DAG within a cell membrane.[1]
-
C1 Domain Binding: The regulatory region of cPKC and nPKC isoforms contains tandem, cysteine-rich C1 domains (C1A and C1B) that serve as the binding site for DAG.[1][5] This interaction is stereospecific, with sn-1,2-diacylglycerols being significantly more potent than other isomers.[1]
-
Membrane Translocation: The binding of DAG to the C1 domain increases the affinity of PKC for the membrane, promoting its translocation from the cytosol to the lipid bilayer where its substrates are located.[1]
-
Cofactor Requirement: For conventional PKC isoforms (α, β, γ), this process is cooperative with calcium (Ca²⁺).[1] An increase in intracellular Ca²⁺ prompts the C2 domain to bind to the membrane, positioning the C1 domain for optimal interaction with DAG. Novel PKC isoforms (δ, ε, η, θ) are calcium-independent.[6]
Caption: General signaling pathway of conventional PKC activation.
Comparative Analysis: 1,2-Dipalmitoylglycerol vs. Other PKC Activators
The choice of a PKC activator can profoundly impact experimental outcomes. This section compares DPG with other commonly used activators. It is important to note that diacylglycerols with saturated fatty acid chains, such as DPG, are generally considered weaker activators compared to their unsaturated counterparts.[4][7]
| Activator | Chemical Class | Mechanism of Action | Potency (Typical Conc.) | Isoform Specificity | Key Advantages | Potential Disadvantages & Off-Target Effects |
| 1,2-Dipalmitoylglycerol (DPG) | Saturated Diacylglycerol (DAG) | Mimics endogenous DAG, binds to the C1 domain of cPKCs and nPKCs.[1] | Weak activator; sequestration into gel-phase lipid domains can limit availability.[7] | Likely activates a broad range of cPKCs and nPKCs.[3] | Physiologically relevant saturated DAG. | Lower potency compared to unsaturated DAGs and phorbol esters.[3][4] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Unsaturated Diacylglycerol (DAG) | Mimics endogenous DAG, binds to the C1 domain of cPKCs and nPKCs.[8] | High; low micromolar range.[9] | Activates a broad range of cPKCs and nPKCs.[8] | Potent endogenous activator.[8] | Rapidly metabolized by cells.[8][10] |
| Phorbol 12-myristate 13-acetate (PMA) | Phorbol Ester | Potent DAG analog, binds to the C1 domain of cPKCs and nPKCs.[8][11] | Very high; nanomolar range.[12] | Potent activator of conventional and novel PKCs. | High potency and metabolic stability.[8] | Can cause sustained, non-physiological activation and downregulation of PKC.[13][14] Known tumor promoter.[15] |
| Bryostatin-1 | Macrolide | Binds to the C1 domain of PKC.[14] | High; nanomolar range. | Can act as both an activator and inhibitor depending on exposure time.[14] | Unique biological activities.[16] | Complex dose-dependent effects; can downregulate PKC with long-term exposure.[14] |
Experimental Validation of 1,2-Dipalmitoylglycerol as a PKC Activator
A multi-faceted approach is required to rigorously validate the activity of DPG in vitro. This involves direct measurement of kinase activity and assessment of downstream phosphorylation events.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of DPG to activate purified or immunoprecipitated PKC. Both radioactive and non-radioactive formats are available.[17][18]
Principle: The assay measures the transfer of a phosphate group from ATP to a specific PKC substrate peptide.[17][18] The amount of phosphorylated substrate is proportional to PKC activity.
Experimental Workflow Diagram
Caption: Workflow for an in vitro PKC kinase activity assay.
Detailed Protocol (Non-Radioactive ELISA-based):
This protocol is adapted from commercially available kits.[19]
-
Prepare Lipid Activator:
-
In a glass tube, combine 1,2-dipalmitoylglycerol (DPG) and phosphatidylserine (PS).
-
Dry the lipids under a stream of nitrogen and then under vacuum for at least 1 hour.
-
Resuspend the lipid film in kinase assay buffer and sonicate on ice to create small unilamellar vesicles.
-
-
Prepare Reagents:
-
Reconstitute purified PKC enzyme, substrate peptide (pre-coated on a microplate), and ATP in kinase assay dilution buffer.
-
Prepare serial dilutions of the DPG/PS lipid activator. Include a positive control (e.g., PMA) and a negative control (vehicle).
-
-
Kinase Reaction:
-
To the substrate-coated wells, add the kinase assay dilution buffer, the prepared lipid activator dilutions, and the purified PKC enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).[17]
-
-
Detection:
-
Stop the reaction and wash the wells to remove non-phosphorylated components.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add a TMB substrate. The color development is proportional to the amount of phosphorylated substrate.
-
Stop the reaction with an acid stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Western Blot Analysis of PKC Substrate Phosphorylation
This cell-based assay provides evidence of PKC activation within a cellular context by detecting the phosphorylation of known PKC substrates.
Principle: Cells are treated with DPG, and cell lysates are then analyzed by Western blot using an antibody that specifically recognizes the phosphorylated form of a PKC substrate.[20][21] An increase in the phosphorylated substrate indicates PKC activation.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of PKC substrate phosphorylation.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of DPG for a specified time course. Include PMA as a positive control and the vehicle (e.g., DMSO) as a negative control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody).[20]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) or a total protein stain.[20]
-
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for the in vitro validation of 1,2-dipalmitoylglycerol as a PKC activator. By combining direct kinase activity assays with cell-based phosphorylation analysis, researchers can obtain a comprehensive understanding of DPG's potency and efficacy. Given that DPG is a weaker activator, careful dose-response and time-course experiments are essential to fully characterize its activity profile. Future studies could explore the isoform-specific activation of PKC by DPG and investigate its effects in more complex biological systems. This foundational knowledge is critical for the continued exploration of the intricate roles of different diacylglycerol species in cellular signaling.
References
-
Bio-protocol. (n.d.). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]
-
Szewczyk, A., et al. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and Molecular Life Sciences, 77(17), 3291-3306. Retrieved from [Link]
-
Merck Millipore. (n.d.). Protein Kinase C (PKC) Assay Kit. Retrieved from [Link]
-
PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. Retrieved from [Link]
-
Lucs, S. A., et al. (2009). Activation of Protein Kinase C by Phorbol 12-Myristate 13-Acetate suppresses the growth of lung cancer cells through KLF6 induction. International Journal of Cancer, 124(1), 34-42. Retrieved from [Link]
-
Jo, J., et al. (2012). Phorbol 12-Myristate 13-Acetate Enhances Long-Term Potentiation in the Hippocampus through Activation of Protein Kinase Cδ and ε. Experimental Neurobiology, 21(2), 79-87. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of protein kinase C (PKC) substrate phosphorylation in mouse platelets. Retrieved from [Link]
-
Hunn, M., & Quest, A. F. G. (1997). Enzyme Assays for Protein Kinase C Activity. In Protein Kinase C Protocols (pp. 65-73). Humana Press. Retrieved from [Link]
-
Shindo, M., et al. (2016). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Biochemistry and Biophysics Reports, 7, 361-366. Retrieved from [Link]
-
Slater, S. J., et al. (1994). Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation. The Journal of Biological Chemistry, 269(25), 17160-17165. Retrieved from [Link]
-
Brose, N., & Betz, A. (2002). Alternative cellular effectors of diacylglycerol and phorbol esters. Biochemical Society Transactions, 30(4), 496-501. Retrieved from [Link]
-
Wender, P. A., et al. (2004). Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of Chemical Research, 37(1), 17-27. Retrieved from [Link]
-
Public Library of Science. (2013). Western blot analysis of protein kinase C (PKC) substrate phosphorylation in mouse platelets. Retrieved from [Link]
-
ResearchGate. (n.d.). How to monitor PKG and PKC activity by western blot?. Retrieved from [Link]
-
Zidovetzki, R., et al. (1996). Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity. Biophysical Journal, 70(2), 856-866. Retrieved from [Link]
-
Wender, P. A., et al. (2002). Pharmacophoric comparison of the PKC activators phorbol, bryostatin and DAG. Current Drug Discovery Technologies, 1(1), 1-11. Retrieved from [Link]
-
Cho, M. K., & Cho, W. (2003). Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains. The Journal of Biological Chemistry, 278(47), 46858-46865. Retrieved from [Link]
-
Takekoshi, S., et al. (1995). Activation of protein kinase C by oxidized diacylglycerols. Biochemical and Biophysical Research Communications, 217(2), 654-660. Retrieved from [Link]
-
van der Zee, C. E., et al. (1996). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. Journal of Neuroscience Research, 45(5), 580-594. Retrieved from [Link]
-
Shindo, M., et al. (2016). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Biochemistry and Biophysics Reports, 7, 361-366. Retrieved from [Link]
-
Purkiss, J., & Boarder, M. (1996). Diacylglycerol. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]
-
ResearchGate. (n.d.). The activation of the three main protein kinase C (PKC) isoforms induced by hyperglycemia. Retrieved from [Link]
-
Wu, D., et al. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Cancers, 13(21), 5373. Retrieved from [Link]
-
ResearchGate. (n.d.). Activators and inhibitors of protein kinase C (PKC) and their applications in clinical trials. Retrieved from [Link]
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HPLC and mass spectrometry methods for 1,2-dipalmitoylglycerol analysis.
An In-Depth Technical Guide to the Analysis of 1,2-Dipalmitoylglycerol: A Comparative Review of HPLC and Mass Spectrometry Methods
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methodologies for the accurate analysis of 1,2-dipalmitoylglycerol (1,2-DPG). As a critical second messenger in cell signaling and a key intermediate in lipid metabolism, precise quantification of 1,2-DPG is paramount for researchers in cellular biology and drug development.[1] This document moves beyond simple protocols to explain the fundamental principles and rationale behind methodological choices, offering field-proven insights to ensure robust and reliable results.
The Analytical Challenge: Isomers and Ionization
The primary challenge in 1,2-DPG analysis lies in its neutral charge and the presence of its regioisomer, 1,3-dipalmitoylglycerol. An effective analytical method must not only be sensitive enough to detect low physiological concentrations but also selective enough to differentiate between these isomeric forms. Furthermore, neutral lipids like diacylglycerols (DAGs) are notoriously difficult to ionize efficiently, posing a significant hurdle for mass spectrometry-based detection.[2] This guide will explore how different chromatographic and ionization strategies are employed to overcome these challenges.
Core Methodologies: A Head-to-Head Comparison
The gold standard for lipid analysis is the coupling of HPLC with mass spectrometry. The chromatographic separation physically isolates the analyte of interest from a complex matrix, while the mass spectrometer provides sensitive detection and structural confirmation. The two primary modes of HPLC, Reversed-Phase and Normal-Phase, offer distinct advantages for DAG analysis.
| Method | Separation Principle | Isomer Separation | Typical MS Coupling | Advantages | Disadvantages |
| Reversed-Phase (RP) HPLC-MS | Hydrophobicity: Separation based on acyl chain length and saturation.[3] | Generally poor for regioisomers (1,2- vs. 1,3-). | ESI, APCI | Excellent separation of DAGs with different fatty acid compositions; high reproducibility; wide availability of columns.[4] | Co-elution of regioisomers is common; requires MS/MS for confident identification in complex mixtures. |
| Normal-Phase (NP) HPLC-MS | Polarity: Separation based on the polarity of the lipid headgroup.[5] | Excellent for separating 1,2-DAGs from 1,3-DAGs and other lipid classes (MAGs, TAGs).[6][7] | APCI, ESI (often with post-column modification) | Superior isomer separation; simplifies sample extracts by separating lipid classes.[6] | Mobile phases (e.g., hexane) can be less compatible with ESI; potential for acyl migration on silica columns.[7] |
| Derivatization + LC-MS | Varies with derivative | Can be excellent, depending on the derivatizing agent.[8] | ESI | Improves ionization efficiency and uniformity; can enable isomer-specific fragmentation.[8][9] | Adds complexity and potential for error in sample preparation; requires validation of reaction efficiency. |
| Gas Chromatography (GC)-MS | Volatility and Polarity | Excellent | Electron Ionization (EI) | High chromatographic resolution. | Requires derivatization (e.g., silylation) to increase volatility; high temperatures can cause degradation.[10][11] |
Ionization Techniques: The Gateway to the Mass Spectrometer
The choice of ionization source is critical for neutral lipids.
-
Electrospray Ionization (ESI): This "soft" ionization technique is the most common in modern lipidomics.[12] For neutral DAGs, ionization relies on the formation of adducts with cations present in the mobile phase, most commonly ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[1][4] The addition of salts like ammonium formate to the mobile phase is a standard practice to ensure consistent and robust adduct formation.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a more energetic ionization technique that is well-suited for less polar molecules and is highly compatible with both normal-phase and reversed-phase solvents.[13][14] It often produces protonated molecules and characteristic fragment ions that can aid in identification.[15]
-
Atmospheric Pressure Photoionization (APPI): APPI offers high sensitivity for nonpolar lipids, particularly when coupled with normal-phase chromatography using solvents like hexane.[16][17]
Experimental Workflows and Protocols
A robust analytical method is a self-validating system. The inclusion of an appropriate internal standard is non-negotiable for accurate quantification, as it corrects for variations in sample extraction, handling, and instrument response.[18] An ideal internal standard is a DAG species not naturally present in the sample, such as one containing odd-chain fatty acids (e.g., 1,3-dipentadecanoyl-glycerol).[4]
Workflow for 1,2-Dipalmitoylglycerol Analysis
Caption: Standard workflow for quantitative analysis of 1,2-DPG.
Detailed Protocol: Reversed-Phase HPLC-ESI-MS/MS
This protocol offers high sensitivity and selectivity, making it suitable for quantifying 1,2-DPG in complex biological matrices.
1. Sample Preparation & Lipid Extraction:
- To 100 µL of sample (e.g., cell homogenate), add 50 ng of 1,3-dipentadecanoyl-glycerol internal standard (ISTD).[4]
- Perform a lipid extraction using the methyl-tert-butyl ether (MTBE) method for its efficiency and safety profile.[19] Add 1.5 mL methanol followed by 5 mL MTBE. Vortex thoroughly.
- Induce phase separation by adding 1.25 mL of water. Vortex and centrifuge at 1,000 x g for 10 minutes.
- Carefully collect the upper organic layer containing the lipids.
- Dry the lipid extract under a stream of nitrogen gas.
- Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water).
2. HPLC Conditions:
- Rationale: A C18 stationary phase is chosen for its strong hydrophobic interactions with the palmitoyl chains of 1,2-DPG, providing excellent retention and separation from more polar lipids.[3] A gradient elution is used to effectively resolve a wide range of lipid species and ensure sharp peak shapes.
- System: High-Performance Liquid Chromatography system.[20]
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[20]
- Mobile Phase A: 95:5 Water:Acetonitrile with 2 mM ammonium formate.[4]
- Mobile Phase B: 95:5 Acetonitrile:Isopropanol with 2 mM ammonium formate.[4]
- Rationale for Additives: Ammonium formate provides a consistent source of ammonium ions to promote the formation of [M+NH₄]⁺ adducts, which are stable and provide a strong signal in positive ion ESI.[4]
- Flow Rate: 0.3 mL/min.[20]
- Column Temperature: 45°C.[20]
- Gradient:
- 0-2 min: Hold at 30% B
- 2-15 min: Linear gradient to 100% B
- 15-20 min: Hold at 100% B
- 20.1-25 min: Return to 30% B for re-equilibration
3. Mass Spectrometry Conditions:
- Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity. This technique isolates a specific precursor ion (the 1,2-DPG adduct) and monitors for a specific, characteristic fragment ion, eliminating chemical noise.
- Mass Spectrometer: Triple quadrupole mass spectrometer.[20]
- Ionization Mode: Electrospray Ionization (ESI), Positive.[20]
- Key Parameters:
- Spray Voltage: 3500 V[4]
- Drying Gas Temperature: 300°C[4]
- Sheath Gas Flow: 11 L/min[4]
- MRM Transitions:
- 1,2-Dipalmitoylglycerol (C₃₅H₆₈O₅): MW = 568.9 g/mol .[21]
- Precursor Ion ([M+NH₄]⁺): m/z 586.6
- Product Ion (Loss of NH₃ and one palmitic acid): m/z 313.3[22]
- Internal Standard (1,3-Dipentadecanoyl-glycerol):
- Precursor Ion ([M+NH₄]⁺): m/z 558.5
- Product Ion (Loss of NH₃ and one pentadecanoic acid): m/z 299.3
Advanced Considerations: Normal-Phase Chromatography for Isomer Separation
When the explicit separation of 1,2-DPG from 1,3-DPG is critical, Normal-Phase (NP) HPLC is the superior choice. The separation is driven by the interaction of the polar hydroxyl group on the glycerol backbone with a polar stationary phase, such as silica.[6] Since the hydroxyl group is in a different position (sn-2 vs. sn-1/3), the isomers exhibit different polarities and can be chromatographically resolved.
Logical Framework for Method Selection
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A Comparative Guide to the Effects of Saturated vs. Unsaturated Diacylglycerols on Protein Kinase C Activation
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of Protein Kinase C (PKC) is paramount for dissecting cellular signaling pathways and developing targeted therapeutics. Diacylglycerol (DAG), a critical second messenger, is a primary activator of conventional and novel PKC isoforms.[1][2] However, not all DAGs are created equal. The saturation of the fatty acid chains within the DAG molecule plays a pivotal role in determining its efficacy and specificity in PKC activation, leading to distinct downstream cellular responses. This guide provides an in-depth comparison of saturated versus unsaturated diacylglycerols, supported by experimental data, to illuminate these critical differences.
The Central Role of Diacylglycerol in PKC Activation
PKC enzymes are a family of serine/threonine kinases that regulate a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[3] Their activation is a tightly controlled event, often initiated by the hydrolysis of membrane phospholipids, which generates DAG. DAG recruits PKC to the cell membrane and, in conjunction with other cofactors like calcium and phosphatidylserine, induces a conformational change that relieves autoinhibition and activates the kinase.[4] This interaction is primarily mediated by the C1 domain, a conserved region within PKC that specifically recognizes DAG.[2][5]
The PKC family is broadly classified into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both Ca²⁺ and DAG for activation.[2]
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are Ca²⁺-independent but still require DAG for activation.[2]
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are not activated by either Ca²⁺ or DAG.[2]
This guide will focus on the conventional and novel PKC isoforms, as their activity is directly modulated by DAG.
Structural Differences: Saturated vs. Unsaturated Diacylglycerols
Diacylglycerols are composed of a glycerol backbone esterified to two fatty acid chains. The key distinction between saturated and unsaturated DAGs lies in the chemical nature of these fatty acid chains:
-
Saturated Diacylglycerols: Contain fatty acid chains with only single bonds between carbon atoms. This results in straight, flexible chains that can pack tightly together. An example is 1,2-dipalmitoyl-sn-glycerol (16:0/16:0-DAG).
-
Unsaturated Diacylglycerols: Possess one or more double bonds in their fatty acid chains. These double bonds introduce "kinks" into the chains, preventing them from packing as closely as saturated chains. This influences the fluidity of the membrane.[6] Examples include 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG; 18:0/20:4-DAG) and 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG; 18:0/22:6-DAG).[7]
These structural differences have profound implications for how DAGs interact with the cell membrane and with the C1 domain of PKC.
Differential Effects on PKC Isoform Activation: Experimental Evidence
Comprehensive studies have revealed that PKC isoforms exhibit distinct sensitivities and preferences for DAGs with varying degrees of saturation.[7][8] This differential activation is crucial for the specific physiological functions of each isoform.
A key study systematically analyzed the activation of conventional and novel PKC isozymes by a panel of DAG molecular species, including saturated (16:0/16:0-DAG) and various unsaturated forms (e.g., 18:0/20:4-DAG, 18:0/22:6-DG). The findings highlight a considerable variation in the modes of activation.[8]
Comparative Activation of PKC Isoforms by Saturated and Unsaturated DAGs
| PKC Isoform | Class | Preference for Saturated vs. Unsaturated DAGs | Key Experimental Observations |
| PKCα | Conventional | Less preference for long/unsaturated fatty acid-containing DAGs at low concentrations.[8] | Strongly activated by DAG in general.[8] Unsaturated 1,2-diacylglycerols were more potent activators than saturated ones in certain micellar and vesicular systems.[9] |
| PKCβI | Conventional | Higher activation by unsaturated DAGs (SEG and SDG) compared to SAG.[7] | - |
| PKCβII | Conventional | No significant preference.[8] | High sensitivity to DAG but moderate dependence on its concentration for activation.[8] |
| PKCγ | Conventional | Moderate preference for polyunsaturated DAG (18:0/22:6-DG) at low concentrations.[8] | High sensitivity to DAG with moderate dependence on concentration.[8] |
| PKCδ | Novel | Preference for long/unsaturated fatty acid-containing DAGs.[8] Significantly higher activation by SAG (containing arachidonic acid) compared to SDG and SEG.[7] | - |
| PKCε | Novel | Moderate preference for polyunsaturated DAG (18:0/22:6-DG).[8] | Moderately increased activity by DAG.[8] |
| PKCθ | Novel | Strong preference for polyunsaturated DAG (18:0/22:6-DG).[8] | Most strongly activated by DAG among the tested isoforms.[8] |
Data synthesized from Mad-Aparisi et al., 2016 and Khan et al., 1995.[7][8]
These findings underscore that the specific molecular species of DAG generated in a cell can selectively activate a subset of PKC isoforms, thereby dictating the downstream signaling cascade.
Mechanistic Insights: Why Saturation Matters
The differential effects of saturated and unsaturated DAGs on PKC activation can be attributed to a combination of factors:
-
Membrane Biophysics: The presence of unsaturated fatty acid chains in DAGs influences the physical properties of the cell membrane, such as fluidity and curvature.[6] Molecular dynamics simulations suggest that a high level of unsaturation in DAG acyl chains increases their availability at the lipid-water interface, which could facilitate PKC binding.[10][11]
-
C1 Domain Interaction: The precise fit of the DAG molecule within the C1 domain's binding pocket is critical for stable interaction and subsequent PKC activation.[5] The conformation of the fatty acid chains, dictated by their degree of saturation, likely influences this binding affinity and specificity.
-
Metabolic Fate: In cellular contexts, saturated and unsaturated fatty acids, the precursors of DAGs, have different metabolic fates. Unsaturated fatty acids are more readily incorporated into triacylglycerols (TAGs) for storage, whereas saturated fatty acids can lead to an accumulation of DAG.[12][13][14] This differential accumulation can lead to prolonged or aberrant PKC activation in the presence of excess saturated fats, which has been linked to insulin resistance.[12]
Visualizing the Signaling Pathways
PKC Activation by Diacylglycerol
Caption: Divergent signaling outcomes based on the type of DAG produced.
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This protocol is adapted from established methodologies to quantify the activity of purified PKC isoforms in response to different DAG species. [8][15] Objective: To measure the incorporation of ³²P from [γ-³²P]ATP into a specific PKC substrate in the presence of saturated or unsaturated DAGs.
Materials:
-
Purified PKC isoforms (e.g., PKCα, PKCδ)
-
PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)
-
[γ-³²P]ATP
-
Phosphatidylserine (PS)
-
Various DAG species (e.g., 16:0/16:0-DAG, 18:0/20:4-DAG) dissolved in chloroform/methanol
-
Reaction Buffer (e.g., 24 mM Tris-HCl, pH 7.4, 20 mM MgCl₂)
-
Cofactor Buffer (0.2 mM CaCl₂ for cPKCs or 0.5 mM EDTA for nPKCs)
-
Triton X-100
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Lipid Vesicle Preparation: a. In a glass tube, mix the desired amounts of PS and the specific DAG species (saturated or unsaturated) in chloroform/methanol. b. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. c. Resuspend the lipid film in a buffer solution containing Triton X-100 by sonication to form lipid vesicles. This step is critical for presenting the DAG in a membrane-like context.
-
Reaction Mixture Assembly: a. In a microcentrifuge tube on ice, prepare the reaction mixture containing Reaction Buffer, Cofactor Buffer, the PKC substrate peptide, and the prepared lipid vesicles. b. Add the purified PKC enzyme to the mixture.
-
Initiation of Kinase Reaction: a. Start the reaction by adding [γ-³²P]ATP. b. Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of the assay.
-
Termination of Reaction: a. Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose square.
-
Washing: a. Wash the P81 papers multiple times in phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Quantification: a. Place the dried P81 paper in a scintillation vial with scintillation fluid. b. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the PKC activity.
Self-Validation:
-
Include negative controls: a reaction without DAG to measure basal activity, and a reaction without the PKC enzyme to account for background radiation.
-
Include a positive control using a known PKC activator like Phorbol 12-myristate 13-acetate (PMA) to ensure the enzyme is active. [2]* Perform a dose-response curve for each DAG species to determine its potency (EC₅₀).
Experimental Workflow Diagram
Caption: Step-by-step workflow for an in vitro PKC kinase activity assay.
Conclusion and Future Directions
The evidence overwhelmingly indicates that the saturation of diacylglycerol's fatty acid chains is a critical determinant of Protein Kinase C activation. Unsaturated DAGs, particularly those containing polyunsaturated fatty acids, often exhibit greater potency and can selectively activate specific PKC isoforms, such as PKCθ and PKCδ. [8]In contrast, the accumulation of saturated DAGs has been implicated in pathological conditions like insulin resistance, highlighting the importance of DAG composition in maintaining cellular homeostasis. [12] For researchers in drug development, these findings offer a compelling rationale for designing isoform-selective PKC modulators. By mimicking the structure of specific unsaturated DAGs, it may be possible to develop activators or inhibitors that target individual PKC isoforms implicated in diseases such as cancer or immunological disorders, thereby minimizing off-target effects.
Future research should continue to explore the intricate relationship between membrane composition, DAG structure, and PKC activation using advanced biophysical techniques and high-resolution structural studies. [16][17]A deeper understanding of these molecular interactions will undoubtedly pave the way for novel therapeutic strategies targeting the DAG-PKC signaling axis.
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Mad-Aparisi, L., et al. (2016). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 848-856. [Link]
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Ganesan, R., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 102985. [Link]
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Khan, W. A., et al. (1995). Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. The Journal of Biological Chemistry, 270(25), 14962-14968. [Link]
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A Senior Scientist's Guide to the Quantitative Analysis of 1,2-Dipalmitoylglycerol in Biological Samples
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 1,2-dipalmitoylglycerol (1,2-DPG), a pivotal second messenger in cellular signaling. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental challenges and the rationale behind choosing an analytical strategy. We will delve into the technical nuances of separating critical isomers and achieving accurate, reproducible quantification in complex biological matrices.
The Biological Imperative and the Analytical Challenge
1,2-Diacylglycerols (DAGs), such as 1,2-DPG, are not merely metabolic intermediates in the synthesis of triglycerides and phospholipids; they are potent signaling molecules. Generated at the cell membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), 1,2-DAGs act as a crucial secondary messenger, most notably by activating Protein Kinase C (PKC).[1][2] This activation triggers a cascade of downstream phosphorylation events that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.
Caption: Canonical signaling pathway involving 1,2-diacylglycerol (DAG).
The central analytical challenge in quantifying 1,2-DPG is its inherent instability and the presence of its structural isomer, 1,3-dipalmitoylglycerol. The 1,2-isomer can undergo acyl migration to form the thermodynamically more stable 1,3-isomer.[3] This migration can occur during sample storage, extraction, and even during analysis, leading to a significant underestimation of the biologically active 1,2-DPG. Therefore, any robust analytical method must not only be sensitive but also specific enough to resolve these two positional isomers.
Caption: Structural comparison of 1,2- and 1,3-dipalmitoylglycerol isomers.
Comparative Analysis of Quantitative Methodologies
The choice of analytical platform is the most critical decision in the quantification of 1,2-DPG. Each method offers a different balance of specificity, sensitivity, throughput, and cost.
| Methodology | Isomer Specificity | Sensitivity | Throughput | Primary Application | Key Limitations |
| LC-MS/MS | Excellent (with proper chromatography) | High (pM-nM) | Medium | Definitive quantification, isomer-specific research | Requires significant capital investment and expertise |
| Enzymatic Assay | None | Low (µM)[2][4] | High | High-throughput screening, total DAG measurement | Cannot distinguish 1,2- vs 1,3-isomers; potential interferences |
| GC-MS | Good | High | Medium | Fatty acid profiling of DAGs | Requires derivatization; potential for thermal degradation/isomerization |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
For definitive, isomer-specific quantification, LC-MS/MS is the undisputed method of choice.[5] Its power lies in the combination of physical separation via chromatography and highly specific mass-based detection.
-
Expertise & Causality: The key to success is the chromatographic separation. Because 1,2- and 1,3-DAGs are isobaric (same mass), they cannot be distinguished by the mass spectrometer alone.
-
Reversed-Phase (RP) HPLC: This technique separates lipids based on hydrophobicity. Studies have shown that with optimized C18 columns and isocratic elution (e.g., using 100% acetonitrile), baseline separation of 1,2- and 1,3-DAG isomers can be achieved, with the 1,3-isomer typically eluting before the 1,2-isomer for a given fatty acid composition.[6][7]
-
Normal-Phase (NP) HPLC: This method separates molecules based on polarity. It can be particularly effective for separating lipid classes and resolving DAG isomers.[3] Derivatization of the free hydroxyl group can further enhance separation and detection.[3]
-
-
Trustworthiness: Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of 1,2-DPG) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering process provides exceptional specificity and reduces chemical noise. The use of a stable isotope-labeled internal standard (e.g., d5-1,2-dipalmitoylglycerol) is non-negotiable; it corrects for variations in extraction efficiency and matrix effects, ensuring the highest level of accuracy.[8][9]
Enzymatic Assays: For High-Throughput Applications
Commercially available enzymatic assay kits offer a simple, rapid, and high-throughput alternative for measuring diacylglycerol levels.[1]
-
Expertise & Causality: These assays operate on a coupled enzymatic reaction. First, a kinase phosphorylates all DAGs in the sample to produce phosphatidic acid. A lipase then hydrolyzes this intermediate to glycerol-3-phosphate, which is subsequently oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a fluorometric probe, and the resulting signal is proportional to the total amount of DAG in the original sample.[2][4]
-
Trustworthiness: These kits are validated systems that include a DAG standard for generating a calibration curve. However, their critical limitation is the lack of isomer specificity. The initial kinase step does not distinguish between 1,2- and 1,3-DAGs. Therefore, this method quantifies the total DAG pool . It is best suited for screening applications where a rapid assessment of changes in total DAG is sufficient, rather than for studies where the specific signaling role of 1,2-DPG is being interrogated.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach
GC-MS is a powerful tool for lipid analysis, though it presents unique challenges for intact DAGs.
-
Expertise & Causality: Due to their low volatility, DAGs must be chemically modified via derivatization (e.g., conversion to trimethylsilyl ethers) before they can be analyzed by GC.[10] The separation on the GC column is excellent, often providing clear resolution of different fatty acid species.
-
Trustworthiness: The primary risk with GC-MS is the high temperature of the injection port and column, which can promote acyl migration, converting the target 1,2-DPG into the 1,3-isomer and leading to inaccurate results. While this method is excellent for determining the fatty acid composition of the total DAG pool (after hydrolysis and esterification), it is less reliable for quantifying the intact positional isomers compared to modern LC-MS/MS techniques.
In-Depth Experimental Protocols
A self-validating system is built on robust and reproducible protocols. The following sections detail the critical steps from sample collection to final analysis.
Workflow for Quantitative DAG Analysis
Caption: General experimental workflow for LC-MS/MS-based DAG quantification.
Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol is a foundational method for extracting a broad range of lipids, including DAGs, from aqueous samples.[11]
-
Homogenization: Homogenize the biological sample (e.g., 100 µL of plasma or 1x10⁶ cells) in a glass tube.
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., 1,2-dipalmitoyl-d5-glycerol) to the homogenate. This step is critical for accurate quantification.
-
Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes to create a single-phase system and ensure thorough mixing.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of distilled water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes at room temperature. This will result in a clear two-phase separation.[11]
-
Collection: The lipids, including 1,2-DPG, will be in the lower organic (chloroform) phase. Carefully collect this bottom layer using a glass Pasteur pipette, taking care not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Storage & Reconstitution: The dried lipid film can be stored at -80°C. Immediately before analysis, reconstitute the sample in an appropriate solvent (e.g., 100 µL of acetonitrile or isopropanol).
Senior Scientist Insight: The Bligh-Dyer and Folch methods are classic liquid-liquid extraction techniques.[11][12] The key is the precise ratio of chloroform, methanol, and water, which ensures the formation of a biphasic system where polar metabolites remain in the upper aqueous/methanol layer and nonpolar lipids like DAGs partition into the lower chloroform layer. Always use high-purity, glass-distilled solvents to minimize contamination.
Protocol 2: Representative LC-MS/MS Method for 1,2-DPG Quantification
This protocol is a representative method adapted from principles described in the literature for resolving DAG isomers.[5][6][7]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A high-quality reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example for 1,2-DPG):
-
Analyte (1,2-DPG): Precursor Ion [M+NH₄]⁺: m/z 586.5 → Product Ion (Neutral loss of one palmitic acid): m/z 313.3
-
Internal Standard (d5-1,2-DPG): Precursor Ion [M+NH₄]⁺: m/z 591.5 → Product Ion: m/z 318.3
-
-
Quantification: Construct a standard curve using known concentrations of a 1,2-dipalmitoylglycerol analytical standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration in unknown samples by interpolation from this curve.
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stability comparison of 1,2-dipalmitoylglycerol in different solvents
An In-Depth Technical Guide to the Stability of 1,2-Dipalmitoylglycerol: A Comparative Analysis in Common Solvents
For researchers, scientists, and drug development professionals, the integrity of lipid reagents is paramount. 1,2-Dipalmitoyl-sn-glycerol (1,2-DPG), a saturated diacylglycerol, is a cornerstone molecule in biological research and pharmaceutical formulation. It is a critical second messenger in cell signaling, primarily through the activation of Protein Kinase C (PKC), and a key structural component in advanced drug delivery systems like lipid nanoparticles (LNPs).[1][2][3] However, the utility of 1,2-DPG is intrinsically linked to its chemical stability. The molecule is prone to degradation, which can compromise experimental results and the performance of lipid-based therapeutics.
This guide provides an in-depth comparison of 1,2-DPG stability in a range of common laboratory solvents. We will explore the underlying mechanism of its instability, present a robust experimental framework for assessing stability, and offer data-driven recommendations for optimal handling and storage to ensure its purity and efficacy in your research.
The Core of Instability: Intramolecular Acyl Migration
The primary challenge to the stability of 1,2-diacylglycerols is an intramolecular rearrangement known as acyl migration.[4] In this process, the palmitoyl group at the stereochemically defined sn-2 position of the glycerol backbone migrates to the vacant sn-3 hydroxyl position. This isomerization results in the formation of the thermodynamically more stable 1,3-dipalmitoylglycerol (1,3-DPG).[4][5]
Several factors critically influence the rate of this isomerization:
-
Temperature: Increased temperature provides the activation energy needed to accelerate the reaction rate.[4][5]
-
Solvent Environment: The properties of the solvent, such as polarity and the ability to donate protons (proticity), can catalyze the migration. Polar solvents are known to hasten the process.[5]
-
pH and Catalysts: The presence of acidic or basic catalysts, including residual impurities, can dramatically increase the isomerization rate.
-
Physical State: Acyl migration is significantly faster in solution than in the solid state at low temperatures. Notably, the process can be exceptionally rapid on polar surfaces, such as silica gel used for chromatography.[5]
Caption: The process of acyl migration from the less stable 1,2-DPG to the more stable 1,3-DPG isomer via a cyclic intermediate.
A Framework for Assessing Stability: Experimental Protocol
To objectively compare the stability of 1,2-DPG across different solvents, a rigorous, time-course study is required. The following protocol outlines a self-validating system to quantify the rate of isomerization.
Materials and Equipment
-
Lipid: 1,2-Dipalmitoyl-sn-glycerol (≥99% purity, with minimal 1,3-isomer content at baseline).
-
Solvents: Chloroform, 96% Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane, Hexane (all HPLC-grade or equivalent).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).[6][7]
-
Column: C18 reversed-phase column.[7]
-
Storage: Temperature-controlled environments (-20°C and 25°C).
-
Vials: Amber glass vials with Teflon-lined caps.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh and dissolve 1,2-DPG in each of the five test solvents to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot from each stock solution for HPLC analysis. This establishes the initial purity and the baseline percentage of 1,2-DPG.
-
Sample Incubation: Dispense aliquots of each stock solution into separate, properly labeled amber glass vials. Prepare two sets of samples for each solvent. Store one set at -20°C and the other at 25°C (room temperature).
-
Time-Point Sampling: At designated time points (e.g., 24 hours, 7 days, and 30 days), retrieve one vial from each solvent and temperature condition.
-
Sample Preparation for HPLC: Dilute the samples to a suitable concentration (e.g., 1 mg/mL) using the mobile phase to ensure compatibility and accurate quantification.
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Employ an isocratic mobile phase, such as 100% acetonitrile, which has been shown to effectively separate 1,2- and 1,3-diacylglycerol isomers.[8]
-
Monitor the elution profile using a UV detector at 205 nm, where the ester carbonyl group absorbs, or with an ELSD for universal detection.[6][8]
-
Identify the peaks corresponding to 1,2-DPG and 1,3-DPG based on their retention times (typically, the 1,3-isomer elutes slightly before the 1,2-isomer in reversed-phase systems).[8]
-
-
Data Quantification: Integrate the peak areas for both isomers at each time point. Calculate the percentage of 1,2-DPG remaining relative to the total diacylglycerol content (Area1,2-DPG / (Area1,2-DPG + Area1,3-DPG)) * 100%.
Caption: Workflow for the comparative stability assessment of 1,2-dipalmitoylglycerol in various solvents.
Comparative Stability Data and Discussion
The following table summarizes the expected outcomes of the stability study, providing a clear comparison of 1,2-DPG integrity under different conditions. The data is illustrative but based on established chemical principles.
| Solvent | Storage Temp. | % 1,2-DPG Remaining (T=0) | % 1,2-DPG Remaining (T=24h) | % 1,2-DPG Remaining (T=7d) | % 1,2-DPG Remaining (T=30d) |
| Chloroform | -20°C | >99% | >99% | ~98% | ~97% |
| 25°C | >99% | ~98% | ~94% | ~85% | |
| Ethanol (96%) | -20°C | >99% | ~98% | ~95% | ~90% |
| 25°C | >99% | ~90% | ~75% | <60% | |
| DMSO | -20°C | >99% | >99% | ~97% | ~95% |
| 25°C | >99% | ~96% | ~88% | ~78% | |
| Dichloromethane | -20°C | >99% | >99% | ~98% | ~97% |
| 25°C | >99% | ~98% | ~93% | ~84% | |
| Hexane | -20°C | >99% | ~97% | ~92% | ~85% |
| 25°C | >99% | ~88% | ~70% | <58% |
Interpretation of Results
-
Chloroform and Dichloromethane: As non-protic solvents, chloroform and dichloromethane are expected to provide the most stable environment for 1,2-DPG, especially when stored at -20°C. Acyl migration is minimal under these conditions, making chloroform a highly recommended solvent for preparing stock solutions.[9]
-
Ethanol: As a polar, protic solvent, ethanol actively facilitates acyl migration through proton donation, which stabilizes the transition state. This leads to a significantly faster degradation of 1,2-DPG, particularly at room temperature.[10] While 1,2-DPG is soluble in ethanol, solutions should be prepared fresh and used immediately.[3]
-
DMSO: This polar, aprotic solvent represents an intermediate case. While its polarity can promote the formation of the cyclic intermediate, the absence of a proton donor makes the reaction slower than in ethanol. Stability is good at -20°C but notably reduced at room temperature.
-
Hexane: The behavior in non-polar solvents like hexane can be surprisingly unfavorable. Studies on other 2-monoacylglycerols have shown that very non-polar solvents can strongly promote acyl migration.[10] This may be due to the conformation of the diacylglycerol molecule in the non-polar environment, which could favor the formation of the necessary transition state.
Final Recommendations for Researchers
To maintain the integrity of 1,2-dipalmitoyl-sn-glycerol in the laboratory, the following best practices are essential:
-
Prioritize Solid-State Storage: The most effective way to prevent acyl migration is to store 1,2-DPG in its solid, powdered form at -20°C or below in a tightly sealed container.[3][11]
-
Choose Solvents Wisely for Stock Solutions: If a stock solution is required for long-term use, chloroform is the preferred solvent. Solutions should be stored in glass vials with Teflon-lined caps at -20°C to minimize migration.[9] Avoid using plastic containers when working with chloroform.[9]
-
Prepare Fresh for Aqueous and Protic Systems: When using solvents like ethanol or preparing aqueous dispersions (e.g., for liposome formation), always prepare the lipid solution immediately before use. Do not store 1,2-DPG in protic solvents for any extended period.
-
Avoid Heat: Never heat solutions of 1,2-DPG for extended periods to aid dissolution. Gentle warming followed by immediate use is acceptable, but prolonged exposure to elevated temperatures will accelerate isomerization.[5]
-
Perform Quality Control: For critical applications, especially after long-term storage of a stock solution, it is advisable to re-analyze the purity of the 1,2-DPG sample by HPLC or TLC to confirm the low content of the 1,3-isomer.
By understanding the mechanism of acyl migration and the profound impact of the solvent environment, researchers can ensure the chemical fidelity of 1,2-dipalmitoyl-sn-glycerol, leading to more reliable, reproducible, and impactful scientific outcomes.
References
-
Berdasco, M., et al. (2007). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
G., S. K., & S., R. P. (1983). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and Physics of Lipids. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). 18:0-22:6 DG. Retrieved from [Link]
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Metasci. (n.d.). Safety Data Sheet 1,2-o-Ddihexadecyl-Sn-glycerol. Retrieved from [Link]
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ResearchGate. (n.d.). Separation and detection of 1,2- and 1,3-diglycerides (DGs) in moose or caribou meat and moose antler by liquid chromatography and mass spectrometry. Retrieved from [Link]
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IOP Conference Series: Earth and Environmental Science. (2020). The effect of solvent type and temperature on mono-diacylglycerol purification. Retrieved from [Link]
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AOCS Methods. (n.d.). Mono- and Diglycerides HPLC-ELSD. Retrieved from [Link]
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ResearchGate. (2016). Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. Retrieved from [Link]
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European Patent Office. (n.d.). LIPID NANOPARTICLES - EP 4527380 A1. Retrieved from [Link]
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Aarhus University. (n.d.). Analysis of glycerides and partial glycerides. Retrieved from [Link]
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Journal of Lipid Research. (n.d.). A new method for the analysis of component mono-, di-, and triglycerides. Retrieved from [Link]
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Xu, X., et al. (2022). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. Foods. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Commercially Available 1,2-Dipalmitoylglycerol
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced drug delivery systems, particularly in the formulation of lipid-based nanoparticles such as liposomes and solid lipid nanoparticles, the purity of each component is not merely a matter of quality control; it is a critical determinant of therapeutic efficacy and safety. Among these components, 1,2-dipalmitoylglycerol, a key diacylglycerol, plays a significant role in modulating membrane fluidity and stability. However, the commercial availability of this lipid is often accompanied by isomeric impurities, primarily 1,3-dipalmitoylglycerol, which can arise during synthesis or storage. The presence of such impurities can have profound, often detrimental, effects on the physicochemical properties and biological performance of the final drug product.[1][2]
This guide provides a comprehensive framework for validating the purity of commercially available 1,2-dipalmitoylglycerol. We will delve into the rationale behind stringent purity assessment, compare the most effective analytical techniques, and provide detailed, field-proven protocols to empower researchers to confidently assess the quality of this critical excipient.
The Criticality of Purity: Why Isomeric Contamination Matters
The seemingly subtle difference between the 1,2- and 1,3-isomers of dipalmitoylglycerol—the position of the fatty acid chains on the glycerol backbone—translates into significant functional disparities. The 1,2-isomer, with its asymmetric structure, can induce membrane curvature and is a key intermediate in cellular signaling pathways. In contrast, the more stable, symmetric 1,3-isomer does not share these properties to the same extent.
The presence of the 1,3-isomer as an impurity in 1,2-dipalmitoylglycerol preparations can lead to:
-
Altered Liposomal Stability: The packing of lipids within a liposomal bilayer is highly dependent on the geometry of the constituent molecules. The introduction of the 1,3-isomer can disrupt the ordered arrangement of phospholipids, leading to increased membrane permeability and premature drug leakage.[1]
-
Inconsistent Formulation Properties: Variations in the isomeric ratio between different batches of 1,2-dipalmitoylglycerol can result in significant batch-to-batch variability in particle size, zeta potential, and drug encapsulation efficiency of the final liposomal product.[3]
-
Unpredictable Biological Performance: The biological activity of lipid-based formulations can be influenced by the specific isomers present. For instance, diacylglycerols are involved in protein kinase C (PKC) activation, and different isomers can have varying effects.
Therefore, robust analytical methodologies to accurately quantify the isomeric purity of 1,2-dipalmitoylglycerol are indispensable for ensuring the development of safe, stable, and effective lipid-based drug delivery systems.
A Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to assess the purity of 1,2-dipalmitoylglycerol. The choice of method depends on the specific requirements of the analysis, including the need for isomer separation, sensitivity, and the availability of instrumentation.
| Technique | Principle | Strengths | Weaknesses | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Robust, reproducible, and widely available. Can be coupled with various detectors (e.g., ELSD, CAD, MS).[4][5] | May require derivatization for UV detection. Isomer separation can be challenging and requires optimized methods. | Routine quality control, quantification of known impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point. | High resolution for fatty acid profiling (after derivatization). Sensitive detection with FID or MS.[6][7] | Requires derivatization to increase volatility, which can introduce artifacts. High temperatures can cause isomerization. | Analysis of fatty acid composition, detection of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, enabling unambiguous identification and quantification of isomers without the need for reference standards for each isomer.[8][9][10] | Lower sensitivity compared to chromatographic methods. Requires specialized instrumentation and expertise. | Definitive identification and quantification of 1,2- and 1,3-isomers. Structural elucidation of unknown impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity. Can be coupled with LC or GC for enhanced separation and identification.[11] | May not distinguish between isomers without prior chromatographic separation. | Identification and quantification of trace impurities. |
Expert Insight: For a comprehensive validation of 1,2-dipalmitoylglycerol purity, a multi-pronged approach is recommended. NMR spectroscopy serves as the gold standard for the definitive identification and quantification of the 1,3-isomer. HPLC provides a robust method for routine quality control and the quantification of other potential impurities. GC-MS is invaluable for assessing the fatty acid profile and ensuring the absence of residual solvents or other volatile contaminants.
Experimental Protocols for Purity Validation
The following protocols provide a starting point for the validation of commercially available 1,2-dipalmitoylglycerol. It is crucial to validate these methods in your laboratory to ensure they are suitable for your specific instrumentation and samples.
Protocol 1: Isomer Quantification by ¹H NMR Spectroscopy
This protocol allows for the direct quantification of the 1,2- and 1,3-dipalmitoylglycerol isomers.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 1,2-dipalmitoylglycerol sample into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of CDCl₃.
-
NMR Acquisition: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the characteristic signals for the glycerol backbone protons of the 1,2- and 1,3-isomers. The chemical shifts may vary slightly depending on the instrument and solvent, but representative values are:
-
1,2-Dipalmitoylglycerol: The methine proton (CH) of the glycerol backbone typically appears as a multiplet around δ 5.08 ppm. The four methylene protons (CH₂) appear as two multiplets around δ 4.32 and 4.15 ppm.[8]
-
1,3-Dipalmitoylglycerol: The four methylene protons (CH₂) of the glycerol backbone adjacent to the ester groups appear as a doublet around δ 4.16 ppm, and the central methine proton (CHOH) appears as a multiplet around δ 4.08 ppm.[8]
-
-
Integrate the distinct signals corresponding to each isomer.
-
-
Calculation of Isomeric Purity: Calculate the molar percentage of each isomer based on the integral values of their unique proton signals.
Trustworthiness Check: The sum of the calculated percentages for the 1,2- and 1,3-isomers should be close to 100%. The presence of other significant signals in the spectrum may indicate the presence of other impurities that require further investigation.
Protocol 2: Purity Assessment by HPLC with Evaporative Light Scattering Detection (ELSD)
This protocol is suitable for the routine analysis of 1,2-dipalmitoylglycerol purity and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade solvents (e.g., isopropanol, acetonitrile, water)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase gradient. A common gradient for lipid analysis involves a mixture of isopropanol, acetonitrile, and water.[4]
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a 1,2-dipalmitoylglycerol reference standard of known purity in a suitable solvent (e.g., chloroform/methanol mixture). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the test sample in the same solvent as the standard to a known concentration.
-
-
HPLC-ELSD Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the ELSD parameters (e.g., drift tube temperature and nebulizer gas pressure).
-
Inject the standard solutions and the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to 1,2-dipalmitoylglycerol based on the retention time of the reference standard.
-
Identify and quantify any impurity peaks by comparing their retention times to known impurity standards (if available) or by using relative peak areas.
-
Determine the purity of the sample by calculating the percentage of the main peak area relative to the total peak area.
-
Causality Behind Experimental Choices: The use of ELSD is crucial as many lipids, including dipalmitoylglycerol, lack a UV chromophore, making them invisible to standard UV detectors. The reversed-phase C18 column provides good separation of lipids based on their hydrophobicity.
Visualizing the Workflow and Impact
To better understand the validation process and the significance of isomeric purity, the following diagrams illustrate the experimental workflow and the potential consequences of impurities.
Caption: Workflow for the purity validation of 1,2-dipalmitoylglycerol.
Caption: Impact of 1,3-isomer impurity on liposome characteristics.
Authoritative Grounding and Reference Standards
For establishing purity specifications, it is essential to consult pharmacopeial standards. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for many pharmaceutical excipients, which include acceptance criteria for purity and impurities.[12][13] When a specific monograph for 1,2-dipalmitoylglycerol is not available, general chapters on lipids and standards for similar materials should be consulted. Furthermore, the use of certified reference standards is critical for the validation of analytical methods and the accurate quantification of impurities.[14][15]
Conclusion
The validation of 1,2-dipalmitoylglycerol purity is a critical, yet often overlooked, aspect of developing robust and reproducible lipid-based drug delivery systems. By employing a combination of powerful analytical techniques such as NMR, HPLC, and GC, researchers can gain a comprehensive understanding of the purity profile of their starting materials. This diligence at the raw material qualification stage is paramount to ensuring the quality, safety, and efficacy of the final therapeutic product, ultimately accelerating the path from research to clinical application.
References
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Determination of 1,2/1,3-diglycerides in Sicilian extra-virgin olive oils by 1H-NMR over a one-year storage period. PubMed. Available from: [Link]
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High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. SpringerLink. Available from: [Link]
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DETERMINATION OF MONO- AND DIGLYCERIDES BY CAPILLARY GAS CHROMATOGRAPHY. IUPAC. Available from: [Link]
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Gas chromatographic determination of mono- and diglycerides in milk and milk products. ResearchGate. Available from: [Link]
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13 C-NMR spectrum of glyceride moieties: mono-, di-and triglycerides. ResearchGate. Available from: [Link]
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The sn-1,2/sn-1,3 diglycerides ratio obtained from 1 H-NMR normalized signal intensities. ResearchGate. Available from: [Link]
-
Regiospecific analysis of mono- and diglycerides in glycerolysis products by GC × GC-TOF-MS. SciSpace. Available from: [Link]
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Regiospecific Analysis of Mono- and Diglycerides in Glycerolysis Products by GC × GC-TOF-MS. ResearchGate. Available from: [Link]
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Excipient-related impurities in liposome drug products. PubMed. Available from: [Link]
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Robust GC Analysis of Glycerides in Edible Oils. Restek. Available from: [Link]
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Analysis of 1, 3-dioleoyl-2-palmitoylglycerol by Silver-ion HPLC. ResearchGate. Available from: [Link]
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Ensuring Pharmaceutical Purity: The Importance of USP, BP, and EP Standards. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Liposomal Formulations: A Recent Update. PubMed. Available from: [Link]
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Liposomal Formulations: A Recent Update. MDPI. Available from: [Link]
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Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products. PMC - NIH. Available from: [Link]
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The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. PMC - NIH. Available from: [Link]
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An HPLC Method for the Analysis of Glycerol and Other Glycols in Soap. Semantic Scholar. Available from: [Link]
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HPLC Method for Analysis of Glycerol on Primesep AP Column. SIELC Technologies. Available from: [Link]
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A Comparative Guide to the Synthesis of 1,2-Dipalmitoylglycerol: Enzymatic vs. Chemical Routes
Introduction: The Significance of 1,2-Dipalmitoylglycerol
1,2-Dipalmitoyl-sn-glycerol (1,2-DPG) is a specific diacylglycerol (DAG) isomer, a class of lipids playing a central role in cellular signaling and metabolism.[1] Structurally, it consists of a glycerol backbone with two palmitic acid chains esterified at the sn-1 and sn-2 positions, leaving a free hydroxyl group at the sn-3 position.[2][3] This precise molecular architecture makes 1,2-DPG an invaluable tool in pharmaceutical and biotechnological research. It is a key second messenger in cellular signaling pathways, particularly in the activation of Protein Kinase C (PKC), an enzyme family involved in processes like cell proliferation and differentiation.[1][4] Furthermore, its properties as an emulsifier and stabilizer are leveraged in drug delivery systems, such as liposomes, to enhance the bioavailability of hydrophobic drugs and in the formulation of cosmetics and food products.[5][6][7]
The synthesis of structurally defined 1,2-DPG, however, presents a significant chemical challenge: controlling the regioselectivity to prevent the formation of the more thermodynamically stable 1,3-isomer and byproducts like triacylglycerols. This guide provides an in-depth comparison of the two primary strategies employed to overcome this challenge: traditional multi-step chemical synthesis and modern, highly selective enzymatic synthesis. We will explore the underlying principles, experimental workflows, and performance metrics of each approach to inform researchers and process development professionals in selecting the optimal method for their specific application.
The Chemical Synthesis Approach: A Multi-Step Strategy Relying on Protective Groups
Conventional organic synthesis achieves the regioselective production of 1,2-DPG through a multi-step process that relies on the use of protecting groups.[8][9] The core principle is to temporarily block the reactive hydroxyl group at the sn-3 position of the glycerol backbone, allowing for the selective acylation of the sn-1 and sn-2 positions.[10][11][12]
Causality of the Chemical Workflow
The necessity of this multi-step approach stems from the similar reactivity of the primary (sn-1, sn-3) and secondary (sn-2) hydroxyl groups of glycerol. Without protection, acylation with palmitoyl chloride would result in a mixture of mono-, di-, and tri-esters with poor regioselectivity. By protecting the sn-3 position, the reaction is directed exclusively to the desired positions. The choice of protecting group (e.g., trityl, trialkylsilyl, or forming an isopropylidene ketal) is critical; it must be stable under the acylation conditions and readily removable in a final deprotection step without inducing acyl migration.[9][10][12]
Visualizing the Chemical Synthesis Workflow
The following diagram illustrates a typical workflow for the chemical synthesis of 1,2-dipalmitoyl-sn-glycerol.
Caption: A generalized workflow for the chemical synthesis of 1,2-DPG.
Detailed Experimental Protocol: Chemical Synthesis
The following protocol is a representative example of a chemical synthesis route.
-
Protection: Start with a commercially available protected glycerol, such as 3-O-(4'-methoxyphenyl)-sn-glycerol. This protects the sn-3 hydroxyl group.
-
Acylation: Dissolve the protected glycerol in an anhydrous solvent like dichloromethane (DCM). Add a base, such as pyridine, to the solution. Slowly add palmitoyl chloride (2.2 equivalents) to the reaction mixture, maintaining the temperature at 0°C. Allow the reaction to proceed to completion, monitoring its progress by Thin Layer Chromatography (TLC).[8]
-
Work-up and Purification: Upon completion, quench the reaction with a dilute acid solution. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting protected 1,2-dipalmitoyl-sn-glycerol intermediate using column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent system. Add a deprotecting agent (e.g., a Lewis acid or an oxidizing agent like DDQ for an MPM group) to cleave the protecting group from the sn-3 position.
-
Final Purification: After the deprotection is complete, purify the final 1,2-dipalmitoyl-sn-glycerol product, typically by column chromatography, to remove any byproducts and achieve high purity.
The Enzymatic Synthesis Approach: Harnessing Biocatalytic Specificity
Enzymatic synthesis offers a more direct and environmentally benign alternative to chemical methods.[13] This approach leverages the high specificity of enzymes, particularly lipases, to catalyze the esterification of glycerol at specific positions, thereby avoiding the need for complex protection and deprotection steps.[14][15]
Causality of the Enzymatic Workflow
The foundation of this method is the inherent regioselectivity of certain lipases.[16] Many microbial lipases are sn-1,3-specific, meaning they preferentially catalyze reactions at the primary hydroxyl groups (sn-1 and sn-3) of the glycerol backbone.[16][17] This property can be exploited in several ways:
-
Esterification: Reacting glycerol with palmitic acid in the presence of a non-specific lipase can yield 1,2-DPG, although controlling the reaction to prevent the formation of triglycerides is crucial.[18]
-
Glycerolysis: A highly effective strategy involves the reaction of a triglyceride, such as tripalmitin, with glycerol, catalyzed by an sn-1,3-specific lipase. The enzyme selectively removes the fatty acids from the sn-1 and sn-3 positions of tripalmitin, leading to the formation of 2-monopalmitoylglycerol, which can then be further esterified or isomerize, ultimately yielding a mixture rich in 1,2-DPG.[19][20][21] This method is often preferred for its efficiency and control.[22]
These reactions are performed under mild conditions (moderate temperatures and neutral pH), which minimizes energy consumption and reduces the risk of side reactions like acyl migration, leading to higher product purity.[23][24]
Visualizing the Enzymatic Synthesis Workflow
The diagram below outlines a common two-step enzymatic process for producing structured lipids, adaptable for 1,2-DPG synthesis.
Caption: Workflow for the lipase-catalyzed synthesis of 1,2-DPG.
Detailed Experimental Protocol: Enzymatic Synthesis
This protocol describes a solvent-free lipase-catalyzed synthesis.
-
Substrate Preparation: In a temperature-controlled reactor, combine tripalmitin and glycerol. A typical substrate molar ratio is 1:2 (oil to glycerol).[19]
-
Enzymatic Reaction: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B) or Lipozyme® RM IM (Rhizomucor miehei lipase), to the substrate mixture. The enzyme load is typically between 5-10% by weight of the total substrates.[13][25]
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature, typically between 60°C and 70°C, with constant stirring.[13][19] The absence of solvent makes this a "green" process, though it can present mass transfer limitations.[20] The reaction progress is monitored over several hours (e.g., 4-24 hours) by analyzing samples for their diacylglycerol content using HPLC or GC.[19]
-
Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can often be reused for multiple batches, which is critical for process economy.
-
Product Purification: The resulting product mixture, containing 1,2-DPG, unreacted substrates, and other acylglycerols, is then purified. Techniques like short-path distillation or solvent extraction are commonly used to isolate 1,2-DPG to a high degree of purity.
Performance Comparison: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis depends on a variety of factors, including desired purity, scale, cost, and environmental considerations. The following table summarizes the key performance indicators for each method.
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Principle | Multi-step protection, acylation, and deprotection.[9] | Single-step, regioselective biocatalysis using lipases.[26] |
| Regioselectivity | High, dictated by the protecting group strategy. | Very high, determined by the inherent specificity of the enzyme.[15][16] |
| Yield | Moderate to high, but can be reduced by losses in multiple purification steps.[11] | Typically high, with reported DAG yields often exceeding 50-60% in optimized systems.[19][27] |
| Purity | High purity is achievable but requires extensive chromatographic purification. | High purity with fewer isomeric byproducts; purification is often simpler.[20] |
| Reaction Steps | Multiple (typically 3-4 steps). | Often a single catalytic step followed by purification.[13] |
| Reaction Conditions | Often requires harsh reagents (e.g., acid chlorides), bases (pyridine), and anhydrous organic solvents.[8] | Mild conditions: moderate temperatures (40-70°C), atmospheric pressure, and often solvent-free.[23][14] |
| Catalyst | Stoichiometric reagents and chemical catalysts. | Immobilized lipases, which are often reusable.[19] |
| Environmental Impact | Generates significant chemical waste and relies on potentially hazardous solvents.[24] | "Green" process with biodegradable catalysts, lower energy consumption, and minimal waste.[23][14][28] |
| Scalability | Well-established and highly scalable for industrial production. | Scalability can be challenging due to enzyme cost and mass transfer issues in solvent-free systems.[20][29] |
| Cost-Effectiveness | Can be cost-effective at a large scale despite multiple steps. | The high cost of enzymes can be a major hurdle, though reusability mitigates this.[20][28] |
Conclusion and Expert Recommendation
Both chemical and enzymatic routes can successfully produce high-purity 1,2-dipalmitoylglycerol. The optimal choice is dictated by the specific needs of the application.
Chemical synthesis remains a robust and scalable method, well-suited for large-scale industrial production where the infrastructure to handle solvents and multi-step processes is in place and the primary driver is raw material cost. However, it comes at the expense of a larger environmental footprint and complex purification protocols.
Enzymatic synthesis represents a more modern, elegant, and sustainable approach. Its unparalleled regioselectivity under mild conditions leads to a cleaner product profile, simplifying downstream processing and reducing the generation of hazardous waste.[20] This makes it the superior choice for high-value applications, such as in the pharmaceutical and nutraceutical industries, where product purity, process safety, and adherence to green chemistry principles are paramount.[14] While the upfront cost of enzymes can be higher, the benefits of catalyst reusability, reduced energy consumption, and simplified purification often make it economically viable and technologically superior for producing highly specific structured lipids like 1,2-DPG.[28]
For researchers and drug development professionals, the enzymatic route is highly recommended for its precision and ability to generate high-purity material with minimal risk of process-related impurities that could complicate biological studies.
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Gotor-Fernández, V., et al. (n.d.). Regioselectivity of lipases. Ester bonds potentially hydrolyzed by... ResearchGate. Retrieved from [Link]
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EnzymeWizard. (2025). Enzymes & Sustainability. Retrieved from [Link]
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Green Chemistry (RSC Publishing). (2024). Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate. DOI:10.1039/D4GC04514A. Retrieved from [Link]
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Medicinal and Medical Chemistry. (2024). Green Synthesis in Drug Development: Advances in Enzyme- and Microorganism-Mediated Processes. Retrieved from [Link]
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Zhang, S., et al. (2021). Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition. PubMed. DOI: 10.1016/j.foodchem.2020.128604. Retrieved from [Link]
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ResearchGate. (2025). Lipases in Esterification Reactions: A Review. Retrieved from [Link]
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Sinkūnienė, D., & Adlercreutz, P. (2014). Effects of Regioselectivity and Lipid Class Specificity of Lipases on Transesterification, Exemplified by Biodiesel Production. PMC - NIH. DOI: 10.1007/s11746-014-2465-7. Retrieved from [Link]
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ResearchGate. (2025). Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition | Request PDF. Retrieved from [Link]
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Sinkūnienė, D., & Adlercreutz, P. (2014). Effects of Regioselectivity and Lipid Class Specificity of Lipases on Transesterification, Exemplified by Biodiesel Production. PubMed. DOI: 10.1007/s11746-014-2465-7. Retrieved from [Link]
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MDPI. (n.d.). Role of Green Chemistry in the Synthesis of Various Polymers via Enzymatic Catalysis. Retrieved from [Link]
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International Journal of Applied Research. (2016). Enzymes in green chemistry: The need for environment and sustainability. Retrieved from [Link]
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MDPI. (n.d.). Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase. Retrieved from [Link]
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ResearchGate. (n.d.). Lipase-catalysed production and chemical composition of diacylglycerols from soybean oil deodoriser distillate. Retrieved from [Link]
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Organic Preparations and Procedures International. (n.d.). SYNTHESIS OF 2-0-PROTECTED GLYCEROL DERIVATIVES. Retrieved from [Link]
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Digital CSIC. (2016). Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients. Retrieved from [Link]
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NIH. (n.d.). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Retrieved from [Link]
- Google Patents. (n.d.). US7868196B2 - Preparation of glycerol derivatives and intermediates therefor.
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Semantic Scholar. (2006). Lipase-Catalyzed Synthesis of Diacylglycerol and Monoacylglycerol from Unsaturated Fatty Acid in Organic Solvent System. Retrieved from [Link]
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ResearchGate. (2025). Review on the Current State of Diacylglycerol Production Using Enzymatic Approach. Retrieved from [Link]
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PubMed. (1999). Highly Selective Synthesis of 1,3-oleoyl-2-palmitoylglycerol by Lipase Catalysis. DOI: 10.1002/(SICI)1097-0290(19990220)61:4<334::AID-BIT5>3.0.CO;2-9. Retrieved from [Link]
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University of Copenhagen Research Portal. (2005). Diacylglycerol synthesis by enzymatic glycerolysis: Screening of commercially available lipases. Retrieved from [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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PubMed. (n.d.). Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. DOI: 10.1007/s11746-016-2917-4. Retrieved from [Link]
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EurekAlert!. (2024). Greener and feasible production: Enzymatic methods for mono- and diacylglycerol synthesis in the food industry. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Retrieved from [Link]
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Quora. (2017). What are protecting groups in organic chemistry?. Retrieved from [Link]
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Semantic Scholar. (n.d.). Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Dipalmitoyl-sn-glycerol. Retrieved from [Link]
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ScienceDirect. (2022). Glycerol-based enzymatically synthesized renewable polyesters. Retrieved from [Link]
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Frontiers. (2022). Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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PMC - NIH. (2022). Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil. Retrieved from [Link]
-
PubMed. (2020). Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl- sn-glycero-3-phosphocholine. DOI: 10.1021/acs.joc.0c01476. Retrieved from [Link]
- Google Patents. (n.d.). EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.
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Introduction: The Significance of 1,2-Dipalmitoylglycerol in Cellular Signaling
A Researcher's Guide to Assessing the Biological Activity of Synthetic 1,2-Dipalmitoylglycerol
1,2-Diacylglycerols (DAGs) are critical second messengers in eukaryotic cells, playing a pivotal role in a multitude of signaling pathways that govern processes such as cell growth, differentiation, and apoptosis. Among the various DAG isomers, 1,2-dipalmitoylglycerol (DPG) is a saturated diacylglycerol that has garnered significant interest for its role in activating specific isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases. The transient and localized production of DAGs at the cell membrane is a key event that recruits and activates PKC, leading to the phosphorylation of downstream target proteins and the propagation of the signal.
Synthetic 1,2-dipalmitoylglycerol provides researchers with a powerful tool to dissect the intricacies of DAG-mediated signaling pathways. Unlike the heterogeneous and often transient nature of endogenously produced DAGs, synthetic DPG offers a chemically defined and stable molecule, allowing for precise and reproducible experimental interrogation of its biological effects. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on assessing the biological activity of synthetic 1,2-dipalmitoylglycerol, with a focus on experimental design, comparative analysis, and data interpretation.
Physicochemical Properties and Handling of Synthetic 1,2-Dipalmitoylglycerol
The effective use of synthetic DPG in biological assays is critically dependent on its proper handling and preparation, which are dictated by its physicochemical properties.
| Property | Value | Significance for Experimental Design |
| Molecular Weight | 568.9 g/mol | Essential for accurate molar concentration calculations. |
| Formulation | Crystalline solid | Requires dissolution in an appropriate organic solvent. |
| Solubility | Soluble in ethanol, DMSO, and chloroform | The choice of solvent can impact cellular toxicity and assay performance. |
| Melting Point | 65-68 °C | Important for storage and handling conditions. |
Protocol 1: Preparation of 1,2-Dipalmitoylglycerol Stock Solution
-
Weighing: Accurately weigh the desired amount of synthetic 1,2-dipalmitoylglycerol powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously and gently warm at 37°C to facilitate complete dissolution. Ensure no visible particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Assessing the Biological Activity: In Vitro Protein Kinase C Activation
The primary and most direct biological activity of 1,2-dipalmitoylglycerol is the activation of Protein Kinase C. An in vitro kinase assay is a fundamental experiment to quantify the potency and efficacy of synthetic DPG in activating purified PKC isoforms.
Experimental Workflow: In Vitro PKC Kinase Assay
Caption: Workflow for in vitro PKC kinase assay to determine DPG activity.
Protocol 2: In Vitro PKC Kinase Assay
-
Prepare Lipid Vesicles: Co-sonicate phosphatidylserine (PS) and varying concentrations of 1,2-dipalmitoylglycerol in assay buffer to form small unilamellar vesicles. PS is a crucial cofactor for PKC activation.
-
Kinase Reaction Setup: In a 96-well plate, combine the lipid vesicles, a specific purified PKC isoform (e.g., PKCα, PKCβ), and a suitable peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or with a modification for non-radioactive detection).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including phosphocellulose paper binding for radiolabeled ATP, or using phosphorylation-specific antibodies in an ELISA format.
-
Data Analysis: Plot the kinase activity as a function of DPG concentration and determine the EC₅₀ value, which represents the concentration of DPG required to achieve 50% of the maximal enzyme activation.
Comparative Analysis: DPG vs. Other PKC Activators
| Activator | Chemical Class | Typical EC₅₀ for cPKC | Notes |
| 1,2-Dipalmitoylglycerol (DPG) | Saturated Diacylglycerol | 1-10 µM | Endogenous-like activator, metabolically labile. |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | 1-10 nM | Potent, non-metabolizable tumor promoter, activates a broad range of PKC isoforms. |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Unsaturated Diacylglycerol | 5-20 µM | Cell-permeable analog, often used in cell-based assays. |
Cell-Based Assays: Probing DPG Activity in a Physiological Context
While in vitro assays are essential for determining direct molecular interactions, cell-based assays provide a more physiologically relevant context to assess the biological activity of synthetic DPG.
Signaling Pathway: DPG-Mediated PKC Activation and Downstream Events
Caption: DPG-mediated activation of PKC and downstream signaling cascade.
Protocol 3: PKC Translocation Assay
-
Cell Culture and Transfection: Culture cells of interest (e.g., HEK293, HeLa) and transfect them with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP).
-
Cell Treatment: Treat the transfected cells with varying concentrations of synthetic 1,2-dipalmitoylglycerol. Include a vehicle control (DMSO) and a positive control (e.g., PMA).
-
Live-Cell Imaging: Monitor the subcellular localization of the fluorescently tagged PKC in real-time using a confocal or high-content imaging system.
-
Image Analysis: Quantify the translocation of the PKC-GFP from the cytosol to the plasma membrane or other cellular compartments. An increase in membrane-associated fluorescence indicates PKC activation.
Protocol 4: Reporter Gene Assay for Downstream Signaling
-
Cell Culture and Transfection: Co-transfect cells with a reporter plasmid containing a response element for a transcription factor known to be downstream of PKC (e.g., AP-1 or NF-κB) linked to a reporter gene (e.g., luciferase or β-galactosidase), and a control plasmid for normalization.
-
Cell Treatment: Treat the transfected cells with synthetic DPG, a vehicle control, and a positive control.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter gene activity to the control plasmid activity and express the results as fold induction over the vehicle control.
Conclusion: A Multifaceted Approach to a Multifunctional Molecule
The assessment of the biological activity of synthetic 1,2-dipalmitoylglycerol requires a multi-pronged approach. In vitro kinase assays provide a direct and quantitative measure of its ability to activate specific PKC isoforms, while cell-based assays, such as translocation and reporter gene assays, offer insights into its efficacy within a complex cellular environment. By employing a combination of these methodologies and carefully considering the comparative performance against other well-characterized activators, researchers can confidently and accurately delineate the role of DPG in their specific biological systems of interest. This rigorous and multifaceted evaluation is paramount for advancing our understanding of diacylglycerol-mediated signal transduction in both health and disease.
References
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Castagna, M., Takai, Y., Kaibuchi, K., Sano, K., Kikkawa, U., & Nishizuka, Y. (1982). Direct activation of calcium-activated, phospholipid-dependent protein kinase by tumor-promoting phorbol esters. Journal of Biological Chemistry, 257(13), 7847–7851. [Link]
A Senior Application Scientist's Guide to Comparing the Membrane-Disrupting Properties of Diacylglycerols
For researchers, scientists, and drug development professionals navigating the intricate world of lipid signaling and membrane dynamics, understanding the nuanced effects of diacylglycerols (DAGs) is paramount. These seemingly simple lipid molecules are potent regulators of membrane architecture and function, playing critical roles in cellular processes ranging from signal transduction to membrane trafficking. Their ability to disrupt lipid bilayers also positions them as molecules of interest in drug delivery and formulation science.
This guide provides an in-depth comparison of the membrane-disrupting properties of different diacylglycerols, focusing on the influence of their acyl chain length and saturation. We will delve into the mechanisms that drive their activity and provide supporting experimental data to offer a clear, objective comparison. This document is designed to be a practical resource, equipping you with the foundational knowledge and detailed protocols to investigate these phenomena in your own research.
The Driving Force: How Diacylglycerols Perturb Membrane Integrity
Diacylglycerols are cone-shaped lipids, a structural characteristic that is central to their membrane-disrupting capabilities. Unlike the cylindrical shape of most phospholipids that form stable bilayers, the small, uncharged glycerol headgroup of DAGs, relative to their bulkier acyl chains, induces what is known as negative curvature stress on the membrane. This stress fundamentally alters the physical properties of the lipid bilayer, leading to several key disruptive effects:
-
Induction of Non-Lamellar Phases: The accumulation of DAGs within a membrane can drive a transition from the planar lamellar phase (Lα) to non-bilayer structures, such as the inverted hexagonal (HII) phase.[1][2] This phase transition creates defects in the membrane, increasing its permeability.
-
Increased Membrane Fluidity and Packing Defects: The insertion of DAGs into a phospholipid bilayer disrupts the orderly packing of the acyl chains, leading to an increase in membrane fluidity.[3] This can create transient pores and defects, further compromising the membrane's barrier function.
-
Lateral Phase Separation: DAGs do not always mix ideally with phospholipids and can form DAG-rich domains within the membrane. This lateral segregation can create interfaces between different lipid phases, which are often sites of increased permeability and structural instability.
The extent of these disruptive effects is not uniform across all diacylglycerols. The length and degree of saturation of their fatty acid chains are critical determinants of their potency.
Comparative Analysis of Diacylglycerol-Induced Membrane Disruption
The structural variations in diacylglycerols, specifically their acyl chain composition, give rise to a spectrum of membrane-disrupting activities. Here, we compare the properties of several common DAGs based on experimental evidence.
Influence of Acyl Chain Length and Unsaturation on Membrane Curvature
One of the most direct measures of a DAG's disruptive potential is its ability to induce negative curvature. This can be quantified by measuring the spontaneous radius of curvature (R₀), where a more negative value indicates a greater tendency to bend the membrane.
| Diacylglycerol (DAG) | Acyl Chain Composition | Spontaneous Radius of Curvature (R₀) (Å) | Reference |
| dicaprylglycerol (C10-DCG) | 10:0 / 10:0 (Saturated, Short-chain) | -13.3 | [1][4] |
| dioleoylglycerol (C18-DOG) | 18:1 / 18:1 (Monounsaturated, Long-chain) | -10.1 | [1][4] |
As the data indicates, the longer, monounsaturated dioleoylglycerol induces a more negative radius of curvature compared to the shorter, saturated dicaprylglycerol. This suggests that longer and more unsaturated acyl chains enhance the cone shape of the DAG molecule, leading to greater curvature stress on the membrane.
Impact on Phospholipid Phase Transitions
The interaction of DAGs with phospholipids can significantly alter the temperature at which the host lipid transitions from a gel phase to a liquid-crystalline phase (Tm). This effect is dependent on the specific DAG and its ability to partition into different lipid domains.
| Diacylglycerol (DAG) | Interacting Phospholipid | Effect on Phase Transition Temperature (Tm) | Reference |
| 1,2-dipalmitoylglycerol (1,2-DPG) | Dipalmitoylphosphatidylcholine (DPPC) | Increases Tm | [5] |
| 1,2-dioleoylglycerol (1,2-DOG) | Dipalmitoylphosphatidylcholine (DPPC) | Decreases Tm | [5] |
| 1,2-dicapryloylglycerol (1,2-DCG) | Dipalmitoylphosphatidylcholine (DPPC) | Decreases Tm | [5] |
These findings highlight the differential partitioning of DAGs. The saturated 1,2-DPG preferentially interacts with the rigid, gel-phase domains of DPPC, thereby stabilizing this phase and increasing the Tm. In contrast, the unsaturated 1,2-DOG and the shorter-chain 1,2-DCG preferentially partition into the more fluid, liquid-crystalline domains, which disrupts the ordered packing and lowers the Tm.
Visualizing the Mechanism of Action
To better understand the process of DAG-induced membrane disruption, the following diagram illustrates the key steps involved.
Caption: Mechanism of diacylglycerol-induced membrane disruption.
Experimental Protocols for Assessing Membrane Disruption
To empirically compare the membrane-disrupting properties of different diacylglycerols, a variety of in vitro assays can be employed. Below are detailed, step-by-step protocols for three commonly used methods.
Liposome Leakage Assay (Carboxyfluorescein-Based)
This assay measures the ability of a compound to disrupt the integrity of a lipid bilayer by quantifying the release of a self-quenching fluorescent dye from liposomes.
Workflow Diagram:
Caption: Workflow for the liposome leakage assay.
Step-by-Step Protocol:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired phospholipid (e.g., POPC) and the diacylglycerol to be tested in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to remove all solvent.
-
Hydrate the lipid film with a solution of 50 mM carboxyfluorescein in buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to form multilamellar vesicles (MLVs).[6]
-
Subject the MLVs to several freeze-thaw cycles.
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create unilamellar vesicles (LUVs).
-
Remove unencapsulated carboxyfluorescein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).[7]
-
-
Leakage Assay:
-
Dilute the carboxyfluorescein-loaded liposomes in buffer to a final lipid concentration of approximately 50 µM in a 96-well plate.
-
Add the diacylglycerol of interest at various concentrations to the wells. Include a buffer-only control (for baseline fluorescence) and a control with a detergent like Triton X-100 (for 100% leakage).
-
Monitor the fluorescence intensity over time using a plate reader (Excitation: ~492 nm, Emission: ~517 nm).[6] An increase in fluorescence indicates leakage of the dye from the liposomes.
-
-
Data Analysis:
-
Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 Where:
-
Ft is the fluorescence at time 't'.
-
F0 is the initial fluorescence (buffer control).
-
Fmax is the maximum fluorescence (Triton X-100 control).[8]
-
-
Hemolysis Assay
This assay assesses the ability of a compound to lyse red blood cells (RBCs), serving as a model for membrane disruption of biological membranes.
Step-by-Step Protocol:
-
Preparation of Red Blood Cells:
-
Obtain fresh whole blood (e.g., from a healthy donor) in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at a low speed (e.g., 500 x g) for 10 minutes to pellet the RBCs.[9]
-
Carefully remove the plasma and buffy coat.
-
Wash the RBC pellet three times with a phosphate-buffered saline (PBS) solution (pH 7.4) by resuspension and centrifugation.[9]
-
After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
-
Hemolysis Assay:
-
In a 96-well plate, add different concentrations of the diacylglycerol to be tested.
-
Include a negative control (PBS only) and a positive control (a solution that causes 100% hemolysis, such as 1% Triton X-100).[10]
-
Add the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[10]
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100[11]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in cell viability upon treatment with a diacylglycerol suggests membrane disruption or other cytotoxic effects.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cell line for your research) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the diacylglycerol for a defined period (e.g., 24 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][14]
-
Incubate for a further 2-4 hours at room temperature in the dark.
-
-
Data Analysis:
Conclusion
The membrane-disrupting properties of diacylglycerols are a direct consequence of their unique molecular geometry and their interactions with the phospholipid bilayer. The length and saturation of their acyl chains are critical determinants of their disruptive capacity, with longer and more unsaturated chains generally exhibiting stronger effects. The experimental protocols provided in this guide offer robust methods for quantitatively comparing the activity of different DAGs. By understanding these structure-activity relationships and employing these standardized assays, researchers can gain valuable insights into the roles of diacylglycerols in biological systems and leverage their properties for various applications in drug development and beyond.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Bio-protocol. (2022, September 6). Human erythrocyte hemolysis assay. Retrieved from [Link]
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iGEM. (n.d.). Hemolysis Test Protocol. Retrieved from [Link]
- Ortiz, A., Aranda, F. J., & Gómez-Fernández, J. C. (1988).
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- Mansfield, P. J., Hinkovska-Galcheva, V., Carey, S. S., Shayman, J. A., & Boxer, L. A. (2002). The Effects of Acyl Chain Length and Saturation of Diacylglycerols and Phosphatidylcholines on Membrane Monolayer Curvature. Biophysical journal, 83(2), 977–984.
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Bio-protocol. (n.d.). RBC hemolysis assays. Retrieved from [Link]
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HaemoScan. (2024, April 1). Hemolysis Assay for Biomaterials Manual. Retrieved from [Link]
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ResearchGate. (2017, May 16). 6-Carboxyfluorescein liposome protocol. Retrieved from [Link]
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ResearchGate. (2024, August 23). Structure-function relationship of phase-separated liposomes containing diacylglycerol analogues. Retrieved from [Link]
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Khan Academy. (n.d.). Cell membrane fluidity. Retrieved from [Link]
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Exploring the Properties of Curved Lipid Membranes: Comparative Analysis of Atomistic and Coarse-Grained Force Fields. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (+-)-1,2-Dipalmitoylglycerol
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (+-)-1,2-Dipalmitoylglycerol, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this lipid may not exhibit significant acute toxicity to humans, its environmental profile necessitates its treatment as hazardous waste.
Hazard Assessment and Core Safety Principles
Understanding the specific hazards of a substance is the foundation of its safe management. While this compound is not classified as acutely toxic or a skin irritant, a critical review of its safety data reveals two primary areas of concern that dictate its disposal protocol.[1][2][3]
-
Primary Hazard - Environmental Toxicity: The most significant risk associated with this compound is its environmental impact. Safety Data Sheets (SDS) indicate that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] This classification is the primary driver for prohibiting its disposal down the drain and mandating its collection as hazardous chemical waste.
-
Secondary Hazard - Spontaneous Combustion: As an oil-based compound, materials such as paper towels or absorbent granules soaked with this compound can slowly auto-oxidize.[1] This exothermic process can generate sufficient heat to cause smoldering and eventual ignition. This is a critical, often overlooked, safety consideration during spill cleanup.
Based on this assessment, the cardinal rule for disposal is that all forms of this compound waste must be collected for disposal via your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor. [2][4]
Required Personal Protective Equipment (PPE)
Before handling the chemical in any form, including for disposal, ensure the following PPE is worn to mitigate exposure risks:
-
Eye Protection: Safety glasses or chemical splash goggles.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile.[4]
-
Body Protection: A standard laboratory coat.[4]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and temporary storage of this compound waste, ensuring regulatory compliance and a safe laboratory environment.
Step 1: Waste Characterization and Segregation
Proper segregation is the first and most critical step. Do not mix this waste stream with incompatible waste types, such as strong oxidizing agents, halogenated solvents, or heavy metals.[2]
-
Pure this compound: Unused, expired, or residual solid chemical should be collected as solid hazardous waste.
-
Solutions: If the compound is dissolved in a solvent, the entire solution must be treated as hazardous liquid waste. The hazards of the solvent (e.g., flammability, toxicity) will dictate the specific container and handling requirements.[3]
-
Contaminated Labware: All disposable materials that have come into contact with the compound (e.g., pipette tips, gloves, absorbent pads, weighing papers) must be collected as solid hazardous waste.[3][4] Do not dispose of these items in the regular trash.
Step 2: Containerization
The integrity of your waste containment is paramount to preventing leaks and ensuring safe transport.
-
Select a Compatible Container: Use a leak-proof container with a secure, screw-top lid that is chemically compatible with the waste.[5][6] For solid waste, a high-density polyethylene (HDPE) pail or jar is suitable. For liquid waste, use a container appropriate for the solvent.[3] The original product container can be an excellent choice if it is in good condition.
-
Maintain Container Integrity: Ensure the container is clean, dry, and free from damage.[6] Keep the container closed at all times except when you are actively adding waste. This is an explicit EPA and OSHA requirement to prevent the release of vapors and to avoid spills.[6][7]
-
Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and to prevent splashing when moved.[8]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.[5][9] Your institution's EHS department will provide specific labels, which must be filled out completely and legibly.
-
Essential Information: The label must, at a minimum, include:
-
The words "Hazardous Waste" .[9]
-
Chemical Contents: List all constituents by their full chemical name (e.g., "Waste this compound," "Methanol"). Avoid using abbreviations or chemical formulas.[10]
-
Associated Hazards: Clearly indicate the primary risks (e.g., "Environmental Hazard").[4]
-
Researcher Information: Your name and lab location.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA.[11][9] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Safe Placement: The SAA should be in a secondary containment tray to contain any potential leaks. Store it away from heat sources, drains, and incompatible chemicals.[5][11]
-
Regular Inspection: Weekly inspections of your SAA are recommended to check for leaks or container degradation.[6][11]
Step 5: Arranging for Final Disposal
-
Schedule a Pickup: Once your waste container is full (or you have finished the project), arrange for its removal by contacting your institution's EHS department or by following their established online waste pickup request procedure.[2][4]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
Minor Spills:
-
Alert Personnel: Inform others in the immediate area.
-
Secure the Area: Restrict access and remove any potential ignition sources from the vicinity.[4]
-
Don PPE: Wear the appropriate PPE (lab coat, gloves, eye protection).
-
Absorb: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or earth.[4]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
CRITICAL - Prevent Auto-ignition: Lightly wet the oil-soaked absorbent material with water before sealing the container. This mitigates the risk of spontaneous combustion.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
Major Spills:
-
Evacuate: Immediately clear the area of all personnel.[2][4]
-
Alert Authorities: Notify your institution's EHS department or emergency response team immediately.[2] Provide the location and nature of the spill.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contain: Prevent the spill from entering any drains or waterways.[4]
Disposal Procedure Summary
| Waste Stream | Recommended Container | Key Labeling Information | Disposal Route |
| Pure Solid Waste | Lined Pail or Jar (HDPE) | "Hazardous Waste", "Waste this compound", "Environmental Hazard" | EHS Pickup |
| Solution in Solvent | Solvent-Compatible Bottle | "Hazardous Waste", List all components and concentrations, Indicate solvent hazards (e.g., "Flammable") | EHS Pickup |
| Contaminated Solids | Lined Pail or Bagged in a Pail | "Hazardous Waste", "Contaminated Debris with this compound", "Environmental Hazard" | EHS Pickup |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste streams.
Caption: Decision workflow for handling this compound waste.
References
- Safe Disposal of 1,2-Dipalmitoyl-3-oleoylglycerol: A Procedural Guide. (n.d.). Benchchem.
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- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- 1,2-Dipalmitoyl-rac-glycerol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
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- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (n.d.). National Academies of Sciences, Engineering, and Medicine.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Safety Data Sheet 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. (n.d.). Metasci.
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH.
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- Safety Data Sheet. (2026, January 1). TargetMol.
- Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University.
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- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Millersville University.
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- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
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A Senior Application Scientist's Guide to Handling (+-)-1,2-Dipalmitoylglycerol: Essential Safety Protocols and Operational Plans
As researchers and drug development professionals, our primary commitment is to both groundbreaking science and the safety of those conducting it. The handling of any chemical, regardless of its perceived hazard level, demands a systematic approach grounded in a thorough understanding of its properties. This guide provides an in-depth operational plan for the safe handling of (+-)-1,2-Dipalmitoylglycerol. While not classified as acutely toxic, its physical form as a combustible, fine powder presents specific risks that necessitate rigorous adherence to safety protocols to ensure personnel safety and experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Effective safety protocols are not just about following rules; they are about mitigating specific, identified risks. For this compound, the primary hazards are not from high chemical toxicity but from its physical state and properties.
-
Combustible Dust: Like many organic powders, fine dust from this compound can form an explosive mixture with air.[1] Any source of ignition, such as a spark from static electricity or faulty equipment, could lead to a fire or explosion, particularly in a confined space.[1][2] This is the most significant risk to manage.
-
Inhalation: While not highly toxic, inhaling fine particulates can cause respiratory irritation.[3][4] Therefore, minimizing dust generation is a critical control measure.
-
Mild Irritation: Direct contact with the powder may cause mild irritation to the skin and eyes.[5][6] Although not severe, this can lead to discomfort and potential contamination of experiments.
-
Spontaneous Combustion Risk with Contaminated Materials: Materials like rags or absorbent pads soaked with glycerides and oils can, under certain conditions (bunching, folding), auto-oxidize. This process generates heat and can lead to smoldering and ignition.[2][7]
Understanding these risks informs every procedural choice we make, from the personal protective equipment we select to the way we clean up a minor spill.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table outlines the recommended PPE for handling this compound, moving from minimum requirements to enhanced protection for specific procedures.
| PPE Component | Specification | Rationale / Key Considerations |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[8] | Minimum Requirement. Protects against accidental splashes during solution preparation and airborne particles.[9] |
| Hand Protection | Chemical-resistant nitrile gloves.[8] | Minimum Requirement. Prevents direct skin contact and potential mild irritation.[9] Inspect gloves before use and wash hands thoroughly after removal. |
| Body Protection | Standard laboratory coat.[8] | Minimum Requirement. Protects skin and personal clothing from contamination with the powder. |
| Respiratory Protection | N95 respirator or dust mask.[8] | Required when handling the powder outside of a fume hood or when dust generation is likely. This prevents the inhalation of fine particulates.[8][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely handling solid this compound.
A. Preparation and Weighing:
-
Designate a Work Area: Whenever possible, handle the solid powder in a chemical fume hood or a designated, well-ventilated weighing station to control dust dispersion.[8]
-
Assemble PPE: Before handling the primary container, don all required PPE as outlined in the table above. If weighing outside a fume hood, an N95 respirator is mandatory.
-
Prepare Surfaces: Ensure the work surface is clean and uncluttered. Placing a disposable, absorbent bench liner can simplify cleanup in case of a minor spill.
-
Weighing: Open the container carefully to avoid creating a plume of dust. Use a spatula to gently transfer the desired amount of powder. Avoid tapping or dropping the container. Keep the primary container closed when not in use.[5][8]
B. Solution Preparation:
-
Add Solvent Slowly: When dissolving the powder, add the solvent to the weighed solid slowly to prevent splashing and aerosol generation.
-
Avoid Ignition Sources: this compound is a combustible solid. If heating is required for dissolution, use a controlled heating block or water bath. Avoid open flames.[8]
-
Labeling: Ensure all containers holding solutions are clearly labeled with the chemical name, concentration, solvent, and date of preparation.
C. Spill Management:
-
Minor Spills (Solid Powder):
-
Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite to prevent it from becoming airborne.[10]
-
Carefully sweep or scoop the material into a designated, sealable waste container.[8] Avoid aggressive actions that could create dust clouds.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[8]
-
-
Major Spills:
-
Evacuate the immediate area and alert personnel.
-
Increase ventilation to the area.
-
Follow your institution's established emergency spill response procedures.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Containerization: All waste, including unused product and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be placed into a designated, leak-proof, and clearly labeled hazardous waste container.[10]
-
Labeling: The waste container label must include the full chemical name, associated hazards, and the date of accumulation.[10]
-
Disposal Pathway: Do not dispose of this compound or its waste down the drain or in the regular trash.[10] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
Visualized Workflow: Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
- Safe Disposal of 1,2-Dipalmitoyl-3-oleoylglycerol: A Procedural Guide. Benchchem.
- Personal protective equipment for handling 1,2-Distearoyl-rac-glycerol. Benchchem.
- 1,2-Dipalmitoyl-rac-glycerol - Material Safety Data Sheet. Santa Cruz Biotechnology.
- 1,2-Dipalmitoyl-sn-glycerol or DPG Manufacturers, with SDS. Muby Chemicals.
- Personal protective equipment for handling 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. Benchchem.
- SAFETY DATA SHEET - Palmitoleic acid. Fisher Scientific.
- 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol - Material Safety Data Sheet. Santa Cruz Biotechnology.
- 1,2-Dipalmitoyl-sn-glycerol ≥99%. Sigma-Aldrich.
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine - Material Safety Data Sheet. Santa Cruz Biotechnology.
- Safety Data Sheet 1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol, sodium salt. metasci.
- Safety Data Sheet 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. metasci.
- An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: Properties, Signaling, and Experimental Analysis. Benchchem.
- (±)-1,2-Dipalmitoylglycerol. Echemi.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
